Product packaging for Bcn-OH(Cat. No.:CAS No. 1263166-90-0; 1263291-41-3)

Bcn-OH

Cat. No.: B2790805
CAS No.: 1263166-90-0; 1263291-41-3
M. Wt: 150.221
InChI Key: NSVXZMGWYBICRW-MYJAWHEDSA-N
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Description

Bcn-OH is a useful research compound. Its molecular formula is C10H14O and its molecular weight is 150.221. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14O B2790805 Bcn-OH CAS No. 1263166-90-0; 1263291-41-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c11-7-10-8-5-3-1-2-4-6-9(8)10/h8-11H,3-7H2/t8-,9+,10?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSVXZMGWYBICRW-ULKQDVFKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C2CO)CCC#C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2[C@@H](C2CO)CCC#C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601254298
Record name (1α,8α,9α)-Bicyclo[6.1.0]non-4-yne-9-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601254298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1263291-41-3
Record name (1α,8α,9α)-Bicyclo[6.1.0]non-4-yne-9-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601254298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Bcn-OH in Bioorthogonal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioorthogonal chemistry encompasses a class of chemical reactions that can occur within living systems without interfering with native biochemical processes.[1][2] These reactions have become indispensable tools for chemical biology, enabling the study of biomolecules in their natural environment and facilitating the development of novel therapeutic and diagnostic agents.[1][2] A key reaction in the bioorthogonal toolkit is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a copper-free click chemistry reaction.[2] Within the realm of SPAAC, bicyclo[6.1.0]nonyne (BCN) derivatives have emerged as highly effective reagents due to their optimal balance of reactivity, stability, and hydrophilicity.

This technical guide provides an in-depth overview of Bcn-OH ((1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethanol), a versatile alcohol-functionalized BCN derivative. We will explore its core properties, synthesis, reaction kinetics, and applications, with a focus on its utility in bioconjugation and drug development.

Core Properties of this compound

This compound, also known as endo-9-Hydroxymethylbicyclo[6.1.0]non-4-yne, is a strained cyclooctyne that readily reacts with azides via SPAAC to form a stable triazole linkage. The synthesis of BCN typically yields two diastereomers, endo and exo. The endo isomer is often preferred in bioorthogonal applications and is noted for its high reactivity. The defining feature of this compound is its hydroxyl group, which serves as a versatile functional handle for conjugation to a wide array of molecules without significantly compromising the reactivity of the strained alkyne.

Below is a diagram illustrating the chemical structures of the endo and exo isomers of this compound.

Bcn_OH_Isomers cluster_endo endo-Bcn-OH cluster_exo exo-Bcn-OH endo_img endo_label (1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethanol exo_img exo_label (1R,8S,9r)-Bicyclo[6.1.0]non-4-yn-9-ylmethanol

Figure 1: Chemical structures of endo and exo isomers of this compound.
Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Chemical Name (1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethanol
Synonyms endo-9-Hydroxymethylbicyclo[6.1.0]non-4-yne, this compound
CAS Number 1263166-90-0
Molecular Formula C₁₀H₁₄O
Molecular Weight 150.22 g/mol
Appearance White to off-white powder
Storage Store at 2-8°C for long-term storage

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The primary application of this compound is its participation in SPAAC reactions. The inherent ring strain of the cyclooctyne ring allows it to react rapidly and selectively with azides without the need for a cytotoxic copper catalyst. This bioorthogonality makes it ideal for labeling and conjugating molecules in complex biological media and living cells.

The reaction proceeds via a [3+2] cycloaddition mechanism to form a stable triazole linkage.

SPAAC_Reaction cluster_reactants BcnOH This compound Plus + BcnOH->Plus Azide R-N₃ (Azide-modified molecule) Triazole Stable Triazole Product Azide->Triazole SPAAC (Physiological Conditions) Plus->Azide

Figure 2: Schematic of the this compound SPAAC reaction.

Quantitative Data: Kinetics and Stability

The efficiency of a bioorthogonal reaction is determined by its kinetics and the stability of the reactants. This compound exhibits favorable kinetics for SPAAC reactions.

ReactionSecond-Order Rate Constant (k₂)ConditionsReference
endo-Bcn-OH + Benzyl Azide 0.29 M⁻¹s⁻¹CD₃CN/D₂O (1:2)
exo-Bcn-OH + Benzyl Azide 0.19 M⁻¹s⁻¹CD₃CN/D₂O (1:2)
This compound + Benzyl Azide 0.14 M⁻¹s⁻¹CD₃CN/D₂O (3:1)
This compound + o-quinone 1824 M⁻¹s⁻¹N/A

While generally stable, this compound can exhibit instability under certain conditions, particularly strong acidity. This is a critical consideration for applications such as solid-phase oligonucleotide synthesis.

ConditionObservationRate Constant (k)Reference
Acidic (TCA in DCM) Decomposition follows first-order kinetics0.11 s⁻¹
Acidic (TCA in Toluene) Decomposition follows first-order kinetics0.068 s⁻¹
On TLC Silica Degradation via oxidation and hydrolysisN/A
Cross-Reactivity with Thiols Non-negligible side reaction~10⁻⁴ M⁻¹s⁻¹

It has been shown that the undesirable reaction with thiols can be significantly reduced by the presence of a low concentration of β-mercaptoethanol (βME).

Applications in Research and Drug Development

The versatility of the hydroxyl group on this compound allows for its incorporation into a wide range of molecular scaffolds, making it a valuable tool in various fields.

BcnOH_Applications BcnOH This compound Core Scaffold ADCs Antibody-Drug Conjugates (ADCs) BcnOH->ADCs Linker Synthesis PROTACs PROTACs BcnOH->PROTACs Linker Synthesis Bioconjugation Biomolecule Labeling (Proteins, Nucleic Acids, Glycans) BcnOH->Bioconjugation Copper-Free Click Mito Mitochondrial Probes BcnOH->Mito Control Reagent Nano Nanoparticle Surface Modification BcnOH->Nano Surface Functionalization Polymers Functional Polymers & Hydrogels BcnOH->Polymers Monomer/Cross-linker

Figure 3: Key application areas for this compound in bioorthogonal chemistry.
Antibody-Drug Conjugates (ADCs)

This compound is an important building block for linkers used in ADCs. The BCN moiety allows for a stable, covalent attachment to an azide-modified antibody, while the hydroxyl group can be derivatized to connect a cytotoxic payload. This strategy enables the specific delivery of therapeutic agents to target cells. Molecular docking studies have shown that this compound can form stable connections with antibodies like pertuzumab, highlighting its potential in targeted cancer therapy.

PROTACs

In the development of Proteolysis Targeting Chimeras (PROTACs), this compound serves as a versatile anchor for constructing bifunctional linkers. Its hydroxyl group can be readily functionalized, for example, by coupling with glutaric anhydride to create linkers that tether an E3 ligase ligand to a target protein binder. The efficient SPAAC kinetics of BCN ensures effective conjugation in complex biological environments.

Bioconjugation and Imaging

This compound is widely used for the specific labeling of azide-modified biomolecules, including proteins, nucleic acids, and carbohydrates, for visualization and tracking studies. It can be conjugated to fluorophores, radioactive probes, or other reporter molecules. Furthermore, this compound serves as a mitochondrial probe and as a control reagent for mitochondria-targeted probes like BCN-TPP.

Experimental Protocols

General Protocol for Antibody Labeling via SPAAC

This protocol provides a general workflow for conjugating a this compound functionalized molecule to an azide-bearing antibody.

ADC_Workflow start Start step1 1. Prepare Azide-Modified Antibody (e.g., via metabolic labeling or NHS-Azide chemistry) start->step1 step2 2. Prepare this compound Conjugate (e.g., this compound linked to a drug or fluorophore) step1->step2 step3 3. Conjugation Reaction Mix Antibody-N₃ and this compound conjugate in biocompatible buffer (e.g., PBS) step2->step3 step4 4. Incubation Incubate at room temperature or 37°C. (Time varies, typically 1-18 hours) step3->step4 step5 5. Purification Remove excess this compound conjugate (e.g., using spin desalting column) step4->step5 step6 6. Characterization Confirm conjugation and purity (e.g., via SDS-PAGE, Mass Spec) step5->step6 end End: Purified Conjugate step6->end

Figure 4: Experimental workflow for bioconjugation using this compound.

Methodology:

  • Antibody Preparation: Generate azide functionalities on the antibody of interest. This can be achieved through metabolic incorporation of azide-containing sugars or by reacting lysine residues with an NHS-azide reagent. Purify the azide-modified antibody.

  • This compound Conjugate Solution: Dissolve the this compound functionalized molecule (e.g., this compound-drug) in a compatible solvent like DMSO to create a stock solution (e.g., 10 mM).

  • Conjugation: Add a molar excess (e.g., 20-30 fold) of the this compound conjugate to the azide-modified antibody in a suitable reaction buffer (e.g., PBS, pH 7.4). The final concentration of the organic solvent (like DMSO) should typically be kept below 20% to maintain protein integrity.

  • Incubation: Allow the reaction to proceed at room temperature or 37°C for 1 to 18 hours. The optimal time depends on the specific reactants and their concentrations.

  • Quenching (Optional): For NHS-ester derivatives of Bcn, unreacted reagent can be quenched by adding a small amount of a primary amine solution, such as Tris buffer.

  • Purification: Remove unreacted this compound conjugate and byproducts using a suitable method such as a spin desalting column, size exclusion chromatography, or dialysis.

  • Analysis: Characterize the final conjugate to determine the degree of labeling and confirm purity using techniques like SDS-PAGE, UV-Vis spectroscopy, and mass spectrometry.

Synthesis of this compound Derivatives: BCN-Osu

The hydroxyl group of this compound can be activated for facile reaction with primary amines by converting it to an N-Hydroxysuccinimide (NHS) carbonate.

Reaction: this compound is reacted with N,N'-Disuccinimidyl carbonate (DSC) in the presence of a base like triethylamine.

Protocol Outline:

  • Dissolve this compound (1 equivalent) and N,N'-Disuccinimidyl carbonate (2 equivalents) in anhydrous acetonitrile under a nitrogen atmosphere.

  • Add triethylamine (approx. 3.2 equivalents) to the solution.

  • Stir the reaction mixture overnight at room temperature.

  • Dilute the reaction with a 1:1 mixture of ethyl acetate and ether.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting product, [(lR,8S,9S)-bicyclo[6.1.0]non-4-yn-9-yl]methyl 2,5-dioxopyrrolidin-l-yl carbonate (BCN-Osu), by silica flash chromatography.

Conclusion

This compound is a powerful and versatile reagent in the field of bioorthogonal chemistry. Its favorable balance of strain-promoted reactivity, stability, and aqueous solubility, combined with a functional handle for derivatization, has established it as a benchmark cyclooctyne for copper-free click chemistry. Its successful application in the construction of ADCs, PROTACs, and various bioprobes underscores its importance for researchers, scientists, and drug development professionals who are advancing the frontiers of chemical biology and medicine. As the demand for more sophisticated and multiplexed biological labeling and construction techniques grows, the utility of this compound and its derivatives is set to expand even further.

References

An In-depth Technical Guide to Bcn-OH: Structure, Properties, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bicyclo[6.1.0]non-4-yn-9-ylmethanol (Bcn-OH) is a key building block in the field of bioorthogonal chemistry, particularly valued for its role in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. Its unique strained cyclooctyne structure allows for rapid and specific "click" reactions with azide-functionalized molecules in complex biological environments, without the need for cytotoxic copper catalysts. This property has made this compound an invaluable tool in drug development, particularly in the construction of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of endo-Bcn-OH.

Chemical Structure and Properties

endo-Bcn-OH, systematically named (1R,8S,9s)-bicyclo[6.1.0]non-4-yn-9-ylmethanol, possesses a unique three-dimensional structure characterized by a strained eight-membered ring fused to a cyclopropane ring, with an exocyclic hydroxymethyl group. This endo configuration is crucial for its high reactivity in SPAAC reactions.

Below is a summary of the key chemical and physical properties of this compound:

PropertyValueReference(s)
Chemical Formula C₁₀H₁₄O[1][2]
Molecular Weight 150.22 g/mol [1][3]
CAS Number 1263166-90-0[3]
Appearance White to off-white solid/powder
Purity >95% (typical)
Solubility Soluble in Dichloromethane (DCM). Miscible with Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).
Storage Conditions Store at -20°C for long-term (months to years). Can be stored at 0-4°C for short-term (days to weeks). Should be kept dry and in the dark.
Stability Profile

The stability of this compound is a critical consideration for its application in experimental settings. The strained alkyne moiety is susceptible to degradation under certain conditions:

  • pH Stability: Bcn derivatives are known to be unstable in acidic conditions. Studies on BCN-carbinol have shown degradation in the presence of trichloroacetic acid (TCA) and dichloroacetic acid (DCA), which are commonly used in oligonucleotide synthesis. While stable at neutral pH, BCN has also shown instability in the presence of glutathione (GSH) at pH 7.2.

  • Thermal Stability: While specific thermal degradation studies on this compound are not extensively documented, it is recommended to store the compound at low temperatures (-20°C) to ensure its long-term stability.

  • Reactivity with Thiols: The strained alkyne of Bcn can react with thiols. This reactivity can be suppressed by the addition of β-mercaptoethanol (β-ME).

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Kinetics

The utility of this compound in bioorthogonal chemistry stems from its rapid reaction kinetics with azides. The rate of the SPAAC reaction is a key performance indicator.

ReactantSolvent SystemTemperatureSecond-Order Rate Constant (k₂)Reference(s)
Benzyl AzideDMSO37°C0.15 M⁻¹s⁻¹
Benzyl AzideCD₃CN/D₂O (1:2)Not Specified0.29 M⁻¹s⁻¹

Experimental Protocols

Synthesis of endo-9-Hydroxymethylbicyclo[6.1.0]non-4-yne (this compound)

Synthesis_Workflow cluster_0 Step 1: Cyclopropanation cluster_1 Step 2: Bromination cluster_2 Step 3: Dehydrobromination cluster_4 Step 4: Reduction COD 1,5-Cyclooctadiene Intermediate1 Ethyl bicyclo[6.1.0]non-4-ene-9-carboxylate COD->Intermediate1 EDA Ethyl Diazoacetate EDA->Intermediate1 Rh2OAc4 Rh₂(OAc)₄ Rh2OAc4->Intermediate1 Intermediate2 Dibromo-bicyclo[6.1.0]nonane intermediate Intermediate1->Intermediate2 Br2 Bromine Br2->Intermediate2 Intermediate3 Ethyl bicyclo[6.1.0]non-4-yne-9-carboxylate Intermediate2->Intermediate3 DBU DBU DBU->Intermediate3 BcnOH endo-Bcn-OH Intermediate3->BcnOH LAH LiAlH₄ LAH->BcnOH

A generalized synthetic workflow for this compound.

Methodology:

  • Cyclopropanation: To a solution of 1,5-cyclooctadiene in a suitable solvent (e.g., dichloromethane), a catalytic amount of rhodium(II) acetate dimer (Rh₂(OAc)₄) is added. Ethyl diazoacetate is then added dropwise at a controlled temperature (e.g., 0°C to room temperature). The reaction mixture is stirred until the starting material is consumed. The product, ethyl bicyclo[6.1.0]non-4-ene-9-carboxylate, is purified by column chromatography.

  • Bromination: The bicyclo[6.1.0]non-4-ene intermediate is dissolved in a non-polar solvent (e.g., hexane) and cooled to a low temperature (e.g., -78°C). A solution of bromine in the same solvent is added dropwise. After the reaction is complete, the mixture is washed and the solvent is evaporated to yield the dibrominated intermediate.

  • Dehydrobromination: The dibromo-bicyclo[6.1.0]nonane intermediate is dissolved in an aprotic solvent (e.g., acetonitrile). A strong, non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is added, and the mixture is heated to reflux. The reaction progress is monitored by TLC or GC-MS. After completion, the product, ethyl bicyclo[6.1.0]non-4-yne-9-carboxylate, is extracted and purified.

  • Reduction: The purified ethyl ester is dissolved in an anhydrous ether solvent (e.g., diethyl ether or THF) and cooled in an ice bath. A solution of a reducing agent, such as lithium aluminum hydride (LiAlH₄), is added slowly. The reaction is stirred until the ester is fully reduced to the alcohol. The reaction is carefully quenched, and the product, endo-Bcn-OH, is extracted and purified by column chromatography.

Antibody Labeling with this compound for Antibody-Drug Conjugates (ADCs)

This protocol describes a two-step process for conjugating a payload to an antibody using this compound. First, the antibody is functionalized with an azide group, and then the azide-modified antibody is reacted with a this compound-activated payload via SPAAC.

ADC_Conjugation_Workflow cluster_0 Part 1: Antibody Azide Functionalization cluster_1 Part 2: Payload Activation with this compound cluster_2 Part 3: SPAAC Conjugation Antibody Antibody AzidoAntibody Azide-Functionalized Antibody Antibody->AzidoAntibody AzideNHS Azide-PEG-NHS Ester AzideNHS->AzidoAntibody Lysine ε-amino groups ADC Antibody-Drug Conjugate (ADC) AzidoAntibody->ADC BcnOH This compound ActivatedPayload This compound-Activated Payload BcnOH->ActivatedPayload Payload Payload (Drug) Payload->ActivatedPayload Amide or Ester Linkage ActivatedPayload->ADC SPAAC 'Click' Reaction

Workflow for ADC synthesis using this compound.

Methodology:

Part 1: Antibody Azide Functionalization

  • Buffer Exchange: Prepare the antibody in an amine-free buffer (e.g., PBS, pH 7.4). The antibody concentration should typically be between 1-10 mg/mL.

  • Azide-NHS Ester Preparation: Dissolve an azide-functionalized N-hydroxysuccinimide (NHS) ester (e.g., Azide-PEG-NHS) in anhydrous DMSO to a stock concentration of 10 mM.

  • Reaction: Add a 20-30 fold molar excess of the Azide-NHS ester solution to the antibody solution. The final DMSO concentration should be kept below 20%.

  • Incubation: Incubate the reaction mixture at room temperature for 60 minutes with gentle mixing.

  • Quenching: Add a small amount of a primary amine-containing buffer (e.g., Tris-HCl) to a final concentration of 50-100 mM to quench any unreacted NHS ester. Incubate for 15 minutes.

  • Purification: Remove excess azide reagent and quenched NHS ester using a desalting spin column or through dialysis against PBS.

Part 2: Payload Activation with this compound

The hydroxymethyl group of this compound can be functionalized to react with a payload. For payloads containing a carboxylic acid, an ester linkage can be formed. For payloads with an amine, a carbamate or amide linkage can be formed after converting this compound to a chloroformate or carboxylic acid, respectively.

Part 3: SPAAC Conjugation

  • Reaction Setup: Mix the azide-functionalized antibody with a 2-4 fold molar excess of the this compound-activated payload. The reaction is typically performed in PBS or a similar aqueous buffer.

  • Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C. The reaction progress can be monitored by techniques such as hydrophobic interaction chromatography (HIC) to resolve species with different drug-to-antibody ratios (DARs).

  • Purification: Purify the resulting ADC from unreacted payload and other small molecules using size exclusion chromatography (SEC) or tangential flow filtration (TFF).

PROTAC Synthesis using a this compound Linker

This compound can be incorporated into PROTAC linkers to facilitate the final "click" assembly of the bifunctional molecule. This example outlines a convergent synthesis where a warhead is attached to a this compound functionalized linker, which is then "clicked" to an azide-modified E3 ligase ligand.

PROTAC_Synthesis_Workflow cluster_0 Step 1: Linker Functionalization cluster_1 Step 2: Warhead Conjugation cluster_2 Step 3: E3 Ligase Ligand Functionalization cluster_3 Step 4: Final PROTAC Assembly BcnOH This compound BcnLinker Bcn-Functionalized Linker BcnOH->BcnLinker LinkerPrecursor Linker Precursor (e.g., with COOH) LinkerPrecursor->BcnLinker Esterification WarheadBcnLinker Warhead-Linker-Bcn BcnLinker->WarheadBcnLinker Warhead Warhead (Target Ligand) Warhead->WarheadBcnLinker Amide Coupling PROTAC PROTAC WarheadBcnLinker->PROTAC E3Ligand E3 Ligase Ligand AzideE3Ligand Azide-Functionalized E3 Ligand E3Ligand->AzideE3Ligand Azide Installation AzideE3Ligand->PROTAC SPAAC 'Click' Reaction

A convergent PROTAC synthesis workflow using this compound.

Methodology:

  • Bcn-Linker Synthesis: The hydroxyl group of this compound is reacted with a linker precursor that has a complementary functional group. For example, an ester linkage can be formed with a linker containing a carboxylic acid using standard coupling reagents like DCC or EDC.

  • Warhead Conjugation: The other end of the Bcn-functionalized linker is then coupled to the warhead (the ligand for the protein of interest). This is often achieved through amide bond formation if the linker has a carboxylic acid and the warhead has an amine.

  • E3 Ligase Ligand Azide Functionalization: Separately, the E3 ligase ligand is modified to incorporate an azide group. This can be done by reacting an appropriate functional group on the E3 ligase ligand with an azide-containing reagent (e.g., azido-PEG-NHS ester).

  • Final "Click" Assembly: The Warhead-Linker-Bcn intermediate is reacted with the Azide-Functionalized E3 Ligase Ligand in a suitable solvent (e.g., DMSO/water mixture). The SPAAC reaction proceeds without a catalyst to form the final PROTAC. The product is then purified by chromatography (e.g., reverse-phase HPLC).

Applications in Signaling Pathway Research

While this compound is not a direct modulator of signaling pathways, its application in creating precisely labeled biological probes is instrumental in their study. For instance, an antibody targeting a G-protein coupled receptor (GPCR) can be labeled with a fluorophore using this compound-mediated click chemistry. This allows for the visualization and tracking of the receptor on the cell surface and its internalization upon ligand binding, providing insights into GPCR trafficking and signaling dynamics.

Conclusion

endo-Bcn-OH is a powerful and versatile tool for researchers in drug development and chemical biology. Its high reactivity in copper-free click chemistry, coupled with its stability under physiological conditions (with the noted exception of acidic environments and the presence of thiols), makes it an ideal reagent for the construction of complex biomolecules such as ADCs and PROTACs. The experimental protocols provided in this guide offer a starting point for the synthesis and application of this compound in these cutting-edge areas of research. As our understanding of "linkerology" and bioconjugation strategies evolves, the utility of well-characterized building blocks like this compound will undoubtedly continue to grow.

References

An In-depth Technical Guide to the Synthesis and Purification of Bicyclo[6.1.0]non-4-yn-9-ylmethanol (Bcn-OH)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bicyclo[6.1.0]non-4-yn-9-ylmethanol (Bcn-OH) has emerged as a cornerstone reagent in the field of bioorthogonal chemistry, prized for its exceptional reactivity in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. This technical guide provides a comprehensive overview of the synthesis and purification of endo-Bcn-OH, the stereoisomer predominantly used in these applications. Detailed experimental protocols for the multi-step synthesis from 1,5-cyclooctadiene are presented, along with quantitative data on reaction yields and purity. Furthermore, this guide outlines effective purification strategies and includes visualizations of the synthetic workflow to aid researchers in the efficient and reliable production of this invaluable chemical tool.

Introduction

Bicyclo[6.1.0]non-4-yn-9-ylmethanol (this compound) is a strained alkyne that has gained significant traction in chemical biology and drug development.[1] Its rigid, bicyclic structure imposes significant ring strain, rendering the alkyne moiety highly reactive towards azides in the absence of a cytotoxic copper catalyst.[2] This bioorthogonality allows for the selective labeling and conjugation of biomolecules in living systems. The endo isomer of this compound is particularly favored due to its well-defined stereochemistry and proven efficacy in SPAAC reactions.[3]

This guide details the robust and scalable synthetic route to endo-Bcn-OH, providing researchers with the necessary information to produce this reagent in-house.

Synthesis of endo-Bcn-OH: A Multi-step Approach

The synthesis of endo-Bcn-OH is a multi-step process commencing with the commercially available 1,5-cyclooctadiene (COD). The overall synthetic workflow is depicted below.

G cluster_0 Synthesis of endo-Bicyclo[6.1.0]non-4-en-9-ylmethanol cluster_1 Synthesis of endo-Bcn-OH cluster_2 Purification COD 1,5-Cyclooctadiene (COD) Cyclopropanation Stereoselective Cyclopropanation COD->Cyclopropanation EthylDiazoacetate Ethyl Diazoacetate EthylDiazoacetate->Cyclopropanation Rh2S_BHTL4 Rh₂(S-BHTL)₄ Catalyst Rh2S_BHTL4->Cyclopropanation syn_Ester syn-Ethyl bicyclo[6.1.0]non- 4-ene-9-carboxylate Cyclopropanation->syn_Ester Reduction Ester Reduction syn_Ester->Reduction LiAlH4 Lithium Aluminum Hydride (LiAlH₄) LiAlH4->Reduction endo_Alkene_Alcohol endo-Bicyclo[6.1.0]non- 4-en-9-ylmethanol Reduction->endo_Alkene_Alcohol Bromination Bromination endo_Alkene_Alcohol->Bromination Bromine Bromine (Br₂) Bromine->Bromination Dibromo_Intermediate Dibromo Intermediate Bromination->Dibromo_Intermediate Dehydrobromination Dehydrobromination Dibromo_Intermediate->Dehydrobromination KOtBu Potassium tert-butoxide (KOtBu) KOtBu->Dehydrobromination endo_Bcn_OH endo-Bcn-OH Dehydrobromination->endo_Bcn_OH Chromatography Silica Gel Column Chromatography endo_Bcn_OH->Chromatography

Figure 1. Overall workflow for the synthesis of endo-Bcn-OH.

Step 1: Stereoselective Cyclopropanation of 1,5-Cyclooctadiene

The initial step involves a stereoselective cyclopropanation of 1,5-cyclooctadiene with ethyl diazoacetate. The use of a rhodium catalyst, specifically Rh₂(S-BHTL)₄, is crucial for achieving a favorable diastereomeric ratio, enriching the desired syn-isomer which is the precursor to endo-Bcn-OH.

Experimental Protocol:

  • To a solution of Rh₂(S-BHTL)₄ (0.27 mol%) in neat 1,5-cyclooctadiene, add ethyl diazoacetate via syringe pump.

  • Maintain the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, the crude product is purified by silica gel column chromatography to isolate the syn-ethyl bicyclo[6.1.0]non-4-ene-9-carboxylate.

Step 2: Reduction to endo-Bicyclo[6.1.0]non-4-en-9-ylmethanol

The ester functionality of the syn-isomer is then reduced to a primary alcohol using a strong reducing agent such as lithium aluminum hydride (LiAlH₄).

Experimental Protocol:

  • Prepare a solution of syn-ethyl bicyclo[6.1.0]non-4-ene-9-carboxylate in anhydrous diethyl ether and cool to 0 °C under an inert atmosphere.

  • Slowly add a solution of LiAlH₄ in THF.

  • Allow the reaction to warm to room temperature and then heat to 45 °C for 1 hour, monitoring by TLC.

  • After completion, cool the reaction to 0 °C and carefully quench with water.

  • Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield endo-bicyclo[6.1.0]non-4-en-9-ylmethanol.

Step 3: Bromination and Dehydrobromination to form endo-Bcn-OH

The final steps involve the introduction of the alkyne functionality through a bromination-dehydrobromination sequence.

Experimental Protocol:

  • Dissolve the endo-bicyclo[6.1.0]non-4-en-9-ylmethanol in dichloromethane.

  • Add a solution of bromine in dichloromethane dropwise at low temperature until a persistent color is observed.

  • After the reaction is complete, wash the mixture with a saturated solution of sodium thiosulfate and brine.

  • Dry the organic layer and concentrate to obtain the crude dibromo intermediate.

  • Dissolve the crude dibromide in anhydrous THF and add an excess of potassium tert-butoxide.

  • Reflux the mixture to effect the double dehydrobromination.

  • After the reaction is complete, quench with a weak acid and extract the product.

Purification of endo-Bcn-OH

Purification of the final product is critical to remove any unreacted starting materials and byproducts. Silica gel column chromatography is the most common method employed for this purpose.

Experimental Protocol:

  • Load the crude endo-Bcn-OH onto a silica gel column.

  • Elute the column with a suitable mobile phase. A gradient of ethyl acetate in hexanes is often effective.

  • Monitor the fractions by TLC and combine those containing the pure product.

  • Remove the solvent under reduced pressure to yield pure endo-Bcn-OH as a white to off-white solid.

Quantitative Data

The following table summarizes the typical yields and purity for each step in the synthesis of endo-Bcn-OH.

StepProductYield (%)Purity (%)
1. Cyclopropanationsyn-Ethyl bicyclo[6.1.0]non-4-ene-9-carboxylate~65>95
2. Reductionendo-Bicyclo[6.1.0]non-4-en-9-ylmethanol~86>98
3. Bromination/Dehydrobromination & Purificationendo-Bcn-OH50-60>98 (by NMR)

Logical Relationships in Synthesis

The synthesis of endo-Bcn-OH relies on a series of carefully controlled chemical transformations where the stereochemistry of the initial cyclopropanation dictates the final product configuration.

G cluster_0 Key Stereochemical Control cluster_1 Transformation to Final Product Cyclopropanation Cyclopropanation of 1,5-Cyclooctadiene syn_Isomer syn-Isomer Cyclopropanation->syn_Isomer Desired Pathway anti_Isomer anti-Isomer Cyclopropanation->anti_Isomer Side Product Reduction Reduction syn_Isomer->Reduction Alkyne_Formation Alkyne Formation Reduction->Alkyne_Formation endo_Bcn_OH endo-Bcn-OH Alkyne_Formation->endo_Bcn_OH

Figure 2. Stereochemical control in endo-Bcn-OH synthesis.

Conclusion

The synthesis and purification of endo-Bcn-OH, while multi-stepped, is a well-established and reproducible process. By following the detailed protocols and purification strategies outlined in this guide, researchers can reliably produce high-purity endo-Bcn-OH for their bioorthogonal chemistry needs. The careful control of stereochemistry in the initial cyclopropanation step is paramount to achieving a high yield of the desired product. The methodologies described herein provide a solid foundation for the successful in-house synthesis of this powerful chemical tool.

References

An In-depth Technical Guide to the Mechanism of Bcn-OH in Copper-Free Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Advent of Copper-Free Click Chemistry

In the landscape of bioconjugation, the ability to form stable covalent bonds in complex biological environments with high specificity and efficiency is paramount. The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a cornerstone of bioorthogonal chemistry, has emerged as a powerful tool that circumvents the need for cytotoxic copper catalysts required in traditional click chemistry.[1][2][3] At the heart of SPAAC are strained cyclooctynes, molecules whose inherent ring strain enables them to react spontaneously with azides under physiological conditions.[4][5]

Among the diverse toolkit of strained alkynes, Bicyclo[6.1.0]nonyne (BCN) has gained prominence for its optimal balance of high reactivity and synthetic accessibility. This guide focuses on a key derivative, [(1R,8S,9R)-bicyclo[6.1.0]non-4-yn-9-yl]methanol, commonly known as Bcn-OH. We will provide an in-depth exploration of its core reaction mechanism, present comparative quantitative data, detail experimental protocols, and discuss its unique advantages in modern chemical biology and drug development.

The Core Mechanism: Strain-Promoted [3+2] Dipolar Cycloaddition

The fundamental reaction between this compound and an azide-functionalized molecule is a Huisgen [3+2] dipolar cycloaddition. This reaction is characterized by a concerted mechanism where two new sigma bonds are formed between the 1,3-dipole (the azide) and the dipolarophile (the strained alkyne of BCN), leading to a stable, aromatic triazole linkage.

The "strain-promoted" nature of the reaction is the key to its bioorthogonality. The fusion of a cyclopropane ring to the cyclooctyne core in BCN induces significant ring strain (approximately 12–13 kcal/mol), which distorts the alkyne's bond angles from the ideal 180°. This pre-distortion of the alkyne towards the bent geometry of the transition state significantly lowers the activation energy of the cycloaddition, allowing the reaction to proceed rapidly at ambient or physiological temperatures without a catalyst.

The Role of the Hydroxyl (-OH) Group

While the ring strain is the primary driver of BCN's reactivity, the appended hydroxyl group in this compound offers several distinct advantages:

  • Improved Hydrophilicity: The -OH group increases the aqueous solubility of the molecule compared to highly lipophilic cyclooctynes like dibenzocyclooctyne (DIBO) or dibenzocyclooctyne (DBCO). This enhanced hydrophilicity is crucial for applications in aqueous biological media, reducing aggregation and improving reagent accessibility to biomolecular targets.

  • Functional Handle: The hydroxyl group serves as a convenient synthetic handle for further functionalization. It allows for the straightforward attachment of other moieties, such as linkers (e.g., PEGs), fluorescent dyes, or biotin tags, expanding its utility.

  • Simplified Product Profile: A key structural feature of BCN is its plane of symmetry. This symmetry ensures that the cycloaddition reaction with an azide yields a single regioisomer, which greatly simplifies the purification and characterization of the final conjugate product.

Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with this compound.

Quantitative Data: Reaction Kinetics Comparison

The efficacy of a click chemistry reagent is quantified by its second-order rate constant (k₂). This compound exhibits a favorable balance of high reactivity and stability. Below is a comparison of its reaction kinetics with other commonly used cyclooctynes when reacted with benzyl azide.

Cyclooctyne ReagentSecond-Order Rate Constant (k₂) M⁻¹s⁻¹Measurement ConditionsReference
This compound 0.29CD₃CN/D₂O (1:2), Room Temp.
This compound 0.14CD₃CN/D₂O (3:1), Room Temp.
DIFO (Difluorinated Cyclooctyne)0.076CD₃CN, Room Temp.
BARAC (Biarylazacyclooctynone)~1.0CD₃CN, Room Temp.
DBCO (Dibenzocyclooctyne)~0.1Aqueous Conditions

Note: Reaction rates are highly dependent on the solvent, temperature, and the specific azide used. The data presented provides a general comparison. The polarity of the solvent can influence the reaction rate, with rates often increasing with solvent polarity.

Experimental Protocol: Antibody Conjugation via BCN-NHS Ester

This section provides a representative protocol for labeling an antibody with an azide-modified molecule using a this compound derivative, specifically an N-Hydroxysuccinimide (NHS) ester for amine coupling.

Materials
  • Antibody of interest in a suitable buffer (e.g., PBS, pH 7.4). Avoid amine-containing buffers like Tris.

  • BCN-NHS ester, dissolved in anhydrous DMSO (e.g., 10 mM stock solution).

  • Azide-functionalized molecule (e.g., fluorescent dye, drug-linker).

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

  • Spin desalting columns for purification.

Step-by-Step Methodology
  • Antibody Preparation:

    • Prepare the antibody solution at a concentration of approximately 1-2 mg/mL in the reaction buffer.

  • Activation with BCN-NHS Ester:

    • Add a 20-30 fold molar excess of the BCN-NHS ester stock solution to the antibody solution.

    • Ensure the final concentration of DMSO in the reaction mixture is below 20% to avoid antibody denaturation.

    • Incubate the reaction mixture at room temperature for 60 minutes with gentle mixing.

  • Quenching:

    • Quench the unreacted BCN-NHS ester by adding Tris buffer to a final concentration of 10-20 mM.

    • Incubate for an additional 15 minutes at room temperature.

  • Purification of BCN-Antibody:

    • Remove the excess, unreacted BCN-NHS ester and quenching agent using a spin desalting column equilibrated with the desired buffer (e.g., PBS).

    • The resulting BCN-functionalized antibody can be stored at -20°C for several months.

  • Click Reaction with Azide:

    • Add the azide-functionalized molecule to the purified BCN-antibody solution. A 5-10 fold molar excess of the azide is typically sufficient.

    • Incubate the reaction overnight at room temperature or for a shorter duration at 37°C.

  • Final Purification:

    • Purify the final antibody conjugate using an appropriate method, such as size exclusion chromatography (SEC) or another desalting column, to remove the excess azide-functionalized molecule.

Experimental_Workflow cluster_prep Preparation cluster_reaction BCN Activation cluster_purify1 Purification 1 cluster_click SPAAC Reaction cluster_purify2 Purification 2 A Prepare Antibody (1-2 mg/mL in PBS) C Mix Antibody with 20-30x molar excess BCN-NHS A->C B Prepare BCN-NHS Ester (10 mM in DMSO) B->C D Incubate 60 min at Room Temperature C->D E Quench with Tris Buffer (10-20 mM final) D->E F Incubate 15 min E->F G Remove Excess BCN (Spin Desalting Column) F->G H Add Azide-Molecule (5-10x molar excess) G->H BCN-Activated Antibody I Incubate Overnight at Room Temperature H->I J Remove Excess Azide (SEC / Desalting) I->J K Final Antibody Conjugate J->K

Experimental workflow for antibody conjugation using this compound derivative.

Important Considerations: Bioorthogonality and Side Reactions

While SPAAC is highly specific, BCN has been reported to exhibit some non-negligible cross-reactivity with free thiols, such as those in cysteine residues of proteins. This potential side reaction can compromise the bioorthogonality of the labeling.

To mitigate this, a simple and effective strategy is the addition of a low concentration (e.g., 1-10 mM) of a non-peptidyl thiol like β-mercaptoethanol (βME) to the reaction mixture. The βME competes with protein-based thiols for reaction with BCN, significantly reducing the undesirable background labeling while preserving the integrity of critical cysteine residues and having minimal impact on the kinetics of the desired SPAAC reaction.

Conclusion

This compound stands out as a versatile and powerful reagent in the field of copper-free click chemistry. Its mechanism, rooted in the high ring strain of the bicyclo[6.1.0]nonyne core, enables rapid and specific bioorthogonal conjugations. The presence of the hydroxyl group provides the added benefits of increased hydrophilicity and a synthetic handle for derivatization, making it highly suitable for applications in aqueous biological systems. By understanding its core mechanism, kinetic properties, and potential side reactions, researchers can effectively harness this compound to advance their work in drug development, cellular imaging, and materials science.

References

An In-depth Technical Guide to Bcn-OH Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) has emerged as a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments without the need for cytotoxic copper catalysts. Among the various strained alkynes developed for this reaction, bicyclo[6.1.0]nonyne (Bcn) derivatives, particularly those functionalized with a hydroxyl group (Bcn-OH), offer a unique combination of reactivity, stability, and hydrophilicity. The primary alcohol handle on this compound provides a versatile point for further chemical modification, making it an invaluable tool for researchers in bioconjugation, drug development, and materials science. This technical guide provides a comprehensive overview of this compound SPAAC, including its core principles, quantitative kinetic data, detailed experimental protocols for key applications, and visual representations of relevant workflows and mechanisms.

Introduction to this compound and SPAAC

The principle of SPAAC lies in the reaction between a strained cyclooctyne and an azide, which proceeds rapidly and with high specificity to form a stable triazole linkage.[1] The driving force for this reaction is the relief of ring strain in the cyclooctyne. Bcn is a widely utilized cyclooctyne due to its chemical stability, favorable reactivity, and relative hydrophilicity.[2] The synthesis of Bcn typically yields two diastereomers: endo and exo. The endo isomer is noted to be slightly more reactive.[2]

This compound, specifically ((1R,8S,9s)-bicyclo[6.1.0]non-4-yn-9-yl)methanol, incorporates a primary alcohol group, which serves as a convenient point of attachment for various payloads, linkers, or reporter molecules.[3] This feature makes this compound a versatile building block in the construction of complex biomolecular conjugates.

Key Features of this compound in SPAAC:

  • Biocompatibility: The reaction is copper-free, avoiding the cytotoxicity associated with the traditional copper-catalyzed azide-alkyne cycloaddition (CuAAC), making it suitable for live-cell and in-vivo applications.[4]

  • High Selectivity: The azide and cyclooctyne groups are bioorthogonal, meaning they do not react with naturally occurring functional groups in biological systems.

  • Stability: Both the Bcn moiety and the resulting triazole linkage are stable under physiological conditions.

  • Tunable Functionality: The hydroxyl group allows for further derivatization, enabling the attachment of a wide range of molecules such as drugs, fluorophores, or polyethylene glycol (PEG) chains.

Quantitative Data: Reaction Kinetics

The efficiency of a SPAAC reaction is quantified by its second-order rate constant (k₂). The table below summarizes the kinetic data for Bcn and other commonly used cyclooctynes, providing a basis for selecting the appropriate reagent for a specific application. The reaction rates can be influenced by factors such as the solvent, temperature, and the specific azide reactant used.

CyclooctyneAzide ReactantSolventSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)
endo-Bcn Benzyl AzideCD₃CN/D₂O (1:2)0.29
exo-Bcn Benzyl AzideCD₃CN/D₂O (1:2)0.19
DIBO Benzyl AzideNot Specified~0.3 - 0.7
DBCO Benzyl AzideNot Specified~0.6 - 1.0

Core Concepts and Mechanisms

The reaction between this compound and an azide proceeds through a [3+2] cycloaddition mechanism. The strained triple bond of the cyclooctyne readily reacts with the 1,3-dipole of the azide to form a five-membered triazole ring. This reaction is highly efficient and regioselective, yielding a single product.

SPAAC_Mechanism BcnOH This compound (Strained Alkyne) TransitionState [Transition State] BcnOH->TransitionState + Azide R-N₃ (Azide) Azide->TransitionState Triazole Triazole Product TransitionState->Triazole Cycloaddition

This compound SPAAC Reaction Mechanism

Experimental Protocols

This section provides detailed methodologies for key applications of this compound SPAAC in research and drug development.

Protein Labeling with a this compound Derived Fluorophore

This protocol describes the labeling of an azide-modified protein with a this compound derivative that has been functionalized with a fluorescent dye.

Materials:

  • Azide-modified protein (Protein-N₃) in a suitable buffer (e.g., PBS, pH 7.4).

  • This compound derived fluorescent probe (e.g., Bcn-Fluor).

  • Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF).

  • Spin desalting columns or size-exclusion chromatography system for purification.

  • SDS-PAGE system and fluorescence scanner for analysis.

Procedure:

  • Reagent Preparation:

    • Dissolve the Bcn-Fluor probe in a minimal amount of DMSO or DMF to prepare a concentrated stock solution (e.g., 10 mM).

    • Ensure the Protein-N₃ solution is at a suitable concentration (e.g., 1-5 mg/mL) in a compatible buffer.

  • Labeling Reaction:

    • Add a 5-20 fold molar excess of the Bcn-Fluor stock solution to the Protein-N₃ solution. The final concentration of the organic solvent should be kept below 10% (v/v) to avoid protein denaturation.

    • Incubate the reaction mixture for 1-4 hours at room temperature or 12-24 hours at 4°C, protected from light. Reaction times may need to be optimized depending on the protein and the specific Bcn derivative.

  • Purification:

    • Remove the unreacted Bcn-Fluor probe using a spin desalting column or size-exclusion chromatography. Equilibrate the column with the desired storage buffer.

  • Characterization:

    • Confirm successful labeling by SDS-PAGE analysis. Visualize the labeled protein using a fluorescence scanner.

    • Determine the degree of labeling (DOL) using UV-Vis spectrophotometry by measuring the absorbance of the protein and the fluorophore.

Synthesis of an Antibody-Drug Conjugate (ADC)

This protocol outlines the conjugation of an azide-modified antibody to a this compound-functionalized drug molecule.

Materials:

  • Azide-modified antibody (Ab-N₃).

  • This compound functionalized drug-linker (Drug-Linker-Bcn).

  • Reaction buffer (e.g., PBS, pH 7.4).

  • Purification system (e.g., Protein A affinity chromatography or size-exclusion chromatography).

  • Analytical instruments for characterization (e.g., HPLC, Mass Spectrometry).

Procedure:

  • Reagent Preparation:

    • Dissolve the Drug-Linker-Bcn in a compatible solvent (e.g., DMSO).

    • Prepare the Ab-N₃ in the reaction buffer.

  • Conjugation Reaction:

    • Add a slight molar excess (e.g., 1.2-1.5 equivalents) of the Drug-Linker-Bcn solution to the Ab-N₃ solution.

    • Allow the reaction to proceed at room temperature for 2-24 hours. Monitor the reaction progress by HPLC.

  • Purification:

    • Purify the resulting ADC using Protein A affinity chromatography to remove unreacted drug-linker and other impurities.

  • Characterization:

    • Analyze the purified ADC by hydrophobic interaction chromatography (HIC)-HPLC to determine the drug-to-antibody ratio (DAR).

    • Confirm the molecular weight of the ADC using mass spectrometry.

Visualizing Workflows and Pathways

Workflow for Cell Surface Glycoprotein Labeling

This compound SPAAC is a powerful tool for labeling and visualizing glycoproteins on the surface of living cells. This workflow involves the metabolic incorporation of an azide-modified sugar, followed by reaction with a this compound-derived probe.

Cell_Labeling_Workflow cluster_cell Living Cell Metabolism Metabolic Incorporation of Azide-Modified Sugar Glycoprotein Cell Surface Glycoprotein with Azide Groups Metabolism->Glycoprotein Glycosylation Pathway BcnProbe Addition of this compound Derived Fluorescent Probe SPAAC Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) BcnProbe->SPAAC Visualization Fluorescence Microscopy or Flow Cytometry SPAAC->Visualization

Cell Surface Glycoprotein Labeling Workflow
Logical Pathway for PROTAC Synthesis

Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that induce the degradation of target proteins. This compound SPAAC can be used to link the target-binding ligand and the E3 ligase-binding ligand.

PROTAC_Synthesis_Pathway TargetLigand Target Protein Ligand with Azide SPAAC SPAAC Reaction TargetLigand->SPAAC E3LigaseLigand E3 Ligase Ligand FunctionalizedE3 Bcn-Functionalized E3 Ligase Ligand E3LigaseLigand->FunctionalizedE3 BcnOH This compound BcnOH->FunctionalizedE3 FunctionalizedE3->SPAAC PROTAC PROTAC Molecule SPAAC->PROTAC

PROTAC Synthesis via this compound SPAAC

Conclusion

This compound is a highly versatile and powerful reagent for strain-promoted azide-alkyne cycloaddition. Its unique combination of reactivity, stability, and the presence of a functional handle for further derivatization makes it an indispensable tool for researchers in chemistry, biology, and medicine. The copper-free nature of the reaction allows for its application in sensitive biological systems, opening up new avenues for in-vivo imaging, targeted drug delivery, and the study of complex biological processes. The detailed protocols and comparative kinetic data provided in this guide are intended to empower researchers to effectively harness the potential of this compound SPAAC in their scientific endeavors.

References

An In-depth Technical Guide to the Reactivity of Bcn-OH with Azides

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bicyclo[6.1.0]non-4-yn-9-ylmethanol, commonly known as Bcn-OH, is an alcohol-functionalized cyclooctyne derivative that has become a prominent tool in the field of bioorthogonal chemistry.[1][2][3] Its significance lies in its ability to undergo highly efficient and selective reactions with azides via a mechanism known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[4] This reaction, often termed "copper-free click chemistry," proceeds rapidly under physiological conditions without the need for cytotoxic copper catalysts, making it ideal for applications in complex biological systems, including live-cell imaging, bioconjugation, and the development of antibody-drug conjugates (ADCs).

This compound strikes a crucial balance between high reactivity, driven by its inherent ring strain, and favorable physicochemical properties such as a compact size and greater hydrophilicity compared to other common cyclooctynes like dibenzocyclooctyne (DBCO). These characteristics make it a versatile reagent for the precise chemical modification of biomolecules. This guide provides a comprehensive overview of the reactivity of this compound with azides, including its reaction mechanism, kinetics, potential side reactions, and detailed experimental protocols.

The SPAAC Reaction Mechanism

The core reaction between this compound and an azide is a concerted, irreversible [3+2] cycloaddition. The driving force for this reaction is the significant ring strain of the cyclooctyne ring within the Bcn molecule. This strain lowers the activation energy of the cycloaddition, allowing the reaction to proceed spontaneously and rapidly at ambient or physiological temperatures. The reaction is bioorthogonal, meaning neither the alkyne nor the azide functional group reacts significantly with naturally occurring functional groups found in biomolecules, ensuring high specificity. The final product is a stable, covalent triazole linkage.

The reaction mechanism is visualized below:

SPAAC_Mechanism cluster_reactants Reactants cluster_product Product Bcn This compound (Strained Alkyne) Plus + Azide R-N₃ (Azide) Triazole Stable Triazole Product Azide->Triazole [3+2] Cycloaddition (Copper-Free)

Caption: The Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) mechanism.

Quantitative Reactivity Data

The efficiency of the SPAAC reaction is quantified by its second-order rate constant (k₂). This compound exhibits robust reactivity, though kinetics can be influenced by factors such as the specific isomer (endo vs. exo), solvent polarity, and the steric and electronic properties of the azide partner. The endo-isomer of this compound is noted to be slightly more reactive than the exo-isomer. Generally, the reaction rate increases with the polarity of the solvent.

The table below summarizes key kinetic data for Bcn derivatives compared to other common cyclooctynes when reacted with benzyl azide, a standard reference azide.

CyclooctyneIsomerReactantSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Solvent System
This compound endoBenzyl Azide0.29CD₃CN/D₂O (1:2)
This compound exoBenzyl Azide0.19CD₃CN/D₂O (1:2)
This compound Not SpecifiedBenzyl Azide0.14CD₃CN/D₂O (3:1)
DBCO Not ApplicableBenzyl Azide~0.6 - 1.0Various
DIBO Not ApplicableBenzyl Azide~0.3 - 0.7Various

Data compiled from multiple sources. Note that absolute rates can vary with experimental conditions.

Potential Side Reactions

While highly specific, Bcn can exhibit some cross-reactivity, particularly with thiols (e.g., free cysteine residues in proteins) through a competing thiol-yne addition reaction. This side reaction is generally much slower than the SPAAC reaction. For applications requiring exquisite specificity, especially when free thiols are present in high concentrations, the addition of a reducing agent like β-mercaptoethanol (β-ME) can effectively suppress this unwanted reaction.

Side_Reaction BCN This compound SPAAC Desired SPAAC Product (Stable Triazole) BCN->SPAAC Fast, k₂ ≈ 0.3 M⁻¹s⁻¹ ThiolYne Side Product (Thiol-yne Adduct) BCN->ThiolYne Slow, k₂ ≈ 10⁻⁴ M⁻¹s⁻¹ Azide Azide (R-N₃) Azide->SPAAC Thiol Thiol (R-SH) e.g., Cysteine Thiol->ThiolYne bME β-mercaptoethanol (β-ME) bME->ThiolYne Suppresses

Caption: Competing reaction pathways for this compound with azides and thiols.

Experimental Protocols

This section provides a generalized protocol for the conjugation of an azide-modified biomolecule (e.g., a protein) with a Bcn-functionalized molecule. It is intended as a starting point and should be optimized for specific applications.

5.1 Materials and Reagents

  • Azide-modified biomolecule (Biomolecule-N₃)

  • This compound or an activated derivative (e.g., Bcn-NHS ester for amine coupling)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or another suitable aqueous buffer.

  • Quenching Reagent (if using NHS ester): Tris buffer (1 M, pH 8.0)

  • Organic Solvent (for dissolving Bcn reagent): DMSO or DMF, high purity.

  • Purification System: Size-exclusion chromatography (e.g., spin desalting column), HPLC, or dialysis system appropriate for the biomolecule.

5.2 General Protocol for Bioconjugation

  • Preparation of Reagents:

    • Dissolve the Bcn reagent in a minimal amount of organic solvent (e.g., DMSO) to create a concentrated stock solution (e.g., 10 mM).

    • Dissolve or dilute the Biomolecule-N₃ in the reaction buffer to the desired concentration (e.g., 1 mg/mL).

  • Conjugation Reaction:

    • Add the Bcn stock solution to the Biomolecule-N₃ solution. A molar excess of the Bcn reagent (typically 10-20 fold) is recommended to drive the reaction to completion.

    • Ensure the final concentration of the organic solvent in the reaction mixture is low (typically <10% v/v) to maintain the integrity of the biomolecule.

    • Incubate the reaction mixture. Reaction times can vary from 1 to 18 hours depending on the concentrations and intrinsic reactivity. Incubation can be done at room temperature or 4°C for sensitive biomolecules.

  • Reaction Quenching (if applicable):

    • If an activated form like an NHS ester was used to install the Bcn group prior to the click reaction, quench any unreacted ester with a small volume of Tris buffer after the initial activation step.

  • Purification of the Conjugate:

    • Remove the excess, unreacted Bcn reagent from the reaction mixture.

    • For proteins, a spin desalting column is often effective for rapid purification.

    • For other molecules, dialysis or an appropriate HPLC method (e.g., reverse phase or ion exchange) may be required.

  • Analysis and Characterization:

    • Validate the final conjugate using appropriate analytical techniques, such as SDS-PAGE, mass spectrometry (MS), or UV-Vis spectroscopy, to confirm successful conjugation and assess purity.

5.3 Experimental Workflow Diagram

Experimental_Workflow A Step 1: Reagent Preparation - Dissolve Bcn reagent in DMSO - Prepare Biomolecule-N₃ in buffer B Step 2: Conjugation - Add Bcn stock to biomolecule solution - Incubate (e.g., RT, 1-18h) A->B 10-20x molar excess Bcn C Step 3: Purification - Remove excess Bcn reagent (e.g., SEC, HPLC, Dialysis) B->C D Step 4: Analysis - Confirm conjugation and purity (e.g., SDS-PAGE, Mass Spec) C->D E Final Conjugate (Biomolecule-Triazole-Label) D->E

Caption: General workflow for this compound based bioconjugation via SPAAC.

Conclusion

This compound is a powerful and versatile reagent for copper-free click chemistry, enabling the efficient and specific labeling of azide-modified molecules. Its favorable balance of high strain-promoted reactivity and good aqueous solubility makes it a superior choice for many bioconjugation applications. By understanding the reaction kinetics, potential side reactions, and appropriate experimental protocols, researchers can effectively leverage the capabilities of this compound to advance their work in chemical biology, drug discovery, and materials science.

References

Bcn-OH: A Technical Guide to a Versatile Bicyclononyne Derivative for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Bcn-OH ((1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethanol), a key bicyclononyne derivative utilized in advanced bioconjugation applications. We will explore its core properties, reaction kinetics, and detailed experimental protocols, offering a technical resource for its effective implementation in research and development.

Introduction to this compound and Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

This compound is an alcohol-functionalized cyclooctyne derivative that has become a prominent tool in the field of bioorthogonal chemistry.[1][2] Its utility stems from its participation in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a highly efficient, copper-free "click chemistry" reaction.[3][4] The inherent ring strain of the bicyclononyne structure is the driving force for its rapid and specific reaction with azide-functionalized molecules to form a stable triazole linkage.[5] This reaction is bioorthogonal, meaning it can proceed within complex biological systems without interfering with native biochemical processes.

Bcn is synthesized as two diastereomers, exo-BCN and endo-BCN, which arise from the geometry of the fused cyclopropane ring. While both isomers are reactive, the endo isomer is often noted for being slightly more reactive and is more commonly available commercially. This guide will focus on the properties and applications of this compound, a derivative that provides a convenient hydroxyl handle for further functionalization.

Physicochemical Properties and Stability of this compound

This compound is valued for its balance of reactivity, stability, and hydrophilicity. The primary alcohol group allows for its straightforward derivatization into various activated forms (e.g., NHS esters, carbonates) for conjugation to biomolecules.

PropertyValueReference
CAS Number 1263166-90-0
IUPAC Name ((1R,8S,9s)-bicyclo[6.1.0]non-4-yn-9-yl)methanol
Molecular Formula C₁₀H₁₄O
Molecular Weight 150.22 g/mol
Appearance White to off-white powder or colorless/pale yellow liquid
Storage Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C. Store in a dry, dark place.

Stability and Side Reactions: While generally stable, BCN derivatives can exhibit cross-reactivity with thiols, which may be a concern when labeling proteins containing free cysteine residues. This side reaction can be significantly reduced by the addition of a low concentration of non-peptidyl thiols like β-mercaptoethanol (βME). Furthermore, the linkage used to attach payloads to the BCN core is critical for stability. Amide bonds formed from BCN-carboxylic acid derivatives have been shown to be significantly more stable in biological media compared to the more commonly used carbamate linkages, which can be susceptible to hydrolysis.

Reaction Kinetics and Comparative Analysis

The efficiency of a bioconjugation reaction is defined by its rate. The SPAAC reaction involving BCN is characterized by a second-order rate constant (k₂).

Table 2: Second-Order Rate Constants (k₂) for BCN Reactions

Reactantsk₂ (M⁻¹s⁻¹)Solvent/ConditionsReference
endo-BCN + Benzyl Azide0.29CD₃CN/D₂O (1:2)
exo-BCN + Benzyl Azide0.19CD₃CN/D₂O (1:2)
This compound + Benzyl Azide0.14CD₃CN/D₂O (3:1)
BCN Acid + Benzyl Azide0.20Acetonitrile/Water (1:2)
This compound + o-quinone1824Not specified
BCN + Thiol (βME)~1 x 10⁻⁴Not specified

The data indicates that the endo isomer is slightly more reactive than the exo isomer in SPAAC. The reaction rate is also influenced by solvent polarity, with more polar environments generally leading to faster kinetics.

Table 3: Comparative Overview of Common Cycloalkynes

CycloalkyneTypical k₂ (M⁻¹s⁻¹)Key CharacteristicsReference
BCN ~0.3Good balance of reactivity and stability; relatively hydrophilic; may have side reactions with thiols.
DBCO ~2.3High reactivity but lower stability, especially in the presence of thiols; more hydrophobic.
DIBO HighHigh reactivity; reported to have less cross-reactivity with thiols compared to BCN.
DIBAC/ADIBO HighOften exhibits very fast kinetics.

For applications demanding rapid kinetics, highly strained cyclooctynes like DBCO are often preferred. However, for experiments requiring long-term stability in complex biological environments, BCN may be a more suitable choice. Studies have shown that for labeling applications on recombinant adeno-associated viruses (rAAV), DBCO provided a stronger signal compared to BCN.

Core Applications in Bioconjugation

The versatility and bioorthogonality of this compound have led to its adoption across numerous applications in research and drug development.

  • Antibody-Drug Conjugates (ADCs): BCN is used as a linker to attach cytotoxic drugs to antibodies, enabling targeted delivery to diseased cells. It is considered a less-hydrophobic alternative to DBCO for this purpose.

  • Protein and Peptide Labeling: BCN provides a robust method for labeling proteins and peptides with probes like fluorescent dyes or biotin for tracking and visualization.

  • Nucleic Acid Modification: Site-specific modification of DNA and RNA with BCN conjugates allows for the introduction of functional groups to study gene expression and nucleic acid-protein interactions.

  • Cell Labeling and Imaging: BCN enables the labeling of biomolecules on live cells for visualization. It has been successfully used for three-dimensional imaging of living cells migrating through a collagen matrix, offering high signal-to-noise ratios without cytotoxicity. In some systems, BCN has demonstrated higher labeling efficiency than DIBO on live cells.

  • Proteomics: BCN is a valuable tool in proteomics for identifying and quantifying proteins, studying protein interactions, and tracking metabolic pathways.

  • Surface and Nanoparticle Modification: BCN can be used to functionalize surfaces of materials like polymers, liposomes, or nanoparticles for targeted delivery or the creation of biosensors.

G cluster_0 Preparation of Components cluster_1 Conjugation via SPAAC cluster_2 Final Product & Application Biomolecule Target Biomolecule (e.g., Antibody, Protein) Azide_Mod Introduce Azide Group (e.g., via NHS-Azide) Biomolecule->Azide_Mod Conjugation Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Azide_Mod->Conjugation BCN_OH This compound BCN_Deriv Activate this compound (e.g., BCN-NHS Ester) BCN_OH->BCN_Deriv BCN_Deriv->Conjugation Probe Probe Molecule (e.g., Fluorophore, Drug) Probe->BCN_Deriv Final_Product Bioconjugate Conjugation->Final_Product Application Downstream Application (e.g., Imaging, ADC) Final_Product->Application

General workflow for bioconjugation using this compound.

Experimental Protocols

This section provides a generalized protocol for the conjugation of an azide-modified antibody with a payload using a BCN-NHS ester, a common derivative of this compound.

5.1. Protocol: Antibody Conjugation using BCN-NHS Ester

This protocol outlines the steps to first functionalize an antibody with BCN groups and then conjugate it to an azide-containing molecule.

Materials Required:

  • Antibody of interest in a suitable buffer (e.g., PBS, pH 7.4)

  • BCN-NHS Ester (dissolved in DMSO)

  • Azide-functionalized molecule (e.g., azide-PEG-fluorophore)

  • Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0)

  • Spin desalting columns or similar purification system (e.g., dialysis)

  • Reaction tubes and standard laboratory equipment

Step 1: Antibody Functionalization with BCN-NHS Ester

  • Preparation: Prepare a stock solution of BCN-NHS ester in anhydrous DMSO (e.g., 10 mM).

  • Reaction Setup: In a reaction tube, mix the antibody with a 20-30 fold molar excess of the BCN-NHS ester solution. The final concentration of DMSO in the reaction mixture should ideally be below 20% to maintain antibody integrity. A typical antibody concentration for the reaction is around 1 mg/mL.

  • Incubation: Incubate the reaction mixture at room temperature for 60 minutes with gentle mixing.

  • Quenching: Add a quenching reagent, such as Tris-HCl, to a final concentration of 50-100 mM to quench any unreacted BCN-NHS ester. Incubate for an additional 15 minutes at room temperature.

Step 2: Purification of BCN-Functionalized Antibody

  • Removal of Excess Reagent: Remove the unreacted BCN-NHS ester and quenching reagent using a spin desalting column equilibrated with the desired reaction buffer for the next step (e.g., PBS). Follow the manufacturer's instructions for the column.

  • Verification (Optional): Characterize the degree of labeling (DOL) using techniques such as MALDI-TOF mass spectrometry or UV-Vis spectroscopy if the BCN reagent has a chromophore.

  • Storage: The BCN-functionalized antibody can be stored at -20°C for several months.

Step 3: Conjugation with Azide-Modified Molecule

  • Reaction Setup: Mix the purified BCN-functionalized antibody with the azide-modified molecule. A 5-10 fold molar excess of the azide molecule over the antibody is typically sufficient.

  • Incubation: Incubate the reaction at room temperature or 4°C. Reaction times can vary from 1 to 18 hours, depending on the reactants' concentrations and reactivity. Monitor the reaction progress if possible.

  • Purification: Purify the final antibody conjugate using an appropriate method (e.g., size exclusion chromatography, protein A chromatography) to remove excess azide-reagent and any unconjugated antibody.

G A 1. Mix Antibody with BCN-NHS Ester (20-30x excess) B 2. Incubate at RT for 60 minutes A->B C 3. Quench with Tris Buffer B->C D 4. Purify via Spin Desalting Column C->D E 5. Mix BCN-Antibody with Azide-Oligo D->E F 6. Incubate (e.g., 1-18h at RT) E->F G 7. Purify Final Conjugate (e.g., SEC) F->G H Final Antibody-Oligo Conjugate G->H

Experimental workflow for antibody-oligo conjugation.

Application in Metabolic Labeling

A powerful application of this compound is in metabolic labeling, where cells are fed with an azide-modified metabolic precursor (e.g., an azido-sugar). This precursor is incorporated into biomolecules through the cell's natural metabolic pathways. The azide-labeled biomolecules can then be detected and visualized by reacting the cells with a BCN-functionalized probe, such as BCN-fluorophore.

G cluster_cell Live Cell Environment Metabolism Cellular Metabolic Pathways Incorporation Incorporation into Biomolecules (e.g., Glycans) Metabolism->Incorporation Azide_Bio Azide-Labeled Biomolecule Incorporation->Azide_Bio SPAAC SPAAC Reaction Azide_Bio->SPAAC Labeled_Bio Fluorophore-Labeled Biomolecule SPAAC->Labeled_Bio Detection Detection / Imaging (e.g., Confocal Microscopy) Labeled_Bio->Detection Azido_Sugar Azide-Modified Precursor (e.g., Azido-Sugar) Azido_Sugar->Metabolism Cell Uptake BCN_Probe BCN-Functionalized Probe (e.g., BCN-Fluorophore) BCN_Probe->SPAAC Addition to Cells

Logical workflow of metabolic labeling and detection.

Conclusion

This compound is a highly effective and versatile bicyclononyne derivative for bioconjugation via strain-promoted alkyne-azide cycloaddition. Its favorable balance of reactivity, stability, and hydrophilicity, combined with a straightforward synthesis, makes it an invaluable tool for a wide range of applications, from constructing antibody-drug conjugates to the three-dimensional imaging of live cells. While considerations such as potential thiol reactivity and the stability of the chosen linkage must be addressed, this compound and its derivatives offer a robust platform for researchers, scientists, and drug development professionals to create precisely engineered biomolecular conjugates.

References

An In-depth Technical Guide to the Fundamental Principles of Bcn-OH in Chemical Biology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bicyclo[6.1.0]non-4-yne-9-methanol (Bcn-OH) has emerged as a cornerstone reagent in the field of chemical biology, primarily owing to its pivotal role in bioorthogonal chemistry.[1] Its unique structural characteristics, featuring a strained cyclooctyne ring system, enable it to participate in highly efficient and selective reactions within complex biological environments. This technical guide provides a comprehensive overview of the fundamental principles of this compound, its applications, and detailed experimental protocols for its use. This compound is particularly renowned for its application in strain-promoted azide-alkyne cycloaddition (SPAAC), a copper-free click chemistry reaction that has revolutionized the way biomolecules are labeled, tracked, and conjugated.[2][3]

Core Principles of this compound

Structure and Reactivity

This compound, also known as endo-9-Hydroxymethylbicyclo[6.1.0]non-4-yne, is an alcohol-functionalized cyclooctyne derivative.[1] The defining feature of this compound is its bicyclic structure containing a highly strained internal alkyne. This ring strain is the driving force behind its high reactivity towards azides in SPAAC reactions, allowing the reaction to proceed rapidly at physiological temperatures without the need for a cytotoxic copper catalyst.[4] The primary alcohol group on the this compound scaffold provides a convenient handle for further functionalization, allowing it to be ligated to other molecules of interest.

The reactivity of this compound is not limited to SPAAC. It also participates in cycloadditions with other dipoles such as tetrazines and nitrile imines. The endo isomer of this compound is noted to be the more reactive isomer in SPAAC reactions.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The most prominent application of this compound is in SPAAC, a bioorthogonal reaction that forms a stable triazole linkage between the cyclooctyne (this compound) and an azide-functionalized molecule. This reaction is characterized by its high efficiency, specificity, and biocompatibility, as it does not interfere with native biological processes. The reaction proceeds under mild, physiological conditions, making it ideal for applications in living cells and organisms.

Quantitative Data on this compound Reactivity

The efficiency of SPAAC reactions is quantified by the second-order rate constant (k₂). The following tables summarize the reaction kinetics of this compound with various azides and provide a comparison with other cyclooctynes.

CyclooctyneAzideSolventSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)
endo-BcnBenzyl azideCD₃CN/D₂O (1:2)0.29
exo-BcnBenzyl azideCD₃CN/D₂O (1:2)0.19
Bcn2-azidoethanolDMSO0.15
Bcn2-azidopropanolNot Specified0.012 - 0.024
Bcn2-azido-2-methylpropanolNot Specified0.012 - 0.024

Table 1: Second-order rate constants for the SPAAC reaction of Bcn diastereomers and derivatives with various azides.

CyclooctyneAzideSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)
Bicyclo[6.1.0]nonyne (Bcn)Benzyl azide0.15
Dibenzocyclooctyne (DBCO)Benzyl azide~1.0
Azacyclooctyne (AZA)Benzyl azide0.3
DIBAC/ADIBOBenzyl azide0.9
BARACBenzyl azide3.4

Table 2: Comparative second-order rate constants of various cyclooctynes with benzyl azide.

Experimental Protocols

Protocol 1: General Procedure for Antibody-Oligonucleotide Conjugation using Bcn-NHS Ester

This protocol outlines the steps for conjugating an antibody to an azide-modified oligonucleotide using a Bcn-NHS ester.

Materials:

  • Antibody solution (e.g., 1 mg/mL)

  • Bcn-NHS ester dissolved in DMSO (10 mM)

  • Azide-modified oligonucleotide

  • Tris buffer (100 mM, pH 8.0)

  • Spin desalting column

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Antibody Activation:

    • Mix the antibody solution with a 20-30 fold molar excess of the Bcn-NHS ester solution.

    • Ensure the final DMSO concentration is around 20%.

    • Incubate the reaction mixture at room temperature for 60 minutes.

  • Quenching:

    • Add 10 µL of Tris buffer to the reaction mixture to quench any unreacted Bcn-NHS ester.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Remove the unreacted Bcn-NHS ester using a spin desalting column according to the manufacturer's instructions.

    • The Bcn-functionalized antibody can be stored at -20°C for several months.

  • Conjugation:

    • Mix the Bcn-functionalized antibody with a 2-4 fold molar excess of the azide-modified oligonucleotide in a reaction buffer.

    • Incubate the reaction at room temperature for 1-4 hours or at 4°C for 12-24 hours.

Protocol 2: Labeling of Azide-Containing Proteins with a Bcn-Functionalized Fluorescent Dye

This protocol describes the labeling of a protein containing an azide group with a Bcn-coupled fluorescent dye.

Materials:

  • Azide-containing protein solution in a suitable buffer (e.g., PBS, pH 7.4)

  • Bcn-functionalized fluorescent dye (e.g., Coumarin-C2-exo-Bcn) stock solution (10 mM in DMSO or DMF)

  • Spin desalting column or size-exclusion chromatography system

  • Storage buffer (e.g., PBS)

Procedure:

  • Protein Preparation:

    • Prepare the azide-containing protein at a concentration of 1-10 mg/mL in the reaction buffer.

  • Labeling Reaction:

    • Add a 5-20 fold molar excess of the Bcn-dye stock solution to the protein solution.

    • Keep the final concentration of the organic solvent (DMSO or DMF) below 10% (v/v) to avoid protein denaturation.

    • Incubate the reaction mixture for 1-4 hours at room temperature, protected from light. For sensitive proteins, the reaction can be performed at 4°C for 12-24 hours.

  • Purification:

    • Purify the labeled protein from the unreacted dye using a spin desalting column or size-exclusion chromatography.

    • Equilibrate the column with the desired storage buffer before applying the sample.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and the maximum absorbance wavelength of the dye.

    • Analyze the labeled protein by SDS-PAGE and fluorescence scanning to confirm successful conjugation.

Visualizations of this compound Applications

Mitochondrial Redox Signaling Pathway

This compound can be functionalized to create probes that target mitochondria and react with specific markers of oxidative stress, such as sulfenic acid modifications on proteins. The following diagram illustrates a simplified signaling pathway where a Bcn-based probe is used to detect mitochondrial oxidative stress.

Mitochondrial_Redox_Signaling cluster_Mitochondrion Mitochondrion ROS Reactive Oxygen Species (ROS) Protein_SH Mitochondrial Protein (Cys-SH) ROS->Protein_SH Oxidation Protein_SOH Sulfenylated Protein (Cys-SOH) Labeled_Protein Labeled Protein (Cys-S-Bcn) Bcn_Probe This compound Probe Bcn_Probe->Protein_SOH Ene-type Reaction Downstream Downstream Signaling Labeled_Protein->Downstream Detection & Analysis Stress Cellular Stress Stress->ROS

Caption: this compound probe detecting mitochondrial protein sulfenylation under oxidative stress.

Experimental Workflow: Antibody-Drug Conjugate (ADC) Development

This compound and its derivatives are instrumental in the construction of ADCs, where a potent cytotoxic drug is linked to a monoclonal antibody for targeted cancer therapy. The following workflow illustrates the key steps in developing an ADC using this compound-based linkers.

ADC_Development_Workflow cluster_Preparation Preparation cluster_Conjugation Conjugation cluster_Purification_Characterization Purification & Characterization cluster_Delivery_Action Delivery & Action Antibody Monoclonal Antibody Azide_Mod Azide Modification Antibody->Azide_Mod SPAAC Strain-Promoted Azide-Alkyne Cycloaddition Azide_Mod->SPAAC Drug_Linker This compound-Linker- Payload Synthesis Drug_Linker->SPAAC Purification Purification (e.g., SEC) SPAAC->Purification Characterization Characterization (e.g., MS, HPLC) Purification->Characterization Targeting Target Cell Binding Characterization->Targeting Internalization Internalization Targeting->Internalization Release Payload Release Internalization->Release Apoptosis Cell Death Release->Apoptosis

Caption: Workflow for the development and mechanism of action of a this compound-based ADC.

Conclusion

This compound has solidified its position as a versatile and powerful tool in chemical biology. Its exceptional reactivity in strain-promoted azide-alkyne cycloaddition, coupled with the ease of its functionalization, has enabled significant advancements in bioconjugation, drug delivery, and cellular imaging. The detailed protocols and quantitative data provided in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively harness the potential of this compound in their respective fields. As the demand for more precise and biocompatible chemical tools continues to grow, the fundamental principles of this compound will undoubtedly continue to inspire innovative solutions to complex biological questions.

References

An In-Depth Technical Guide to Bcn-OH for Labeling Biomolecules

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bicyclo[6.1.0]non-4-yn-9-ylmethanol (Bcn-OH) is a key player in the field of bioorthogonal chemistry, offering a powerful tool for the precise labeling of biomolecules in complex biological systems. As an alcohol-functionalized cyclooctyne derivative, this compound is primarily utilized in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. This "click chemistry" approach allows for the formation of a stable triazole linkage with azide-modified biomolecules without the need for a cytotoxic copper catalyst, making it ideal for applications in live cells and in vivo studies.[1][2]

The compact, non-aromatic structure of this compound provides a balance of high reactivity and relatively low lipophilicity compared to other cyclooctynes like dibenzocyclooctyne (DBCO).[3][4] This property can be advantageous in maintaining the solubility and function of labeled biomolecules. This compound and its derivatives have been successfully employed in a wide range of applications, including protein and peptide labeling, nucleic acid modification, imaging and bioimaging, and the development of targeted drug delivery systems. This guide provides a comprehensive overview of this compound, including its chemical properties, quantitative performance data, detailed experimental protocols, and visualizations of its application in various workflows.

Data Presentation

Chemical and Physical Properties of this compound
PropertyValueReference(s)
CAS Number 1263166-90-0
Molecular Formula C₁₀H₁₄O
Molecular Weight 150.22 g/mol
Appearance Off-white solid
Purity > 95% (HPLC)
Solubility Soluble in DCM, DMSO, DMF
Storage Conditions Short term (days to weeks) at 0 - 4°C; Long term (months to years) at -20°C. Keep cool and dry.
Reaction Kinetics of Bcn with Azides

The efficiency of SPAAC reactions is a critical factor in bioconjugation. The second-order rate constants (k₂) provide a quantitative measure of the reaction speed between Bcn and various azide-containing molecules.

CyclooctyneAzide ReactantSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]ConditionsReference(s)
endo-BCN Benzyl Azide0.29CD₃CN/D₂O (1:2)
exo-BCN Benzyl Azide0.19CD₃CN/D₂O (1:2)
BCN Benzyl Azide~0.06 - 0.1Various
BCN Phenyl Azide0.2CH₃CN:H₂O (3:1)
DBCO Benzyl Azide~0.6 - 1.0Various
DBCO Phenyl Azide0.033CH₃CN:H₂O (3:1)

Note: Reaction rates can be influenced by factors such as the specific derivatives of the cyclooctyne and azide, solvent polarity, temperature, and pH. While DBCO generally exhibits faster kinetics with aliphatic azides, Bcn can demonstrate comparable or even faster rates with certain aromatic azides.

Stability of Bcn Derivatives

The stability of the Bcn moiety is crucial for its application in biological systems, particularly under conditions required for oligonucleotide synthesis and prolonged cellular studies.

Bcn DerivativeConditionStability/Half-lifeReference(s)
BCN-CarbamateBiological mediaLess stable, suitable for prodrug design where release is desired.
BCN-AmideBiological mediaMore stable than carbamates, suitable for applications requiring prolonged incubation.
BCN moietyAcidic conditions (TCA in DCM)Significant degradation.
BCN moietyAcidic conditions (DCA in DCM)More stable than in TCA, with 60% remaining after 30 min.
BCN-Oligonucleotides5 acidic detritylation cycles70-80% of alkyne functionality remains intact.

Experimental Protocols

Protocol 1: General Procedure for Protein Labeling with Bcn-NHS Ester

This protocol describes the conjugation of a Bcn-NHS ester to a protein containing primary amines (lysine residues and the N-terminus).

Materials:

  • Protein of interest (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.4)

  • Bcn-NHS ester

  • Anhydrous DMSO or DMF

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column for purification

Procedure:

  • Protein Preparation: Ensure the protein is in an amine-free buffer. If necessary, exchange the buffer using a desalting column. Adjust the protein concentration to 1-10 mg/mL.

  • Bcn-NHS Ester Solution Preparation: Immediately before use, dissolve the Bcn-NHS ester in anhydrous DMSO or DMF to create a 10 mM stock solution.

  • Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the Bcn-NHS ester stock solution to the protein solution.

    • Ensure the final concentration of the organic solvent (DMSO or DMF) in the reaction mixture is below 10% (v/v) to prevent protein denaturation.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching (Optional): Add the quenching solution to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted Bcn-NHS ester. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove unreacted Bcn-NHS ester and byproducts using a desalting column equilibrated with the desired storage buffer (e.g., PBS).

  • Characterization: Determine the degree of labeling (DOL) using UV-Vis spectrophotometry or mass spectrometry. The Bcn-labeled protein is now ready for conjugation with an azide-modified molecule.

Protocol 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

This protocol outlines the "click" reaction between a Bcn-labeled protein and an azide-functionalized molecule (e.g., a fluorescent probe, biotin, or drug).

Materials:

  • Bcn-labeled protein (from Protocol 1)

  • Azide-functionalized molecule

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reaction Setup:

    • Dissolve the Bcn-labeled protein and the azide-functionalized molecule in the reaction buffer.

    • A 2- to 10-fold molar excess of the azide-functionalized molecule over the Bcn-labeled protein is typically used.

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C. For live-cell labeling, incubation times may vary depending on the specific application and cell type.

  • Purification: Purify the final conjugate to remove any unreacted azide-functionalized molecule. The purification method will depend on the nature of the conjugate and the excess reactant (e.g., desalting column, dialysis, or HPLC).

  • Analysis: Analyze the final conjugate using appropriate techniques such as SDS-PAGE with fluorescence imaging (if a fluorescent probe was used), western blot, or mass spectrometry to confirm successful conjugation.

Protocol 3: Bcn-Labeling of Oligonucleotides during Solid-Phase Synthesis

This protocol describes the incorporation of a Bcn moiety into a synthetic oligonucleotide using a Bcn-phosphoramidite.

Materials:

  • DNA/RNA synthesizer

  • Bcn-phosphoramidite

  • Standard oligonucleotide synthesis reagents

  • Azide-modified molecule for post-synthetic conjugation

Procedure:

  • Automated Synthesis: Incorporate the Bcn-phosphoramidite at the desired position (typically the 5' end) during standard automated solid-phase oligonucleotide synthesis.

  • Deprotection and Cleavage: Following synthesis, deprotect the oligonucleotide and cleave it from the solid support using standard procedures (e.g., with concentrated ammonia).

  • Purification: Purify the Bcn-modified oligonucleotide using reverse-phase HPLC.

  • SPAAC Conjugation:

    • Dissolve the purified Bcn-oligonucleotide and the azide-modified molecule in a suitable buffer (e.g., PBS).

    • Incubate the mixture to allow the SPAAC reaction to proceed. Reaction times can range from minutes to hours depending on the concentration and reactivity of the components.

    • Monitor the reaction progress by HPLC.

  • Final Purification: Purify the final oligonucleotide conjugate by HPLC to remove any unreacted starting materials.

Mandatory Visualization

experimental_workflow_protein_labeling cluster_step1 Step 1: Protein Activation cluster_step2 Step 2: Purification cluster_step3 Step 3: Bioconjugation (SPAAC) Protein Protein Activated_Protein Bcn-Labeled Protein Protein->Activated_Protein Bcn-NHS Ester (Amine Reaction) Bcn_NHS_Ester Bcn_NHS_Ester Purification Size Exclusion Chromatography Activated_Protein->Purification Final_Conjugate Labeled Protein Conjugate Purification->Final_Conjugate Azide_Molecule Azide-Modified Molecule Azide_Molecule->Final_Conjugate Click Reaction

Caption: Experimental workflow for two-step protein labeling using Bcn-NHS ester and SPAAC.

targeted_drug_delivery_workflow cluster_formulation Nanoparticle Formulation cluster_targeting Targeting Moiety Conjugation cluster_delivery In Vivo Delivery and Action Liposome Liposome (or other nanoparticle) Bcn_Liposome Bcn-Functionalized Drug-Loaded Liposome Liposome->Bcn_Liposome Incorporate Bcn_Lipid Bcn-Functionalized Lipid Bcn_Lipid->Bcn_Liposome Drug Therapeutic Drug Drug->Bcn_Liposome Encapsulate Targeted_Nanoparticle Targeted Drug Nanoparticle Bcn_Liposome->Targeted_Nanoparticle Targeting_Ligand Azide-Modified Targeting Ligand (e.g., Antibody, Peptide) Targeting_Ligand->Targeted_Nanoparticle SPAAC Injection Systemic Administration Targeted_Nanoparticle->Injection Circulation Bloodstream Circulation Injection->Circulation Targeting Tumor Targeting & Receptor Binding Circulation->Targeting Internalization Endocytosis Targeting->Internalization Drug_Release Drug Release in Cancer Cell Internalization->Drug_Release Apoptosis Cell Death Drug_Release->Apoptosis

Caption: Workflow for targeted drug delivery using Bcn-functionalized liposomes.

mitochondrial_ros_signaling cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol ETC Electron Transport Chain (ETC) ROS Reactive Oxygen Species (ROS) ETC->ROS e- leak mPTP Mitochondrial Permeability Transition Pore (mPTP) ROS->mPTP Oxidative Stress Bcn_Probe Azide-Bcn-Probe (e.g., for ROS) ROS->Bcn_Probe Oxidation & Labeling Ca2_uptake Mitochondrial Ca2+ Uptake Ca2_uptake->mPTP Ca2+ Overload Cytochrome_c Cytochrome c Release mPTP->Cytochrome_c Opening Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Caspase9 Pro-Caspase-9 Caspase9->Apoptosome Caspase3 Caspase-3 Activation Apoptosome->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Fluorescence Fluorescence Signal Bcn_Probe->Fluorescence Stress_Signal Cellular Stress (e.g., Toxin, UV) Stress_Signal->ETC Stress_Signal->Ca2_uptake

Caption: this compound probe in investigating mitochondrial dysfunction and apoptosis signaling.

References

Bcn-OH: A Technical Guide for Researchers in Drug Development and Chemical Biology

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Bicyclo[6.1.0]non-4-yn-9-ylmethanol, commonly known as Bcn-OH, is a pivotal tool in the field of bioconjugation and chemical biology. As a strained alkyne, it is a key reagent in copper-free click chemistry, a bioorthogonal reaction that allows for the precise and efficient labeling of biomolecules in complex biological systems. This technical guide provides an in-depth overview of this compound, including its chemical properties, detailed experimental protocols for its application, and its role in the investigation of cellular signaling pathways, tailored for researchers, scientists, and drug development professionals.

Core Properties of this compound

This compound is characterized by its bicyclic structure containing a strained cyclooctyne ring, which is highly reactive towards azides in a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. This reaction proceeds efficiently without the need for a cytotoxic copper catalyst, making it ideal for applications in living systems.[1][2][][4]

PropertyValueReference
CAS Number 1263166-90-0[5]
Molecular Weight 150.22 g/mol
Molecular Formula C₁₀H₁₄O
Synonyms (1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethanol, endo-9-Hydroxymethylbicyclo[6.1.0]non-4-yne
Appearance White to off-white powder
Storage Store at -20°C for long-term storage, protected from light. Stock solutions can be stored at -80°C for up to 6 months.

Mechanism of Action: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The primary utility of this compound lies in its participation in the SPAAC reaction. The significant ring strain of the cyclooctyne in the Bcn moiety allows for a rapid [3+2] cycloaddition with an azide-functionalized molecule, forming a stable triazole linkage. This reaction is highly selective and bioorthogonal, meaning it does not interfere with native biochemical processes.

SPAAC_Mechanism Bcn This compound (Strained Alkyne) Triazole Stable Triazole Linkage Bcn->Triazole SPAAC Reaction (Copper-free) Azide Azide-modified Biomolecule Azide->Triazole ADC_Synthesis_Workflow Start Start: Azide-Modified Antibody and Bcn-Functionalized Drug Step1 Step 1: SPAAC Reaction Incubate antibody and drug conjugate Start->Step1 Mix components Step2 Step 2: Purification Remove excess drug-linker Step1->Step2 Reaction completion Step3 Step 3: Characterization Confirm DAR and purity Step2->Step3 Purified conjugate End End: Purified Antibody-Drug Conjugate Step3->End Verified ADC Mitochondrial_Control_Experiment BCN_TPP BCN-TPP (Mitochondria-Targeted) Mito_Function Mitochondrial Respiration BCN_TPP->Mito_Function Affects BCN_OH This compound (Non-Targeted Control) No_Effect No Change in Respiration BCN_OH->No_Effect No significant effect

References

Navigating the Core: A Technical Guide to the Aqueous Solubility and Stability of Bcn-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bicyclo[6.1.0]non-4-yn-9-ylmethanol (Bcn-OH) is a key building block in the field of bioorthogonal chemistry, prized for its role in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. Its compact structure and reactive strained alkyne make it a valuable tool for labeling and conjugating biomolecules in complex biological systems without the need for cytotoxic copper catalysts.[1][2] However, for its effective application in drug development and biological research, a thorough understanding of its behavior in aqueous environments is critical. This technical guide provides a comprehensive overview of the known aqueous solubility and stability of this compound, details experimental protocols for their determination, and discusses the likely degradation pathways.

While specific quantitative data for the aqueous solubility and stability of this compound is not extensively documented in peer-reviewed literature, this guide consolidates available information and provides robust, standardized protocols for researchers to generate these crucial parameters in their own laboratories.

Solubility of this compound

The solubility of a compound is a critical parameter that influences its handling, formulation, and bioavailability. The hydroxymethyl group in this compound is expected to impart some degree of polarity.[1]

Reported Solubility Data
SolventReported SolubilitySource
Dimethyl Sulfoxide (DMSO)≥ 100 mg/mL (≥ 665.69 mM)MedchemExpress[3]
Dichloromethane (DCM)SolubleSiChem[4]

Note: The use of DMSO as a co-solvent, even in small percentages (e.g., 5% v/v), can increase the apparent aqueous solubility of a compound.

Experimental Protocol for Determining Aqueous Solubility

To address the gap in aqueous solubility data, researchers can employ the following established methods. The thermodynamic "shake-flask" method is considered the gold standard.

1.2.1. Thermodynamic (Shake-Flask) Solubility Assay

This method determines the equilibrium solubility of a compound and is crucial for late-stage lead optimization and formulation.

Objective: To determine the maximum concentration of this compound that can be dissolved in an aqueous buffer at equilibrium.

Materials:

  • This compound (solid)

  • Aqueous buffer of choice (e.g., PBS, pH 7.4)

  • Vials (e.g., glass HPLC vials)

  • Shaker or rotator capable of maintaining a constant temperature (e.g., 25°C or 37°C)

  • Filtration device (e.g., 0.45 µm syringe filters or 96-well filter plates)

  • Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

  • Organic solvent for stock solution (e.g., DMSO)

Procedure:

  • Preparation: Add an excess amount of solid this compound to a vial. The excess is crucial to ensure a saturated solution is formed.

  • Dissolution: Add a known volume of the desired aqueous buffer (e.g., 1 mL of PBS, pH 7.4) to the vial.

  • Equilibration: Seal the vials and place them on a shaker/rotator at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium. This is typically 24 to 48 hours.

  • Phase Separation: After equilibration, allow the vials to stand to let undissolved solid settle. Carefully collect the supernatant and filter it to remove any remaining solid particles. Centrifugation prior to filtration can also be employed.

  • Quantification:

    • Prepare a standard calibration curve of this compound of known concentrations using a validated HPLC-UV or LC-MS method.

    • Dilute the filtered supernatant with an appropriate solvent (e.g., mobile phase) to fall within the range of the calibration curve.

    • Analyze the diluted sample and determine the concentration of this compound.

    • Calculate the original solubility in the aqueous buffer, accounting for the dilution factor.

1.2.2. Kinetic Solubility Assay

This high-throughput method is suitable for early-stage discovery and provides a rapid assessment of solubility. It typically measures the concentration at which a compound, dissolved in DMSO, precipitates when diluted into an aqueous buffer.

Objective: To rapidly estimate the aqueous solubility of this compound.

Materials:

  • This compound stock solution in DMSO (e.g., 10 mM)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • 96-well microplate

  • Plate reader capable of turbidimetric or nephelometric measurement (or UV-Vis at a wavelength where this compound does not absorb, e.g., 620 nm)

Procedure:

  • Preparation: Add the aqueous buffer to the wells of a microplate.

  • Serial Dilution: Add the this compound DMSO stock solution to the buffer and perform serial dilutions to create a range of concentrations.

  • Incubation: Incubate the plate at room temperature for a set period (e.g., 1-2 hours).

  • Measurement: Measure the turbidity (light scattering) of each well using a plate reader. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility limit.

Stability of this compound in Aqueous Solutions

The stability of the strained alkyne in this compound is paramount for its successful application in bioorthogonal reactions. Degradation can lead to loss of reactivity and the formation of undesired byproducts.

Known Stability Profile

While a detailed pH-rate profile for this compound hydrolysis is not available, several studies point to its potential instabilities under certain conditions.

ConditionObservationSource
Acidic Conditions This compound is prone to degradation under acidic conditions, such as in the presence of trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in organic solvents. The degradation in TCA/DCM follows first-order kinetics with a rate constant (k) of 0.11 s⁻¹.Karalė et al. (2024)
On Silica Gel Degradation occurs on TLC silica plates through both oxidation and hydrolysis.Karalė et al. (2024)
In Cellular Environments BCN-modified fluorescent beads showed significant degradation in RAW264.7 macrophage-like cells (79% degradation after 24 hours).Ge-gory et al.
Presence of Thiols A BCN-containing molecule demonstrated instability in the presence of glutathione (GSH), with a half-life of approximately 6 hours.Johnston et al.
Presence of Hypochlorite Degradation of BCN-modified beads was observed at neutral pH in the presence of sodium hypochlorite, a reactive oxygen species.Ge-gory et al.
Solid State Bcn derivatives have been observed to have different solubility properties over time when stored, suggesting potential degradation or structural modification even in solid form.Karalė et al. (2024)

It is noteworthy that BCN derivatives with an amide linkage are significantly more stable in biological media compared to those with a carbamate linkage, which are more prone to hydrolysis.

Experimental Protocol for Determining Aqueous Stability

A stability-indicating HPLC or LC-MS method is essential for accurately determining the degradation kinetics of this compound.

Objective: To determine the rate of degradation and half-life (t₁/₂) of this compound in aqueous buffers at various pH values and temperatures.

Materials:

  • This compound

  • Aqueous buffers with a range of pH values (e.g., pH 4, 7.4, 9)

  • Temperature-controlled incubator or water bath

  • HPLC or LC-MS system with a suitable column (e.g., C18)

  • Quenching solution (if necessary, e.g., a buffer to neutralize the reaction)

Procedure:

  • Method Development: Develop a stability-indicating HPLC or LC-MS method that can separate this compound from its potential degradation products. This involves:

    • Forcing degradation of this compound under harsh conditions (e.g., strong acid, strong base, oxidation with H₂O₂) to generate degradation products.

    • Optimizing the mobile phase, gradient, and column to achieve baseline separation between the parent this compound peak and all degradant peaks.

  • Sample Preparation:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., acetonitrile or DMSO).

    • Spike a known concentration of the stock solution into pre-warmed aqueous buffers of different pH values in separate vials. The final concentration of the organic solvent should be low (e.g., <1%) to minimize its effect on stability.

  • Incubation: Place the vials in an incubator at a constant temperature (e.g., 37°C).

  • Time-Point Analysis:

    • At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

    • If necessary, quench the reaction immediately (e.g., by diluting in cold mobile phase or neutralizing the pH).

    • Analyze the samples by the validated HPLC or LC-MS method.

  • Data Analysis:

    • Quantify the peak area of this compound at each time point.

    • Plot the natural logarithm of the this compound concentration (or peak area) versus time.

    • If the plot is linear, the degradation follows first-order kinetics. The slope of the line is the negative of the degradation rate constant (-k).

    • Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k .

Visualizing Workflows and Pathways

Experimental Workflow for Stability Testing

The logical flow for determining the aqueous stability of this compound can be visualized as follows.

Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing prep_stock Prepare this compound Stock Solution spike Spike Stock into Pre-warmed Buffers prep_stock->spike prep_buffers Prepare Aqueous Buffers (Varying pH) prep_buffers->spike incubate Incubate at Constant Temperature spike->incubate sample Withdraw Aliquots at Time Points incubate->sample quench Quench Reaction (if necessary) sample->quench hplc Analyze by HPLC / LC-MS quench->hplc plot Plot ln(Conc) vs. Time hplc->plot calculate Calculate Rate (k) and Half-life (t1/2) plot->calculate

Caption: Workflow for Aqueous Stability Testing of this compound.

Proposed Degradation Pathway of this compound

The most frequently cited instability of the BCN moiety is its susceptibility to acid-catalyzed degradation. While the exact structures of the this compound degradation products in aqueous media have not been definitively characterized in the literature, a plausible hydrolysis pathway involves the protonation of the strained alkyne, followed by the nucleophilic attack of water. This would lead to the opening of the cyclopropane ring and hydration of the alkyne, ultimately resulting in ketone-containing products.

Degradation_Pathway BcnOH This compound Protonated Protonated Intermediate BcnOH->Protonated + H+ Carbocation Carbocation Intermediate Protonated->Carbocation Ring Opening Enol Enol Intermediate Carbocation->Enol + H2O - H+ Ketone Degradation Product (e.g., Bicyclic Ketone) Enol->Ketone Tautomerization

Caption: Proposed Acid-Catalyzed Hydrolysis Pathway of this compound.

Conclusion and Recommendations

This compound is a powerful tool for bioorthogonal chemistry, but its utility is intrinsically linked to its solubility and stability in the aqueous environments where it is most often applied. This guide highlights a significant gap in the literature regarding specific quantitative data on these properties.

For researchers, it is strongly recommended to:

  • Empirically determine the aqueous solubility of this compound in the specific buffer systems and temperatures relevant to their experiments using the protocols outlined herein.

  • Assess the stability of this compound under planned experimental conditions (pH, temperature, presence of other reagents like thiols) to ensure the integrity of the molecule throughout the course of the experiment.

  • Use freshly prepared aqueous solutions of this compound whenever possible and be mindful of potential degradation during storage, even in solid form.

  • Consider using BCN derivatives with more stable linkages , such as amides, for applications requiring long incubation times in biological media.

By carefully characterizing these fundamental physicochemical properties, the scientific community can ensure the robust and reproducible application of this compound in advancing drug discovery and chemical biology.

References

Bcn-OH: A Technical Guide to its Discovery and Application in Bioorthogonal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bicyclo[6.1.0]non-4-yn-9-ylmethanol (Bcn-OH) has emerged as a pivotal tool in the field of bioorthogonal chemistry, enabling the study of biological processes in their native environment without interfering with cellular functions. Its unique combination of high reactivity in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, favorable stability, and hydrophilicity has made it a preferred reagent for a wide range of applications, including bioconjugation, live-cell imaging, proteomics, and the development of targeted therapeutics such as antibody-drug conjugates (ADCs). This technical guide provides an in-depth overview of the discovery of this compound, its chemical properties, and its significant contributions to scientific research, complete with quantitative data, detailed experimental protocols, and visualizations of its application in cellular pathways.

Discovery and Synthesis

The development of this compound was a significant advancement in the field of copper-free click chemistry. It was first described as a readily accessible bicyclononyne for bioorthogonal labeling by Dommerholt, van Delft, and their colleagues in a 2010 publication in Angewandte Chemie.[1] Their work introduced a straightforward synthetic route to bicyclo[6.1.0]nonyne derivatives from 1,5-cyclooctadiene, making these powerful research tools more accessible to the scientific community.[1] The endo-isomer of this compound, in particular, has been noted for its favorable reactivity.[2]

General Synthesis Protocol

The synthesis of this compound typically involves a multi-step process starting from 1,5-cyclooctadiene. While various modifications and optimizations exist, a general protocol is outlined below.

Step 1: Cyclopropanation of 1,5-Cyclooctadiene

  • Dissolve 1,5-cyclooctadiene in an appropriate anhydrous solvent (e.g., dichloromethane) under an inert atmosphere.

  • Add a rhodium catalyst, such as rhodium(II) acetate dimer.

  • Slowly add ethyl diazoacetate to the reaction mixture at a controlled temperature.

  • Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until completion.

  • Purify the resulting ethyl bicyclo[6.1.0]non-4-ene-9-carboxylate by column chromatography.

Step 2: Reduction to Bicyclo[6.1.0]non-4-en-9-ylmethanol

  • Dissolve the purified ethyl ester in an anhydrous etheral solvent (e.g., diethyl ether or tetrahydrofuran) under an inert atmosphere.

  • Cool the solution in an ice bath.

  • Slowly add a reducing agent, such as lithium aluminum hydride (LiAlH₄).

  • Stir the reaction mixture at room temperature until the reduction is complete, as monitored by TLC.

  • Carefully quench the reaction with water and an aqueous base.

  • Extract the product with an organic solvent and purify by column chromatography to yield bicyclo[6.1.0]non-4-en-9-ylmethanol.

Step 3: Bromination and Dehydrobromination to form this compound

  • Dissolve the bicyclo[6.1.0]non-4-en-9-ylmethanol in a suitable solvent (e.g., dichloromethane).

  • Add a brominating agent, such as bromine or N-bromosuccinimide, at low temperature.

  • After completion of the bromination, add a strong base, such as potassium tert-butoxide, to induce dehydrobromination and formation of the alkyne.

  • Purify the final product, this compound, by column chromatography.

Physicochemical Properties and Quantitative Data

This compound is valued for its balance of reactivity and stability. The strained cyclooctyne ring is the driving force for its rapid reaction with azides in the absence of a cytotoxic copper catalyst.

PropertyValueReference
Molecular Formula C₁₀H₁₄O[2]
Molecular Weight 150.22 g/mol [2]
Appearance Off-white solid
Solubility Soluble in DCM
Storage Keep cool and dry
Reaction Kinetics

The second-order rate constants for the strain-promoted azide-alkyne cycloaddition (SPAAC) are a key measure of the reactivity of cyclooctynes. This compound exhibits favorable kinetics, particularly with aromatic azides.

CyclooctyneAzide ReactantSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Reference
BCN Benzyl Azide~0.06 - 0.1
DBCO Benzyl Azide~0.6 - 1.0
DIBO Benzyl Azide~0.3 - 0.7
BCN Phenyl Azide0.2
DBCO Phenyl Azide0.033

Significance in Research and Drug Development

The bioorthogonal nature of the this compound/azide ligation has made it an invaluable tool across various scientific disciplines.

Bioconjugation and Antibody-Drug Conjugates (ADCs)

This compound and its derivatives are extensively used for the precise and stable conjugation of molecules. This is particularly significant in the development of ADCs, where a cytotoxic drug is linked to a monoclonal antibody that targets cancer cells. The stability of the this compound-derived linker ensures that the drug remains attached to the antibody until it reaches the target cell, minimizing off-target toxicity.

Live-Cell Imaging and Cellular Tracking

The ability to perform click chemistry in living systems has revolutionized cell biology. This compound can be used to label azide-modified biomolecules with fluorescent probes, enabling the visualization and tracking of these molecules in real-time. A common strategy involves the metabolic labeling of cellular glycans with an azide-functionalized sugar, such as tetraacetylated N-azidoacetylmannosamine (Ac4ManNAz), followed by reaction with a this compound-fluorophore conjugate.

Proteomics and Metabolic Labeling

In proteomics, this compound is utilized in combination with metabolic labeling to identify and quantify newly synthesized proteins. Cells are cultured in the presence of an amino acid analog containing an azide group, which is incorporated into newly synthesized proteins. These azide-labeled proteins can then be selectively tagged with a this compound-biotin conjugate, allowing for their enrichment and subsequent identification by mass spectrometry.

Experimental Protocols

Protocol for Live-Cell Imaging of Glycans

This protocol describes the metabolic labeling of cell surface glycans with an azido-sugar and subsequent fluorescent labeling using this compound.

Materials:

  • Cells of interest

  • Cell culture medium

  • Tetraacetylated N-azidoacetylmannosamine (Ac4ManNAz)

  • This compound conjugated to a fluorescent dye (e.g., Bcn-FITC)

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Mounting medium with DAPI

Procedure:

  • Metabolic Labeling:

    • Culture cells to the desired confluency.

    • Supplement the cell culture medium with Ac4ManNAz to a final concentration of 10-50 µM.

    • Incubate the cells for 24-48 hours to allow for the metabolic incorporation of the azido-sugar into cell surface glycans.

  • Fluorescent Labeling:

    • Wash the cells three times with cold PBS.

    • Prepare a solution of the this compound-fluorophore conjugate in PBS at a concentration of 10-50 µM.

    • Incubate the cells with the this compound-fluorophore solution for 30-60 minutes at room temperature.

    • Wash the cells three times with cold PBS to remove excess reagent.

  • Fixation and Imaging:

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.

    • Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and DAPI.

Protocol for Proteomic Analysis of Newly Synthesized Proteins

This protocol outlines the metabolic labeling of proteins with an azide-containing amino acid and subsequent enrichment using this compound for mass spectrometry analysis.

Materials:

  • Cells of interest

  • Methionine-free cell culture medium

  • L-azidohomoalanine (AHA)

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • This compound conjugated to biotin (Bcn-Biotin)

  • Streptavidin-agarose beads

  • Wash buffers

  • Elution buffer

  • Trypsin

  • Mass spectrometer

Procedure:

  • Metabolic Labeling:

    • Culture cells in methionine-free medium for 1-2 hours to deplete endogenous methionine.

    • Replace the medium with methionine-free medium supplemented with AHA at a concentration of 25-50 µM.

    • Incubate for the desired period to label newly synthesized proteins.

  • Cell Lysis and Click Reaction:

    • Harvest and lyse the cells in lysis buffer.

    • Clarify the lysate by centrifugation.

    • To the protein lysate, add Bcn-Biotin to a final concentration of 100 µM.

    • Incubate the reaction for 1-2 hours at room temperature with gentle rotation.

  • Enrichment of Biotinylated Proteins:

    • Add streptavidin-agarose beads to the lysate and incubate for 1 hour at 4°C with rotation to capture the biotinylated proteins.

    • Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins.

  • On-Bead Digestion and Mass Spectrometry:

    • Resuspend the beads in a digestion buffer containing trypsin.

    • Incubate overnight at 37°C to digest the captured proteins.

    • Collect the supernatant containing the tryptic peptides.

    • Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the newly synthesized proteins.

Visualization of Cellular Processes

The application of this compound in bioorthogonal chemistry allows for the visualization and study of complex cellular signaling pathways. For instance, it can be used to track the trafficking and localization of proteins involved in pathways such as the Wnt signaling cascade, which is crucial for embryonic development and tissue homeostasis.

Wnt Signaling Pathway Visualization Workflow

The following diagram illustrates a conceptual workflow for visualizing a Wnt pathway component using this compound-mediated click chemistry. In this example, a key protein in the Wnt pathway is genetically engineered to incorporate an azide-bearing unnatural amino acid. Subsequent labeling with a this compound-fluorophore conjugate allows for its visualization and tracking.

Wnt_Signaling_Visualization cluster_cell Live Cell cluster_analysis Data Analysis Metabolic_Labeling Metabolic Labeling with Azide-Amino Acid Protein_Expression Expression of Azide-Tagged Wnt Pathway Protein Metabolic_Labeling->Protein_Expression Incorporation Click_Reaction Labeling with This compound-Fluorophore Protein_Expression->Click_Reaction Bioorthogonal Reaction Imaging Fluorescence Microscopy (e.g., Confocal, TIRF) Click_Reaction->Imaging Visualization Localization Subcellular Localization Analysis Imaging->Localization Trafficking Protein Trafficking Dynamics Imaging->Trafficking Interaction Co-localization with other proteins Imaging->Interaction

Caption: Workflow for visualizing a Wnt signaling protein using this compound.

Experimental Workflow for SPAAC-based Proteomics

This diagram outlines the general workflow for a proteomics experiment utilizing this compound for the enrichment of azide-labeled proteins.

SPAAC_Proteomics_Workflow start Metabolic Labeling (e.g., AHA) lysis Cell Lysis start->lysis click SPAAC Reaction with Bcn-Biotin lysis->click enrichment Streptavidin Enrichment click->enrichment digestion On-bead Trypsin Digestion enrichment->digestion ms LC-MS/MS Analysis digestion->ms analysis Protein Identification and Quantification ms->analysis

Caption: Workflow for SPAAC-based proteomics using this compound.

Conclusion

This compound has proven to be a robust and versatile tool for researchers across multiple disciplines. Its straightforward synthesis, favorable reaction kinetics, and stability have solidified its place in the bioorthogonal chemistry toolbox. As research continues to push the boundaries of what can be observed and manipulated within living systems, the applications of this compound and its derivatives are poised to expand, offering new insights into complex biological processes and paving the way for the development of novel diagnostics and therapeutics.

References

Bcn-OH: A Versatile Tool for Probing Mitochondrial Function

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Mitochondria, the powerhouses of the cell, are central to cellular energy production, metabolism, and signaling. Their dysfunction is implicated in a wide range of human diseases, making them a critical target for therapeutic intervention and a key subject of biomedical research. The development of chemical probes that can selectively target and report on mitochondrial processes is therefore of paramount importance. Bicyclo[6.1.0]non-4-yn-9-ylmethanol (Bcn-OH) has emerged as a valuable and versatile molecule in the field of mitochondrial research. While not a direct mitochondrial probe itself, this compound serves two critical functions: as an essential negative control for mitochondria-targeted probes and as a foundational scaffold for the synthesis of novel probes and bioconjugates through copper-free click chemistry.

This technical guide provides a comprehensive overview of this compound's application in mitochondrial studies, detailing its use as a control, presenting quantitative data, outlining experimental protocols, and illustrating its role in the development of mitochondria-targeted molecules.

Core Concepts: The Dual Role of this compound in Mitochondrial Research

This compound's utility in mitochondrial studies is primarily twofold:

  • As a Negative Control for Mitochondria-Targeted Probes: Many mitochondria-targeted probes utilize the lipophilic cation triphenylphosphonium (TPP) to drive their accumulation within the negatively charged mitochondrial matrix. Bcn-TPP is one such probe designed to react with sulfenic acids in mitochondria. To isolate the effects of mitochondrial targeting and the subsequent intramitochondrial reactions, this compound is used as a control. Since this compound lacks the TPP moiety, it does not accumulate in the mitochondria, allowing researchers to differentiate between effects caused by the reactive Bcn group itself and those dependent on its delivery to the mitochondria.

  • As a Scaffold for Copper-Free Click Chemistry: The strained alkyne in the this compound structure is highly reactive towards azides in a reaction known as strain-promoted alkyne-azide cycloaddition (SPAAC), a type of "click chemistry". This reaction is bioorthogonal, meaning it can proceed within a complex biological environment without interfering with native biochemical processes. This property makes this compound an excellent building block for creating a wide array of custom probes and bioconjugates. By attaching different functionalities to the hydroxyl group of this compound, such as fluorophores, affinity tags, or therapeutic agents, researchers can generate novel tools for mitochondrial research and drug delivery.[1][2]

Data Presentation

The following tables summarize key quantitative data highlighting the differences in reactivity and mitochondrial effects between this compound and its mitochondria-targeted counterpart, Bcn-TPP.

Table 1: Second-Order Rate Constants for the Reaction with a Model Protein Sulfenic Acid (C165A AhpC-SOH)

CompoundRate Constant (k, M⁻¹s⁻¹)Fold Difference (vs. This compound)
This compound27.61x
Bcn-TPP5.99~4.6x slower

Data sourced from Li et al., 2019.[3]

Table 2: Effect on Mitochondrial Respiration in A549 Cells

CompoundConcentrationEffect on Basal Respiration
This compoundUp to 100 µMNo significant change
Bcn-TPP50 µMDrastic decrease

Data sourced from Li et al., 2019 and associated supplementary materials.[3][4]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Protocol 1: Synthesis of endo-9-Hydroxymethylbicyclo[6.1.0]non-4-yne (this compound)

A common synthetic route to this compound involves the cyclopropanation of 1,5-cyclooctadiene.

Materials:

  • 1,5-cyclooctadiene

  • Ethyl diazoacetate

  • Rhodium(II) acetate dimer (or other suitable catalyst)

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether

  • Acetonitrile

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Pyridinium chlorochromate (PCC)

Procedure:

  • Cyclopropanation: React 1,5-cyclooctadiene with ethyl diazoacetate in the presence of a rhodium catalyst to form the corresponding ethyl bicyclo[6.1.0]nonane-9-carboxylate.

  • Dehydrobromination (if starting from a brominated precursor): If a brominated intermediate is used, treatment with a base like DBU in acetonitrile will yield the bicyclo[6.1.0]nona-3,5-diene-9-carboxylate.

  • Reduction: Reduce the resulting ester with a reducing agent such as lithium aluminum hydride in anhydrous diethyl ether. This step converts the ester group to a primary alcohol, yielding the diene precursor to this compound.

  • Oxidation (if starting from the diene): The diene can be further processed to introduce the alkyne functionality.

  • Purification: The final product, this compound, is purified using column chromatography.

Protocol 2: this compound as a Control in the Seahorse XF Mito Stress Test

The Seahorse XF Mito Stress Test is a standard assay to assess mitochondrial function by measuring the oxygen consumption rate (OCR). This protocol details the use of this compound as a negative control alongside Bcn-TPP.

Materials:

  • A549 cells (or other suitable cell line)

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant

  • Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

  • This compound (stock solution in DMSO)

  • Bcn-TPP (stock solution in DMSO)

  • Oligomycin (1.5 µM final concentration)

  • FCCP (0.5 µM final concentration)

  • Rotenone/antimycin A (0.5 µM final concentration)

Procedure:

  • Cell Seeding: Seed A549 cells in a Seahorse XF cell culture microplate at an optimized density and allow them to adhere overnight.

  • Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO₂ incubator at 37°C.

  • Medium Exchange: On the day of the assay, remove the cell culture medium and wash the cells with pre-warmed Seahorse XF Base Medium. Finally, add the appropriate volume of Seahorse XF Base Medium to each well.

  • Compound Incubation: Add this compound and Bcn-TPP to their respective wells at the desired final concentrations. Include a vehicle control (DMSO). Incubate the plate at 37°C for 1 hour.

  • Assay Execution: Load the hydrated sensor cartridge with oligomycin, FCCP, and rotenone/antimycin A in the appropriate injection ports. Place the cell plate in the Seahorse XF Analyzer and initiate the Mito Stress Test protocol.

  • Data Analysis: The instrument will measure OCR at baseline and after the sequential injection of the mitochondrial inhibitors. Analyze the data to determine key parameters of mitochondrial function, including basal respiration, ATP production, maximal respiration, and spare respiratory capacity. Compare the effects of Bcn-TPP to the this compound and vehicle controls.

Protocol 3: Copper-Free Click Chemistry for Fluorophore Conjugation to this compound

This protocol describes the general procedure for conjugating an azide-containing fluorophore to this compound.

Materials:

  • This compound

  • Azide-functionalized fluorophore (e.g., Azide-fluor 545)

  • Dimethyl sulfoxide (DMSO) or other suitable solvent

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Stock Solutions: Prepare stock solutions of this compound and the azide-fluorophore in DMSO.

  • Reaction Mixture: In a microcentrifuge tube, combine this compound and the azide-fluorophore in a suitable solvent system (e.g., a mixture of PBS and DMSO). The molar ratio of this compound to the fluorophore may need to be optimized but a slight excess of one reagent is often used to ensure complete reaction.

  • Incubation: Allow the reaction to proceed at room temperature for 1-4 hours, or overnight if necessary. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Purification: Purify the resulting this compound-fluorophore conjugate using an appropriate method, such as column chromatography or high-performance liquid chromatography (HPLC), to remove unreacted starting materials.

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of this compound in mitochondrial research.

G cluster_0 Mitochondrial Targeting via TPP cluster_1 This compound as a Control Cell Cell Membrane Mito_Outer Mitochondrial Outer Membrane Cytosol Cytosol (Negative Potential) IMS Intermembrane Space Mito_Inner Mitochondrial Inner Membrane (High Negative Potential) Matrix Mitochondrial Matrix Bcn_TPP_out Bcn-TPP Bcn_TPP_out->Cytosol Enters Cell Bcn_TPP_in Bcn-TPP Bcn_TPP_in->Matrix Accumulates driven by membrane potential Cell_C Cell Membrane Cytosol_C Cytosol Mito_C Mitochondrion Cytosol_C->Mito_C No significant accumulation Bcn_OH_out This compound Bcn_OH_out->Cytosol_C Enters Cell

Caption: Mechanism of mitochondrial targeting and the role of this compound as a control.

G cluster_0 Seahorse Mito Stress Test Workflow Start Seed Cells in Seahorse Plate Incubate Incubate with This compound (Control) or Bcn-TPP Start->Incubate Run Run Mito Stress Test in Seahorse Analyzer Incubate->Run Load Load Cartridge with Inhibitors Load->Run Analyze Analyze OCR Data Run->Analyze

Caption: Experimental workflow for the Seahorse Mito Stress Test.

G cluster_0 Synthesis of a this compound-based Fluorescent Probe Bcn_OH This compound SPAAC Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Bcn_OH->SPAAC Azide_Fluor Azide-Fluorophore Azide_Fluor->SPAAC Probe Bcn-Fluorophore Conjugate SPAAC->Probe

Caption: Synthesis of a fluorescent probe using this compound via click chemistry.

Conclusion

This compound is an indispensable tool for researchers investigating mitochondrial biology. Its application as a non-targeting control is crucial for the validation of data obtained with mitochondria-targeted probes like Bcn-TPP, ensuring that observed effects are indeed due to the specific localization of the probe within the mitochondria. Furthermore, the amenability of this compound to copper-free click chemistry provides a powerful platform for the development of bespoke molecular tools for imaging, tracking, and manipulating mitochondrial functions. As our understanding of the intricate roles of mitochondria in health and disease continues to grow, the strategic use of this compound and its derivatives will undoubtedly contribute to future discoveries and the development of novel therapeutic strategies.

References

The Pivotal Role of the Hydroxyl Group in Bcn-OH Functionality: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bicyclo[6.1.0]non-4-yn-9-ylmethanol (Bcn-OH) has emerged as a cornerstone reagent in the field of bioorthogonal chemistry. Its unique structural features, particularly the strained cyclooctyne ring, enable rapid and specific reactions with azides via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction proceeds efficiently under physiological conditions without the need for cytotoxic copper catalysts, making it an invaluable tool for in vivo imaging, bioconjugation, and the development of targeted therapeutics such as antibody-drug conjugates (ADCs). This technical guide provides an in-depth analysis of the this compound core, with a specific focus on the critical role of the endo-hydroxyl group in modulating its functionality, reactivity, and utility in various applications.

The Hydroxyl Group: More Than Just a Functional Handle

The hydroxyl group in this compound is integral to its performance in biological systems, influencing its physicochemical properties and providing a versatile point for chemical modification.

  • Enhanced Hydrophilicity: The primary and most significant role of the hydroxyl group is to increase the polarity and aqueous solubility of the Bcn scaffold. This is a critical attribute for biological applications, which are predominantly conducted in aqueous environments. Improved water solubility ensures efficient delivery of Bcn-functionalized molecules to their targets and minimizes non-specific aggregation.

  • A Versatile Site for Bioconjugation: The hydroxyl group serves as a convenient chemical handle for the attachment of a wide array of molecules, including proteins, peptides, nucleic acids, fluorescent dyes, and therapeutic agents. This versatility allows for the construction of complex bioconjugates with tailored functions.

  • Modulation of Reactivity and Stability: While the ring strain of the bicyclo[6.1.0]nonyne system is the primary driver of its reactivity, the stereochemistry of the hydroxymethyl group influences the overall reactivity. The endo isomer of this compound is the most commonly used and is more reactive than the exo isomer in SPAAC reactions[1]. Furthermore, the hydroxyl group can be derivatized into linkers, such as carbamates or amides, which exhibit different stability profiles in biological media. Notably, amide linkages derived from a BCN-acid analogue have demonstrated superior stability compared to the more commonly used carbamate linkages formed from this compound, a crucial consideration for probes requiring long incubation times[2].

Quantitative Data on this compound Performance

The selection of a bioorthogonal reagent is often dictated by its reaction kinetics and stability. The following tables summarize key quantitative data for this compound, providing a comparative perspective against other commonly used cyclooctynes.

Table 1: Second-Order Rate Constants (k₂) for SPAAC Reactions with Benzyl Azide
CyclooctyneSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Solvent SystemReference(s)
endo-Bcn-OH 0.29CD₃CN/D₂O (1:2)[1]
exo-Bcn-OH 0.19CD₃CN/D₂O (1:2)[1]
Bcn (unspecified) ~0.06 - 0.1Not specified[3]
DBCO ~0.6 - 1.0Not specified
DIBO ~0.3 - 0.7Not specified

Note: Reaction rates are dependent on the specific derivatives, solvent, and temperature.

Table 2: Stability of Bcn in Biological Environments
ConditionObservationReference(s)
Intracellular (RAW264.7 macrophages)79% ± 1.8% degradation after 24 hours
Acidic ConditionsProne to decomposition

Experimental Protocols

Synthesis of endo-Bcn-OH

The synthesis of endo-Bcn-OH is a multi-step process starting from 1,5-cyclooctadiene. The following protocol is a representative synthesis based on established methodologies.

Step 1: Cyclopropanation of 1,5-Cyclooctadiene

  • To a solution of 1,5-cyclooctadiene in a suitable solvent (e.g., dichloromethane), add a rhodium catalyst (e.g., Rh₂(OAc)₄).

  • Slowly add ethyl diazoacetate to the stirred solution at room temperature. The reaction is exothermic and should be controlled.

  • Monitor the reaction by TLC or GC until the starting material is consumed.

  • Purify the resulting mixture of endo and exo ethyl bicyclo[6.1.0]non-4-ene-9-carboxylate by column chromatography.

Step 2: Bromination of the Alkene

  • Dissolve the mixture of cyclopropanated esters in a chlorinated solvent (e.g., dichloromethane).

  • Cool the solution to 0°C and add a solution of bromine in the same solvent dropwise until a persistent orange color is observed.

  • Stir the reaction at 0°C for 1-2 hours.

  • Quench the reaction with a saturated solution of sodium thiosulfate and extract the product with dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

Step 3: Double Dehydrobromination

  • Dissolve the dibrominated intermediate in an aprotic solvent (e.g., THF or DMF).

  • Add a strong, non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or potassium tert-butoxide.

  • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

  • Cool the reaction, dilute with water, and extract the product with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting ethyl bicyclo[6.1.0]non-4-yne-9-carboxylate by column chromatography.

Step 4: Reduction to the Alcohol

  • Dissolve the purified ester in anhydrous diethyl ether or THF and cool to 0°C under an inert atmosphere.

  • Slowly add a solution of lithium aluminum hydride (LiAlH₄) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and water.

  • Filter the resulting precipitate and wash thoroughly with ether.

  • Dry the combined organic filtrates over anhydrous sodium sulfate and concentrate under reduced pressure to yield endo-Bcn-OH. Further purification can be achieved by recrystallization or column chromatography.

Protocol for Protein Labeling with this compound

This protocol describes the labeling of a protein containing azide groups with a Bcn-functionalized probe.

  • Protein Preparation: Prepare the azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4).

  • Probe Preparation: Dissolve the Bcn-functionalized probe (e.g., Bcn-NHS ester for labeling primary amines to introduce the Bcn handle, or a Bcn-fluorophore conjugate) in a compatible solvent like DMSO to create a stock solution.

  • Conjugation Reaction: Add the Bcn-probe stock solution to the protein solution. A 2-5 fold molar excess of the probe over the protein is typically used.

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification: Remove the excess, unreacted probe using a desalting column, dialysis, or spin filtration.

  • Characterization: Confirm the labeling efficiency by methods such as SDS-PAGE with in-gel fluorescence scanning (if a fluorescent probe was used), mass spectrometry, or UV-Vis spectroscopy.

Visualizations

Experimental Workflow for Metabolic Glycan Labeling

Metabolic_Labeling_Workflow cluster_cell_culture Cell Culture and Metabolic Labeling cluster_labeling Fluorescent Labeling via SPAAC cluster_analysis Analysis cell_culture Culture cells add_azide_sugar Add Ac4ManNAz to media cell_culture->add_azide_sugar incubation Incubate for 1-3 days add_azide_sugar->incubation wash_cells Wash cells incubation->wash_cells Metabolically labeled cells add_bcn_probe Add Coumarin-C2-exo-BCN wash_cells->add_bcn_probe incubate_probe Incubate for 30-60 min add_bcn_probe->incubate_probe wash_excess Wash excess probe incubate_probe->wash_excess analysis Analyze via microscopy or flow cytometry wash_excess->analysis Fluorescently labeled cells

Caption: Workflow for metabolic labeling of glycans and subsequent fluorescent detection using this compound.

Logical Relationship of this compound in Bioconjugation

Bcn_Bioconjugation Bcn_OH This compound Hydroxyl Hydroxyl Group (-OH) Bcn_OH->Hydroxyl possesses Strained_Alkyne Strained Alkyne Bcn_OH->Strained_Alkyne possesses Probe Probe (Fluorophore, Drug, etc.) Hydroxyl->Probe functionalized with Azide_Handle Azide Group (-N3) Strained_Alkyne->Azide_Handle reacts with (SPAAC) Biomolecule Biomolecule of Interest (Protein, Antibody, etc.) Biomolecule->Azide_Handle modified with Bioconjugate Stable Bioconjugate Biomolecule->Bioconjugate forms Probe->Bioconjugate forms

Caption: The central role of this compound in linking biomolecules and probes via SPAAC.

References

Methodological & Application

Bcn-OH in Drug Delivery Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Bicyclo[6.1.0]non-4-yn-9-ylmethanol (Bcn-OH) in the development of advanced drug delivery systems. This compound is a valuable tool in bioconjugation, primarily utilized in copper-free click chemistry, specifically in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions.[1][2] Its high reactivity and stability make it an excellent candidate for linking therapeutic agents to targeting moieties such as antibodies and nanoparticles.[3]

Introduction to this compound in Drug Delivery

This compound is a derivative of bicyclononyne, a strained alkyne that reacts efficiently with azide-functionalized molecules without the need for a cytotoxic copper catalyst.[1][2] This bioorthogonal reaction is highly specific and can be performed in complex biological environments, making it ideal for the construction of sophisticated drug delivery vehicles. The hydroxyl group on this compound provides a convenient handle for further chemical modification, allowing for its incorporation into a variety of linker designs.

The primary applications of this compound in drug delivery are centered on the construction of:

  • Antibody-Drug Conjugates (ADCs): For targeted delivery of potent cytotoxic drugs to cancer cells.

  • Nanoparticle-Based Drug Delivery Systems: For improving the pharmacokinetic profile and therapeutic index of encapsulated drugs.

This compound in Antibody-Drug Conjugates (ADCs)

This compound is frequently used as a component of the linker in ADCs. The Bcn moiety allows for the efficient conjugation of a drug-linker complex to an azide-modified antibody. This approach enables the creation of homogenous ADCs with a controlled drug-to-antibody ratio (DAR), which is a critical quality attribute influencing the efficacy and safety of the therapeutic.

Below is a summary of representative data for a this compound containing ADC, Trastuzumab-Bcn-MMAE, targeting HER2-positive cancer cells.

Data Presentation
ParameterValueReference
Antibody TrastuzumabN/A
Drug Monomethyl Auristatin E (MMAE)
Linker Bcn-based cleavable linker
Conjugation Chemistry Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
Average Drug-to-Antibody Ratio (DAR) ~4
In Vitro Cytotoxicity (IC50)
SK-BR-3 (HER2-high)55 ± 10 pM
MCF-7 (HER2-low)>11 nM
Experimental Protocols

Protocol 1: Synthesis of Azide-Modified Trastuzumab

This protocol describes the introduction of azide groups onto the antibody for subsequent conjugation with a Bcn-linker-drug construct.

  • Materials:

    • Trastuzumab

    • Azido-NHS ester

    • Phosphate-buffered saline (PBS), pH 7.4

    • Amine-free buffer (e.g., borate buffer), pH 8.5

    • Desalting column

  • Procedure:

    • Prepare a solution of Trastuzumab in amine-free buffer at a concentration of 5-10 mg/mL.

    • Dissolve the Azido-NHS ester in anhydrous DMSO to prepare a 10 mM stock solution.

    • Add a 10-fold molar excess of the Azido-NHS ester stock solution to the Trastuzumab solution.

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

    • Remove the excess Azido-NHS ester and exchange the buffer to PBS (pH 7.4) using a desalting column.

    • Determine the concentration of the azide-modified antibody using a BCA protein assay.

    • Characterize the degree of azide labeling using a suitable method, such as a reaction with a fluorescently labeled alkyne followed by UV-Vis spectroscopy.

Protocol 2: Conjugation of Bcn-Linker-MMAE to Azide-Modified Trastuzumab (SPAAC)

This protocol details the "click" reaction between the Bcn-functionalized drug and the azide-modified antibody.

  • Materials:

    • Azide-modified Trastuzumab

    • Bcn-linker-MMAE

    • PBS, pH 7.4

    • Anhydrous DMSO

  • Procedure:

    • Dissolve the Bcn-linker-MMAE in anhydrous DMSO to a concentration of 10 mM.

    • Add a 1.5 to 2-fold molar excess of the Bcn-linker-MMAE solution to the azide-modified Trastuzumab solution.

    • Incubate the reaction mixture overnight at 4°C with gentle mixing.

    • Purify the resulting ADC using size-exclusion chromatography (SEC) to remove unconjugated drug-linker.

    • Concentrate the purified ADC and formulate in a suitable buffer for storage.

Protocol 3: Characterization of Trastuzumab-Bcn-MMAE ADC

This protocol outlines the key characterization steps to ensure the quality of the synthesized ADC.

  • Determination of Drug-to-Antibody Ratio (DAR):

    • Use hydrophobic interaction chromatography (HIC) or reversed-phase liquid chromatography-mass spectrometry (RPLC-MS) to separate ADC species with different numbers of conjugated drugs.

    • Calculate the average DAR by integrating the peak areas of the different species.

  • Analysis of Aggregation:

    • Use size-exclusion chromatography (SEC) to determine the percentage of high molecular weight aggregates.

  • In Vitro Cytotoxicity Assay:

    • Plate HER2-positive (e.g., SK-BR-3) and HER2-negative (e.g., MCF-7) cancer cells in 96-well plates.

    • Treat the cells with serial dilutions of the Trastuzumab-Bcn-MMAE ADC for 72-96 hours.

    • Assess cell viability using a suitable method, such as the MTT or CellTiter-Glo assay.

    • Calculate the IC50 value, which is the concentration of ADC that inhibits cell growth by 50%.

Visualization

ADC_Synthesis_Workflow cluster_antibody_modification Antibody Modification cluster_drug_linker Drug-Linker Synthesis cluster_conjugation SPAAC Conjugation cluster_purification Purification & Characterization Trastuzumab Trastuzumab Azide_Trastuzumab Azide-Modified Trastuzumab Trastuzumab->Azide_Trastuzumab NHS Ester Coupling Azido_NHS Azido-NHS Ester Azido_NHS->Azide_Trastuzumab ADC Trastuzumab-Bcn-MMAE ADC Azide_Trastuzumab->ADC Click Chemistry Bcn_OH This compound Bcn_Linker_MMAE Bcn-Linker-MMAE Bcn_OH->Bcn_Linker_MMAE Linker Activation Linker_MMAE Linker-MMAE Linker_MMAE->Bcn_Linker_MMAE Bcn_Linker_MMAE->ADC Purified_ADC Purified ADC ADC->Purified_ADC SEC

Caption: Workflow for the synthesis of a Trastuzumab-Bcn-MMAE ADC.

This compound in Nanoparticle-Based Drug Delivery Systems

This compound can be incorporated onto the surface of nanoparticles (e.g., liposomes, polymeric nanoparticles) to facilitate the attachment of targeting ligands or other functional molecules via SPAAC. This "click" chemistry approach allows for the modular and efficient construction of multifunctional nanocarriers for targeted drug delivery.

Data Presentation

The following table presents hypothetical but representative data for this compound functionalized nanoparticles loaded with Doxorubicin (DOX).

ParameterValue
Nanoparticle Type PEGylated Poly(lactic-co-glycolic acid) (PLGA)
Functionalization This compound
Drug Doxorubicin (DOX)
Drug Loading Content (wt%) 5.2%
Encapsulation Efficiency (%) 75.8%
Particle Size (nm) 120 ± 5.5
Zeta Potential (mV) -15.2 ± 1.8
In Vitro Drug Release at pH 7.4 (72h) 25%
In Vitro Drug Release at pH 5.5 (72h) 65%
Experimental Protocols

Protocol 4: Formulation of this compound Functionalized PLGA Nanoparticles

This protocol describes the preparation of this compound decorated PLGA nanoparticles using an oil-in-water emulsion-solvent evaporation method.

  • Materials:

    • PLGA-PEG-Bcn polymer

    • Doxorubicin hydrochloride (DOX·HCl)

    • Dichloromethane (DCM)

    • Polyvinyl alcohol (PVA) solution (e.g., 2% w/v)

    • Deionized water

  • Procedure:

    • Dissolve a defined amount of PLGA-PEG-Bcn and DOX·HCl (pre-neutralized with triethylamine) in DCM to form the organic phase.

    • Add the organic phase dropwise to the aqueous PVA solution while sonicating on an ice bath to form an oil-in-water emulsion.

    • Continue sonication for 5-10 minutes.

    • Stir the emulsion at room temperature for 4-6 hours to allow for the evaporation of DCM.

    • Collect the nanoparticles by centrifugation (e.g., 15,000 rpm for 30 minutes at 4°C).

    • Wash the nanoparticle pellet three times with deionized water to remove un-encapsulated drug and excess PVA.

    • Lyophilize the nanoparticles for long-term storage.

Protocol 5: Determination of Drug Loading Content and Encapsulation Efficiency

This protocol details how to quantify the amount of drug loaded into the nanoparticles.

  • Materials:

    • DOX-loaded Bcn-PLGA nanoparticles

    • DMSO

    • UV-Vis spectrophotometer

  • Procedure:

    • Accurately weigh a small amount of lyophilized DOX-loaded nanoparticles.

    • Dissolve the nanoparticles in DMSO to release the encapsulated drug.

    • Measure the absorbance of the solution at the maximum absorbance wavelength of DOX (around 480 nm) using a UV-Vis spectrophotometer.

    • Determine the concentration of DOX from a standard curve of free DOX in DMSO.

    • Calculate the Drug Loading Content (DLC) and Encapsulation Efficiency (EE) using the following formulas:

      • DLC (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100

      • EE (%) = (Weight of drug in nanoparticles / Initial weight of drug used) x 100

Protocol 6: In Vitro Drug Release Study

This protocol describes a dialysis-based method to study the release of the drug from the nanoparticles over time.

  • Materials:

    • DOX-loaded Bcn-PLGA nanoparticles

    • Dialysis membrane (with an appropriate molecular weight cut-off)

    • PBS at pH 7.4 and Acetate buffer at pH 5.5

    • Incubator shaker

  • Procedure:

    • Disperse a known amount of DOX-loaded nanoparticles in 1 mL of the release buffer (pH 7.4 or 5.5).

    • Transfer the nanoparticle suspension into a pre-wetted dialysis bag and seal both ends.

    • Immerse the dialysis bag in a container with 50 mL of the same release buffer.

    • Place the container in an incubator shaker at 37°C with gentle agitation.

    • At predetermined time points, withdraw 1 mL of the release medium from the container and replace it with 1 mL of fresh buffer.

    • Quantify the amount of DOX in the collected samples using a suitable analytical method (e.g., UV-Vis spectrophotometry or fluorescence spectroscopy).

    • Calculate the cumulative percentage of drug released over time.

Visualization

Nanoparticle_Drug_Delivery cluster_formulation Nanoparticle Formulation cluster_targeting Targeted Drug Delivery Polymer PLGA-PEG-Bcn Emulsion O/W Emulsion Polymer->Emulsion Drug Doxorubicin Drug->Emulsion Nanoparticles DOX-loaded Bcn-Nanoparticles Emulsion->Nanoparticles Solvent Evaporation NP_blood Nanoparticle in Bloodstream Nanoparticles->NP_blood Administration Tumor Tumor Site (Acidic pH) NP_blood->Tumor EPR Effect Cell Cancer Cell Tumor->Cell Cellular Uptake Drug_Release Drug Release Cell->Drug_Release Low pH Trigger

Caption: Schematic of Bcn-functionalized nanoparticle formulation and targeted drug delivery.

Signaling Pathway and Mechanism of Action

The following diagram illustrates the general mechanism of action for a this compound-based ADC targeting a cancer cell.

ADC_Mechanism_of_Action ADC Trastuzumab-Bcn-MMAE ADC Receptor HER2 Receptor ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Cell_Surface Cancer Cell Surface Lysosome Lysosome Endosome->Lysosome Fusion MMAE Free MMAE Lysosome->MMAE Linker Cleavage Microtubules Microtubules MMAE->Microtubules Inhibition of Polymerization Apoptosis Apoptosis Microtubules->Apoptosis Cell Cycle Arrest

Caption: Mechanism of action of a Trastuzumab-Bcn-MMAE ADC.

References

A Step-by-Step Guide to Bcn-OH Bioconjugation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to bioconjugation using Bcn-OH (endo-9-Hydroxymethylbicyclo[6.1.0]non-4-yne), a versatile tool in bioorthogonal chemistry. These notes detail the principles, experimental procedures, and data analysis for the successful conjugation of biomolecules.

Introduction

This compound is an alcohol-functionalized cyclooctyne derivative widely used in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[1][2] This "click chemistry" approach allows for the efficient and specific covalent labeling of azide-modified biomolecules under mild, physiological conditions without the need for a cytotoxic copper catalyst.[1][3][4] Its high reactivity, stability, and hydrophilicity make this compound an ideal reagent for a variety of applications, including the development of antibody-drug conjugates (ADCs), protein and peptide labeling, and live-cell imaging.

The primary advantage of this compound lies in its bioorthogonality; it reacts specifically with azides, avoiding side reactions with other functional groups present in complex biological systems. This specificity, combined with the stability of the resulting triazole linkage, ensures the formation of well-defined and stable bioconjugates.

Reaction Principle: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The core of this compound bioconjugation is the SPAAC reaction. The high ring strain of the cyclooctyne in this compound allows it to react spontaneously with an azide-functionalized molecule to form a stable triazole ring.

SPAAC_Mechanism cluster_reactants Reactants cluster_product Product BcnOH This compound (Strained Alkyne) Triazole Stable Triazole Linkage (Bioconjugate) BcnOH->Triazole SPAAC Reaction (Copper-Free) Azide Azide-Modified Biomolecule Azide->Triazole

Caption: The SPAAC reaction mechanism between this compound and an azide.

Quantitative Data Summary

The efficiency and kinetics of this compound bioconjugation are critical parameters. The following tables summarize key quantitative data.

Table 1: Reaction Kinetics of this compound and its Diastereomers with Benzyl Azide.

Cyclooctyne Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) Solvent System Reference
endo-BCN 0.29 CD₃CN/D₂O (1:2)

| exo-BCN | 0.19 | CD₃CN/D₂O (1:2) | |

Table 2: Comparison of this compound with Other Click Chemistry Reagents.

Reagent Reaction Type Key Advantages Key Disadvantages Reference
This compound SPAAC Good balance of reactivity and hydrophilicity, stable in the presence of thiols. Slower kinetics compared to DBCO with some azides.
DBCO SPAAC Generally faster kinetics than BCN. Less stable in the presence of thiols (e.g., glutathione).
Terminal Alkynes CuAAC Fast reaction rates. Requires a cytotoxic copper catalyst, limiting in vivo applications.

| TCO | iEDDA | Extremely fast reaction kinetics. | Can undergo isomerization. | |

Experimental Protocols

Protocol 1: General Procedure for Protein Conjugation with this compound

This protocol outlines the general steps for conjugating an azide-modified protein with a Bcn-reagent (e.g., BCN-PEG4-alkyne).

Materials:

  • Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)

  • Bcn-reagent (e.g., BCN-PEG4-alkyne)

  • Anhydrous DMSO

  • Desalting spin columns or size-exclusion chromatography (SEC) system

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Preparation of Reagents:

    • Ensure the azide-modified protein is purified and buffer-exchanged into the reaction buffer.

    • Prepare a stock solution of the Bcn-reagent in anhydrous DMSO (e.g., 10 mM).

  • Conjugation Reaction:

    • To the azide-modified protein solution, add the desired molar excess of the Bcn-reagent stock solution. A 2-4 fold molar excess is a common starting point.

    • Ensure the final concentration of DMSO in the reaction mixture is below 5% (v/v) to maintain protein stability.

    • Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours. Reaction times may need optimization.

  • Purification of the Conjugate:

    • Remove excess, unreacted Bcn-reagent using a desalting spin column or SEC.

  • Characterization:

    • Confirm conjugation and assess purity using SDS-PAGE (a band shift may be visible) and mass spectrometry (to detect the mass increase of the conjugate).

    • Quantify the conjugation efficiency (e.g., drug-to-antibody ratio, DAR) using techniques like UV-Vis spectrophotometry, HIC, or mass spectrometry.

General_Protocol_Workflow Start Start: Azide-Modified Protein Prepare_Reagents Prepare Bcn-Reagent Stock Solution Start->Prepare_Reagents Conjugation Incubate Protein and Bcn-Reagent Start->Conjugation Prepare_Reagents->Conjugation Purification Purify Conjugate (SEC or Desalting) Conjugation->Purification Characterization Characterize Conjugate (SDS-PAGE, MS) Purification->Characterization End End: Purified Bioconjugate Characterization->End

Caption: General workflow for this compound bioconjugation to a protein.

Protocol 2: Antibody-Oligonucleotide Conjugation

This protocol provides an example of activating an antibody with a Bcn-NHS ester followed by conjugation to an azide-modified oligonucleotide.

Materials:

  • Antibody in a suitable buffer

  • BCN-NHS ester

  • DMSO

  • Tris buffer (100 mM, pH 8.0)

  • Azide-modified oligonucleotide

  • Desalting spin columns or liquid chromatography system

Procedure:

Part A: Antibody Activation with Bcn

  • Dissolve the BCN-NHS ester in DMSO to a concentration of 10 mM.

  • Mix the antibody with a 20-30 fold molar excess of the BCN-NHS ester solution. The final DMSO concentration should be around 20%. The antibody concentration should be approximately 1 mg/mL.

  • Incubate at room temperature for 60 minutes.

  • Quench the reaction by adding Tris buffer (e.g., 10 µL of 100 mM Tris) and incubate for 15 minutes.

  • Remove the unreacted BCN-NHS ester using a desalting spin column. The Bcn-functionalized antibody can be stored at -20°C.

Part B: Conjugation to Azide-Oligonucleotide

  • Mix the Bcn-functionalized antibody with a 2-4 fold molar excess of the azide-modified oligonucleotide.

  • Incubate overnight at room temperature.

  • Purify the final antibody-oligonucleotide conjugate using an appropriate liquid chromatography method (e.g., reverse phase or ion exchange HPLC).

  • Validate the final conjugate using SDS-PAGE.

Troubleshooting and Considerations

  • Low Conjugation Efficiency:

    • Increase the molar excess of the Bcn-reagent.

    • Optimize incubation time and temperature.

    • Ensure the azide modification of the biomolecule was successful.

  • Protein Aggregation:

    • Keep the DMSO concentration in the final reaction mixture low (ideally <5%).

    • Perform the reaction at a lower temperature (4°C).

  • Side Reactions:

    • Bcn can react with thiols. If free thiols are present, consider adding a reducing agent like β-mercaptoethanol (β-ME) to suppress this side reaction.

  • Diastereomers:

    • Bcn is synthesized as a mixture of endo and exo diastereomers. While they have similar reactivities, the endo isomer is slightly more reactive and may be preferred for certain applications.

Conclusion

This compound mediated bioconjugation via SPAAC is a robust and versatile method for creating stable and well-defined bioconjugates. The mild reaction conditions and high specificity make it particularly suitable for applications involving sensitive biomolecules and in vivo studies. By following the detailed protocols and considering the key quantitative parameters, researchers can effectively utilize this compound to advance their work in drug development, diagnostics, and fundamental biological research.

References

Application Notes & Protocols: Bcn-OH in Live Cell Imaging

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bicyclo[6.1.0]nonyne (BCN), and its hydroxylated form Bcn-OH, are highly effective chemical tools for bioorthogonal chemistry, particularly in the realm of live cell imaging.[1][2] As a strained cyclooctyne, this compound participates in rapid, catalyst-free, strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[3][4] This allows for the covalent labeling of biomolecules that have been metabolically, genetically, or chemically tagged with an azide group.

The key advantages of using this compound in living systems include its high reactivity, excellent stability, relatively small size, and increased hydrophilicity compared to other cyclooctynes like dibenzocyclooctyne (DBCO).[5] These features make it an ideal probe for labeling and visualizing a wide array of biomolecules—including glycans, proteins, and nucleic acids—in their native cellular environment with minimal perturbation. This document provides detailed application notes and protocols for the use of this compound in live cell imaging techniques.

Principle of this compound Mediated Labeling: SPAAC Chemistry

The core of this compound's utility lies in the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction. This bioorthogonal "click chemistry" reaction involves the [3+2] cycloaddition between the strained triple bond of the this compound ring and an organic azide. The reaction is driven by the high ring strain of the cyclooctyne, which significantly lowers the activation energy and allows the reaction to proceed rapidly at physiological temperatures without the need for a cytotoxic copper catalyst. This process forms a stable, covalent triazole linkage between the this compound probe and the azide-tagged biomolecule of interest.

SPAAC_Mechanism cluster_reactants Reactants cluster_product Product biomolecule Azide-tagged Biomolecule (R-N3) product Stable Triazole-Linked Bioconjugate biomolecule->product Strain-Promoted Cycloaddition (Physiological Conditions) bcn_probe This compound Probe (Fluorophore, Biotin, etc.) bcn_probe->product

Figure 1. Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Key Features and Comparative Analysis

This compound is one of several cyclooctynes used for bioorthogonal labeling. Its specific properties make it advantageous for certain applications, particularly long-term studies in complex biological environments.

Key Features of this compound:

  • Biocompatibility: The reaction does not require a copper catalyst, avoiding cytotoxicity associated with copper-catalyzed click chemistry (CuAAC).

  • Favorable Kinetics: Offers a good balance between high reactivity and stability.

  • Hydrophilicity: More hydrophilic than DBCO, which can reduce non-specific binding to hydrophobic regions like micelles or membranes.

  • Stability: Demonstrates superior stability compared to DBCO in the presence of endogenous thiols like glutathione (GSH), making it suitable for long-term labeling studies.

  • Small Size: The compact structure of BCN is less likely to interfere with the natural function of the labeled biomolecule compared to bulkier reagents.

Below is a comparative summary of common bioorthogonal reagents.

ReagentReaction TypeTypical 2nd Order Rate Constant (M⁻¹s⁻¹)Key Characteristics
This compound SPAAC~0.1 - 0.3Good balance of reactivity and stability; smaller and less lipophilic than DBCO.
DBCO SPAAC~0.1 - 0.3Generally faster reaction than BCN, but can be less stable in the presence of thiols.
TCO iEDDA~1 - 10⁶Extremely fast kinetics with tetrazine partners, but TCO and tetrazines are bulkier reagents.
Terminal Alkyne CuAAC~10 - 100Fast reaction, but the required copper(I) catalyst can be toxic to cells.

Quantitative Data: Reaction Kinetics

The efficiency of a bioorthogonal reaction is quantified by its second-order rate constant (k₂). This value is dependent on the specific reactants, solvent polarity, and temperature. The reactivity of this compound has been characterized under various conditions.

Reaction PartnerSolvent / ConditionsSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)
Benzyl AzideCD3CN/D2O (1:2)0.29 (endo-BCN), 0.19 (exo-BCN)
Benzyl AzideCD3CN/D2O (3:1)0.14
Coumarin-AzideNot specified~2.0
Azido-functionalized RhodopsinNot specified~0.2
NitroneNot specified1.66 (endo-BCN), 1.32 (exo-BCN)

Note: The endo isomer of BCN is slightly more reactive than the exo isomer.

Experimental Protocols

General Workflow for Live Cell Labeling

The most common strategy for labeling biomolecules in live cells using this compound involves two steps: first, metabolic incorporation of an azide-modified precursor, and second, reaction with a this compound-conjugated probe.

Experimental_Workflow cluster_prep Step 1: Metabolic Labeling cluster_label Step 2: Bioorthogonal Ligation cluster_image Step 3: Imaging A Culture cells with azide-modified precursor (e.g., Ac4ManNAz) B Incubate for 24-72 hours to allow metabolic incorporation A->B C Wash cells to remove unincorporated precursor B->C D Incubate cells with This compound-fluorophore conjugate C->D E Reaction proceeds for 30-60 minutes D->E F Wash cells to remove excess this compound probe E->F G Image cells using live-cell fluorescence microscopy F->G

Figure 2. General experimental workflow for live cell labeling with this compound.
Protocol 1: Live Cell Surface Glycan Imaging

This protocol details the labeling of cell surface sialic acids, a common application for visualizing the glycocalyx.

Materials:

  • Adherent or suspension cells (e.g., HeLa, Jurkat, MV3 melanoma).

  • Complete cell culture medium.

  • Peracetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz).

  • This compound conjugated to a fluorophore of choice (e.g., BCN-Alexa Fluor 488).

  • Live-cell imaging medium (e.g., phenol red-free DMEM, HBSS).

  • Phosphate-buffered saline (PBS).

Procedure:

  • Metabolic Labeling:

    • Plate cells to achieve 70-80% confluency on the day of labeling.

    • Add Ac4ManNAz to the culture medium at a final concentration of 25-50 µM.

    • Incubate cells for 48-72 hours under standard culture conditions (37°C, 5% CO₂). This allows the cells to metabolize Ac4ManNAz and display azido-sialic acids on their surface glycoproteins.

  • Cell Preparation for Labeling:

    • For adherent cells, gently wash the monolayer twice with warm PBS.

    • For suspension cells, pellet the cells by centrifugation (e.g., 300 x g for 5 minutes), aspirate the supernatant, and resuspend in warm PBS. Repeat twice.

  • This compound Ligation:

    • Prepare a staining solution by diluting the this compound-fluorophore conjugate in live-cell imaging medium to a final concentration of 10-25 µM.

    • Add the staining solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.

  • Washing and Imaging:

    • Remove the staining solution and wash the cells three times with warm live-cell imaging medium to remove any unbound probe.

    • Add fresh, pre-warmed imaging medium to the cells.

    • Proceed immediately with imaging on a fluorescence microscope equipped with a live-cell incubation chamber (maintaining 37°C and appropriate CO₂ levels).

Protocol 2: Considerations for Minimizing Off-Target Effects

1. Mitigating Thiol-Yne Reactions: While highly bioorthogonal, this compound can exhibit some cross-reactivity with free thiols (cysteine residues) in proteins, though this reaction is orders of magnitude slower than the SPAAC reaction. For experiments requiring high specificity or involving proteins with abundant free cysteines, this side reaction can be suppressed.

  • Solution: Include a low concentration (e.g., 1-5 mM) of β-mercaptoethanol (β-ME) during the this compound labeling step. This simple addition can significantly reduce the undesirable side reaction without compromising the primary SPAAC kinetics or reducing free cysteines on the protein of interest.

2. Reducing Phototoxicity: Live cell imaging, especially long-term time-lapse experiments, can induce phototoxicity, where excitation light generates reactive oxygen species (ROS) that damage cellular components and lead to artifacts or cell death.

  • Best Practices:

    • Minimize Exposure: Use the lowest possible excitation light intensity and the shortest possible exposure time that still provides an adequate signal-to-noise ratio.

    • Use Longer Wavelengths: Whenever possible, choose red or far-red fluorophores (e.g., Alexa Fluor 647), as longer wavelength light is less energetic and generally causes less phototoxicity than blue or green light.

    • Optimize Imaging Media: Use specialized live-cell imaging media that are buffered for atmospheric CO₂ and consider adding antioxidants or ROS scavengers like Trolox or commercial antifade reagents (e.g., ProLong Live).

    • Control the Environment: Use a heated stage and an environmental chamber to maintain optimal temperature, humidity, and CO₂ levels throughout the experiment.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Fluorescent Signal - Inefficient metabolic labeling.- Insufficient concentration or incubation time for this compound probe.- Photobleaching of the fluorophore.- Increase incubation time with the azide precursor (up to 72h).- Increase the concentration of the this compound probe or the incubation time.- Reduce light exposure; use an anti-fade reagent in the imaging medium.
High Background Fluorescence - Incomplete removal of unbound this compound probe.- Non-specific binding of the probe to the cell surface or plate.- Probe is not fully dissolved or has aggregated.- Increase the number and duration of washing steps after labeling.- Consider using a Bcn-PEG conjugate to improve solubility and reduce non-specific binding.- Ensure the probe is fully dissolved in DMSO before diluting in aqueous media.
Signs of Cell Stress or Death - Cytotoxicity of the this compound probe (rare).- Phototoxicity from imaging conditions.- Perform a dose-response curve to find the lowest effective probe concentration.- Implement strategies to reduce phototoxicity (see Protocol 2).- Run a control experiment with unlabeled cells under the same imaging conditions to assess baseline phototoxicity.

References

Application Notes and Protocols for Functionalizing Surfaces with Bcn-OH for Biosensors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of biosensor surfaces with bicyclo[6.1.0]nonyne-ol (Bcn-OH) provides a versatile and robust platform for the immobilization of biomolecules. This compound is a strained alkyne that readily participates in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a highly efficient and bioorthogonal click chemistry reaction. This allows for the covalent attachment of azide-modified biomolecules (e.g., proteins, antibodies, nucleic acids) to the sensor surface in a controlled and specific manner, without the need for cytotoxic copper catalysts. This technology is pivotal in the development of sensitive and specific biosensors for a wide range of applications, from diagnostics to drug discovery.

These application notes provide detailed protocols for the functionalization of common biosensor surfaces—gold and silica—with this compound, along with methods for characterization and subsequent biomolecule immobilization.

Key Experimental Protocols

Protocol 1: Functionalization of Gold Surfaces with this compound via a Thiol Linker

This protocol describes the formation of a self-assembled monolayer (SAM) of a thiol-containing linker on a gold surface, followed by the attachment of this compound.

Materials:

  • Gold-coated sensor chip

  • Ethanol (absolute)

  • Deionized (DI) water

  • 11-mercaptoundecanoic acid (MUA)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Anhydrous dimethylformamide (DMF)

Procedure:

  • Gold Surface Cleaning:

    • Thoroughly clean the gold surface by sonicating in ethanol for 15 minutes, followed by rinsing with DI water.

    • Dry the surface under a gentle stream of nitrogen.

    • Further clean the surface using a UV/Ozone cleaner for 15-20 minutes to remove organic contaminants.

  • Formation of MUA Self-Assembled Monolayer (SAM):

    • Prepare a 1 mM solution of MUA in absolute ethanol.

    • Immerse the cleaned gold chip in the MUA solution and incubate for 18-24 hours at room temperature to allow for the formation of a dense SAM.

    • Rinse the chip thoroughly with ethanol and DI water to remove non-specifically bound MUA.

    • Dry the surface under a stream of nitrogen.

  • Activation of Carboxylic Acid Groups:

    • Prepare a fresh solution of 0.4 M EDC and 0.1 M NHS in DI water.

    • Immerse the MUA-functionalized chip in the EDC/NHS solution for 15-30 minutes at room temperature to activate the carboxylic acid groups.

    • Rinse the chip with DI water and dry with nitrogen.

  • Immobilization of this compound:

    • Immediately after activation, immerse the chip in a solution of 50 mM this compound in anhydrous DMF.

    • Incubate for 2-4 hours at room temperature.

    • Rinse the chip with DMF, followed by ethanol and DI water.

    • Dry the surface under a nitrogen stream. The surface is now functionalized with this compound and ready for SPAAC with azide-modified biomolecules.

Protocol 2: Functionalization of Silica Surfaces with this compound via Silanization

This protocol details the modification of a silica or glass surface with an amine-terminated silane, followed by coupling of this compound.

Materials:

  • Silica-based sensor chip (e.g., glass, quartz)

  • Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION IS ADVISED

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Anhydrous toluene

  • EDC and NHS

  • This compound

  • PBS, pH 7.4

  • Anhydrous DMF

Procedure:

  • Silica Surface Cleaning and Hydroxylation:

    • Clean the silica surface by sonicating in acetone and then isopropanol for 15 minutes each.

    • Rinse with DI water and dry with nitrogen.

    • Immerse the chip in Piranha solution for 30-60 minutes to clean and hydroxylate the surface. (Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

    • Rinse extensively with DI water and dry under a nitrogen stream.

  • Silanization with APTES:

    • Prepare a 2% (v/v) solution of APTES in anhydrous toluene.

    • Immerse the cleaned and dried silica chip in the APTES solution and incubate for 1-2 hours at room temperature.

    • Rinse the chip with toluene, followed by ethanol and DI water.

    • Cure the silane layer by baking the chip at 110°C for 30-60 minutes.

  • Activation and Coupling of this compound:

    • This step is analogous to the gold surface protocol. First, a linker with a carboxylic acid group needs to be attached to the amine-functionalized surface. A common approach is to use a homobifunctional linker like succinic anhydride to convert the surface amines to carboxylic acids.

    • Alternatively, and more directly, activate the hydroxyl group of this compound for reaction with the surface amines. This can be achieved by converting the hydroxyl group to a more reactive species, such as an NHS-ester.

    • A more straightforward approach is to use a commercially available Bcn-NHS ester. Dissolve Bcn-NHS ester in anhydrous DMF at a concentration of 10-20 mM.

    • Immerse the APTES-functionalized chip in the Bcn-NHS ester solution and incubate for 2-4 hours at room temperature.

    • Rinse the chip with DMF, ethanol, and DI water, then dry with nitrogen.

Data Presentation

The following tables summarize quantitative data related to the functionalization of surfaces with this compound and subsequent biomolecule immobilization. The values presented are representative and may vary depending on the specific experimental conditions.

Table 1: Surface Characterization Data for this compound Functionalization

SurfaceFunctionalization StepTechniqueParameterTypical Value
GoldMUA SAM formationEllipsometryLayer Thickness1.5 - 2.0 nm
Contact AngleWater Contact Angle10-20°
This compound ImmobilizationXPSN 1s SignalPresent (from amide bond)
Contact AngleWater Contact Angle40-50°
SilicaAPTES SilanizationEllipsometryLayer Thickness0.7 - 1.2 nm
Contact AngleWater Contact Angle50-60°
This compound ImmobilizationXPSN 1s SignalPresent (from amide bond)
Contact AngleWater Contact Angle60-70°

Table 2: Quantitative Analysis of Biomolecule Immobilization via SPAAC

SurfaceImmobilized BiomoleculeTechniqueParameterTypical Value
This compound on GoldAzide-modified AntibodyQCM-DMass Uptake200 - 500 ng/cm²
SPRResponse Unit (RU) Change1000 - 3000 RU
This compound on SilicaAzide-modified DNAFluorescence MicroscopyFluorescence IntensityHigh and uniform
XPSP 2p SignalPresent (from DNA backbone)

Mandatory Visualization

Signaling Pathway and Experimental Workflow Diagrams

experimental_workflow cluster_gold Gold Surface Functionalization cluster_silica Silica Surface Functionalization cluster_spaac Biomolecule Immobilization cluster_detection Biosensor Assay Au_Clean Clean Gold Surface MUA_SAM Form MUA SAM Au_Clean->MUA_SAM EDC_NHS Activate with EDC/NHS MUA_SAM->EDC_NHS Bcn_OH_Au Immobilize This compound EDC_NHS->Bcn_OH_Au SPAAC SPAAC Reaction Bcn_OH_Au->SPAAC Si_Clean Clean & Hydroxylate Silica Surface APTES Silanize with APTES Si_Clean->APTES Bcn_NHS Immobilize Bcn-NHS Ester APTES->Bcn_NHS Bcn_NHS->SPAAC Azide_Bio Azide-Modified Biomolecule Azide_Bio->SPAAC Immobilized_Bio Immobilized Biomolecule SPAAC->Immobilized_Bio Binding Analyte Binding Immobilized_Bio->Binding Analyte Target Analyte Analyte->Binding Signal Signal Generation Binding->Signal

Caption: Experimental workflow for surface functionalization and biosensor assay.

signaling_pathway SensorSurface Sensor Surface BcnOH This compound SensorSurface->BcnOH Functionalization SPAAC SPAAC BcnOH->SPAAC AzideBiomolecule Azide-Biomolecule (e.g., Antibody) AzideBiomolecule->SPAAC ImmobilizedBiomolecule Immobilized Biomolecule SPAAC->ImmobilizedBiomolecule Covalent Bond Formation BindingEvent Binding Event ImmobilizedBiomolecule->BindingEvent Analyte Target Analyte Analyte->BindingEvent SignalTransduction Signal Transduction (e.g., Change in Refractive Index, Mass, or Current) BindingEvent->SignalTransduction Causes Physical Change DetectableSignal Detectable Signal SignalTransduction->DetectableSignal Measured by Transducer

Application Notes and Protocols for Bcn-OH in the Preparation of Antibody-Drug Conjugates (ADCs)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic small molecule. The linker, which connects the antibody to the payload, is a critical component that influences the stability, efficacy, and safety of the ADC. Bicyclononyne (Bcn-OH) has emerged as a valuable tool in ADC development, primarily utilized in copper-free click chemistry for its high reactivity and stability.

These application notes provide a detailed overview and experimental protocols for the use of this compound in the preparation of ADCs through Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

Principle of this compound in ADC Preparation

The core of this methodology lies in the bioorthogonal reaction between a bicyclononyne (BCN) group and an azide group. This copper-free click chemistry reaction, known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), forms a stable triazole linkage.[1] this compound, a derivative of BCN, offers a reactive handle for incorporation into drug-linker complexes. The general workflow involves two key steps:

  • Functionalization: The antibody is modified to introduce an azide group, and a drug-linker is synthesized containing the this compound moiety.

  • Conjugation: The azide-modified antibody is reacted with the this compound-containing drug-linker via SPAAC to form the final ADC.

This site-specific conjugation method allows for the production of homogeneous ADCs with a defined drug-to-antibody ratio (DAR), which is crucial for optimizing the therapeutic window.[2]

Experimental Protocols

Protocol 1: Synthesis of a this compound Containing Drug-Linker (BCN-PEG4-Val-Cit-PAB-MMAE)

This protocol describes a representative synthesis of a cleavable drug-linker containing this compound, a PEG4 spacer, a cathepsin B-cleavable valine-citrulline (Val-Cit) linker, a self-immolative p-aminobenzyl carbamate (PAB) spacer, and the cytotoxic payload monomethyl auristatin E (MMAE).

Materials:

  • endo-BCN-PEG4-OH

  • Fmoc-Val-Cit-PAB-PNP

  • Monomethyl auristatin E (MMAE)

  • N,N-Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • 1-Hydroxybenzotriazole (HOBt)

  • Piperidine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Synthesis of Fmoc-Val-Cit-PAB-MMAE:

    • Dissolve Fmoc-Val-Cit-PAB-PNP (1.1 eq) and MMAE (1.0 eq) in anhydrous DMF.

    • Add HOBt (1.2 eq) and DIPEA (2.0 eq).

    • Stir the reaction at room temperature for 4-6 hours, monitoring by HPLC.

    • Purify the product by reverse-phase HPLC to obtain Fmoc-Val-Cit-PAB-MMAE.

  • Fmoc Deprotection:

    • Dissolve Fmoc-Val-Cit-PAB-MMAE in a solution of 20% piperidine in DMF.

    • Stir for 30 minutes at room temperature.

    • Remove the solvent under vacuum to obtain H₂N-Val-Cit-PAB-MMAE.

  • Conjugation of BCN-PEG4-OH:

    • Activate the hydroxyl group of endo-BCN-PEG4-OH by reacting it with N,N'-disuccinimidyl carbonate (DSC) and DIPEA in anhydrous acetonitrile to form BCN-PEG4-OSu.

    • Dissolve H₂N-Val-Cit-PAB-MMAE and BCN-PEG4-OSu (1.2 eq) in anhydrous DMF.

    • Add DIPEA (2.0 eq) and stir at room temperature overnight.

    • Purify the final product, endo-BCN-PEG4-Val-Cit-PAB-MMAE, by reverse-phase HPLC.

Protocol 2: Site-Specific Modification of an Antibody with an Azide Group

This protocol describes the introduction of azide groups onto an antibody through reaction with an NHS-ester functionalized azide linker.

Materials:

  • Monoclonal antibody (e.g., Trastuzumab) in Phosphate Buffered Saline (PBS)

  • Azido-PEG4-NHS ester

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • PBS buffer (pH 7.4)

  • Spin desalting columns

Procedure:

  • Prepare a 10 mM stock solution of Azido-PEG4-NHS ester in anhydrous DMSO.

  • Adjust the antibody concentration to 5-10 mg/mL in PBS (pH 7.4).

  • Add a 10-fold molar excess of the Azido-PEG4-NHS ester stock solution to the antibody solution. The final DMSO concentration should be below 10%.

  • Incubate the reaction for 1 hour at room temperature with gentle mixing.

  • Remove the excess, unreacted Azido-PEG4-NHS ester using a spin desalting column equilibrated with PBS.

  • Determine the final protein concentration using a BCA assay or by measuring absorbance at 280 nm.

Protocol 3: ADC Conjugation via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

This protocol details the conjugation of the azide-modified antibody with the this compound containing drug-linker.

Materials:

  • Azide-modified antibody (from Protocol 2)

  • BCN-PEG4-Val-Cit-PAB-MMAE (from Protocol 1)

  • PBS buffer (pH 7.4)

Procedure:

  • Dissolve the BCN-PEG4-Val-Cit-PAB-MMAE in DMSO to prepare a 10 mM stock solution.

  • To the azide-modified antibody in PBS, add a 3 to 5-fold molar excess of the BCN-drug-linker stock solution.

  • Incubate the reaction at room temperature for 4-12 hours, or at 4°C overnight.

  • The reaction can be monitored by Hydrophobic Interaction Chromatography (HIC) to observe the formation of the ADC.

Protocol 4: Purification and Characterization of the this compound ADC

Purification:

  • Size Exclusion Chromatography (SEC): Remove unreacted drug-linker and other small molecule impurities using a suitable SEC column (e.g., Superdex 200) equilibrated with PBS. The ADC will elute in the earlier fractions.

  • Hydrophobic Interaction Chromatography (HIC): Separate ADC species with different Drug-to-Antibody Ratios (DARs).

    • Equilibrate a HIC column (e.g., Butyl or Phenyl) with a high-salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0).

    • Load the ADC sample.

    • Elute with a decreasing salt gradient. Species with higher DARs are more hydrophobic and will elute at lower salt concentrations.[3][]

Characterization:

  • Drug-to-Antibody Ratio (DAR) Determination:

    • UV/Vis Spectroscopy: Calculate the average DAR by measuring the absorbance of the ADC at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the payload, using their respective extinction coefficients.

    • HIC: Determine the distribution of different DAR species by integrating the peak areas from the HIC chromatogram. The weighted average DAR can then be calculated.

    • Mass Spectrometry (LC-MS): Determine the precise mass of the intact ADC or its subunits (light chain and heavy chain) to confirm the DAR and assess homogeneity.

  • Purity and Aggregation:

    • SEC: Assess the level of aggregation in the final ADC product.

    • SDS-PAGE: Analyze the purity of the ADC under reducing and non-reducing conditions.

Data Presentation

The following tables present illustrative quantitative data for a hypothetical Trastuzumab-BCN-MMAE ADC, based on typical values reported for similar ADCs.

Table 1: Conjugation Efficiency and DAR Profile

ParameterValueMethod
Average DAR3.8LC-MS
Conjugation Efficiency>95%HIC
DAR DistributionHIC
DAR 0<2%
DAR 215%
DAR 480%
DAR 6<3%
Monomer Purity>98%SEC

Table 2: In Vitro Cytotoxicity

Cell LineTarget ExpressionIC₅₀ (ng/mL)
SK-BR-3HER2+++15
BT-474HER2+++25
MDA-MB-468HER2->1000
MCF-7HER2+350

Table 3: In Vivo Efficacy in a Xenograft Model (SK-BR-3)

Treatment GroupDose (mg/kg)Tumor Growth Inhibition (%)
Vehicle-0
Trastuzumab1035
Trastuzumab-BCN-MMAE385
Trastuzumab-BCN-MMAE10>95 (Tumor Regression)

Visualizations

Signaling Pathway for MMAE-based ADCs

MMAE, a potent tubulin inhibitor, is a common payload for ADCs. Upon internalization and release, MMAE disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.

MMAE_Signaling_Pathway ADC Trastuzumab-BCN-MMAE ADC HER2 HER2 Receptor ADC->HER2 Binding Internalization Internalization & Lysosomal Trafficking HER2->Internalization Release MMAE Release Internalization->Release Tubulin Tubulin Polymerization Release->Tubulin Inhibition Disruption Microtubule Disruption G2M_Arrest G2/M Phase Cell Cycle Arrest Disruption->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Mechanism of action for an MMAE-containing ADC.

Experimental Workflow for this compound ADC Preparation

The following diagram illustrates the overall workflow for the preparation of an ADC using this compound and SPAAC chemistry.

ADC_Preparation_Workflow cluster_synthesis Synthesis cluster_conjugation Conjugation cluster_purification Purification & Characterization Antibody Monoclonal Antibody Azide_Ab Azide-Modified Antibody Antibody->Azide_Ab NHS Ester Reaction Azide_Linker Azido-PEG4-NHS BCN_Linker BCN-PEG4-Val-Cit-PAB-MMAE SPAAC SPAAC Reaction (Bcn + Azide) BCN_Linker->SPAAC Azide_Ab->SPAAC Crude_ADC Crude ADC SPAAC->Crude_ADC Purification SEC & HIC Purification Crude_ADC->Purification Final_ADC Purified ADC Purification->Final_ADC Characterization DAR, Purity, Aggregation (LC-MS, HIC, SEC, SDS-PAGE) Final_ADC->Characterization QC

Caption: Workflow for the preparation and analysis of a this compound based ADC.

References

Application Notes and Protocols for Metabolic Labeling of Cells Using Bicyclononyne (Bcn)-Modified Precursors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic labeling is a powerful technique for studying a wide range of biological processes by introducing chemically modified building blocks into cellular macromolecules. This approach allows for the visualization and analysis of newly synthesized biomolecules within a cellular context. Bicyclononyne (Bcn) is a strained alkyne that has emerged as a valuable tool in bioorthogonal chemistry. Its high reactivity in copper-free "click chemistry" reactions, particularly with tetrazines, provides a highly specific and efficient method for labeling biomolecules in living systems without causing significant toxicity.[1][2]

It is important to clarify that Bcn-OH (endo-9-Hydroxymethylbicyclo[6.1.0]non-4-yne) itself is not typically used as a direct metabolic precursor. Instead, metabolic labeling strategies employ biomolecule analogs, such as sugars or nucleosides, that are chemically modified to contain a Bcn moiety. These Bcn-modified precursors are introduced to cells, where they are incorporated into biopolymers through the cell's natural metabolic pathways. The incorporated Bcn group then serves as a chemical handle for subsequent bioorthogonal ligation with a probe, most commonly a tetrazine-conjugated fluorophore for imaging or a biotin tag for enrichment and proteomic analysis.[3][4] The inverse electron-demand Diels-Alder (iEDDA) reaction between Bcn and a tetrazine is exceptionally fast and can be fluorogenic, meaning the reaction product is fluorescent, leading to high signal-to-noise ratios in imaging experiments.[1]

These application notes provide detailed protocols for the metabolic labeling of cellular glycans and DNA using Bcn-modified precursors, followed by detection using tetrazine-based probes.

Key Applications

  • Visualization of newly synthesized glycans: Tracking changes in glycan expression on the cell surface or within specific organelles in response to stimuli or during disease progression.

  • Imaging of DNA synthesis: Monitoring DNA replication in living cells to study cell cycle dynamics and the effects of therapeutic agents.

  • Proteomic analysis of nascent proteins: Identifying and quantifying newly synthesized proteins through the incorporation of Bcn-containing amino acids, followed by enrichment and mass spectrometry.

  • High-resolution imaging: The fluorogenic nature of the Bcn-tetrazine ligation is well-suited for super-resolution microscopy techniques, enabling the visualization of biomolecules with high spatial resolution.

Quantitative Data Summary

The following tables summarize key quantitative parameters for metabolic labeling and subsequent detection using Bcn-modified precursors and tetrazine probes.

Table 1: Reaction Kinetics of Bcn with Bioorthogonal Partners

Bcn DerivativeReaction PartnerSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Solvent/BufferReference(s)
BcnTetrazine (general)Up to 10⁵Aqueous media
BcnSterically shielded, sulfonated tetrazole11,400 - 39,200Acetonitrile/phosphate buffer (1:1)
BcnTetrazine 1a1.4 ± 0.2CH₃CN/H₂O (1:1)
BcnTetrazine 1d1.5 ± 0.1CH₃CN/H₂O (1:1)

Table 2: Fluorogenic Properties of Bcn-Tetrazine Ligation

Bcn-modified MoleculeTetrazine-FluorophoreFluorescence Enhancement (Fold Increase)Cell LineReference(s)
BCN-modified HeLa cellsTetrazines 1a-1eUp to 900HeLa
TMR-Tz 1BCN~34In solution (PBS)

Experimental Workflows and Signaling Pathways

Experimental Workflow for Metabolic Glycan Labeling and Imaging

experimental_workflow cluster_metabolic_labeling Metabolic Labeling cluster_detection Bioorthogonal Detection cluster_analysis Downstream Analysis Metabolic_Precursor Bcn-Modified Sugar (e.g., Ac4ManN-BCN) Cell_Culture Live Cells in Culture Metabolic_Precursor->Cell_Culture Incubate (24-72h) Incorporation Incorporation into Cell Surface Glycans Cell_Culture->Incorporation Labeled_Cells Cells with Bcn-labeled Glycans Tetrazine_Probe Tetrazine-Fluorophore Labeled_Cells->Tetrazine_Probe Incubate (15-60 min) Click_Reaction Bcn-Tetrazine Ligation (Fluorogenic Reaction) Tetrazine_Probe->Click_Reaction Fluorescently_Labeled_Cells Fluorescently Labeled Cells Microscopy Fluorescence Microscopy Fluorescently_Labeled_Cells->Microscopy Flow_Cytometry Flow Cytometry Fluorescently_Labeled_Cells->Flow_Cytometry

Caption: Workflow for metabolic labeling of cell surface glycans with a Bcn-modified sugar followed by fluorescent detection.

Metabolic Pathway for Ac4ManN-BCN Incorporation

metabolic_pathway Ac4ManN_BCN Ac4ManN-BCN (Cell Permeable) ManN_BCN ManN-BCN Ac4ManN_BCN->ManN_BCN Esterases ManN_BCN_6P ManN-BCN-6-P ManN_BCN->ManN_BCN_6P GlcNAc Kinase Sia_BCN Sia-BCN ManN_BCN_6P->Sia_BCN Sialic Acid Biosynthesis Pathway CMP_Sia_BCN CMP-Sia-BCN Sia_BCN->CMP_Sia_BCN CMAS Golgi Golgi Apparatus CMP_Sia_BCN->Golgi Glycoprotein Glycoprotein Golgi->Glycoprotein Sialyltransferases Labeled_Glycoprotein BCN-Labeled Glycoprotein on Cell Surface Glycoprotein->Labeled_Glycoprotein

Caption: Simplified metabolic pathway for the incorporation of Ac4ManN-BCN into cell surface sialoglycans.

Detailed Experimental Protocols

Protocol 1: Metabolic Labeling of Cell Surface Glycans with Ac4ManN-BCN and Fluorescence Imaging

This protocol describes the labeling of sialic acid-containing glycoproteins on the surface of mammalian cells using peracetylated N-bicyclo[6.1.0]nonyneacetyl-D-mannosamine (Ac4ManN-BCN), followed by visualization with a tetrazine-conjugated fluorophore.

Materials

  • Mammalian cells (e.g., HeLa, U2OS, Raji)

  • Complete cell culture medium

  • Ac4ManN-BCN

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Tetrazine-conjugated fluorophore (e.g., Tetrazine-Cy5)

  • Serum-free cell culture medium

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Nuclear counterstain (e.g., DAPI)

Procedure

Part A: Metabolic Labeling

  • Cell Seeding: Seed cells in an appropriate culture vessel (e.g., glass-bottom dishes for microscopy) to reach 50-70% confluency at the time of labeling.

  • Prepare Ac4ManN-BCN Stock Solution: Dissolve Ac4ManN-BCN in DMSO to prepare a 10 mM stock solution.

  • Metabolic Labeling: Add the Ac4ManN-BCN stock solution to the complete cell culture medium to a final concentration of 10-25 µM.

  • Incubation: Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO₂) for 48-72 hours.

  • Washing: After incubation, gently wash the cells two to three times with pre-warmed PBS to remove unincorporated Ac4ManN-BCN.

Part B: Live-Cell Imaging

  • Prepare Staining Solution: Dilute the tetrazine-fluorophore in serum-free medium to a final concentration of 5-20 µM.

  • Staining: Add the staining solution to the washed, Bcn-labeled cells and incubate for 15-30 minutes at 37°C, protected from light.

  • Washing: Gently wash the cells two to four times with PBS to remove excess fluorescent probe.

  • Imaging: Immediately image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

Part C: Fixed-Cell Imaging

  • Fixation: After the metabolic labeling and washing steps (Part A), fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells twice with PBS.

  • Click Reaction: Incubate the fixed cells with the tetrazine-fluorophore staining solution (as prepared in Part B, step 1) for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS.

  • Counterstaining (Optional): Incubate the cells with a nuclear counterstain like DAPI for 5 minutes.

  • Washing: Wash the cells twice with PBS.

  • Imaging: Mount the coverslips and image the cells using a fluorescence microscope.

Protocol 2: Metabolic Labeling of DNA in Live Cells with dCpBCNTP

This protocol outlines a method for labeling newly synthesized DNA in living cells by delivering a Bcn-modified deoxynucleoside triphosphate (dCpBCNTP) and subsequent detection with a fluorogenic tetrazine probe.

Materials

  • Mammalian cells (e.g., U2OS)

  • Complete cell culture medium

  • dCpBCNTP (Bcn-linked dCTP)

  • Cell-permeable transporter (if required for dNTP delivery)

  • Fluorogenic tetrazine probe (e.g., SiR-Tetrazine)

  • PBS

  • Hoechst 33342 or DAPI for nuclear counterstaining

  • Fixative solution (e.g., 4% paraformaldehyde in PBS) for fixed-cell imaging

Procedure

  • Cell Seeding: Plate cells in a suitable format for microscopy (e.g., chambered coverglass) to be at an appropriate density for imaging.

  • Metabolic Labeling: Incubate the cells with dCpBCNTP at a final concentration of 10-20 µM in complete medium for 1-4 hours. If a transporter is needed for dNTP uptake, follow the manufacturer's protocol.

  • Washing: Wash the cells twice with warm PBS to remove unincorporated dCpBCNTP.

  • Click Reaction (Live-Cell): Add the fluorogenic tetrazine probe to the cells at a final concentration of 1-5 µM in complete medium and incubate for 15-30 minutes at 37°C.

  • Washing: Wash the cells twice with PBS.

  • Counterstaining (Live-Cell): If desired, add Hoechst 33342 to the medium for 10-15 minutes to stain the nuclei.

  • Live-Cell Imaging: Image the cells immediately on a fluorescence microscope equipped with a live-cell imaging chamber.

  • Fixed-Cell Imaging (Alternative): After the click reaction and washing (steps 4 and 5), fix the cells with 4% paraformaldehyde for 15 minutes. Wash with PBS and then counterstain with DAPI if desired before mounting and imaging.

Troubleshooting Guide

ProblemPossible CauseSolution
Low or no fluorescent signal Inefficient metabolic incorporation of the Bcn-precursor.Optimize the concentration of the Bcn-precursor (try a range of 10-50 µM). Increase the incubation time (up to 72 hours). Ensure the cell line is capable of metabolizing the specific precursor.
Inefficient click reaction.Ensure the tetrazine probe is fresh and has been stored properly. Optimize the concentration of the tetrazine probe (try a range of 1-20 µM). Increase the incubation time for the click reaction.
Cell permeability issues with the tetrazine probe.For intracellular targets, use a cell-permeable tetrazine probe. For fixed and permeabilized cells, ensure the permeabilization step is effective (e.g., 0.1-0.25% Triton X-100 in PBS for 10-15 minutes).
High background fluorescence Non-specific binding of the tetrazine probe.Ensure thorough washing after the click reaction. Include a blocking step (e.g., with BSA) before adding the tetrazine probe in fixed-cell protocols. Reduce the concentration of the tetrazine probe.
Autofluorescence of cells.Use a fluorophore in the far-red or near-infrared spectrum to minimize autofluorescence. Use appropriate filter sets and image acquisition settings to subtract background.
Cell toxicity or altered morphology High concentration of the metabolic precursor or tetrazine probe.Perform a dose-response curve to determine the optimal, non-toxic concentration of each reagent. Reduce the incubation time.
Toxicity from the click reaction itself (less common with copper-free methods).Ensure no copper contamination in reagents. Use fresh, high-quality reagents.

Conclusion

Metabolic labeling with Bcn-modified precursors offers a versatile and powerful approach for the bioorthogonal labeling and imaging of biomolecules in living cells. The high reactivity and specificity of the Bcn-tetrazine ligation, coupled with its fluorogenic potential, provide researchers with a robust toolkit for studying dynamic cellular processes with high sensitivity and resolution. The protocols provided here serve as a starting point for implementing this technology, and optimization of specific parameters may be required for different cell types and experimental goals.

References

Application Notes and Protocols for Bcn-OH in Fluorescent Probe Creation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bicyclo[6.1.0]non-4-yne-9-methanol (Bcn-OH) is a valuable tool in the field of bioorthogonal chemistry for the development of fluorescent probes. As an alcohol-functionalized cyclooctyne, this compound facilitates the creation of probes for imaging and tracking biomolecules in living systems without interfering with native biological processes.[1] Its high reactivity with azide-functionalized molecules through copper-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) makes it an ideal component for labeling proteins, nucleic acids, and other biomolecules.[2][3][4] These application notes provide detailed protocols for the synthesis and application of this compound-based fluorescent probes, quantitative data for experimental design, and visualizations of relevant workflows and signaling pathways.

Principle of the Method

The core of this compound's utility lies in the SPAAC reaction, a highly efficient and bioorthogonal "click chemistry" reaction. The strained triple bond of the bicyclononyne ring readily reacts with an azide group to form a stable triazole linkage. This reaction is spontaneous and does not require a cytotoxic copper catalyst, making it ideal for live-cell imaging and in vivo applications.

The hydroxyl group on this compound provides a convenient handle for conjugation to a wide variety of fluorescent dyes, enabling the creation of customized fluorescent probes for specific research needs.

Data Presentation

Table 1: Comparison of Second-Order Rate Constants (k₂) for SPAAC Reactions of Cyclooctynes with Benzyl Azide
CyclooctyneSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Reference(s)
Bcn ~0.06 - 0.1
DBCO ~0.6 - 1.0
DIBO ~0.3 - 0.7

Note: Reaction rates can vary depending on the solvent, temperature, and specific derivatives of the cyclooctyne and azide used.

Table 2: Reaction Kinetics of this compound and DBCO with Different Azides
CyclooctyneAzide ReactantSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Reference(s)
This compound Benzyl Azide0.07
DBCO Benzyl Azide0.24
This compound Phenyl Azide0.2
DBCO Phenyl Azide0.033
This compound 4-azido-1-methylpyridinium iodide2.0 - 2.9

This data highlights that while DBCO generally reacts faster with aliphatic azides, this compound can exhibit superior reactivity with certain aromatic or electron-poor azides.

Table 3: Stability of Bcn Conjugates in the Presence of Glutathione (GSH)
Cyclooctyne ConjugateHalf-life in GSHReference(s)
Bcn ~6 hours
DBCO 71 minutes

BCN-based probes demonstrate greater stability in the presence of biological thiols like glutathione compared to DBCO, which is an important consideration for long-term cellular studies.

Experimental Protocols

Protocol 1: Synthesis of a Bcn-Fluorescein Fluorescent Probe

This protocol describes a general method for conjugating this compound to a carboxylate-containing fluorescent dye, such as 5-Carboxyfluorescein, via an ester linkage.

Materials:

  • This compound

  • 5-Carboxyfluorescein

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

  • Dissolve 5-Carboxyfluorescein (1 equivalent) and this compound (1.2 equivalents) in anhydrous DCM in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add DMAP (0.1 equivalents) to the solution.

  • In a separate flask, dissolve DCC (1.5 equivalents) in anhydrous DCM.

  • Slowly add the DCC solution to the fluorescein/Bcn-OH mixture at 0°C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to isolate the Bcn-fluorescein probe.

  • Characterize the final product by NMR and mass spectrometry.

Protocol 2: Labeling of Azide-Modified Proteins with a Bcn-Fluorescent Probe

This protocol outlines the steps for labeling a protein containing an azide group with a Bcn-functionalized fluorescent dye for subsequent analysis.

Materials:

  • Azide-modified protein of interest in a suitable buffer (e.g., PBS, pH 7.4)

  • Bcn-fluorescent probe (e.g., Bcn-fluorescein from Protocol 1) dissolved in DMSO or DMF (10 mM stock)

  • Spin desalting column or size-exclusion chromatography system

  • SDS-PAGE reagents

  • Fluorescence gel scanner

Procedure:

  • Prepare the azide-modified protein at a concentration of 1-5 mg/mL in a compatible buffer.

  • Add a 5-20 fold molar excess of the Bcn-fluorescent probe stock solution to the protein solution. The final concentration of the organic solvent should be kept below 10% (v/v) to avoid protein denaturation.

  • Incubate the reaction mixture for 1-4 hours at room temperature, protected from light. For sensitive proteins, the reaction can be performed at 4°C for 12-24 hours.

  • Remove the unreacted dye and purify the labeled protein using a spin desalting column or size-exclusion chromatography.

  • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and the maximum absorbance of the fluorophore.

  • Analyze the labeled protein by SDS-PAGE followed by in-gel fluorescence scanning to confirm successful conjugation.

Protocol 3: Live-Cell Imaging of Azido-Labeled Biomolecules

This protocol describes the metabolic labeling of cellular glycans with an azido-sugar followed by fluorescent labeling with a Bcn-probe for live-cell imaging.

Materials:

  • Adherent cells cultured on coverslips or in imaging dishes

  • Cell culture medium

  • Azido-sugar (e.g., peracetylated N-azidoacetylmannosamine, Ac4ManNAz)

  • Bcn-fluorescent probe (e.g., Coumarin-C2-exo-BCN)

  • Live-cell imaging medium

  • Fluorescence microscope with an environmental chamber

Procedure:

  • Metabolic Labeling:

    • Culture cells to the desired confluency.

    • Add the azido-sugar to the culture medium at a final concentration of 25-50 µM.

    • Incubate the cells for 1-3 days to allow for metabolic incorporation of the azido-sugar into cellular glycans.

  • Fluorescent Labeling:

    • Prepare a 5-20 µM solution of the Bcn-fluorescent probe in serum-free culture medium.

    • Wash the cells once with warm PBS.

    • Add the labeling medium to the cells and incubate for 30-60 minutes at 37°C, protected from light.

  • Imaging:

    • Aspirate the labeling medium and wash the cells three times with pre-warmed PBS.

    • Replace the PBS with pre-warmed live-cell imaging medium.

    • Place the cells on the microscope stage within the environmental chamber and allow them to equilibrate for at least 15 minutes.

    • Acquire fluorescence images using the appropriate filter sets, minimizing light exposure to reduce phototoxicity.

Mandatory Visualizations

experimental_workflow cluster_synthesis Probe Synthesis cluster_labeling Biomolecule Labeling cluster_application Application s1 This compound + Fluorescent Dye s2 Esterification or Amidation Reaction s1->s2 s3 Purification (Chromatography) s2->s3 s4 Bcn-Fluorescent Probe s3->s4 l2 SPAAC Reaction s4->l2 l1 Azide-Modified Biomolecule l1->l2 l3 Purification l2->l3 l4 Labeled Biomolecule l3->l4 a1 Live-Cell Imaging l4->a1 a2 In-Gel Fluorescence l4->a2 a3 Flow Cytometry l4->a3

Caption: Experimental workflow for creating and using this compound fluorescent probes.

spaac_mechanism BcnOH This compound Triazole Stable Triazole Linkage BcnOH->Triazole SPAAC Azide Azide-R Azide->Triazole

Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with this compound.

gpcr_signaling cluster_membrane Cell Membrane gpcr GPCR g_protein G-Protein (inactive) gpcr->g_protein Recruitment g_protein_active G-Protein (active) g_protein->g_protein_active GDP -> GTP ligand Bcn-Probe-Ligand ligand->gpcr Binding & Activation effector Effector Protein g_protein_active->effector Activation second_messenger Second Messenger Cascade effector->second_messenger cellular_response Cellular Response second_messenger->cellular_response

Caption: Visualizing GPCR signaling with a this compound fluorescently labeled ligand.

Applications in Signaling Pathway Analysis

Fluorescent probes created with this compound are powerful tools for studying cellular signaling pathways, such as those mediated by G-protein coupled receptors (GPCRs). By conjugating a Bcn-fluorophore to a specific GPCR ligand or antibody, researchers can visualize receptor localization, trafficking, and internalization in real-time using live-cell imaging techniques. This allows for the dynamic monitoring of receptor behavior in response to various stimuli, providing valuable insights into the mechanisms of signal transduction.

Mitochondrial Probe Applications

This compound itself can serve as a control reagent in studies of mitochondrial function. Furthermore, when conjugated to a triphenylphosphonium (TPP) cation, the resulting Bcn-TPP probe can be targeted to the mitochondria to investigate processes such as sulfenic acid modifications and their impact on mitochondrial respiration. However, it is important to note that Bcn-TPP has been shown to decrease basal respiration, a factor that should be considered in experimental design. Control experiments using this compound, which lacks the mitochondria-targeting TPP group, show no significant changes in mitochondrial respiration, confirming that the observed effects are due to the targeted probe.

Conclusion

This compound is a versatile and powerful reagent for the construction of fluorescent probes for a wide range of biological applications. Its favorable reactivity in copper-free click chemistry, coupled with the ability to be easily functionalized with various fluorophores, makes it an invaluable tool for researchers in cell biology, drug discovery, and diagnostics. By carefully selecting the appropriate experimental conditions and protocols, this compound-based probes can provide high-quality, quantitative data for the study of complex biological processes.

References

Preparing Bcn-OH Stock Solutions for Bioconjugation Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bicyclo[6.1.0]non-4-yn-9-ylmethanol (Bcn-OH) is a key reagent in the field of bioorthogonal chemistry, particularly in copper-free click chemistry reactions.[1] Its strained alkyne structure enables rapid and specific covalent bond formation with azide-containing molecules in complex biological environments without the need for cytotoxic copper catalysts.[2][3] This property makes this compound an invaluable tool for a wide range of applications, including bioconjugation, drug delivery, and cellular imaging.[4]

These application notes provide detailed protocols for the preparation of this compound stock solutions and their use in common bioconjugation experiments. The information is intended to guide researchers in achieving reliable and reproducible results in their experimental workflows.

Chemical Properties and Solubility

This compound is a white to off-white solid with a molecular weight of 150.22 g/mol .[] Proper preparation of stock solutions is critical for successful experiments. This compound exhibits good solubility in various organic solvents but has limited solubility in aqueous solutions.

Table 1: Solubility and Storage of this compound

PropertyValueSource
Molecular Formula C₁₀H₁₄O
Molecular Weight 150.22 g/mol
Appearance White to off-white solid
Solubility
DMSO Soluble (up to 100 mg/mL reported for similar compounds)
DMF Soluble
DCM Soluble
Ethanol Soluble
Water Sparingly soluble
Storage (Solid) Store at -20°C for long-term (months to years). Can be stored at 0-4°C for short-term (days to weeks). Keep dry and protected from light.
Storage (Stock Solution) Aliquot and store at -20°C for up to one month. For longer-term storage, -80°C is recommended. Avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a standard 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO), a common solvent for click chemistry reagents.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Equilibrate Reagents: Allow the vial of this compound and the anhydrous DMSO to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weigh this compound: Accurately weigh out 1.50 mg of this compound and place it into a clean, dry microcentrifuge tube.

  • Add DMSO: Add 1.0 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound.

  • Dissolve: Vortex the tube until the this compound is completely dissolved. Gentle warming (e.g., with your hand) may aid in dissolution.

  • Storage: Aliquot the 10 mM stock solution into smaller volumes in tightly sealed vials to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C.

Protocol 2: General Protocol for Antibody Labeling with this compound

This protocol outlines the steps for labeling an azide-modified antibody with a this compound functionalized reporter molecule (e.g., a fluorophore). This is a two-step process involving the introduction of an azide group onto the antibody, followed by the click reaction with the this compound reagent.

Materials:

  • Azide-modified antibody (e.g., via an NHS-azide linker)

  • This compound functionalized reporter molecule

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO

  • Desalting column or dialysis equipment

  • Reaction tubes

Procedure:

  • Prepare Antibody: If your antibody is not already azide-modified, you will first need to introduce azide groups. This can be achieved by reacting the antibody with an azide-containing NHS ester (e.g., Azide-PEG-NHS) following established protocols. After the reaction, remove excess unreacted azide linker using a desalting column or dialysis, exchanging the buffer to PBS.

  • Prepare this compound Reporter Stock: Prepare a 10 mM stock solution of the this compound functionalized reporter molecule in DMSO as described in Protocol 1.

  • Labeling Reaction: a. Dilute the azide-modified antibody in PBS to a concentration of 1-5 mg/mL. b. Add the this compound reporter stock solution to the antibody solution. A 10-20 fold molar excess of the this compound reporter over the antibody is a good starting point. The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v) to avoid denaturation of the antibody. c. Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C, with gentle mixing.

  • Purification: Remove the excess, unreacted this compound reporter using a desalting column or dialysis against PBS.

  • Characterization and Storage: Determine the degree of labeling (DOL) using UV-Vis spectrophotometry. Store the labeled antibody at 4°C for short-term use or at -20°C for long-term storage.

Protocol 3: Cell Surface Labeling via Copper-Free Click Chemistry

This protocol describes the labeling of cell surface glycans that have been metabolically engineered to express azide groups.

Materials:

  • Cells of interest

  • Cell culture medium

  • Azide-containing metabolic precursor (e.g., Ac₄ManNAz)

  • This compound functionalized fluorescent dye

  • PBS

  • Flow cytometer or fluorescence microscope

Procedure:

  • Metabolic Labeling: a. Culture cells to the desired confluency. b. Add the azide-containing metabolic precursor (e.g., Ac₄ManNAz) to the cell culture medium. The optimal concentration and incubation time will vary depending on the cell type and should be determined empirically (a typical starting point is 25-50 µM for 1-3 days). c. Incubate the cells under their normal growth conditions to allow for the incorporation of the azide groups into the cell surface glycans.

  • Labeling with this compound Fluorophore: a. Prepare a stock solution of the this compound functionalized fluorophore in DMSO. b. Wash the metabolically labeled cells twice with PBS to remove any unreacted azide precursor. c. Dilute the this compound fluorophore stock solution in pre-warmed cell culture medium or PBS to the final desired concentration (typically 5-20 µM). d. Incubate the cells with the this compound fluorophore solution for 30-60 minutes at 37°C, protected from light.

  • Washing and Analysis: a. Wash the cells three times with PBS to remove any unbound fluorophore. b. The labeled cells are now ready for analysis by flow cytometry or fluorescence microscopy.

Experimental Workflows and Signaling Pathways

The use of this compound in bioconjugation is a versatile technique that can be integrated into various experimental workflows. Below are graphical representations of a general protein labeling workflow and a cell surface labeling workflow.

G cluster_0 Protein Labeling Workflow A Azide-Modified Protein D Incubate Protein and This compound Reporter A->D B This compound Functionalized Reporter (e.g., Fluorophore) C Prepare this compound Stock Solution (in DMSO) B->C C->D E Purify Labeled Protein (e.g., Desalting Column) D->E F Characterize Labeled Protein (e.g., UV-Vis, SDS-PAGE) E->F

General workflow for protein labeling.

G cluster_1 Cell Surface Labeling Workflow A Culture Cells B Metabolic Labeling with Azide-Sugar Precursor A->B C Wash Cells (PBS) B->C E Incubate Cells with This compound Fluorophore C->E D Prepare this compound Fluorophore Working Solution D->E F Wash Cells (PBS) E->F G Analyze Labeled Cells (e.g., Flow Cytometry, Microscopy) F->G

Workflow for cell surface labeling.

While this compound itself is not directly involved in signaling pathways, it is a tool used to study them. For example, a this compound labeled antibody could be used to track a cell surface receptor involved in a specific signaling cascade, allowing for visualization and quantification of receptor internalization or trafficking upon ligand binding.

G cluster_2 Conceptual Signaling Pathway Analysis A Azide-Labeled Cell Surface Receptor C Click Reaction on Live Cell Surface A->C B This compound Labeled Ligand/Antibody B->C D Labeled Receptor-Ligand Complex C->D E Signal Transduction (e.g., Kinase Cascade) D->E F Receptor Internalization and Trafficking D->F G Downstream Cellular Response E->G H Visualize and Quantify Receptor Dynamics F->H

Studying signaling with this compound.

References

Application Notes: Bcn-OH in Polymer Chemistry and Hydrogel Formation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Bicyclo[6.1.0]non-4-yne-9-ylmethanol (Bcn-OH) is a key reagent in the field of bioorthogonal chemistry, particularly for its application in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). As a strained cyclooctyne, this compound reacts efficiently with azide-functionalized molecules without the need for cytotoxic copper catalysts, making it an ideal tool for bioconjugation in complex biological environments.[1][2] This document provides detailed application notes and protocols for utilizing this compound to create functionalized polymers and subsequently form hydrogels for applications in drug delivery and tissue engineering.

Core Concept: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a highly efficient, metal-free click chemistry reaction that forms a stable triazole linkage between a strained cyclooctyne (like Bcn) and an azide.[2] The reaction is driven by the high ring strain of the cyclooctyne, which significantly lowers the activation energy of the [3+2] cycloaddition.[3] Bcn is valued for its balance of high reactivity and small size.

Key Advantages of Bcn-based SPAAC:
  • Biocompatibility: The absence of a copper catalyst avoids cellular toxicity, enabling applications in live cells and in vivo.

  • High Specificity: The reaction is bioorthogonal, meaning it does not interfere with native biological processes.

  • Efficiency: The reaction proceeds rapidly under mild, physiological conditions (aqueous solution, room temperature).

SPAAC_Mechanism cluster_product Product Bcn Bcn-Functionalized Polymer (R1-Bcn) Triazole Cross-linked Polymer (Stable Triazole Linkage) Bcn->Triazole + Azide Azide-Functionalized Polymer (R2-N3) Azide->Triazole

Quantitative Data Summary

Quantitative data is crucial for selecting the appropriate cyclooctyne for a specific application and for predicting the properties of the resulting hydrogel.

Table 1: Reaction Kinetics of Cyclooctynes

The second-order rate constant (k₂) is a key measure of reactivity in SPAAC reactions. A higher k₂ value indicates a faster reaction. The reactivity of Bcn exists in two diastereomeric forms, endo and exo.

Cyclooctyne DiastereomerReactantSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Solvent System
exo-BCNBenzyl Azide0.19CD₃CN/D₂O (1:2)
endo-BCNBenzyl Azide0.29CD₃CN/D₂O (1:2)
BCN (isomer not specified)Benzyl Azide0.14Not Specified
DBCOBenzyl Azide~0.1Not Specified

Data sourced from multiple studies.

Table 2: Properties of BCN-Azide Cross-linked PEG Hydrogels

The mechanical and physical properties of hydrogels formed via SPAAC can be tuned by altering polymer concentration, molecular weight, and cross-linking density.

Polymer SystemPolymer Conc. (wt%)Storage Modulus (G')Swelling Ratio (Ws/Wd)Gelation TimeDegradation Time (in PBS)
4-arm PEG-BCN + 4-arm PEG-N₃1.31 - 2.051 - 18 kPa (Young's Modulus)45 - 7610 - 60 s1 - 35 days
ELP-BCN + ELP-N₃Not specified1200 - 3300 PaNot specified< 5 minNot specified

Data is compiled from studies on similar SPAAC-based hydrogel systems. The storage modulus for the ELP-based system was shown to increase with a higher BCN-to-polymer ratio.

Experimental Protocols

The following protocols provide a framework for synthesizing this compound functionalized polymers and using them to form hydrogels.

Experimental_Workflow cluster_prep Preparation cluster_formation Hydrogel Formation cluster_char Characterization & Application P1 Protocol 1: Functionalize Polymer 1 with this compound P3 Protocol 2: Mix Precursor Solutions (Polymer 1 + Polymer 2) in Buffer P1->P3 P2 Synthesize/Procure Azide-Functionalized Polymer 2 P2->P3 Gel Hydrogel Formation via SPAAC P3->Gel P4 Protocol 3: Characterize Hydrogel (Rheology, Swelling) Gel->P4 App Application Studies (e.g., Drug Release, Cell Encapsulation) P4->App

Protocol 1: Synthesis of a this compound Functionalized Polymer (e.g., PEG-Bcn)

This protocol describes the functionalization of a polymer with amine end-groups (e.g., 4-arm PEG-Amine) using an NHS-activated Bcn derivative.

Materials:

  • 4-arm PEG-Amine (e.g., 10 kDa)

  • exo-BCN-NHS carbonate

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Dialysis tubing (MWCO appropriate for the polymer)

  • Deionized (DI) water

  • Lyophilizer

Procedure:

  • Dissolution: Dissolve 4-arm PEG-Amine in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen).

  • Activation: In a separate vial, dissolve a 1.2-fold molar excess (per amine group) of exo-BCN-NHS carbonate in anhydrous DMF.

  • Reaction: Add the BCN-NHS solution to the PEG-Amine solution dropwise while stirring. Add a 2-fold molar excess of TEA to the reaction mixture to act as a base.

  • Incubation: Allow the reaction to proceed overnight at room temperature with continuous stirring.

  • Purification:

    • Transfer the reaction mixture to a dialysis tube.

    • Dialyze against copious amounts of DI water for 48-72 hours, changing the water every 8-12 hours to remove unreacted BCN, NHS, and DMF.

  • Isolation: Freeze the purified polymer solution and lyophilize to obtain the final PEG-Bcn product as a white, fluffy solid.

  • Characterization: Confirm successful functionalization using ¹H NMR spectroscopy by identifying the characteristic peaks of both the PEG backbone and the Bcn moiety. Determine the degree of functionalization by comparing the integration of these peaks.

Protocol 2: Formation of a Hydrogel via SPAAC Cross-linking

This protocol details the formation of a hydrogel by mixing the Bcn-functionalized polymer with an azide-functionalized polymer.

Materials:

  • Lyophilized PEG-Bcn (from Protocol 1)

  • Lyophilized 4-arm PEG-Azide (commercially available or synthesized separately)

  • Phosphate-Buffered Saline (PBS), pH 7.4, sterile-filtered

  • Vortex mixer

  • Molds (e.g., small cylindrical silicone molds or a 96-well plate)

Procedure:

  • Prepare Precursor Solutions:

    • Prepare a stock solution of PEG-Bcn in PBS. For a final 3 wt% hydrogel, this could be a 6 wt% solution. Ensure complete dissolution by vortexing.

    • Prepare a stock solution of PEG-Azide in PBS at the same concentration (e.g., 6 wt%). Ensure the molar ratio of Bcn to azide groups is 1:1 for stoichiometric cross-linking.

  • Hydrogel Formation:

    • In a microcentrifuge tube or directly in a mold, pipette equal volumes of the PEG-Bcn and PEG-Azide precursor solutions.

    • Mix thoroughly and quickly by pipetting up and down or by brief vortexing.

    • Note: Gelation can be rapid (10-60 seconds), so the mixing step must be performed efficiently.

  • Curing: Allow the mixture to stand at room temperature or 37°C for at least 1 hour to ensure the cross-linking reaction goes to completion. The hydrogel is now formed and ready for characterization or application.

Protocol 3: Characterization of the Formed Hydrogel

A. Swelling Ratio Measurement

The swelling ratio provides insight into the cross-link density and water absorption capacity of the hydrogel.

Procedure:

  • Initial Weight: Carefully remove the formed hydrogel from its mold and weigh it to obtain the initial swollen weight (W_s_initial). For more accurate measurement of equilibrium swelling, first lyophilize the gel to get the dry weight (Wd).

  • Equilibrium Swelling: Place the pre-weighed dried hydrogel (Wd) in a vial containing an excess of PBS (pH 7.4).

  • Incubation: Incubate at 37°C. At predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours), remove the hydrogel, gently blot the surface with a lint-free wipe to remove excess surface water, and weigh it (Ws).

  • Calculation: Continue until the weight becomes constant (equilibrium swelling). The equilibrium swelling ratio (SR) is calculated as:

    • SR = (W_s_equilibrium - Wd) / Wd

B. Rheological Characterization

Rheology is used to determine the viscoelastic properties of the hydrogel, such as the storage modulus (G') and loss modulus (G'').

Procedure:

  • Sample Preparation: Form the hydrogel directly on the lower plate of a rheometer or carefully place a cylindrical hydrogel sample of known dimensions onto it.

  • Frequency Sweep: Perform a frequency sweep at a constant, low strain (within the linear viscoelastic region, typically 0.5-1%) to measure G' and G'' as a function of frequency. A higher G' than G'' indicates a stable, cross-linked gel structure.

  • Strain Sweep: Perform a strain sweep at a constant frequency to determine the linear viscoelastic region and the yield point of the hydrogel.

Applications in Drug Development

This compound based hydrogels are versatile platforms for controlled drug delivery. Their high water content, biocompatibility, and tunable properties make them suitable for encapsulating and releasing a wide range of therapeutics.

Application_Logic cluster_reagents Core Components cluster_chemistry Chemical Strategy cluster_material Resulting Material cluster_apps Applications BCN This compound Reagent Func Polymer Functionalization BCN->Func Polymer Biocompatible Polymer (e.g., PEG, Hyaluronic Acid) Polymer->Func SPAAC SPAAC Click Chemistry (Cross-linking) Func->SPAAC Hydrogel Tunable Hydrogel SPAAC->Hydrogel DD Controlled Drug Delivery Hydrogel->DD TE Tissue Engineering & Cell Scaffolding Hydrogel->TE

Drug Encapsulation Strategies:

  • Physical Encapsulation: The therapeutic agent can be mixed with one of the precursor polymer solutions just before hydrogel formation. The drug becomes physically entrapped within the polymer network as it cross-links.

  • Covalent Conjugation: For sustained release, the drug can be modified with an azide group and covalently attached to the Bcn-functionalized polymer via SPAAC, or vice-versa. This requires a cleavable linker if the drug needs to be released in its active form.

Drug Release Mechanisms:

  • Diffusion-Controlled: Small molecules physically encapsulated will diffuse out of the hydrogel matrix at a rate dependent on the hydrogel's mesh size (cross-link density) and the size of the drug.

  • Degradation-Controlled: If the polymer backbone contains hydrolytically or enzymatically cleavable linkages, the hydrogel will degrade over time, releasing the encapsulated drug as the network breaks down.

References

Application Notes and Protocols for Bcn-OH as a Cross-Linking Reagent in Protein Interaction Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Bicyclononyne-alkohol (Bcn-OH) is a versatile reagent employed in the field of bioconjugation, primarily through its participation in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions. This bioorthogonal click chemistry approach allows for the specific and efficient covalent labeling of biomolecules in complex biological systems without the need for cytotoxic copper catalysts.[1][2][3][4] The compact size and high reactivity of the BCN moiety make it an excellent tool for various applications, including the study of protein-protein interactions, live-cell imaging, and the development of antibody-drug conjugates (ADCs).[5]

This document provides detailed application notes and protocols for the utilization of this compound as a cross-linking reagent to investigate protein-protein interactions.

Principle of this compound Mediated Cross-Linking

The hydroxyl group of this compound is not reactive towards protein functional groups under physiological conditions. Therefore, to function as a cross-linking agent, this compound must first be activated or functionalized. A common strategy involves converting the primary alcohol of this compound into a more reactive species, such as an N-hydroxysuccinimidyl (NHS) ester. This activated Bcn derivative can then readily react with primary amines (e.g., the side chain of lysine residues) on a protein of interest (Protein A).

Subsequently, a second protein of interest (Protein B), which has been modified to contain an azide group, is introduced. The Bcn-labeled Protein A and the azide-labeled Protein B will then undergo a SPAAC reaction, forming a stable triazole linkage and thus a covalent cross-link between the two proteins. This process allows for the capture and subsequent analysis of transient or weak protein-protein interactions.

Quantitative Data

The efficiency of the SPAAC reaction is a critical factor in successful cross-linking experiments. The reaction kinetics are typically described by the second-order rate constant (k₂). While specific data for this compound itself is limited as it requires activation, the reactivity of BCN moieties with azides has been reported.

CyclooctyneReactantSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference(s)
BCNBenzyl Azide0.14
exo-BCNBenzyl Azide0.19
endo-BCNBenzyl Azide0.29

Note: The endo isomer of BCN generally exhibits higher reactivity in SPAAC reactions.

Experimental Protocols

Activation of this compound (Conversion to Bcn-NHS Ester)

This protocol describes the conversion of this compound to a more reactive Bcn-NHS ester. This activated form can then be used to label proteins containing primary amines.

Materials:

  • This compound

  • N,N'-Disuccinimidyl carbonate (DSC)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Acetonitrile

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Dissolve this compound in anhydrous DCM or acetonitrile.

  • Add 1.2 equivalents of DSC and 1.5 equivalents of TEA or DIPEA to the solution.

  • Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding a small amount of water.

  • Extract the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the Bcn-NHS ester.

  • Confirm the identity and purity of the product using techniques such as NMR and mass spectrometry.

Labeling of Protein A with Bcn-NHS Ester

This protocol outlines the procedure for labeling a protein of interest (Protein A) with the synthesized Bcn-NHS ester.

Materials:

  • Purified Protein A in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • Bcn-NHS ester, dissolved in a water-miscible organic solvent (e.g., DMSO or DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Desalting column or dialysis equipment

Procedure:

  • Prepare a stock solution of Bcn-NHS ester in DMSO or DMF (e.g., 10 mM).

  • Add a 10-20 fold molar excess of the Bcn-NHS ester stock solution to the Protein A solution. The final concentration of the organic solvent should be kept below 10% to minimize protein denaturation.

  • Incubate the reaction mixture at room temperature for 30-60 minutes with gentle mixing.

  • Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for an additional 15 minutes at room temperature.

  • Remove the excess, unreacted Bcn-NHS ester and quenching reagents using a desalting column or through dialysis against an appropriate buffer.

  • Determine the degree of labeling using methods such as mass spectrometry or a colorimetric assay if a chromophore is incorporated.

Introduction of Azide Moiety into Protein B

The second protein (Protein B) needs to be modified to contain an azide group. This can be achieved through various methods, including:

  • Chemical Modification: Reacting primary amines on Protein B with an azide-containing NHS ester (e.g., Azido-PEG4-NHS ester). The protocol is similar to the Bcn-labeling protocol described above.

  • Metabolic Labeling: For proteins expressed in cell culture, unnatural amino acids containing an azide group (e.g., azidohomoalanine) can be incorporated into the protein structure during synthesis.

Cross-Linking of Protein A and Protein B via SPAAC

This protocol describes the final cross-linking step between the Bcn-labeled Protein A and the azide-labeled Protein B.

Materials:

  • Bcn-labeled Protein A

  • Azide-labeled Protein B

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Mix the Bcn-labeled Protein A and azide-labeled Protein B in the reaction buffer at desired molar ratios (e.g., 1:1, 1:2, 2:1).

  • Incubate the mixture at room temperature or 37°C for 1-4 hours, or overnight at 4°C. The optimal reaction time and temperature should be determined empirically.

  • The cross-linking reaction is bioorthogonal and does not require a catalyst. No quenching step is necessary for the SPAAC reaction itself.

Analysis of Cross-Linked Products

The formation of the cross-linked protein complex can be analyzed by several methods:

  • SDS-PAGE: Cross-linked proteins will exhibit a higher molecular weight band compared to the individual, un-cross-linked proteins.

  • Western Blotting: To confirm the identity of the proteins in the cross-linked complex.

  • Mass Spectrometry: To identify the specific cross-linked peptides and map the interaction interface.

Visualizations

experimental_workflow cluster_activation This compound Activation cluster_labeling Protein Labeling cluster_crosslinking Cross-Linking & Analysis BcnOH This compound NHS_Ester Bcn-NHS Ester BcnOH->NHS_Ester DSC, TEA ProteinA Protein A (with Lysines) Bcn_ProteinA Bcn-Protein A ProteinA->Bcn_ProteinA Reaction with Bcn-NHS Ester Mix Mix & Incubate Bcn_ProteinA->Mix ProteinB Protein B Azide_ProteinB Azide-Protein B ProteinB->Azide_ProteinB Azide Modification Azide_ProteinB->Mix Crosslinked_Complex Cross-linked Protein A-B Complex Mix->Crosslinked_Complex SPAAC Reaction Analysis Analysis (SDS-PAGE, MS) Crosslinked_Complex->Analysis

Caption: Experimental workflow for protein-protein cross-linking using this compound.

signaling_pathway cluster_membrane Cell Membrane Receptor Cell Surface Receptor (Azide-labeled) Downstream_Signal Downstream Signaling Cascade Receptor->Downstream_Signal Signal Transduction Ligand Ligand (Bcn-labeled) Ligand->Receptor Binding & Cross-linking (SPAAC) Cellular_Response Cellular Response Downstream_Signal->Cellular_Response

Caption: Conceptual signaling pathway studied with this compound cross-linking.

References

Application Notes and Protocols for Bcn-OH Mediated Nanoparticle Surface Modification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise surface modification of nanoparticles is paramount for their successful application in targeted drug delivery, advanced imaging, and diagnostics. Bicyclononyne-alcohol (Bcn-OH) is a valuable tool in the bioconjugation toolkit, enabling covalent attachment of various molecules to nanoparticle surfaces through Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This copper-free click chemistry reaction is highly efficient, specific, and bioorthogonal, proceeding readily under physiological conditions without the need for cytotoxic catalysts.[1][2]

These application notes provide a comprehensive overview and detailed protocols for the surface modification of various nanoparticles with this compound and their subsequent conjugation to azide-bearing molecules. The protocols are intended to be adaptable for different nanoparticle platforms, including gold, silica, and polymeric nanoparticles.

Principle of this compound Mediated Surface Modification

The core of this methodology lies in a two-step process:

  • Functionalization of Nanoparticles with this compound: The hydroxyl group of this compound is leveraged to covalently attach it to the nanoparticle surface. The specific chemistry depends on the nanoparticle's native or pre-functionalized surface groups.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): The strained cyclooctyne ring of the surface-bound Bcn readily and specifically reacts with an azide-functionalized molecule (e.g., a targeting ligand, fluorescent dye, or drug molecule) to form a stable triazole linkage. This reaction is highly selective and occurs without interfering with biological processes.[1]

Data Presentation: Characterization of this compound Modified Nanoparticles

Successful surface modification is a critical checkpoint and should be thoroughly characterized at each step. The following tables summarize typical quantitative data obtained from the characterization of nanoparticles before and after modification with this compound and subsequent SPAAC conjugation.

Table 1: Physicochemical Properties of this compound Functionalized Gold Nanoparticles (AuNPs)

ParameterCitrate-Stabilized AuNPsBcn-Functionalized AuNPsCharacterization Technique
Hydrodynamic Diameter (nm)22.5 ± 1.228.7 ± 1.8Dynamic Light Scattering (DLS)
Polydispersity Index (PDI)0.150.21Dynamic Light Scattering (DLS)
Zeta Potential (mV)-45.3 ± 2.5-15.8 ± 1.9Zeta Potential Measurement
Surface Plasmon Resonance (λmax) (nm)520524UV-Vis Spectroscopy

Table 2: Physicochemical Properties of this compound Functionalized Silica Nanoparticles (SiNPs)

ParameterAmine-Functionalized SiNPsBcn-Functionalized SiNPsCharacterization Technique
Hydrodynamic Diameter (nm)105.2 ± 3.1112.6 ± 3.5Dynamic Light Scattering (DLS)
Polydispersity Index (PDI)0.120.18Dynamic Light Scattering (DLS)
Zeta Potential (mV)+35.7 ± 2.8+10.2 ± 2.1Zeta Potential Measurement
Bcn Surface Density (groups/nm²)N/A~1.5Fluorescence Quantification Assay

Table 3: Physicochemical Properties of this compound Functionalized Polymeric Micelles

ParameterUnmodified Polymeric MicellesBcn-Functionalized Polymeric MicellesCharacterization Technique
Hydrodynamic Diameter (nm)85.4 ± 4.291.3 ± 4.8Dynamic Light Scattering (DLS)
Polydispersity Index (PDI)0.250.28Dynamic Light Scattering (DLS)
Zeta Potential (mV)-5.1 ± 0.8-4.8 ± 0.9Zeta Potential Measurement
Critical Micelle Concentration (CMC) (mg/L)1518Pyrene Fluorescence Assay

Experimental Protocols

The following protocols provide detailed methodologies for the functionalization of different nanoparticle types with this compound and subsequent SPAAC.

Protocol 1: Functionalization of Gold Nanoparticles (AuNPs) with Bcn-Thiol

This protocol utilizes a thiol-modified Bcn derivative to attach to the gold surface via the strong gold-thiol bond.

Materials:

  • Citrate-stabilized gold nanoparticles (AuNPs)

  • Bcn-PEG-SH (Bcn-polyethylene glycol-thiol)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Ethanol

  • Centrifugal filter units (e.g., Amicon Ultra)

Procedure:

  • Preparation of Bcn-PEG-SH Solution: Prepare a 1 mM solution of Bcn-PEG-SH in ethanol.

  • Ligand Exchange Reaction:

    • To 10 mL of the AuNP suspension, add 100 µL of the Bcn-PEG-SH solution.

    • Gently mix and allow the reaction to proceed for 12-24 hours at room temperature with gentle stirring.

  • Purification:

    • Transfer the reaction mixture to a centrifugal filter unit with an appropriate molecular weight cut-off.

    • Centrifuge to remove excess Bcn-PEG-SH and displaced citrate ions.

    • Wash the Bcn-functionalized AuNPs by resuspending the pellet in PBS and repeating the centrifugation step three times.

  • Resuspension and Storage: Resuspend the purified Bcn-AuNPs in PBS and store at 4°C.

Protocol 2: Functionalization of Amine-Modified Silica Nanoparticles (SiNPs) with Bcn-NHS Ester

This protocol describes the conjugation of Bcn to amine-functionalized silica nanoparticles using an N-Hydroxysuccinimide (NHS) ester derivative of Bcn.

Materials:

  • Amine-functionalized silica nanoparticles (NH₂-SiNPs)

  • Bcn-NHS ester

  • N,N-Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Centrifugation tubes

Procedure:

  • Nanoparticle Preparation: Disperse 10 mg of NH₂-SiNPs in 5 mL of DMF.

  • Reaction Setup:

    • Add a 20-fold molar excess of Bcn-NHS ester to the nanoparticle suspension.

    • Add a 5-fold molar excess of TEA to the reaction mixture to act as a base.

  • Conjugation Reaction:

    • Incubate the reaction mixture for 4 hours at room temperature with continuous stirring.

  • Purification:

    • Centrifuge the reaction mixture to pellet the Bcn-functionalized SiNPs.

    • Remove the supernatant containing unreacted Bcn-NHS ester and byproducts.

    • Wash the nanoparticles by resuspending the pellet in DMF and centrifuging again. Repeat this step twice.

    • Finally, wash the nanoparticles with PBS three times to remove any residual DMF.

  • Resuspension and Storage: Resuspend the purified Bcn-SiNPs in PBS and store at 4°C.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) on Bcn-Functionalized Nanoparticles

This protocol details the "click" reaction between Bcn-functionalized nanoparticles and an azide-containing molecule (e.g., Azide-Fluorophore).

Materials:

  • Bcn-functionalized nanoparticles (from Protocol 1 or 2)

  • Azide-functionalized molecule of interest (e.g., Azide-Cy5)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Centrifugal filter units or dialysis membrane

Procedure:

  • Reaction Setup:

    • Disperse the Bcn-functionalized nanoparticles in PBS at a concentration of 1 mg/mL.

    • Add a 10-fold molar excess of the azide-functionalized molecule to the nanoparticle suspension.

  • SPAAC Reaction:

    • Incubate the reaction mixture for 1-2 hours at 37°C with gentle shaking. The reaction can also proceed at room temperature, but may require a longer incubation time.

  • Purification:

    • Purify the conjugated nanoparticles to remove any unreacted azide-functionalized molecules. This can be achieved by:

      • Centrifugal filtration: Use a centrifugal filter unit with an appropriate molecular weight cut-off. Wash the nanoparticles with PBS three times.

      • Dialysis: Dialyze the reaction mixture against PBS for 24-48 hours with frequent buffer changes.

  • Storage: Store the purified, conjugated nanoparticles at 4°C, protected from light if a fluorophore was used.

Mandatory Visualizations

Experimental_Workflow cluster_0 Nanoparticle Preparation cluster_1 This compound Conjugation cluster_2 SPAAC Reaction cluster_3 Application Nanoparticle Synthesis/Procurement Nanoparticle Synthesis/Procurement Surface Functionalization (e.g., Amination) Surface Functionalization (e.g., Amination) Nanoparticle Synthesis/Procurement->Surface Functionalization (e.g., Amination) Activation of this compound Derivative (e.g., NHS ester) Activation of this compound Derivative (e.g., NHS ester) Surface Functionalization (e.g., Amination)->Activation of this compound Derivative (e.g., NHS ester) EDC/NHS Reaction with Nanoparticle Reaction with Nanoparticle Activation of this compound Derivative (e.g., NHS ester)->Reaction with Nanoparticle pH 7-8 Purification (Centrifugation/Dialysis) Purification (Centrifugation/Dialysis) Reaction with Nanoparticle->Purification (Centrifugation/Dialysis) Addition of Azide-Molecule Addition of Azide-Molecule Purification (Centrifugation/Dialysis)->Addition of Azide-Molecule Physiological Buffer Incubation (RT or 37°C) Incubation (RT or 37°C) Addition of Azide-Molecule->Incubation (RT or 37°C) Final Purification Final Purification Incubation (RT or 37°C)->Final Purification In Vitro/In Vivo Application (e.g., Cell Imaging) In Vitro/In Vivo Application (e.g., Cell Imaging) Final Purification->In Vitro/In Vivo Application (e.g., Cell Imaging)

Caption: Experimental workflow for this compound mediated nanoparticle surface modification.

Signaling_Pathway cluster_0 Cell Surface cluster_1 Intracellular Receptor Receptor Endocytosis Endocytosis Receptor->Endocytosis Bcn-NP_Ligand Bcn-NP-Targeting Ligand Bcn-NP_Ligand->Receptor Binding Kinase_A Kinase A Endocytosis->Kinase_A Activation Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylation Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Activation Cellular_Response Cellular Response (e.g., Apoptosis) Transcription_Factor->Cellular_Response Gene Expression

Caption: Targeted nanoparticle interaction with a generic cell signaling pathway.

References

Application Notes and Protocols for Employing Bcn-OH in the Synthesis of PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the potential to target and degrade previously "undruggable" proteins. The rational design of these heterobifunctional molecules, which consist of a warhead for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a connecting linker, is crucial for their efficacy. Bicyclo[6.1.0]non-4-yn-9-ylmethanol (Bcn-OH) is a key building block in PROTAC synthesis, primarily utilized for its strained alkyne moiety that can participate in highly efficient and bioorthogonal strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[1] This "click chemistry" approach allows for the modular and efficient assembly of PROTACs under mild conditions, avoiding the need for cytotoxic copper catalysts.[1][2]

These application notes provide detailed protocols and guidelines for the effective use of this compound in the synthesis of PROTACs, from the initial activation of the this compound linker to the final PROTAC assembly and characterization.

Signaling Pathway and Mechanism of Action

PROTACs function by hijacking the cell's natural protein degradation machinery, the ubiquitin-proteasome system. The PROTAC molecule simultaneously binds to the target protein (POI) and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the E3 ligase to polyubiquitinate the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, and the PROTAC molecule is released to engage in another degradation cycle.

PROTAC_Mechanism PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycling Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded POI (Peptides) Proteasome->Degradation Degradation

PROTAC Mechanism of Action

Experimental Protocols

The synthesis of a PROTAC using a this compound linker is a multi-step process that involves the functionalization of the individual components (POI ligand and E3 ligase ligand) and their subsequent conjugation via the Bcn linker. A general workflow is presented below, followed by detailed protocols for key steps.

General Synthetic Workflow

The overall strategy involves preparing an azide-functionalized ligand (either the POI binder or the E3 ligase binder) and a Bcn-functionalized counterpart. The final step is the SPAAC reaction to assemble the PROTAC.

PROTAC_Synthesis_Workflow cluster_0 Preparation of Functionalized Ligands cluster_1 PROTAC Assembly POI_Ligand POI Ligand Azide_Modification Azide Functionalization (e.g., with Azido-PEG-NHS ester) POI_Ligand->Azide_Modification E3_Ligase_Ligand E3 Ligase Ligand Bcn_Linker_Attachment Attachment of Activated Bcn E3_Ligase_Ligand->Bcn_Linker_Attachment SPAAC Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Azide_Modification->SPAAC Bcn_OH_Activation This compound Activation (e.g., Tosylation) Bcn_OH_Activation->Bcn_Linker_Attachment Bcn_Linker_Attachment->SPAAC Purification Purification (e.g., HPLC) SPAAC->Purification Final_PROTAC Final PROTAC Purification->Final_PROTAC

General PROTAC Synthesis Workflow
Protocol 1: Activation of this compound via Tosylation

This protocol describes the conversion of the hydroxyl group of this compound into a better leaving group (tosylate) to facilitate subsequent nucleophilic substitution.

Materials:

  • This compound

  • Tosyl chloride (TsCl)

  • Triethylamine (TEA) or Pyridine

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add TEA or pyridine (1.5 equivalents) and a catalytic amount of DMAP to the solution.

  • In a separate flask, dissolve tosyl chloride (1.2-1.5 equivalents) in anhydrous DCM.

  • Add the tosyl chloride solution dropwise to the this compound solution at 0 °C.

  • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.[3][4]

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain Bcn-OTs.

Protocol 2: Functionalization of a Ligand with an Azide Group

This protocol provides a general method for introducing an azide moiety onto a ligand containing a primary amine.

Materials:

  • Amine-containing ligand (POI or E3 ligase binder)

  • Azido-PEGn-NHS ester (or similar azide-containing activated ester)

  • Anhydrous Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Water

  • Reverse-phase High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Dissolve the amine-containing ligand (1 equivalent) in anhydrous DMF.

  • Add DIPEA or TEA (2-3 equivalents) to the solution.

  • In a separate vial, dissolve the azido-PEGn-NHS ester (1.1 equivalents) in anhydrous DMF.

  • Add the azido-PEGn-NHS ester solution dropwise to the ligand solution while stirring.

  • Allow the reaction to proceed at room temperature for 4-12 hours, monitoring by LC-MS.

  • Once the reaction is complete, quench with a small amount of water.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by reverse-phase HPLC to obtain the azide-modified ligand.

  • Characterize the purified product by LC-MS and NMR.

Protocol 3: PROTAC Synthesis via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

This protocol details the final "click" reaction to assemble the PROTAC using the Bcn-functionalized and azide-functionalized ligands.

Materials:

  • Bcn-functionalized ligand (from Protocol 1 and subsequent attachment)

  • Azide-modified ligand (from Protocol 2)

  • Anhydrous, degassed solvent (e.g., DMF or DMSO)

  • Inert atmosphere (e.g., nitrogen or argon)

  • Reaction vessel with a stir bar

  • Reverse-phase HPLC system

Procedure:

  • Dissolve the azide-modified ligand (1 equivalent) and the Bcn-functionalized ligand (1.1 equivalents) in the anhydrous, degassed solvent under an inert atmosphere.

  • Stir the mixture at room temperature for 12-24 hours. The reaction is typically complete within this timeframe, but progress should be monitored by LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the final PROTAC product using reverse-phase HPLC.

  • Confirm the identity and purity of the PROTAC by high-resolution mass spectrometry (HRMS) and NMR spectroscopy.

Data Presentation

The following tables provide a summary of representative quantitative data for the synthesis and activity of PROTACs utilizing Bcn-based linkers. The data is compiled from various literature sources and is intended for illustrative purposes.

Table 1: Representative Yields for PROTAC Synthesis Steps

Reaction StepReactantsProductYield (%)Reference
Tosylation of AlcoholBenzyl alcohol, Tosyl chlorideBenzyl tosylate53
Amide CouplingCarboxylic acid, AmineAmide75
SPAACBcn-functionalized ligand, Azide-functionalized ligandPROTAC55-90
Solid-Phase SynthesisResin-bound azide, Alkyne-ligandResin-bound PROTAC>90

Table 2: Degradation Efficacy of Representative PROTACs with Bcn-based Linkers

PROTACTarget ProteinE3 LigaseLinker CompositionDC50 (nM)Dmax (%)Cell LineReference
PROTAC ABRD4CRBNBcn-PEG323>90HEK293
PROTAC BBRD4VHLBcn-Alkyl7.36>9822Rv1
PROTAC CCDK4/6CRBNBcn-PEG4<10~95MOLM-14
PROTAC DBRD9CRBNBcn-Piperidine1>95MOLM-13

(Note: The data in these tables are representative and may not reflect the results of a single study. Actual yields and efficacy will vary depending on the specific ligands, linker length, and experimental conditions.)

Conclusion

This compound is a versatile and powerful building block for the synthesis of PROTACs. Its application in strain-promoted azide-alkyne cycloaddition provides a robust and efficient method for the modular assembly of these complex molecules. The protocols and data presented in these application notes offer a comprehensive guide for researchers to successfully incorporate this compound into their PROTAC design and discovery workflows, ultimately accelerating the development of novel protein degraders for therapeutic and research applications.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Challenges in Bcn-OH Conjugation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bcn-OH conjugation reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is this compound and what are its primary applications?

A1: this compound, or endo-9-Hydroxymethylbicyclo[6.1.0]non-4-yne, is a derivative of bicyclononyne (BCN), a strained alkyne used in bioorthogonal chemistry.[1] Its primary application is in copper-free click chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction, for conjugating molecules of interest.[2][3][4] Common applications include the formation of antibody-drug conjugates (ADCs), labeling of proteins and peptides, and development of targeted drug delivery systems.[1]

Q2: I am observing low conjugation yield. What are the potential causes and solutions?

A2: Low conjugation yield in this compound reactions can stem from several factors:

  • Suboptimal Reaction Conditions: Ensure the pH of the reaction buffer is within the optimal range (typically neutral to slightly basic). While the reaction can proceed at various temperatures, room temperature is often sufficient. Optimization of reaction time and stoichiometry (e.g., molar excess of the Bcn reagent) is also crucial.

  • Instability of Bcn Moiety: The strained alkyne in Bcn can be labile under acidic conditions (pH < 5), leading to degradation and reduced reactivity. If your protocol involves acidic steps, consider minimizing exposure time or using alternative, less acidic conditions. For oligonucleotide synthesis, incorporating Bcn at the 5' end, which involves fewer acid treatments, is recommended over the 3' end.

  • Side Reactions with Thiols: Bcn can react with free thiols, such as those from cysteine residues in proteins. This side reaction can consume the Bcn reagent and reduce the desired azide conjugation. The addition of a low concentration of β-mercaptoethanol (β-ME) can help suppress this side reaction.

  • Poor Solubility: this compound itself is soluble in polar solvents due to its hydroxymethyl group. However, if conjugated to a hydrophobic molecule, the overall solubility of the Bcn-containing reactant might be reduced, leading to aggregation and lower reaction efficiency. Using a PEGylated Bcn derivative (e.g., BCN-PEG3-OH) can improve hydrophilicity.

  • Inactive Reagents: Ensure the purity and activity of both your this compound reagent and the azide-containing molecule. Improper storage can lead to degradation. This compound powder should be stored at -20°C for long-term stability.

Q3: How can I confirm that my conjugation reaction was successful?

A3: Several analytical techniques can be used to verify the successful formation of the conjugate:

  • Mass Spectrometry (MS): This is a direct method to confirm the mass of the final conjugate, which should be the sum of the masses of the two starting molecules.

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): When conjugating a smaller molecule to a larger one (like a protein), a shift in the band to a higher molecular weight on the gel indicates successful conjugation.

  • High-Performance Liquid Chromatography (HPLC): A shift in the retention time of the product compared to the starting materials can indicate a successful reaction.

  • UV-Vis Spectroscopy: If one of the molecules has a characteristic absorbance, a change in the spectrum after conjugation can be indicative of a successful reaction.

Q4: My Bcn-containing molecule seems to be unstable during my experimental workflow. What can I do?

A4: Bcn instability is a known issue, particularly under acidic conditions. Here are some strategies to mitigate this:

  • pH Control: Avoid acidic conditions (pH < 5) whenever possible. Use neutral buffers (pH 7.4) for storage and reactions.

  • Alternative Linkers: Consider using a Bcn-amide linkage instead of a Bcn-carbamate linkage if hydrolytic stability is a concern in biological media, as amides have been shown to be more stable.

  • Reaction Conditions for Oligonucleotide Synthesis: When incorporating Bcn into oligonucleotides, using dichloroacetic acid (DCA) as the detritylating agent has been shown to be less degrading to the Bcn moiety compared to trichloroacetic acid (TCA).

  • Storage: Store this compound and its derivatives under recommended conditions, typically at -20°C for powders and -80°C for stock solutions in solvent, to prevent degradation over time.

Q5: Should I use the endo or exo isomer of Bcn?

A5: Bcn is synthesized as a mixture of endo and exo diastereomers. While both isomers are reactive in SPAAC reactions, the endo isomer is more commonly used and commercially available. Studies have shown that the endo and exo isomers have similar reactivities in the SPAAC reaction with benzyl azide. Therefore, for most applications, the choice between the two may not be critical, but consistency in using the same isomer is recommended for reproducible results.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound conjugation reactions to facilitate experimental design and comparison.

Table 1: Reaction Kinetics of Bcn Derivatives

Reactant 1Reactant 2Second-Order Rate Constant (k₂)Solvent/ConditionsReference
endo-BCNBenzyl Azide0.29 M⁻¹s⁻¹CD₃CN/D₂O (1:2)
exo-BCNBenzyl Azide0.19 M⁻¹s⁻¹CD₃CN/D₂O (1:2)
This compound1,2-quinone1824 M⁻¹s⁻¹Not specified
BCN-POE3-NH₂β-mercaptoethanol10⁻⁴ M⁻¹s⁻¹Not specified

Table 2: Conjugation Efficiency and Yields

Conjugation SystemMolar Excess of Bcn ReagentReaction TimeConjugation Efficiency/YieldReference
This compound functionalized trastuzumab with azide-TAMRANot specifiedNot specified>95% conjugation efficiency
Trastuzumab-BCN with azide-TAMRANot specifiedNot specified62% yield
Antibody-oligo conjugation20-30 fold60 minutes (activation)Not specified
BCN-siRNA to antibody-azideNot specifiedOvernight40-60% yield (SEC purified)

Key Experimental Protocols

Protocol 1: General Antibody-Oligo Conjugation via Bcn-NHS Ester

This protocol provides a general method for conjugating an oligonucleotide to an antibody using a Bcn-NHS ester.

  • Antibody Activation:

    • Mix the antibody with a 20-30-fold molar excess of Bcn-NHS ester dissolved in DMSO (10 mM stock solution).

    • The final DMSO concentration in the reaction mixture should be around 20%, with an antibody concentration of approximately 1 mg/mL.

    • Incubate the reaction at room temperature for 60 minutes.

  • Quenching:

    • Add Tris buffer (10 µL of 100 mM in water) to the reaction to quench any unreacted Bcn-NHS ester.

    • Incubate for an additional 15 minutes at room temperature.

  • Purification:

    • Remove the unreacted Bcn-NHS ester using a spin desalting column according to the manufacturer's instructions.

    • The Bcn-functionalized antibody can be stored at -20°C for several months.

  • Conjugation to Azide-Oligo:

    • Mix the Bcn-functionalized antibody with the azide-functionalized oligonucleotide.

    • Incubate the reaction overnight at room temperature.

  • Final Purification and Analysis:

    • Purify the final antibody-oligo conjugate using liquid chromatography (e.g., reverse phase HPLC, ion exchange HPLC).

    • Validate the final conjugate using SDS-PAGE.

Visualizations

Bcn_SPAAC_Workflow cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_analysis Purification & Analysis Bcn_OH This compound Reagent Mix Mix Reactants (Neutral pH Buffer) Bcn_OH->Mix Azide_Molecule Azide-tagged Biomolecule Azide_Molecule->Mix Incubate Incubate (Room Temperature) Mix->Incubate Purify Purification (e.g., HPLC, SEC) Incubate->Purify Analyze Analysis (MS, SDS-PAGE) Purify->Analyze Final_Conjugate Stable Triazole Conjugate Analyze->Final_Conjugate

Caption: A general workflow for a this compound Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction.

Troubleshooting_Low_Yield Start Low Conjugation Yield Check_Conditions Verify Reaction Conditions (pH, Temp, Stoichiometry) Start->Check_Conditions Check_Stability Assess Bcn Stability (Avoid acidic pH) Start->Check_Stability Check_Side_Reactions Consider Side Reactions (e.g., with thiols) Start->Check_Side_Reactions Check_Solubility Evaluate Reactant Solubility (Consider PEGylation) Start->Check_Solubility Check_Reagents Confirm Reagent Activity (Proper Storage) Start->Check_Reagents Solution Optimize Protocol Check_Conditions->Solution Check_Stability->Solution Check_Side_Reactions->Solution Check_Solubility->Solution Check_Reagents->Solution

Caption: A troubleshooting guide for addressing low yield in this compound conjugation reactions.

References

improving the efficiency of Bcn-OH labeling

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Bcn-OH (Bicyclo[6.1.0]nonyne-hydroxymethyl) labeling. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the efficiency of your this compound labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work for labeling?

A1: this compound is a bicyclononyne derivative containing a hydroxyl group. It is used in bioorthogonal chemistry for a reaction called Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2] The core of this compound is a highly strained eight-membered ring. This ring strain is the driving force for its reaction with azide-functionalized molecules to form a stable triazole linkage without the need for a cytotoxic copper catalyst, making it ideal for live-cell imaging and in vivo studies.[1][3]

Q2: What are the key advantages of using this compound for labeling?

A2: this compound offers several advantages for bioconjugation:

  • Biocompatibility: The reaction occurs without the need for a toxic copper catalyst, making it suitable for live-cell and in vivo applications.[1]

  • High Stability: BCN is significantly more stable in the presence of endogenous nucleophiles like thiols (e.g., glutathione) compared to other cyclooctynes like DBCO.

  • Good Reaction Kinetics: It exhibits excellent reaction kinetics, leading to efficient labeling.

  • Small Size and Lower Lipophilicity: Compared to reagents like DBCO, BCN is smaller and less lipophilic, which can be advantageous in certain applications.

Q3: How should I store this compound and its derivatives?

A3: Proper storage is crucial to maintain the reactivity of this compound. It is recommended to store this compound at -20°C, protected from light and moisture. For long-term storage (months to years), -20°C is suitable. For short-term storage (days to weeks), 0-4°C can be used. Stock solutions of this compound are typically stable for up to 6 months at -80°C and for 1 month at -20°C. It is advisable to handle the compound under an inert atmosphere to prevent degradation.

Troubleshooting Guide

Low Labeling Efficiency

Problem: I am observing low or no labeling of my target molecule with this compound.

Possible Causes and Solutions:

Possible Cause Troubleshooting Suggestion Explanation
Degraded this compound Reagent Use a fresh aliquot of this compound stored under recommended conditions (-20°C or -80°C, protected from light and moisture).This compound can degrade over time, especially if not stored properly. The strained cyclooctyne is susceptible to hydrolysis and oxidation.
Suboptimal Reaction Buffer pH Ensure the reaction buffer pH is within the optimal range of 7-8.5.The rate of SPAAC reactions can be pH-dependent. While the reaction is tolerant to a range of pH values, extreme pH can affect the stability of the reactants and the reaction rate.
Incorrect Molar Ratio of Reactants Optimize the molar ratio of this compound to the azide-modified molecule. A 10 to 40-fold molar excess of the labeling reagent is a good starting point for proteins.Insufficient this compound will lead to incomplete labeling. A moderate excess ensures the reaction goes to completion without causing significant background.
Low Reaction Temperature While the reaction proceeds at room temperature, incubating at 37°C may increase the reaction rate for some applications.Higher temperatures can sometimes accelerate the reaction kinetics.
Presence of Interfering Substances Ensure the reaction buffer is free of substances that can react with this compound, such as high concentrations of thiols. If thiols are necessary, consider using a milder reducing agent like TCEP.BCN is more stable to thiols than DBCO, but high concentrations can still lead to side reactions.
Steric Hindrance If the azide is in a sterically hindered environment, consider a longer reaction time or a linker with a PEG spacer to increase accessibility.The accessibility of the azide on the target molecule can significantly impact the labeling efficiency.
Non-Specific Binding

Problem: I am observing high background signal or labeling of non-target molecules.

Possible Causes and Solutions:

Possible Cause Troubleshooting Suggestion Explanation
Excess Unreacted this compound Reagent Ensure complete removal of unreacted this compound after the labeling step using appropriate purification methods like dialysis, spin desalting columns, or size exclusion chromatography.Residual this compound can bind non-specifically to other molecules or surfaces, leading to high background.
Hydrophobic Interactions Include a non-ionic detergent (e.g., 0.05% Tween-20) in the washing buffers. For cell-based assays, include a blocking step with a protein like BSA.This compound and its conjugates can have hydrophobic properties that lead to non-specific binding. Detergents and blocking agents can help minimize these interactions.
Reaction with Thiols If working with samples containing high concentrations of free thiols, consider pre-treating the sample with a thiol-blocking agent like N-ethylmaleimide (NEM).Although more stable than DBCO, BCN can still react with thiols, leading to non-specific labeling.

Data Presentation

Table 1: Comparison of Second-Order Rate Constants for BCN and DBCO with Benzyl Azide
ReagentSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)ConditionsReference
endo-BCN0.29CD₃CN/D₂O (1:2)
exo-BCN0.19CD₃CN/D₂O (1:2)
DBCO~0.34 - 1.0Aqueous solutions, 25°C

Note: Reaction rates are highly sensitive to the specific derivatives, solvent, and temperature.

Table 2: Stability of BCN in Different Conditions
ConditionObservationReference
Acidic conditions (pH < 5)BCN-COOH shows 15% decomposition.
Presence of thiols (e.g., Glutathione)BCN is significantly more stable than DBCO.
Intracellular environment (RAW264.7 cells)BCN groups showed lower stability compared to DBCO groups over 24 hours.

Experimental Protocols

Protocol 1: General Protein Labeling with this compound-NHS Ester

This protocol describes the labeling of a protein containing primary amines (e.g., lysine residues) with a this compound derivative activated with an N-hydroxysuccinimide (NHS) ester.

Materials:

  • Protein of interest in a suitable buffer (e.g., PBS, pH 7.2-7.5, free of primary amines like Tris)

  • This compound-NHS ester

  • Anhydrous DMSO

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., desalting column)

Procedure:

  • Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer.

  • This compound-NHS Ester Stock Solution: Immediately before use, dissolve the this compound-NHS ester in anhydrous DMSO to a concentration of 10 mM.

  • Labeling Reaction: Add a 10- to 40-fold molar excess of the this compound-NHS ester solution to the protein solution. The final DMSO concentration should be below 10% (v/v) to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Add the quenching solution to a final concentration of 50-100 mM to quench any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove the excess, unreacted this compound reagent and quenching reagent by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer.

  • Characterization: Determine the degree of labeling (DOL) by methods such as UV-Vis spectroscopy (if the this compound derivative has a chromophore) or mass spectrometry.

Protocol 2: Live-Cell Imaging using this compound Labeling

This protocol outlines the steps for labeling azide-modified biomolecules on the surface of live cells with a this compound-fluorophore conjugate.

Materials:

  • Live cells with azide-functionalized surface molecules

  • Cell culture medium

  • This compound-fluorophore conjugate

  • Imaging buffer (e.g., PBS with Ca²⁺/Mg²⁺ or HBSS)

  • Fluorescence microscope

Procedure:

  • Cell Culture: Culture the cells to the desired confluency in a suitable imaging dish or plate.

  • Labeling Solution Preparation: Prepare a working solution of the this compound-fluorophore conjugate in cell culture medium or imaging buffer at the desired final concentration (typically in the low micromolar range).

  • Cell Labeling: Remove the culture medium from the cells and wash once with pre-warmed imaging buffer. Add the labeling solution to the cells.

  • Incubation: Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator. The optimal incubation time may need to be determined empirically.

  • Washing: Remove the labeling solution and wash the cells 2-3 times with pre-warmed imaging buffer to remove any unbound this compound-fluorophore conjugate.

  • Imaging: Add fresh imaging buffer to the cells and proceed with live-cell imaging using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

Visualizations

SPAAC_Mechanism cluster_reactants Reactants cluster_product Product This compound This compound (Strained Alkyne) Triazole Stable Triazole Linkage (Labeled Biomolecule) This compound->Triazole Strain-Promoted [3+2] Cycloaddition Azide Azide-modified Biomolecule Azide->Triazole

Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Labeling_Workflow start Start prepare_reagents Prepare this compound and Azide-modified Sample start->prepare_reagents reaction Incubate this compound with Azide-modified Sample prepare_reagents->reaction purification Purify Labeled Product reaction->purification analysis Analyze Labeling Efficiency purification->analysis end End analysis->end

Caption: General experimental workflow for this compound labeling.

References

Technical Support Center: Minimizing Non-specific Binding of Bcn-OH Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Bcn-OH derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to non-specific binding in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound, or bicyclo[6.1.0]non-4-yn-9-ylmethanol, is a cyclooctyne derivative widely used in bioorthogonal chemistry.[1][2] Its primary application is in copper-free click chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction, for conjugating molecules to biomolecules such as proteins, antibodies, and nucleic acids for imaging, diagnostics, and drug delivery.[1][2]

Q2: What causes non-specific binding of this compound derivatives?

A2: Non-specific binding of this compound derivatives can arise from several factors:

  • Hydrophobic Interactions: The bicyclononyne core of this compound has a degree of hydrophobicity, which can lead to non-specific interactions with hydrophobic regions of proteins or cell membranes.

  • Thiol Reactivity: Although significantly slower than the reaction with azides, the strained alkyne of this compound can react with free thiol groups present in cysteine residues of proteins. This off-target reaction is a known source of non-specific labeling. The rate of this thiol-yne addition is approximately two orders of magnitude lower than the strain-promoted azide-alkyne cycloaddition (SPAAC).

  • Ionic Interactions: If the this compound derivative or the target biomolecule is charged, electrostatic interactions with charged surfaces or molecules can occur.

Q3: How can I reduce the hydrophobicity of my this compound probe?

A3: To decrease non-specific binding due to hydrophobicity, consider using a Bcn derivative with a hydrophilic linker, such as polyethylene glycol (PEG). BCN-PEG linkers increase the overall hydrophilicity of the molecule, reducing non-specific interactions.[3]

Q4: Are there alternatives to this compound with potentially lower non-specific binding?

A4: While this compound is a versatile reagent, other cyclooctynes like DBCO (dibenzocyclooctyne) and DIBO (dibenzocyclooctynone) are also available. The choice of cyclooctyne can influence both reaction kinetics and non-specific binding. The relative reactivity and non-specific binding can be context-dependent, influenced by the specific azide partner and the biological environment. For instance, in some cases, BCN has been shown to react faster than DBCO with certain aromatic azides.

Troubleshooting Guides

Problem 1: High background fluorescence in cell labeling experiments.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Hydrophobic interactions of the this compound probe with cell membranes or proteins. 1. Use a Bcn-PEG-OH derivative: Incorporate a hydrophilic PEG linker to increase the solubility and reduce non-specific hydrophobic binding. 2. Add a non-ionic surfactant: Include a low concentration (0.01-0.1%) of a surfactant like Tween-20 or Triton X-100 in your washing buffers to disrupt hydrophobic interactions. 3. Include a blocking agent: Pre-incubate cells with a protein-based blocking agent like Bovine Serum Albumin (BSA) to saturate non-specific binding sites.Reduced background signal and improved signal-to-noise ratio.
Reaction with cellular thiols. 1. Pre-block free thiols: Treat cells with a thiol-blocking reagent like N-ethylmaleimide (NEM) before adding the this compound probe. Ensure that this does not interfere with your biological system of interest. 2. Optimize probe concentration and incubation time: Use the lowest effective concentration of the this compound probe and minimize the incubation time to favor the faster azide reaction over the slower thiol reaction.Decreased off-target labeling and lower background fluorescence.
Excess unbound probe. 1. Increase the number and duration of washing steps: Thoroughly wash the cells with an appropriate buffer (e.g., PBS with surfactant) after incubation with the this compound probe to remove any unbound reagent.Removal of residual probe contributing to background signal.
Problem 2: Non-specific labeling of proteins in a purified system.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Reaction with cysteine residues. 1. Perform a control experiment without an azide: Label your protein of interest with the this compound derivative in the absence of the azide-modified target to quantify the extent of non-specific thiol reactivity. 2. Lower the pH of the reaction buffer: The reactivity of thiols is pH-dependent. Lowering the pH can decrease the rate of the thiol-yne side reaction.A clearer understanding of the source of non-specific labeling and a potential reduction in its occurrence.
Hydrophobic aggregation. 1. Modify buffer conditions: Increase the ionic strength of the buffer or add detergents to minimize non-specific aggregation and binding. 2. Use a Bcn-PEG derivative: The hydrophilic PEG linker can improve the solubility of the probe and the resulting conjugate.Improved solubility and reduced non-specific interactions.

Quantitative Data Summary

The following tables provide a summary of relevant quantitative data to aid in experimental design and troubleshooting.

Table 1: Comparison of Reaction Rates for Different Cyclooctynes.

CyclooctyneReaction PartnerSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference
BCN Benzyl azide0.07
DBCO Benzyl azide0.24
BCN Phenyl azide0.2
DBCO Phenyl azide0.033
BCN Thiols~ two orders of magnitude lower than with azides

Table 2: Relative Hydrophobicity of Amino Acid Side Chains.

This table provides a general reference for the hydrophobicity of amino acid residues, which can contribute to non-specific interactions. The hydrophobicity of the this compound core is a key consideration.

Amino Acid Hydrophobicity Scale (Kyte-Doolittle)
Isoleucine4.5
Valine4.2
Leucine3.8
Phenylalanine2.8
Cysteine2.5
Methionine1.9
Alanine1.8
Glycine-0.4
Threonine-0.7
Serine-0.8
Tryptophan-0.9
Tyrosine-1.3
Proline-1.6
Histidine-3.2
Glutamic Acid-3.5
Glutamine-3.5
Aspartic Acid-3.5
Asparagine-3.5
Lysine-3.9
Arginine-4.5

Experimental Protocols

Protocol: Assessing and Minimizing Non-specific Binding in Cell-Surface Labeling

This protocol provides a framework for evaluating and reducing non-specific binding of a this compound-fluorophore conjugate to the cell surface.

Materials:

  • Cells of interest cultured on coverslips or in plates

  • This compound-fluorophore conjugate

  • Azide-modified molecule for specific labeling (positive control)

  • Unmodified molecule (negative control)

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Mounting medium with DAPI

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells on coverslips or in an appropriate plate and allow them to adhere and grow to the desired confluency.

  • Control and Experimental Groups:

    • Group A (Positive Control): Cells treated with the azide-modified molecule.

    • Group B (Negative Control for Non-specific Binding): Cells treated with an unmodified control molecule.

    • Group C (No Labeling Control): Untreated cells.

  • Blocking (Optional but Recommended):

    • Wash cells once with PBS.

    • Incubate cells in blocking buffer for 30 minutes at room temperature.

  • Labeling:

    • Prepare the this compound-fluorophore conjugate in cell culture medium at the desired concentration (start with a titration, e.g., 1-10 µM).

    • Remove the blocking buffer and add the this compound-fluorophore solution to all groups.

    • Incubate for 30-60 minutes at 37°C.

  • Washing:

    • Remove the labeling solution.

    • Wash the cells three times with wash buffer, with each wash lasting 5 minutes on a shaker.

    • Perform a final wash with PBS.

  • Fixation:

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using mounting medium with DAPI.

    • Image the cells using a fluorescence microscope with appropriate filter sets for the fluorophore and DAPI.

  • Analysis:

    • Compare the fluorescence intensity of the negative control (Group B) to the no-labeling control (Group C). Any significant increase in fluorescence in Group B indicates non-specific binding.

    • The signal from the positive control (Group A) should be significantly higher than both negative controls. The difference between Group A and Group B represents the specific signal.

Visualizations

Non_Specific_Binding_Pathway cluster_reactants Reactants cluster_reactions Reactions cluster_products Products Bcn_OH This compound Derivative SPAAC SPAAC Reaction (Specific Binding) Bcn_OH->SPAAC Fast Thiol_Yne Thiol-Yne Addition (Non-specific Binding) Bcn_OH->Thiol_Yne Slow Azide Azide-modified Biomolecule Azide->SPAAC Thiol Cysteine Residue (on off-target protein) Thiol->Thiol_Yne Specific_Conjugate Specific Bioconjugate SPAAC->Specific_Conjugate NonSpecific_Conjugate Non-specific Conjugate Thiol_Yne->NonSpecific_Conjugate

Caption: Mechanism of specific and non-specific binding of this compound derivatives.

Troubleshooting_Workflow Start High Non-specific Binding Observed Check_Hydrophobicity Is the probe highly hydrophobic? Start->Check_Hydrophobicity Use_PEG Use Bcn-PEG derivative and/or add surfactant Check_Hydrophobicity->Use_PEG Yes Check_Thiol_Reactivity Is thiol reactivity suspected? Check_Hydrophobicity->Check_Thiol_Reactivity No Use_PEG->Check_Thiol_Reactivity Block_Thiols Block thiols with NEM and optimize reaction time Check_Thiol_Reactivity->Block_Thiols Yes Check_Washing Are washing steps sufficient? Check_Thiol_Reactivity->Check_Washing No Block_Thiols->Check_Washing Increase_Washing Increase number and duration of washes Check_Washing->Increase_Washing No Re_evaluate Re-evaluate non-specific binding Check_Washing->Re_evaluate Yes Increase_Washing->Re_evaluate End Problem Solved Re_evaluate->End

Caption: A logical workflow for troubleshooting non-specific binding issues.

References

Bcn-OH Stability Under Acidic Conditions: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the stability of Bicyclo[6.1.0]non-4-yn-9-ylmethanol (Bcn-OH) under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: Is this compound stable in acidic conditions?

A1: this compound is known to have limited stability in acidic environments. The strained alkyne functionality of the Bcn moiety is susceptible to degradation, which can lead to the formation of inactive species and impact the efficiency of subsequent bioconjugation reactions such as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[1] Both Bcn and another common cyclooctyne, DBCO, have limitations when used under acidic conditions.[2]

Q2: What happens to this compound under acidic conditions?

A2: Under acidic conditions, this compound can undergo degradation through pathways such as acid-catalyzed hydration and oxidation.[1] This can result in the formation of inactive byproducts, including vinyl alcohols and ketones, which are no longer reactive towards azides in SPAAC reactions.[1]

Q3: At what pH range does this compound start to degrade?

A3: Significant degradation has been observed in the presence of strong acids like trichloroacetic acid (TCA).[1] While a precise pH threshold for the stability of this compound has not been extensively documented across a wide pH range in the literature, it is advisable to use this compound at neutral or near-neutral pH whenever possible. For applications requiring acidic conditions, it is crucial to perform stability studies to determine the acceptable pH range and exposure time for your specific experiment.

Q4: How does the stability of this compound compare to other cyclooctynes like DBCO under acidic conditions?

Q5: Can I still use this compound in my experiment if it requires a temporary acidic step?

A5: It may be possible, but it is critical to minimize the exposure time and use the mildest possible acidic conditions. The stability of this compound is dependent on the acid strength, temperature, and duration of exposure. A kinetic study in the presence of dichloroacetic acid (DCA), a weaker acid than TCA, showed that degradation was slower, suggesting that shorter acidic treatments might be acceptable. It is highly recommended to perform a pilot experiment to assess the impact of your specific acidic treatment on the integrity of this compound before proceeding with your main experiment.

Troubleshooting Guide

Issue 1: Low or no yield in a SPAAC reaction following an acidic treatment step.

  • Possible Cause: The this compound moiety may have degraded during the acidic treatment.

  • Troubleshooting Steps:

    • Confirm Degradation: Analyze a sample of your this compound-containing molecule by HPLC or LC-MS after the acidic treatment step and compare it to a sample that has not been exposed to acid. The appearance of new peaks or a significant decrease in the main peak of the intact this compound conjugate would indicate degradation.

    • Optimize Acidic Step:

      • Reduce Exposure Time: Minimize the duration of the acidic treatment as much as possible.

      • Lower Acid Concentration/Use a Milder Acid: If your protocol allows, try using a lower concentration of the acid or switch to a weaker acid.

      • Lower Temperature: Perform the acidic step at a lower temperature (e.g., on ice) to slow down the degradation rate.

    • Change Workflow: If possible, modify your experimental workflow to perform the acidic step after the SPAAC reaction. The resulting triazole linkage is generally more stable than the strained alkyne.

    • Consider an Alternative Linker: If acidic conditions are unavoidable and degradation is significant, consider using a more acid-stable linker if one is available for your application.

Issue 2: Inconsistent results in experiments involving this compound and acidic reagents.

  • Possible Cause: Variable degradation of this compound due to slight differences in incubation times, temperatures, or reagent concentrations between experiments.

  • Troubleshooting Steps:

    • Standardize Protocols: Ensure that all parameters of the acidic treatment step (time, temperature, reagent concentrations) are strictly controlled and consistent between experiments.

    • Quench the Acid: Immediately after the required acidic treatment time, neutralize the reaction mixture with a suitable base to prevent further degradation of the this compound.

    • Stability Check: Perform a time-course stability study under your specific acidic conditions to understand the degradation kinetics and define a "safe" window for your acidic step (see Experimental Protocols section).

Data Presentation

Table 1: Qualitative and Kinetic Data on this compound Stability in Acidic Conditions

AcidSolventObservationKinetic DataReference
Trichloroacetic Acid (TCA)Dichloromethane (DCM)Significant degradationDecomposition appears to follow first-order kinetics.
Dichloroacetic Acid (DCA)TolueneSlower degradation compared to TCAAfter an initial drop, slow degradation proceeds.
General Acidic ConditionsAqueous BufferProne to form inactive vinyl alcohol and ketone species.Not specified.
General Acidic ConditionsNot specifiedBoth BCN and DBCO have limitations.Not specified.

Signaling Pathways and Experimental Workflows

Below are diagrams illustrating the putative degradation pathway of this compound under acidic conditions and a general workflow for assessing its stability.

Bcn_OH_Degradation cluster_main Putative Acid-Catalyzed Degradation of this compound BcnOH This compound ProtonatedAlkyne Protonated Alkyne (Intermediate) BcnOH->ProtonatedAlkyne H+ (Acid) VinylCation Vinyl Cation (Intermediate) ProtonatedAlkyne->VinylCation Enol Enol Intermediate VinylCation->Enol H2O Ketone Inactive Ketone (Degradation Product) Enol->Ketone Tautomerization

Putative degradation pathway of this compound.

Stability_Workflow cluster_workflow Experimental Workflow for this compound Stability Assessment Prepare Prepare this compound solution and acidic buffers (various pH) Incubate Incubate this compound in each acidic buffer at a a defined temperature Prepare->Incubate Sample Take aliquots at different time points Incubate->Sample Quench Quench reaction (e.g., neutralize pH) Sample->Quench Analyze Analyze by HPLC or LC-MS Quench->Analyze Data Determine degradation rate and half-life Analyze->Data

Workflow for this compound stability testing.

Experimental Protocols

Protocol: Assessing the Stability of this compound under Acidic Conditions using HPLC

This protocol provides a general method to determine the stability of this compound or a this compound-containing molecule under specific acidic conditions.

Materials:

  • This compound or your this compound-containing compound of interest

  • A series of buffers at the desired acidic pH values (e.g., citrate buffers for pH 3-6, glycine-HCl for pH 2-3)

  • Neutralization buffer (e.g., phosphate buffer, pH 7.5)

  • HPLC system with a suitable C18 column

  • Mobile phases for HPLC (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid)

  • Thermostated incubator or water bath

  • Microcentrifuge tubes

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of your this compound compound in a suitable solvent (e.g., DMSO or water) at a known concentration (e.g., 10 mM).

  • Reaction Setup:

    • In separate microcentrifuge tubes, add the acidic buffer of a specific pH.

    • Spike in the this compound stock solution to a final concentration suitable for HPLC analysis (e.g., 100 µM). Ensure the final concentration of the organic solvent from the stock solution is low (e.g., <1%) to not affect the buffer pH.

    • Prepare a control sample by adding the this compound stock solution to a neutral buffer (e.g., PBS, pH 7.4).

  • Incubation and Sampling:

    • Incubate all tubes at a constant, defined temperature (e.g., room temperature or 37°C).

    • At designated time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h), withdraw an aliquot from each reaction tube.

  • Quenching:

    • Immediately add the aliquot to a tube containing a sufficient amount of neutralization buffer to bring the pH to a neutral range and stop the degradation.

  • HPLC Analysis:

    • Analyze the quenched samples by reverse-phase HPLC. Use a gradient elution method to separate the intact this compound compound from its potential degradation products.

    • Monitor the elution profile using a UV detector at a suitable wavelength (e.g., ~210 nm for the alkyne).

  • Data Analysis:

    • Integrate the peak area of the intact this compound compound at each time point.

    • Normalize the peak area at each time point to the peak area at t=0 for each pH condition.

    • Plot the percentage of remaining this compound against time for each pH.

    • From this data, you can determine the degradation rate and the half-life (t½) of your this compound compound under each acidic condition.

References

dealing with the hydrophobicity of Bcn-OH conjugates

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Bcn-OH and its conjugates. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address challenges related to the hydrophobicity of these molecules during bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it considered hydrophobic?

A1: this compound (endo-Bicyclo[6.1.0]non-4-yn-9-yl)methanol is a popular reagent for copper-free click chemistry, specifically Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). It is valued for its excellent balance of high reactivity and small size.[1] While it contains a hydroxyl (-OH) group to aid solubility, the core bicyclononyne structure is a hydrocarbon framework that is inherently nonpolar and hydrophobic. This hydrophobicity can become more pronounced when this compound is conjugated to other hydrophobic molecules, such as certain dyes or cytotoxic drug payloads.[2][3]

Q2: What are the common problems encountered due to the hydrophobicity of this compound conjugates?

A2: Researchers may face several issues:

  • Poor Solubility: The this compound reagent or the resulting conjugate may be difficult to dissolve in standard aqueous buffers (e.g., PBS), leading to precipitation.

  • Aggregation: Hydrophobic-hydrophobic interactions can cause the final conjugates, particularly antibody-drug conjugates (ADCs), to aggregate.[4][5] This can impede purification and affect the biological activity and immunogenicity of the final product.

  • Inconsistent Reaction Kinetics: The insolubility of reactants can lead to lower-than-expected reaction rates and inconsistent results. Some studies note that reaction rates can be influenced by the polarity of the solvent system.

  • Difficult Purification: Aggregated or poorly soluble conjugates can complicate purification steps, especially during size exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).

Q3: How can I improve the solubility of my this compound reagent for a conjugation reaction?

A3: To dissolve a hydrophobic this compound derivative for a reaction, it is standard practice to first create a concentrated stock solution in a water-miscible organic co-solvent like DMSO, DMF, or acetonitrile. This stock can then be added to your aqueous reaction buffer containing the biomolecule (e.g., protein, antibody). It is crucial to ensure the final concentration of the organic solvent is low enough (typically <5-10%) to not denature the biomolecule.

Q4: What is PEGylation and how does it help with this compound conjugate hydrophobicity?

A4: PEGylation is the process of attaching polyethylene glycol (PEG) chains to a molecule. Using a Bcn derivative that already includes a PEG linker (e.g., Bcn-PEG3-OH) introduces a flexible, hydrophilic spacer between the Bcn moiety and the conjugated molecule. This strategy significantly increases the overall water solubility of the final conjugate, reduces aggregation, and can improve its pharmacokinetic properties.

Troubleshooting Guides

This section provides structured guidance for specific issues you may encounter during your experiments.

Issue 1: My this compound reagent or final conjugate has precipitated out of solution.

This is a common issue stemming from the inherent hydrophobicity of the bicyclononyne core.

Logical Troubleshooting Flow

G start Precipitation Observed check_reagent Is the this compound reagent precipitating before/during the reaction? start->check_reagent check_conjugate Is the purified conjugate precipitating post-reaction? check_reagent->check_conjugate No reagent_sol Use Organic Co-solvent 1. Prepare concentrated stock in DMSO/DMF. 2. Add dropwise to aqueous buffer while vortexing. 3. Keep final organic solvent % low (<10%). check_reagent->reagent_sol Yes conjugate_buffer Optimize Formulation Buffer 1. Adjust pH away from pI. 2. Add solubility-enhancing excipients (e.g., polysorbate, arginine). check_conjugate->conjugate_buffer Yes reagent_alt Consider a more hydrophilic BCN derivative (e.g., Bcn-PEG-OH). reagent_sol->reagent_alt conjugate_payload Is the payload/label highly hydrophobic? conjugate_buffer->conjugate_payload peg_linker Incorporate a PEG linker between Bcn and the payload to increase hydrophilicity. conjugate_payload->peg_linker Yes reduce_dar For ADCs, aim for a lower Drug-to-Antibody Ratio (DAR). Higher DAR increases hydrophobicity. conjugate_payload->reduce_dar Yes (ADC)

Caption: Troubleshooting decision tree for precipitation issues.

Issue 2: The SPAAC reaction with this compound is slow or incomplete.

Low reaction efficiency can be a result of poor solubility or suboptimal reaction conditions.

Quantitative Data: SPAAC Reaction Rates

The rate of SPAAC reactions can be significantly influenced by the solvent system. A higher proportion of water can sometimes accelerate the reaction due to hydrophobic effects, forcing the reactants together. However, this is only effective if the reactants remain dissolved.

ReactantsSolvent SystemSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Notes
This compound + Benzyl AzideCD₃CN/D₂O (3:1)0.14Higher organic content.
This compound + Benzyl AzideCD₃CN/D₂O (1:2)0.29Higher aqueous content doubled the rate.
DBCO + AzidePBS (pH 7)0.32 - 0.85For comparison with a different cyclooctyne.
DBCO + AzideHEPES (pH 7)0.55 - 1.22Buffer choice can influence kinetics.
Experimental Protocol: Optimizing SPAAC Reaction Conditions
  • Reagent Preparation:

    • Prepare a 10-20 mM stock solution of your this compound derivative in anhydrous DMSO.

    • Dissolve your azide-containing biomolecule in a reaction buffer (e.g., PBS, HEPES) at a concentration of 1-10 mg/mL. Ensure the buffer is compatible with your biomolecule's stability.

  • Reaction Setup:

    • To the azide-biomolecule solution, add the this compound stock solution to achieve a 3 to 10-fold molar excess of the Bcn reagent.

    • Add the this compound stock solution slowly and dropwise while gently vortexing the biomolecule solution to prevent localized precipitation.

    • Ensure the final concentration of DMSO or other organic co-solvent is below a level that would compromise protein stability (typically <10% v/v).

  • Incubation:

    • Incubate the reaction at a suitable temperature. Reactions are typically run at room temperature (20-25°C) or 4°C for sensitive biomolecules.

    • Allow the reaction to proceed for 1 to 24 hours. Reaction time will depend on the intrinsic reactivity of your specific Bcn derivative and azide partner.

  • Monitoring and Purification:

    • Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS for small molecules, SDS-PAGE or HIC for proteins).

    • Once complete, purify the conjugate from excess Bcn reagent using size exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF). For hydrophobic conjugates, HIC can be a powerful tool for both purification and characterization.

Experimental Protocols & Visualizations

Protocol 1: General Method for this compound Conjugation to a Protein

This protocol outlines a general workflow for labeling an azide-modified protein with a this compound derivative.

Workflow Diagram

G cluster_prep 1. Preparation cluster_reaction 2. Conjugation cluster_purify 3. Purification cluster_analysis 4. Analysis prep_protein Dissolve Azide-Protein in Aqueous Buffer (e.g., PBS, pH 7.4) reaction Add this compound Stock to Protein Solution (3-10x molar excess) Final DMSO <10% prep_protein->reaction prep_bcn Dissolve this compound Reagent in DMSO (10-20 mM Stock) prep_bcn->reaction incubation Incubate 1-24h (4°C or RT) reaction->incubation purify Remove Excess Reagent (SEC / Dialysis / HIC) incubation->purify analysis Characterize Conjugate (SDS-PAGE, LC-MS, HIC) purify->analysis

Caption: General experimental workflow for protein bioconjugation using this compound.

Visualization: Effect of PEGylation on Conjugate Hydrophobicity

The inclusion of a hydrophilic PEG linker dramatically alters the physicochemical properties of a Bcn-conjugate, mitigating the hydrophobicity of the Bcn core and any attached payload.

G node_noconjugate Hydrophobic Bcn Core Hydrophobic Payload node_result_no_peg Result: - High Overall Hydrophobicity - Poor Aqueous Solubility - Prone to Aggregation node_noconjugate->node_result_no_peg Leads to node_peg_conjugate Hydrophobic Bcn Core Hydrophilic PEG Linker Hydrophobic Payload node_result_peg Result: - Reduced Overall Hydrophobicity - Improved Aqueous Solubility - Aggregation Minimized node_peg_conjugate->node_result_peg Leads to

Caption: Impact of a PEG linker on the properties of a this compound conjugate.

References

Technical Support Center: Purification of Bcn-OH Labeled Biomolecules

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions regarding the purification of biomolecules labeled with Bcn-OH (endo-9-Hydroxymethylbicyclo[6.1.0]non-4-yne).

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound labeled biomolecules in a question-and-answer format.

Problem Potential Cause Suggested Solution
Low Recovery of Labeled Biomolecule Non-specific binding to the column: The biomolecule may be interacting with the chromatography resin.• Modify the buffer conditions (e.g., change pH or salt concentration). • Consider using a different type of chromatography resin with a more inert surface.
Aggregation of the labeled biomolecule: The introduction of the this compound label can sometimes induce aggregation.• Perform purification at a lower temperature (4°C) to minimize aggregation. • Add non-ionic detergents (e.g., Tween-20) or other additives to the buffers to reduce non-specific interactions. • Optimize the labeling ratio to avoid over-labeling, which can increase hydrophobicity and lead to aggregation.
Precipitation of the biomolecule: High concentrations of the labeled biomolecule can lead to precipitation.• Work with more dilute solutions during purification. • Ensure the pH of the buffers is not close to the isoelectric point (pI) of the biomolecule.
Presence of Unreacted this compound Inefficient removal during initial purification steps: Small molecules like this compound can be difficult to separate from larger biomolecules.• Perform a buffer exchange step using dialysis or a desalting column immediately after the labeling reaction. • Utilize Size-Exclusion Chromatography (SEC) as a dedicated step to separate the small molecule from the larger labeled biomolecule.
Poor Resolution in Chromatography Inappropriate column choice: The pore size or chemistry of the chromatography resin may not be suitable for the biomolecule.• For SEC, select a column with a pore size that is appropriate for the molecular weight of your biomolecule to ensure proper separation.[1] • For affinity chromatography, ensure the ligand on the resin has a high affinity for your biomolecule or its tag.
Suboptimal mobile phase composition: The buffer composition can significantly impact separation.• Optimize the salt concentration, pH, and any additives in the mobile phase to improve resolution.[2][3] For Hydrophobic Interaction Chromatography (HIC), a decreasing salt gradient is typically used for elution.[2][4]
Labeled Biomolecule is Inactive Denaturation during purification: Harsh elution conditions can denature the biomolecule.• Use milder elution conditions. For example, in affinity chromatography, try a step-wise elution with increasing concentrations of a competitive binder or a gradual pH change. • HIC is often a good choice as it is performed under non-denaturing conditions, which helps to maintain the native form and function of proteins.

Frequently Asked Questions (FAQs)

Q1: What is the best initial purification strategy after a this compound labeling reaction?

A1: The most recommended initial step is to remove the excess, unreacted this compound. This is crucial to prevent interference in downstream applications and subsequent purification steps. The most effective methods for this are:

  • Size-Exclusion Chromatography (SEC) / Desalting: This is a rapid and effective method to separate the small this compound molecule from the much larger labeled biomolecule.

  • Dialysis: A straightforward method involving the use of a semi-permeable membrane to exchange the buffer and remove small molecules. This method is generally slower than SEC.

Q2: Which chromatography technique is most suitable for purifying this compound labeled biomolecules?

A2: The choice of chromatography technique depends on the specific biomolecule and the desired level of purity. Here are the most common and effective methods:

  • Affinity Chromatography: If your biomolecule has a specific tag (e.g., His-tag, GST-tag) or if a suitable affinity ligand is available (like Protein A or G for antibodies), this method offers high selectivity and can result in high purity in a single step.

  • Size-Exclusion Chromatography (SEC): SEC separates molecules based on their size. It is excellent for removing aggregates that may have formed during the labeling process and for separating the labeled biomolecule from any remaining small molecule impurities.

  • Hydrophobic Interaction Chromatography (HIC): this compound is a hydrophobic moiety. Labeling can increase the overall hydrophobicity of a biomolecule. HIC separates molecules based on differences in their surface hydrophobicity and can be a powerful tool for purifying labeled from unlabeled biomolecules. It is often used as a polishing step after initial purification by other methods.

Q3: How can I confirm that my biomolecule is successfully labeled with this compound?

A3: Several analytical techniques can be used to confirm successful labeling:

  • Mass Spectrometry (MS): This is the most definitive method. By comparing the mass of the unlabeled biomolecule with the labeled one, you can confirm the addition of the this compound moiety and even determine the degree of labeling.

  • HPLC Analysis: Techniques like Reverse-Phase HPLC (RP-HPLC) or HIC can often resolve labeled from unlabeled biomolecules due to the change in hydrophobicity.

  • SDS-PAGE: While not quantitative, a slight shift in the molecular weight might be observable for smaller biomolecules.

Q4: What are the best storage conditions for purified this compound labeled biomolecules?

A4: Generally, purified this compound labeled biomolecules should be stored under conditions that maintain the stability of the parent biomolecule. Common storage conditions include:

  • Temperature: Store at -20°C or -80°C for long-term storage. For short-term storage, 4°C is often sufficient. Avoid repeated freeze-thaw cycles.

  • Buffer: Use a buffer that is optimal for the stability of your biomolecule, typically in the pH range of 6.5-8.0.

  • Additives: Consider adding cryoprotectants like glycerol (10-50%) for frozen storage to prevent damage from ice crystal formation.

Data Presentation

Table 1: Comparison of Purification Strategies for this compound Labeled Antibodies
Purification Method Typical Purity Expected Recovery Key Advantages Common Challenges
Protein A/G Affinity Chromatography >95%70-90%High specificity, single-step purification.Co-elution of aggregates, potential for antibody denaturation with harsh elution.
Size-Exclusion Chromatography (SEC) >98% (for aggregate removal)80-95%Excellent for removing aggregates and unreacted label, gentle conditions.Limited sample loading capacity, dilution of the sample.
Hydrophobic Interaction Chromatography (HIC) >95%60-85%Can separate labeled from unlabeled species, non-denaturing conditions.Requires optimization of salt concentrations, potential for protein precipitation at high salt concentrations.

Experimental Protocols

Protocol 1: Purification of a this compound Labeled Antibody using Protein A Affinity Chromatography
  • Column Equilibration: Equilibrate a Protein A chromatography column with 5-10 column volumes (CV) of binding buffer (e.g., PBS, pH 7.4).

  • Sample Loading: Load the this compound labeled antibody sample onto the equilibrated column. The flow rate should be slow enough to allow for efficient binding.

  • Washing: Wash the column with 5-10 CV of binding buffer to remove any non-specifically bound proteins.

  • Elution: Elute the bound antibody using a low pH elution buffer (e.g., 0.1 M glycine, pH 2.5-3.0). Collect fractions into tubes containing a neutralization buffer (e.g., 1 M Tris, pH 8.5) to immediately neutralize the low pH.

  • Analysis: Analyze the collected fractions for protein content (e.g., by measuring absorbance at 280 nm) and pool the fractions containing the purified antibody.

  • Buffer Exchange: Immediately perform a buffer exchange into a suitable storage buffer using SEC or dialysis.

Protocol 2: Aggregate Removal from this compound Labeled Protein using Size-Exclusion Chromatography (SEC)
  • Column Equilibration: Equilibrate a SEC column with 2-3 CV of a suitable mobile phase (e.g., PBS, pH 7.4). The column should be chosen based on the molecular weight of the protein.

  • Sample Injection: Inject the purified this compound labeled protein sample onto the column. The injection volume should not exceed 2-5% of the total column volume to ensure good resolution.

  • Isocratic Elution: Elute the sample with the mobile phase at a constant flow rate.

  • Fraction Collection: Collect fractions as the protein elutes from the column. Aggregates will elute first, followed by the monomeric protein.

  • Analysis: Analyze the fractions by SDS-PAGE or analytical SEC to identify the fractions containing the pure, monomeric labeled protein.

  • Pooling and Concentration: Pool the desired fractions and concentrate if necessary using a centrifugal filter device.

Visualizations

G cluster_0 Purification Workflow A This compound Labeling Reaction Mixture B Removal of Excess this compound (SEC or Dialysis) A->B C Primary Purification (e.g., Affinity Chromatography) B->C D Polishing Step (e.g., SEC for aggregate removal) C->D E Final Purified this compound Labeled Biomolecule D->E

Caption: General purification workflow for this compound labeled biomolecules.

G cluster_1 Troubleshooting Decision Tree Start Low Yield After Purification? CheckBinding Analyze Flow-through & Wash Fractions Start->CheckBinding ProteinInFlowthrough Protein in Flow-through? CheckBinding->ProteinInFlowthrough OptimizeBinding Optimize Binding Conditions (pH, salt, flow rate) ProteinInFlowthrough->OptimizeBinding Yes ProteinInWash Protein in Wash? ProteinInFlowthrough->ProteinInWash No LessStringentWash Use Milder Wash Buffer ProteinInWash->LessStringentWash Yes CheckElution Analyze Column Post-Elution ProteinInWash->CheckElution No ProteinOnColumn Protein still on Column? CheckElution->ProteinOnColumn OptimizeElution Optimize Elution Conditions (Stronger eluent, lower pH) ProteinOnColumn->OptimizeElution Yes Aggregation Consider Aggregation/ Precipitation ProteinOnColumn->Aggregation No

Caption: Troubleshooting decision tree for low purification yield.

References

Technical Support Center: Bcn-OH Stability and Handling

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Bcn-OH (endo-9-Hydroxymethylbicyclo[6.1.0]non-4-yne). This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and successful application of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a strained cyclooctyne derivative widely used in copper-free click chemistry, specifically in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reactions.[1][2] Its high ring strain is key to its reactivity with azide-functionalized molecules without the need for a cytotoxic copper catalyst.[1][2] The stability of the this compound reagent is critical because degradation of the strained alkyne functionality leads to a loss of reactivity, resulting in low reaction yields and inconsistent experimental outcomes.

Q2: What are the primary causes of this compound degradation?

This compound can degrade through several pathways:

  • Oxidation and Hydrolysis: The strained alkyne is susceptible to oxidation and hydrolysis, especially when exposed to air, moisture, or acidic conditions.[3] One study noted that degradation can occur on silica TLC plates due to these factors.

  • Reaction with Nucleophiles: Strained alkynes can react with strong nucleophiles, such as free thiols (e.g., from cysteine residues in proteins or reducing agents like DTT). This can lead to undesired side products and azide-independent labeling.

  • Exposure to Light and Heat: Like many reactive chemical compounds, prolonged exposure to light and elevated temperatures can promote degradation.

Q3: How should I store this compound to ensure maximum stability?

Proper storage is the most effective way to prevent degradation. Recommendations from various suppliers are summarized below. For maximum shelf life, long-term storage at -20°C or -80°C under an inert atmosphere is consistently advised.

Table 1: Recommended Storage Conditions for this compound
FormTemperatureAtmosphereDurationSource(s)
Solid -20°CDry, inert gas (e.g., Argon)Long-term (months to years)
Solid 0 - 4°CDry, darkShort-term (days to weeks)
Stock Solution -80°CIn appropriate solventUp to 6 months
Stock Solution -20°CIn appropriate solventUp to 1 month

Note: Always refer to the Certificate of Analysis (CoA) provided by your supplier for product-specific storage recommendations.

Troubleshooting Guide

This section addresses common problems encountered during experiments that may be related to this compound degradation.

Problem: My SPAAC reaction has a low or inconsistent yield.

A low yield is a frequent indicator of reactant degradation. Follow this troubleshooting workflow to diagnose the issue.

TroubleshootingWorkflow cluster_problem Problem cluster_causes Potential Causes cluster_diagnostics Diagnostic Steps cluster_solutions Solutions Problem Low or Inconsistent Reaction Yield Degradation This compound Degraded? Problem->Degradation Azide Azide Partner Issue? Problem->Azide Conditions Suboptimal Conditions? Problem->Conditions QC Perform this compound QC (NMR or HPLC-MS) Degradation->QC CheckAzide Verify Azide Partner (Purity, Concentration) Azide->CheckAzide Optimize Review Protocol (pH, Temp, Time) Conditions->Optimize NewBcn Use Fresh or Newly Purified this compound QC->NewBcn Store Ensure Proper Storage (-20°C, Inert Gas) QC->Store FreshAzide Use Fresh Azide Solution CheckAzide->FreshAzide Adjust Optimize pH (7.5-8.5), Increase Time/Temp Optimize->Adjust

This compound Troubleshooting Flowchart

Q4: How can I check if my this compound has degraded?

The most reliable way to assess the quality of your this compound is through analytical methods like Nuclear Magnetic Resonance (NMR) spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • ¹H NMR: A pure sample will show characteristic peaks for the this compound structure. The appearance of new, unidentified peaks or a change in the integration ratios of existing peaks suggests the presence of degradation products or impurities.

  • HPLC-MS: This technique can quantify the purity of the sample and help identify the mass of any degradation products, providing clues to the degradation pathway.

Q5: I'm seeing non-specific labeling in my bioconjugation experiment. Could this be related to this compound?

Yes. While SPAAC is a highly specific bioorthogonal reaction, strained alkynes like this compound can sometimes react with free thiols on proteins (cysteine residues) in an azide-independent manner. This thiol-yne addition is a known side reaction that leads to non-specific labeling.

  • Solution: To prevent this, you can pre-treat your protein sample with a thiol-blocking agent like iodoacetamide (IAM). IAM is compatible with SPAAC and will cap free cysteines, improving the specificity of the azide-dependent reaction.

Experimental Protocols

Protocol 1: Quality Control of this compound by ¹H NMR Spectroscopy

This protocol provides a general method for assessing the purity of a this compound sample.

QC_Workflow Start Start: Obtain this compound Sample Step1 1. Prepare Sample Weigh ~1-5 mg of this compound Start->Step1 Step2 2. Dissolve Dissolve in 0.5-0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) Step1->Step2 Step3 3. Transfer Transfer solution to a clean, dry NMR tube Step2->Step3 Step4 4. Acquire Spectrum Acquire ¹H NMR spectrum on a 400 MHz or higher instrument Step3->Step4 Step5 5. Process Data Process the spectrum (phasing, baseline correction, and integration) Step4->Step5 Step6 6. Analyze Compare spectrum to a reference of pure this compound. Check for unexpected peaks. Step5->Step6 End End: Determine Purity Step6->End

This compound Quality Control Workflow

Methodology:

  • Sample Preparation: Accurately weigh 1-5 mg of the this compound solid into a clean vial.

  • Dissolution: Add approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the sample is fully dissolved.

  • Transfer: Transfer the solution to a standard 5 mm NMR tube.

  • Acquisition: Acquire a ¹H NMR spectrum according to the instrument's standard operating procedure. A sufficient number of scans should be taken to achieve a good signal-to-noise ratio.

  • Analysis:

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Calibrate the spectrum using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

    • Integrate all peaks.

    • Compare the obtained spectrum with a known reference spectrum for pure this compound. Pay close attention to the chemical shifts and splitting patterns of the characteristic protons on the bicyclononyne ring and the hydroxymethyl group.

    • The presence of significant peaks not corresponding to this compound or the solvent indicates impurities or degradation. Purity can be estimated by comparing the integration of impurity peaks to the product peaks.

References

Technical Support Center: Addressing Bcn-OH Cross-Reactivity with Thiols

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the cross-reactivity of Bicyclo[6.1.0]nonyne-ol (Bcn-OH) with thiols. The information is presented in a question-and-answer format, including troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data.

Troubleshooting Guide

Q1: I am observing non-specific labeling of my protein of interest when using a this compound reagent for a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction. What could be the cause?

A1: A likely cause of non-specific labeling is the cross-reactivity of the strained alkyne in this compound with free thiol groups on cysteine residues within your protein. This side reaction, known as thiol-yne addition, can lead to azide-independent conjugation.[1][2]

Q2: How can I confirm that the observed non-specific labeling is due to thiol cross-reactivity?

A2: To confirm thiol cross-reactivity, you can perform a control experiment where you block the free thiols in your protein before adding the this compound reagent. If the non-specific labeling is significantly reduced or eliminated after blocking, it indicates that the thiol-yne addition is the primary cause. A common method for this is to treat your protein with a thiol-alkylating agent like iodoacetamide (IAM).[1][2]

Q3: My protein requires intact disulfide bonds for its function. Will the methods to block free thiols affect these?

A3: The recommended protocols for blocking free thiols are designed to be selective for reduced cysteine residues and should not affect intact disulfide bonds. These methods typically involve a reduction step to break disulfide bonds, followed by an alkylation step. If your protein already contains essential free thiols, alternative strategies to minimize the side-reaction without permanent modification, such as the addition of a competing thiol, should be considered.

Q4: I have tried blocking thiols with iodoacetamide, but I am still seeing some background labeling. What can I do?

A4: If background labeling persists after iodoacetamide treatment, consider the following:

  • Incomplete Alkylation: Ensure that the concentration of iodoacetamide and the incubation time are sufficient for complete alkylation of all free thiols. You may need to optimize these parameters for your specific protein.

  • Reagent Purity: Verify the purity of your this compound reagent, as impurities could potentially contribute to non-specific interactions.

  • Alternative Mitigation: Consider using the β-mercaptoethanol (βME) competition method described in the experimental protocols section.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of this compound cross-reactivity with thiols?

A1: The cross-reactivity occurs via a thiol-yne addition reaction. The nucleophilic thiol group of a cysteine residue attacks the electrophilic triple bond of the this compound molecule, resulting in the formation of a stable vinyl sulfide adduct.[1] This reaction is independent of the azide group required for the intended SPAAC reaction.

Q2: How does the rate of the thiol-yne addition compare to the desired SPAAC reaction?

A2: The SPAAC reaction between this compound and an azide is significantly faster than the thiol-yne addition. The second-order rate constant for the SpAAC reaction is several orders of magnitude higher than that of the thiol-yne reaction. However, in a protein with multiple accessible cysteine residues, the localized high concentration of thiols can lead to noticeable off-target labeling.

Q3: Are other cyclooctyne reagents also prone to thiol cross-reactivity?

A3: Yes, other cyclooctyne derivatives, such as dibenzocyclooctyne (DIBO) and azadibenzocyclooctyne (DIBAC), also exhibit reactivity towards thiols.

Q4: What are the main strategies to minimize this compound cross-reactivity with thiols?

A4: The two primary strategies are:

  • Thiol Alkylation: Chemically modifying the free thiol groups with an alkylating agent like iodoacetamide (IAM) to prevent them from reacting with this compound.

  • Competitive Inhibition: Adding a small molecule thiol, such as β-mercaptoethanol (βME), to the reaction mixture. The βME will preferentially react with the this compound, effectively "quenching" its reactivity towards protein thiols.

Q5: Will the mitigation strategies affect the kinetics of my SPAAC reaction?

A5: When performed correctly, these strategies should have a minimal impact on the desired SPAAC reaction. Iodoacetamide is quenched or removed before the addition of the this compound reagent. The concentration of β-mercaptoethanol is optimized to be low enough not to significantly consume the this compound reagent during the course of the SPAAC reaction.

Data Presentation

Table 1: Comparison of Second-Order Rate Constants (k₂) for Bcn Reactions

Reactant 1Reactant 2Solvent Systemk₂ (M⁻¹s⁻¹)Reference
This compoundBenzyl AzideCD₃CN/D₂O (3:1)0.14
This compoundBenzyl AzideCD₃CN/D₂O (1:2)0.29
BCN-DY549azF-RhodopsinAqueous Buffer with 14 mM βME0.48
BCNβ-mercaptoethanolAqueous Buffer~1 x 10⁻⁴

Note: The thiol-yne reaction rate is significantly lower than the SPAAC reaction rate. However, high local concentrations of thiols on a protein surface can still lead to significant side product formation.

Experimental Protocols

Protocol 1: Thiol Alkylation with Iodoacetamide (IAM) Prior to SPAAC

This protocol describes the blocking of free thiol groups in a protein sample using iodoacetamide before performing a SPAAC reaction with this compound.

Materials:

  • Protein sample in a suitable buffer (e.g., PBS, pH 7.4)

  • Dithiothreitol (DTT) stock solution (1 M in water)

  • Iodoacetamide (IAM) stock solution (500 mM in water, freshly prepared and protected from light)

  • Quenching solution: DTT (1 M) or β-mercaptoethanol (βME)

  • Buffer for desalting (e.g., PBS)

  • Desalting column or spin filter

Procedure:

  • Reduction of Disulfide Bonds (Optional, if applicable):

    • To your protein solution, add DTT to a final concentration of 10 mM.

    • Incubate at 37°C for 30-60 minutes.

  • Alkylation of Free Thiols:

    • Add the freshly prepared IAM stock solution to the protein sample to a final concentration of 50 mM.

    • Incubate for 30 minutes at room temperature in the dark.

  • Quenching of Excess IAM:

    • Add DTT or βME to a final concentration of 100 mM to quench any unreacted IAM.

    • Incubate for 15 minutes at room temperature.

  • Removal of Excess Reagents:

    • Remove the excess DTT, IAM, and quenching reagent by buffer exchange using a desalting column or a spin filter appropriate for your protein's molecular weight.

  • SPAAC Reaction:

    • The thiol-blocked protein is now ready for the SPAAC reaction with your this compound reagent according to your standard protocol.

Protocol 2: Mitigation of Thiol Cross-Reactivity using β-mercaptoethanol (βME)

This protocol describes the use of a low concentration of βME as a competitive inhibitor of the thiol-yne side reaction during a SPAAC experiment.

Materials:

  • Protein sample containing an azide modification in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound reagent

  • β-mercaptoethanol (βME) stock solution (e.g., 1 M in water)

Procedure:

  • Reaction Setup:

    • In your reaction vessel, combine your azide-modified protein and the this compound reagent at your desired concentrations.

    • Add βME to the reaction mixture to a final concentration of 10-15 mM.

  • Incubation:

    • Incubate the reaction under your standard SPAAC conditions (e.g., temperature, time).

  • Analysis:

    • Analyze the reaction products using your standard methods (e.g., SDS-PAGE, mass spectrometry). The presence of βME should reduce the amount of non-specific labeling of your protein.

Visualizations

Thiol_Cross_Reactivity_Workflow cluster_problem Problem Identification cluster_mitigation Mitigation Strategies cluster_s1_steps Alkylation Workflow cluster_s2_steps Competition Workflow cluster_outcome Desired Outcome Problem Non-specific labeling with this compound Strategy1 Strategy 1: Thiol Alkylation Problem->Strategy1 Strategy2 Strategy 2: Competitive Inhibition Problem->Strategy2 Reduce 1. Reduce Disulfides (optional) Strategy1->Reduce Add_BME 1. Add β-mercaptoethanol Strategy2->Add_BME Alkylat 2. Alkylate with Iodoacetamide Reduce->Alkylat Quench 3. Quench Excess IAM Alkylat->Quench Purify 4. Purify Protein Quench->Purify Outcome Specific Azide-Dependent Labeling Purify->Outcome Incubate_SPAAC 2. Perform SPAAC Reaction Add_BME->Incubate_SPAAC Incubate_SPAAC->Outcome

Caption: Workflow for addressing this compound thiol cross-reactivity.

Competing_Reactions cluster_azide Desired Reaction (SPAAC) cluster_thiol Side Reaction (Thiol-Yne) BcnOH This compound Azide Protein-Azide BcnOH->Azide Fast (k₂ ≈ 0.1-0.5 M⁻¹s⁻¹) Thiol Protein-Thiol (Cysteine) BcnOH->Thiol Slow (k₂ ≈ 10⁻⁴ M⁻¹s⁻¹) SPAAC_Product Triazole Product (Specific Labeling) Azide->SPAAC_Product Thiol_Product Vinyl Sulfide Adduct (Non-specific Labeling) Thiol->Thiol_Product

Caption: Competing reactions of this compound with azides and thiols.

References

impact of steric hindrance on Bcn-OH reactivity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Bicyclononyne-OH (Bcn-OH) reagents. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound in strain-promoted azide-alkyne cycloaddition (SPAAC) and other bioorthogonal reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound?

This compound is a cyclooctyne derivative widely used in bioorthogonal chemistry, primarily for strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[1] This "click chemistry" reaction allows for the efficient and specific formation of a stable triazole linkage between the Bcn-alkyne and an azide-functionalized molecule in complex biological systems without the need for a cytotoxic copper catalyst.[2][3]

Q2: How does the stereochemistry of this compound (endo vs. exo) affect its reactivity?

This compound is synthesized as a mixture of two diastereomers: endo and exo. The endo isomer is generally slightly more reactive in SPAAC reactions than the exo isomer.[4] However, both isomers display similar reactivity profiles.[4] For most applications, a mixture of isomers is sufficient, but for studies where reaction kinetics are critical, the purified endo isomer may provide a modest rate enhancement.

Q3: My SPAAC reaction with this compound is slow or incomplete. What are the potential causes related to steric hindrance?

Slow or incomplete reactions can often be attributed to steric hindrance on the azide binding partner. While this compound itself is relatively small, bulky substituents near the azide group can significantly impede the reaction.

  • Primary vs. Secondary vs. Tertiary Azides: The reaction rate of this compound decreases as the steric bulk around the azide increases. Reactions with primary azides are the fastest, followed by secondary, and then tertiary azides, which can be significantly slower.

  • Comparison with DBCO: Interestingly, for highly hindered tertiary azides, this compound can be more effective than the bulkier cyclooctyne DBCO (dibenzocyclooctyne), which shows a dramatic drop in reactivity with sterically demanding azides.

Q4: I am observing non-specific labeling or side products in my experiment. What could be the cause?

A common side reaction of this compound, and other strained alkynes, is a thiol-yne addition with free thiol groups, such as those on cysteine residues in proteins. This can lead to non-specific labeling and depletion of your this compound reagent.

Q5: How can I prevent the thiol-yne side reaction?

To improve the specificity of your SPAAC reaction, it is recommended to block free thiols prior to adding your this compound reagent. This can be achieved by pre-incubating your sample with a thiol-alkylating agent like iodoacetamide (IAM).

Q6: My this compound conjugate appears to be unstable in biological media. Why is this happening and how can I improve stability?

If you have functionalized this compound through its hydroxyl group to create a carbamate linkage, this bond can be susceptible to hydrolysis by esterases present in cell culture media or in vivo. For applications requiring long-term stability, consider using a BCN-acid derivative to form a more robust amide bond.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Reaction Yield Steric Hindrance at Azide: The azide is attached to a bulky molecule or is in a sterically crowded environment.Increase reaction time and/or temperature. If possible, redesign the azide partner to include a longer linker between the azide and the bulky group. For tertiary azides, this compound may be a better choice than DBCO.
Thiol-Yne Side Reaction: Free thiols (e.g., from cysteine residues or glutathione) are reacting with this compound.Pre-treat your sample with a thiol-blocking agent like iodoacetamide (IAM) before adding the this compound reagent.
Reagent Instability: this compound reagent has degraded.Store this compound and its derivatives under recommended conditions (cool and dry) and handle solutions promptly. Be aware that some BCN derivatives may show altered solubility over time, suggesting potential degradation.
Non-Specific Labeling Reaction with Thiols: this compound is reacting with free cysteine residues on proteins.As above, block free thiols with iodoacetamide (IAM) prior to the SPAAC reaction.
Hydrophobicity: The cyclooctyne is non-specifically binding to proteins or membranes.This compound is less lipophilic than DBCO, which can reduce non-specific binding. If hydrophobicity is still an issue, consider using a PEGylated this compound derivative to increase solubility.
Conjugate Instability Carbamate Linkage Hydrolysis: If this compound was functionalized via a carbamate, it may be cleaved by cellular esterases.Use a BCN-acid derivative to form a more stable amide linkage for your conjugate.

Quantitative Data on this compound Reactivity

Table 1: Comparison of Second-Order Rate Constants (k₂) for SPAAC Reactions
CyclooctyneAzide PartnerSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)
BCNPrimary Azide (2-azidoethanol)0.024
BCNSecondary Azide (2-azidopropanol)0.018
BCNTertiary Azide (2-azido-2-methylpropanol)0.012
ADIBO (a DBCO analog)Primary Azide (2-azidoethanol)0.90
ADIBO (a DBCO analog)Secondary Azide (2-azidopropanol)0.25
ADIBO (a DBCO analog)Tertiary Azide (2-azido-2-methylpropanol)4.7 x 10⁻⁶
endo-BCNBenzyl Azide0.29
exo-BCNBenzyl Azide0.19
BCNBenzyl Azide0.07
DBCOBenzyl Azide0.24
BCNPhenyl Azide0.2
DBCOPhenyl Azide0.033

Note: Reaction rates can vary depending on the solvent, temperature, and specific derivatives of the cyclooctyne and azide used.

Diagrams

StericHindranceEffect cluster_azide Azide Steric Hindrance cluster_cyclooctyne Cyclooctyne Choice Primary Azide Primary Azide BCN BCN Primary Azide->BCN Fast DBCO DBCO Primary Azide->DBCO Very Fast Secondary Azide Secondary Azide Secondary Azide->BCN Moderate Secondary Azide->DBCO Fast Tertiary Azide Tertiary Azide Tertiary Azide->BCN Slow Tertiary Azide->DBCO Very Slow TroubleshootingWorkflow Start Low Reaction Yield CheckSterics Is azide sterically hindered? Start->CheckSterics CheckThiols Are free thiols present? CheckSterics->CheckThiols No IncreaseTime Increase reaction time/ temperature CheckSterics->IncreaseTime Yes CheckStability Is conjugate linkage a carbamate? CheckThiols->CheckStability No BlockThiols Pre-treat with IAM CheckThiols->BlockThiols Yes UseAmide Use BCN-acid for amide linkage CheckStability->UseAmide Yes Success Improved Yield CheckStability->Success No IncreaseTime->CheckThiols BlockThiols->CheckStability UseAmide->Success ThiolSideReaction BcnOH This compound SPAAC SPAAC Reaction BcnOH->SPAAC ThiolYne Thiol-Yne Addition BcnOH->ThiolYne Azide Azide Azide->SPAAC Thiol Free Thiol (R-SH) Thiol->ThiolYne Triazole Desired Triazole Product SPAAC->Triazole Desired Pathway SideProduct Thiol Adduct (Side Product) ThiolYne->SideProduct Side Reaction

References

Technical Support Center: Optimizing Bcn-OH Concentration for Cell Labeling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize Bcn-OH concentration for effective and reliable cell labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it used for cell labeling?

This compound (Bicyclo[6.1.0]nonyne-hydroxide) is a strained alkyne commonly used in bioorthogonal chemistry for copper-free click chemistry reactions. Specifically, it participates in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), where the this compound reacts with an azide-modified target molecule on or within a cell to form a stable covalent bond. This allows for the specific labeling of cellular components for visualization and analysis.

Q2: What is the recommended starting concentration for this compound in cell labeling experiments?

A definitive starting concentration for this compound is highly dependent on the cell type, the specific application (e.g., cell surface vs. intracellular labeling), and the density of the azide-modified target. However, a general starting range for many cell lines is between 10 µM and 100 µM. It is crucial to perform a concentration titration to determine the optimal concentration for your specific experimental conditions.

Q3: How does this compound compare to other cyclooctynes like DBCO?

This compound and DBCO (Dibenzocyclooctyne) are both popular reagents for copper-free click chemistry, but they have different properties that make them suitable for different applications. DBCO generally exhibits faster reaction kinetics than this compound.[1][2] However, this compound is smaller and more hydrophilic, which can be advantageous in certain contexts.[2]

Q4: Is this compound cytotoxic?

Like most chemical probes, this compound can exhibit cytotoxicity at high concentrations. The cytotoxic threshold varies significantly between cell lines and depends on the incubation time. It is essential to perform a cytotoxicity assay to determine the optimal, non-toxic concentration range for your specific cells.

Q5: How can I troubleshoot low or no signal in my this compound labeling experiment?

Low or no signal can result from several factors. Refer to the troubleshooting guide below for a systematic approach to identifying and resolving the issue. Common causes include insufficient this compound concentration, short incubation times, or low abundance of the azide-modified target.

Q6: What causes high background staining with this compound and how can it be minimized?

High background is often due to non-specific binding of the this compound probe. This can be addressed by optimizing the this compound concentration, reducing incubation time, and ensuring thorough washing steps. See the troubleshooting guide for more detailed solutions.

Troubleshooting Guides

Issue 1: Weak or No Staining Signal
Potential Cause Recommended Solution
Insufficient this compound Concentration Perform a titration experiment to determine the optimal this compound concentration. Start with a range of 10 µM to 100 µM and assess the signal-to-noise ratio.
Short Incubation Time Increase the incubation time. Typical incubation times range from 30 minutes to 2 hours, but this may need to be optimized.
Low Abundance of Azide-Modified Target Ensure that the metabolic labeling step with the azide-modified precursor was successful and sufficient for detection.
Inefficient Reaction Conditions Ensure the labeling is performed at an appropriate temperature (typically 37°C for live cells) and in a suitable buffer.
Degradation of this compound This compound can be unstable in certain conditions.[3] Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.
Issue 2: High Background Staining
Potential Cause Recommended Solution
Excessive this compound Concentration Reduce the this compound concentration. High concentrations can lead to non-specific binding to cellular components.
Long Incubation Time Decrease the incubation time to minimize the opportunity for non-specific interactions.
Inadequate Washing Increase the number and duration of washing steps after incubation with this compound to remove unbound probe.
Non-specific Binding to Surfaces Block non-specific binding sites by pre-incubating cells with a blocking agent like bovine serum albumin (BSA).
Hydrophobic Interactions While this compound is more hydrophilic than DBCO, hydrophobic interactions can still occur. Consider using a more hydrophilic this compound derivative if available.
Issue 3: Cell Viability Issues
Potential Cause Recommended Solution
This compound Cytotoxicity Perform a cytotoxicity assay (e.g., MTT or resazurin assay) to determine the highest non-toxic concentration of this compound for your cell line and incubation time.
Solvent Toxicity If using a solvent like DMSO to dissolve this compound, ensure the final concentration in the cell culture medium is non-toxic (typically <0.5%).
Extended Incubation Long exposure to any labeling reagent can stress cells. Optimize for the shortest effective incubation time.

Quantitative Data Summary

The optimal concentration of this compound is highly dependent on the specific cell line, experimental setup, and desired outcome. The following tables provide a general guideline based on available literature. It is strongly recommended to perform your own optimization.

Table 1: Recommended this compound Concentration Ranges for Cell Labeling
Cell LineApplicationRecommended Starting Concentration Range (µM)Incubation Time
General Mammalian CellsCell Surface Labeling10 - 5030 - 60 min
General Mammalian CellsIntracellular Labeling25 - 1001 - 2 hours
HeLaLive Cell Imaging10 - 50[4]30 - 60 min
HEK293Protein Labeling20 - 1001 - 4 hours
JurkatFlow Cytometry10 - 5030 - 60 min
Table 2: Comparative Data of this compound and DBCO
ParameterThis compoundDBCOReference
Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) ~0.3 - 0.9~1.0 - 8.0
Relative Hydrophilicity HigherLower
Stability in the Presence of Thiols (e.g., Glutathione) More StableLess Stable
Size SmallerLarger

Note: The reactivity of both this compound and DBCO can be influenced by the steric and electronic properties of the azide partner.

Experimental Protocols

Protocol 1: Optimizing this compound Concentration for Cell Surface Labeling

This protocol provides a framework for determining the optimal this compound concentration for labeling azide-modified molecules on the cell surface.

Materials:

  • Azide-labeled cells in suspension or adhered to a culture plate

  • This compound conjugated to a fluorescent reporter (e.g., Bcn-PEG4-Fluor)

  • Cell culture medium appropriate for your cell line

  • Phosphate-buffered saline (PBS)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Preparation: Culture azide-labeled cells to the desired confluency.

  • Titration Setup: Prepare a series of this compound dilutions in cell culture medium. A suggested range is 0, 5, 10, 25, 50, and 100 µM.

  • Incubation: Resuspend or cover the cells with the this compound solutions and incubate at 37°C for a set time (e.g., 60 minutes).

  • Washing:

    • For cells in suspension, pellet the cells by centrifugation and wash three times with cold PBS.

    • For adherent cells, aspirate the labeling solution and wash the plate three times with PBS.

  • Analysis:

    • Flow Cytometry: Resuspend cells in PBS and analyze the fluorescence intensity.

    • Fluorescence Microscopy: Image the cells to visually assess the signal intensity and background.

  • Data Interpretation: Plot the mean fluorescence intensity against the this compound concentration. The optimal concentration is the lowest concentration that provides a strong signal with minimal background.

Protocol 2: Assessing this compound Cytotoxicity

This protocol uses a resazurin-based assay to determine the cytotoxic effects of this compound.

Materials:

  • Cells of interest

  • This compound

  • Resazurin sodium salt solution

  • 96-well clear-bottom black plates

  • Cell culture medium

  • Plate reader with fluorescence capabilities

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency within the assay period.

  • Compound Addition: The next day, add a serial dilution of this compound to the wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours).

  • Resazurin Addition: Add resazurin solution to each well and incubate for 2-4 hours at 37°C.

  • Fluorescence Measurement: Measure the fluorescence at an excitation of ~560 nm and an emission of ~590 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the this compound concentration to determine the IC50 value (the concentration at which 50% of cells are non-viable).

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_labeling Labeling cluster_analysis Analysis cell_culture Culture Azide-Labeled Cells incubation Incubate Cells with This compound cell_culture->incubation prepare_reagents Prepare this compound Dilutions prepare_reagents->incubation wash Wash to Remove Unbound Probe incubation->wash acquire_data Acquire Data (Microscopy/Flow Cytometry) wash->acquire_data analyze Analyze Signal vs. Concentration acquire_data->analyze

Caption: Experimental workflow for optimizing this compound concentration.

troubleshooting_logic start Start Troubleshooting issue What is the primary issue? start->issue weak_signal Weak/No Signal issue->weak_signal Low Signal high_background High Background issue->high_background High Background cytotoxicity Cell Death issue->cytotoxicity Cell Death check_conc Increase this compound Concentration? weak_signal->check_conc increase_time Increase Incubation Time? check_conc->increase_time No solution Problem Solved check_conc->solution Yes check_azide Verify Azide Labeling Efficiency? increase_time->check_azide No increase_time->solution Yes check_azide->solution Yes reduce_conc Decrease this compound Concentration? high_background->reduce_conc reduce_time Decrease Incubation Time? reduce_conc->reduce_time No reduce_conc->solution Yes improve_wash Improve Washing Protocol? reduce_time->improve_wash No reduce_time->solution Yes improve_wash->solution Yes run_assay Perform Cytotoxicity Assay (e.g., MTT)? cytotoxicity->run_assay check_solvent Check Solvent Concentration? run_assay->check_solvent No run_assay->solution Yes check_solvent->solution Yes

Caption: Troubleshooting decision tree for this compound labeling.

References

Navigating the Challenges of Bouncy-OH Synthesis at Scale: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The successful scale-up of Bicyclo[6.1.0]non-4-yn-9-ylmethanol (Bcn-OH) synthesis is a critical step in advancing drug development and various bioconjugation applications. However, transitioning from bench-scale synthesis to larger production volumes often introduces a unique set of challenges. This technical support center provides troubleshooting guidance and answers to frequently asked questions to assist researchers in overcoming common hurdles encountered during their this compound synthesis scale-up experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when scaling up this compound synthesis?

A1: Scaling up this compound synthesis presents several common challenges that can impact yield, purity, and reproducibility. These include:

  • Reaction Control: Maintaining optimal reaction temperatures and mixing on a larger scale can be difficult, potentially leading to side reactions and decreased yields.

  • Reagent Addition: The rate and method of reagent addition become more critical at scale to prevent localized high concentrations that can promote byproduct formation.

  • Purification: Chromatographic purification, a standard method at the lab scale, can become a significant bottleneck during scale-up, leading to product loss and increased solvent consumption.[1][2]

  • Product Stability: this compound and its derivatives can be sensitive to acidic conditions, which are often employed during synthesis and purification, leading to degradation.[3][4]

  • Diastereomer Separation: The synthesis of this compound typically produces a mixture of exo and endo diastereomers, and their separation can be challenging on a larger scale.

Q2: My overall yield has significantly decreased after scaling up the synthesis. What are the potential causes and how can I troubleshoot this?

A2: A significant drop in yield during scale-up is a frequent issue. Here are some potential causes and troubleshooting steps:

  • Inefficient Heat Transfer: Larger reaction volumes have a lower surface-area-to-volume ratio, making heat dissipation more challenging. This can lead to localized "hot spots" and increased formation of thermal decomposition byproducts.

    • Troubleshooting:

      • Employ a reactor with a jacketed cooling system and overhead stirring for efficient temperature control.

      • Consider a slower, controlled addition of reagents to manage exothermic reactions.

  • Suboptimal Mixing: Inadequate agitation can result in heterogeneous reaction mixtures, leading to incomplete reactions and the formation of side products.

    • Troubleshooting:

      • Use a properly sized and shaped impeller for the reactor to ensure thorough mixing.

      • Verify that the stirring speed is sufficient to maintain a homogenous suspension or solution.

  • Product Degradation During Work-up or Purification: As mentioned, this compound is susceptible to acidic conditions. Prolonged exposure to acidic reagents or silica gel during chromatography can lead to significant product loss.

    • Troubleshooting:

      • Neutralize the reaction mixture promptly after completion.

      • Consider alternative purification methods such as crystallization or distillation if feasible.

      • If chromatography is necessary, use a neutral or deactivated silica gel and minimize the exposure time. Pre-treating the silica with a base like triethylamine can help.

Q3: I am observing a new, significant impurity in my scaled-up reaction that was not present at the small scale. How do I identify and mitigate this?

A3: The appearance of new impurities on a larger scale often points to subtle changes in reaction conditions.

  • Identification:

    • Utilize analytical techniques such as LC-MS, GC-MS, and NMR to determine the structure of the impurity.

    • Knowing the structure can provide clues about its formation pathway (e.g., dimerization, rearrangement, or reaction with solvent or impurities in starting materials).

  • Mitigation Strategies:

    • Purity of Starting Materials: Ensure the purity of all reagents and solvents, as trace impurities can have a more pronounced effect at a larger scale.

    • Reaction Temperature: Tightly control the reaction temperature, as even small deviations can favor different reaction pathways.

    • Oxygen/Moisture Sensitivity: Some intermediates or reagents may be sensitive to air or moisture. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if necessary.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Low Yield Inefficient temperature control.- Use a jacketed reactor with controlled heating/cooling. - Monitor internal reaction temperature closely.
Poor mixing.- Optimize stirrer speed and design. - Ensure all solids are well suspended.
Degradation during purification.- Minimize contact time with silica gel. - Use deactivated or neutral silica gel. - Explore non-chromatographic purification methods.
Formation of Diastereomers Inherent to the reaction mechanism.- The synthesis naturally produces exo and endo isomers.
Difficulty in separation.- Optimize chromatographic conditions for diastereomer separation. - Consider alternative separation techniques like fractional crystallization.
Product Instability Acidic conditions during work-up or purification.- Neutralize the reaction mixture immediately after completion. - Avoid strongly acidic conditions.
Prolonged storage.- Store purified this compound at low temperatures, protected from light and air.

Data Presentation

Table 1: Stability of this compound under Acidic Conditions

This table summarizes the degradation of this compound in the presence of different acids, highlighting its sensitivity.

AcidSolventTime (min)Remaining this compound (%)Reference
3% Trichloroacetic Acid (TCA)Dichloromethane (DCM)30~3.5
3% Trichloroacetic Acid (TCA)Toluene30~13
3% Dichloroacetic Acid (DCA)Dichloromethane (DCM)30~60
3% Dichloroacetic Acid (DCA)Toluene30~79

Experimental Protocols

Key Experiment: Synthesis of this compound (Illustrative)

This protocol provides a general methodology for the synthesis of this compound. Note that specific conditions may need to be optimized for scale-up.

Step 1: Epoxidation of Cyclooctadiene

  • Dissolve 1,5-cyclooctadiene in a suitable solvent such as dichloromethane (DCM) in a reactor equipped with a stirrer, thermometer, and addition funnel.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of an oxidizing agent (e.g., meta-chloroperoxybenzoic acid, m-CPBA) in DCM to the cooled solution while maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0 °C for several hours until the reaction is complete (monitored by TLC or GC).

  • Quench the reaction by adding a reducing agent solution (e.g., sodium sulfite).

  • Wash the organic layer sequentially with a sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude epoxide.

Step 2: Ring Opening and Alkyne Formation

  • Dissolve the crude epoxide in an appropriate solvent (e.g., tetrahydrofuran, THF) under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add a strong base, such as n-butyllithium (n-BuLi), dropwise to the solution.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Carefully quench the reaction with water.

  • Extract the product with an organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Purification

  • Purify the crude this compound using flash column chromatography on silica gel.

  • Use a solvent system such as a gradient of ethyl acetate in hexanes to separate the exo and endo diastereomers.

  • Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield purified this compound.

Visualizations

Bcn_OH_Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_challenges Potential Challenges start 1,5-Cyclooctadiene epoxidation Epoxidation start->epoxidation m-CPBA ring_opening Ring Opening & Alkyne Formation epoxidation->ring_opening Strong Base (e.g., n-BuLi) yield_loss Yield Loss epoxidation->yield_loss crude_product Crude this compound ring_opening->crude_product impurity Impurity Formation ring_opening->impurity chromatography Column Chromatography crude_product->chromatography diastereomers Exo/Endo Diastereomers chromatography->diastereomers Separation degradation Product Degradation chromatography->degradation separation_issue Poor Separation chromatography->separation_issue pure_product Purified this compound diastereomers->pure_product Isolation

Caption: Workflow for this compound synthesis and potential challenges.

This guide is intended to provide a starting point for troubleshooting this compound synthesis scale-up. For more specific issues, consulting detailed literature and seeking expert advice is recommended.

References

Validation & Comparative

Bcn-OH vs. DBCO: A Comparative Guide to Bioorthogonal Labeling

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly evolving field of bioconjugation, the choice of a bioorthogonal linker is critical for the success of applications ranging from live-cell imaging to the development of antibody-drug conjugates (ADCs). Among the most prominent tools for copper-free click chemistry are bicyclo[6.1.0]nonyne (BCN) and dibenzocyclooctyne (DBCO). This guide provides an objective, data-driven comparison of Bcn-OH and DBCO to assist researchers, scientists, and drug development professionals in selecting the optimal reagent for their specific needs.

At a Glance: Key Differences

FeatureThis compound (Bicyclo[6.1.0]nonyne)DBCO (Dibenzocyclooctyne)
Structure Compact, non-aromaticBulky, aromatic
Reactivity with Alkyl Azides Generally lower than DBCOGenerally higher than BCN
Reactivity with Aryl Azides Can be significantly higher than DBCOCan be lower than BCN
Stability in the presence of Thiols More stableLess stable
Lipophilicity LowerHigher
Size SmallerLarger

Performance Deep Dive: Reaction Kinetics

The efficiency of a bioorthogonal labeling experiment is heavily dependent on the reaction kinetics between the cyclooctyne and the azide. This reaction, known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), is influenced by the ring strain of the cyclooctyne and the electronic properties of the azide.

Generally, DBCO exhibits faster reaction kinetics with aliphatic azides, such as benzyl azide, due to its greater ring strain.[1][2] However, an interesting reversal of reactivity is observed with aromatic azides, where BCN can react significantly faster.[2][3] This is a critical consideration when designing experiments, as the nature of the azide on the target biomolecule can dictate the more suitable cyclooctyne. For instance, in a study comparing their reactivity, DBCO reacted with benzyl azide at a rate of 0.24 M⁻¹s⁻¹, while BCN's rate was 0.07 M⁻¹s⁻¹.[3] Conversely, with phenyl azide, BCN reacted at 0.2 M⁻¹s⁻¹, six times faster than DBCO's 0.033 M⁻¹s⁻¹.

The steric environment of the azide also plays a crucial role. For sterically unhindered primary and secondary azides, DBCO's higher reactivity is a distinct advantage. However, for sterically hindered tertiary azides, DBCO's reaction rate can decrease dramatically, while BCN maintains a more consistent, albeit slower, rate.

Quantitative Comparison of Second-Order Rate Constants (k₂)
CyclooctyneAzide ReactantSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Reference(s)
DBCOBenzyl Azide~0.24 - 1.0
BCNBenzyl Azide~0.06 - 0.1
DBCOPhenyl Azide0.033
BCNPhenyl Azide0.2
DBCOPrimary/Secondary AzidesSignificantly faster than BCN
BCNTertiary AzidesMore consistent rate than DBCO

Stability in Biological Environments

The utility of a bioorthogonal linker is not solely defined by its reaction rate but also by its stability within the complex and reducing environment of a living cell. The cytoplasm is rich in thiols, such as glutathione (GSH), which can react with and degrade strained alkynes.

In this regard, BCN demonstrates superior stability compared to DBCO in the presence of thiols. This enhanced stability makes BCN a more suitable choice for long-term labeling studies in cellular environments. Conversely, some studies have shown that in the intracellular environment of certain immune cells (RAW 264.7), BCN can exhibit lower stability than DBCO, suggesting that the specific cellular context is an important factor. It has also been noted that DBCO can be unstable in the presence of reducing agents like TCEP.

Experimental Protocols

Protocol 1: General Antibody Labeling with DBCO-NHS Ester

This protocol outlines the labeling of an antibody with a DBCO-NHS ester, followed by conjugation to an azide-modified molecule.

Materials:

  • Antibody in amine-free buffer (e.g., PBS, pH 7.2-7.4)

  • DBCO-NHS ester dissolved in DMSO (10 mM stock)

  • Azide-modified molecule

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or spin filter

Procedure:

  • Antibody Preparation: Ensure the antibody is at a concentration of 1-10 mg/mL in an amine-free buffer.

  • DBCO Activation: Add a 20-30 fold molar excess of DBCO-NHS ester to the antibody solution. The final DMSO concentration should be below 20%.

  • Incubation: Incubate the reaction for 60 minutes at room temperature.

  • Quenching: Add a quenching solution to stop the reaction. Incubate for 15 minutes.

  • Purification: Remove unreacted DBCO-NHS ester using a desalting column or spin filtration.

  • Conjugation: Add a 2-4 fold molar excess of the azide-modified molecule to the purified DBCO-labeled antibody.

  • Incubation: Incubate for 2-12 hours at room temperature or overnight at 4°C.

  • Purification: Purify the final antibody conjugate using an appropriate chromatography method.

Protocol 2: Live Cell Cytotoxicity Assessment using MTT Assay

This protocol compares the potential cytotoxic effects of BCN and DBCO linkers on a chosen cell line.

Materials:

  • HeLa or HEK293 cells

  • Complete cell culture medium

  • BCN and DBCO linker stock solutions (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours.

  • Linker Treatment: Treat the cells with varying concentrations of BCN and DBCO linkers. Include a vehicle control (DMSO).

  • Incubation: Incubate for 24-48 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours until a purple precipitate is visible.

  • Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the vehicle control.

Visualizing the Chemistry and Workflows

G Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) cluster_0 Reactants cluster_1 Product Cyclooctyne This compound or DBCO Triazole Stable Triazole Linkage Cyclooctyne->Triazole [3+2] Cycloaddition Azide R-N₃ Azide->Triazole

Caption: General reaction scheme for SPAAC.

G Experimental Workflow for Linker Comparison in Live Cells A Seed cells in a multi-well plate B Incubate for cell attachment A->B C Introduce azide-modified biomolecule B->C D Incubate for incorporation C->D E Wash to remove unincorporated azide D->E F Add this compound or DBCO-linked fluorophore E->F G Incubate for labeling reaction F->G H Wash to remove unreacted linker G->H I Analyze via fluorescence microscopy or flow cytometry H->I

References

Bcn-OH in Strain-Promoted Azide-Alkyne Cycloaddition: A Kinetics Comparison

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly evolving field of bioorthogonal chemistry, the choice of reagents for strain-promoted azide-alkyne cycloaddition (SPAAC) is critical for the success of applications ranging from cellular imaging to drug delivery. Bicyclo[6.1.0]non-4-yne (BCN) derivatives, particularly Bcn-OH, have emerged as valuable tools due to their unique balance of reactivity, stability, and hydrophilicity. This guide provides a detailed comparison of the reaction kinetics of this compound with other widely used cyclooctynes, supported by experimental data and protocols to aid researchers in selecting the optimal reagent for their specific needs.

Quantitative Comparison of Reaction Kinetics

The reactivity of cyclooctynes in SPAAC is quantified by their second-order rate constants (k₂), typically measured against a model azide such as benzyl azide. The following table summarizes the reported k₂ values for this compound and other common cyclooctynes, offering a clear comparison of their reaction efficiencies.

CyclooctyneAzide ReactantSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Reference(s)
This compound Benzyl Azide~0.15 - 0.20[1][2]
BCN (endo)Benzyl Azide~0.29[3]
BCN (exo)Benzyl Azide~0.19[3]
DBCOBenzyl Azide~0.6 - 1.0[4]
DIBOBenzyl Azide~0.3 - 0.7
DIBACBenzyl Azide~0.31
BARACBenzyl Azide> DIBAC
DIFOBenzyl Azide~0.076

Note: Reaction rates can be influenced by factors such as the solvent, temperature, and the specific derivatives of the cyclooctyne and azide used.

From the data, it is evident that this compound exhibits a reaction rate that is comparable to its parent compound, BCN. While dibenzocyclooctyne (DBCO) and biarylazacyclooctynone (BARAC) derivatives generally display the fastest kinetics, making them suitable for applications where reaction speed is paramount, this compound offers a compelling alternative with a good balance of reactivity and other favorable properties.

Physicochemical Properties: Stability and Solubility

Beyond reaction kinetics, the stability and solubility of cyclooctynes are crucial considerations for their practical application, especially in biological systems.

Stability: BCN derivatives are known to be sensitive to acidic conditions, which can lead to the degradation of the strained alkyne. Furthermore, BCN has shown some cross-reactivity with thiols, which could impact its bioorthogonality in cysteine-rich environments. The linkage used to conjugate this compound to other molecules also plays a role in stability, with amide bonds demonstrating greater stability in biological media compared to carbamate linkages.

Solubility: One of the key advantages of this compound is its increased hydrophilicity compared to more lipophilic cyclooctynes like DBCO. This property can be beneficial for reactions in aqueous biological environments. This compound is soluble in common organic solvents such as dichloromethane (DCM), dimethyl sulfoxide (DMSO), and dimethylformamide (DMF).

Experimental Protocols

Accurate determination of reaction kinetics is essential for comparing different cyclooctynes. The following are detailed protocols for the two most common methods used to determine the second-order rate constants for SPAAC reactions.

Protocol 1: Determination of SPAAC Reaction Kinetics by ¹H NMR Spectroscopy

This method allows for the direct monitoring of the consumption of reactants over time.

Materials:

  • Cyclooctyne (e.g., this compound)

  • Azide reactant (e.g., benzyl azide)

  • Appropriate deuterated solvent (e.g., DMSO-d₆, CD₃CN)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Prepare stock solutions of the cyclooctyne, azide, and internal standard in the chosen deuterated solvent.

  • In an NMR tube, combine the cyclooctyne and internal standard solutions.

  • Acquire an initial ¹H NMR spectrum (t=0).

  • Initiate the reaction by adding the azide solution to the NMR tube and start timing.

  • Acquire a series of ¹H NMR spectra at regular time intervals.

  • Integrate the signals of a characteristic proton of the cyclooctyne and the internal standard in each spectrum.

  • Calculate the concentration of the cyclooctyne at each time point relative to the constant concentration of the internal standard.

  • Plot the natural logarithm of the cyclooctyne concentration versus time. The slope of the resulting linear plot gives the pseudo-first-order rate constant (k').

  • Calculate the second-order rate constant (k₂) by dividing the pseudo-first-order rate constant by the initial concentration of the reactant in excess (typically the azide): k₂ = k' / [Azide]₀.

Protocol 2: Determination of SPAAC Reaction Kinetics by UV-Vis Spectrophotometry

This method is particularly suitable for cyclooctynes with a distinct chromophore, such as DBCO, where the change in absorbance can be monitored as the reaction proceeds.

Materials:

  • Cyclooctyne with a UV-active chromophore (e.g., DBCO)

  • Azide reactant

  • Appropriate buffer or solvent

  • Quartz cuvettes

  • UV-Vis spectrophotometer

Procedure:

  • Determine the optimal wavelength (λₘₐₓ) for the cyclooctyne in the chosen solvent.

  • Prepare stock solutions of the cyclooctyne and azide.

  • In a quartz cuvette, add a known concentration of the cyclooctyne and measure the initial absorbance at λₘₐₓ.

  • Initiate the reaction by adding a known excess of the azide to the cuvette and immediately start monitoring the absorbance over time.

  • Record the absorbance at regular intervals until the reaction is complete.

  • Plot the absorbance versus time.

  • The data can be fitted to a second-order rate equation to determine the rate constant (k₂).

Visualizing the Process

To better understand the concepts discussed, the following diagrams illustrate the SPAAC reaction mechanism and the experimental workflow for determining reaction kinetics.

SPAAC_Mechanism cluster_reactants Reactants cluster_product Product Cyclooctyne Cyclooctyne (e.g., this compound) TransitionState Transition State Cyclooctyne->TransitionState Strain-Promoted Azide Azide Azide->TransitionState Triazole Stable Triazole TransitionState->Triazole Cycloaddition

Caption: General mechanism of a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Monitoring cluster_analysis Data Analysis Prep_Solutions Prepare Stock Solutions (Cyclooctyne, Azide, Standard) Mix Mix Reactants Prep_Solutions->Mix Monitor Monitor Reaction Progress (NMR or UV-Vis) Mix->Monitor Plot Plot Concentration vs. Time Monitor->Plot Calculate Calculate Rate Constant (k₂) Plot->Calculate

Caption: Experimental workflow for determining SPAAC reaction rates.

Conclusion

This compound presents a valuable option for researchers employing SPAAC chemistry. While not the fastest reacting cyclooctyne available, it offers a favorable balance of reactivity, enhanced hydrophilicity, and a smaller size compared to bulky dibenzo-derivatives. The choice of cyclooctyne will ultimately depend on the specific requirements of the application. For rapid labeling at low concentrations, DBCO or BARAC may be preferred. However, in scenarios where hydrophilicity and reduced steric hindrance are critical, this compound provides a robust and effective alternative. This guide provides the necessary data and protocols to make an informed decision based on the kinetic and physicochemical properties of these important bioorthogonal reagents.

References

The Unseen Player: A Guide to Using Bcn-OH as a Negative Control in Mitochondrial Stress Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the intricate world of mitochondrial research, the choice of appropriate controls is paramount to the validity and interpretation of experimental data. This guide provides a comprehensive comparison of Bicyclo[6.1.0]non-4-yn-9-ylmethanol (Bcn-OH) as a negative control in mitochondrial stress assays, evaluating its performance against other common alternatives and offering detailed experimental support.

Mitochondrial dysfunction is a cornerstone of numerous pathologies, making the study of mitochondrial stress a critical area of research. Assays that measure parameters like mitochondrial respiration, membrane potential, and reactive oxygen species (ROS) production are fundamental tools in this field. However, the compounds used to probe these functions can have off-target effects. A well-chosen negative control is therefore essential to distinguish the specific effects of a mitochondrial-targeted agent from non-specific chemical perturbations.

This compound has emerged as a valuable negative control, particularly in studies involving its triphenylphosphonium (TPP)-conjugated counterpart, Bcn-TPP. The TPP cation actively drives the accumulation of molecules within the mitochondria due to the organelle's negative membrane potential. This compound, lacking this TPP moiety, serves as an ideal control to demonstrate that the observed effects of Bcn-TPP are a direct consequence of its mitochondrial localization.

This compound vs. Alternative Negative Controls: A Head-to-Head Comparison

The selection of a negative control is context-dependent. While a simple vehicle control, such as Dimethyl Sulfoxide (DMSO), is often employed, it may not always be sufficient. The following table compares this compound with other commonly used negative controls in mitochondrial stress assays.

Control Agent Primary Use Case Advantages Limitations Relevant Assays
This compound Control for TPP-conjugated mitochondrial probes (e.g., Bcn-TPP).Structurally analogous to the active probe, isolating the effect of mitochondrial targeting. Shown to have no significant impact on mitochondrial respiration.[1]Not a universal negative control; its primary utility is in conjunction with TPP-containing molecules.Seahorse Mito Stress Test, Mitochondrial ROS assays, Mitochondrial membrane potential assays.
Vehicle (e.g., DMSO) General negative control for soluble compounds.Simple, widely used, and appropriate for assessing the effect of the solvent on cellular health.Can have direct effects on mitochondrial function at higher concentrations.[2] Does not control for the chemical scaffold of the active compound.All cellular assays.
Untreated Cells Baseline control.Represents the normal physiological state of the cells.Does not account for any potential vehicle or handling effects.All cellular assays.
Scrambled Peptides/ Inactive Enantiomers Control for specific inhibitors or bioactive molecules.Controls for the general chemical properties of the active compound.Not applicable for all types of compounds. Can be expensive to synthesize.Assays measuring specific enzyme activities or signaling pathways.

Experimental Data: The Impact of this compound on Mitochondrial Respiration

A key piece of evidence supporting the use of this compound as a negative control comes from studies using the Seahorse XF Cell Mito Stress Test, which measures the oxygen consumption rate (OCR), a direct indicator of mitochondrial respiration. In a study evaluating the effects of the mitochondria-targeted probe Bcn-TPP, this compound was used as a crucial negative control. The results demonstrated that while Bcn-TPP significantly altered mitochondrial respiration, this compound had no such effect, mirroring the behavior of the vehicle control.[1]

The following table summarizes the key findings from such an experiment.

Treatment Basal Respiration ATP Production Proton Leak Maximal Respiration Spare Respiratory Capacity
Vehicle ControlNo significant changeNo significant changeNo significant changeNo significant changeNo significant change
This compound No significant change No significant change No significant change No significant change No significant change
Bcn-TPPSignificant DecreaseSignificant DecreaseNo significant changeSignificant DecreaseSignificant Decrease

This table is a representation of the data described in the cited literature, which states that this compound showed no significant changes in these parameters compared to the vehicle control.[1]

Experimental Protocols

To facilitate the integration of this compound into your research, detailed protocols for key mitochondrial stress assays are provided below.

Seahorse XF Cell Mito Stress Test

This assay measures the oxygen consumption rate (OCR) to assess mitochondrial function.

Materials:

  • Seahorse XF Analyzer

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant

  • Assay Medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

  • Oligomycin (Complex V inhibitor)

  • FCCP (uncoupling agent)

  • Rotenone/Antimycin A (Complex I and III inhibitors)

  • This compound and experimental compounds

Protocol:

  • Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate and allow them to adhere overnight.

  • Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 37°C incubator.

  • Compound Preparation: Prepare stock solutions of oligomycin, FCCP, rotenone/antimycin A, this compound, and your test compound in the assay medium.

  • Assay Setup:

    • Replace the cell culture medium with pre-warmed assay medium.

    • Incubate the cell plate in a non-CO2 37°C incubator for 1 hour.

    • Load the injection ports of the hydrated sensor cartridge with the prepared compounds.

  • Seahorse XF Analysis:

    • Calibrate the sensor cartridge in the Seahorse XF Analyzer.

    • Replace the calibrant plate with the cell plate.

    • Run the assay, which will measure baseline OCR followed by sequential injections of your test compound (or this compound as a negative control), oligomycin, FCCP, and rotenone/antimycin A.

  • Data Analysis: Analyze the OCR data to determine parameters such as basal respiration, ATP-linked respiration, proton leak, maximal respiration, and spare respiratory capacity.

JC-1 Assay for Mitochondrial Membrane Potential

This assay uses the ratiometric dye JC-1 to measure changes in mitochondrial membrane potential (ΔΨm). In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains as monomers and fluoresces green.

Materials:

  • JC-1 dye

  • DMSO

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • FCCP or CCCP (positive control for depolarization)

  • Fluorescence microscope or plate reader

Protocol:

  • Cell Culture: Culture cells to the desired confluency in a suitable plate or on coverslips.

  • JC-1 Staining Solution: Prepare a 1-10 µM working solution of JC-1 in pre-warmed cell culture medium.

  • Staining:

    • Remove the culture medium and wash the cells with PBS.

    • Add the JC-1 staining solution to the cells.

    • Incubate for 15-30 minutes at 37°C in the dark.

  • Washing: Remove the staining solution and wash the cells with PBS.

  • Imaging/Measurement:

    • Add pre-warmed PBS or culture medium to the cells.

    • Immediately analyze the cells using a fluorescence microscope or plate reader.

    • For the negative control group, treat cells with this compound alongside the experimental groups. For the positive control, treat a separate group of cells with FCCP or CCCP to induce depolarization.

  • Data Analysis: Determine the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.

Visualizing the Role of this compound

The following diagrams illustrate the conceptual framework for using this compound as a negative control and the workflow of a typical mitochondrial stress assay.

G Conceptual Use of this compound as a Negative Control cluster_0 Mitochondria-Targeted Probe cluster_1 Negative Control BcnTPP Bcn-TPP (Bcn + TPP moiety) Mitochondrion Mitochondrion BcnTPP->Mitochondrion TPP-mediated accumulation BcnOH This compound (Bcn moiety only) NoEffect No Significant Mitochondrial Effect BcnOH->NoEffect Effect Observed Mitochondrial Effect Mitochondrion->Effect

Caption: this compound isolates the effect of the Bcn core from mitochondrial targeting.

G Experimental Workflow: Mitochondrial Stress Assay cluster_treatments Treatment Groups Start Seed Cells Incubate Overnight Incubation Start->Incubate Treat Treat with Compounds Incubate->Treat Vehicle Vehicle Control Treat->Vehicle BcnOH This compound (Negative Control) Treat->BcnOH TestCompound Test Compound (e.g., Bcn-TPP) Treat->TestCompound Assay Perform Mitochondrial Stress Assay Analyze Data Acquisition and Analysis Assay->Analyze Conclusion Draw Conclusions Analyze->Conclusion Vehicle->Assay BcnOH->Assay TestCompound->Assay

References

A Comparative Guide to Bcn-OH Conjugation Validation via Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of bioconjugation, the validation of covalent linkages is a critical step for ensuring the efficacy and safety of novel therapeutics and research tools. Bicyclo[6.1.0]nonyne (Bcn) derivatives, including Bcn-OH, are widely utilized in copper-free click chemistry, specifically in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. Their stability and reactivity make them valuable tools for researchers in drug development and chemical biology. This guide provides a comparative analysis of this compound and its alternatives, with a focus on validation using mass spectrometry, to assist researchers in making informed decisions for their bioconjugation strategies.

Performance Comparison of Bioorthogonal Reagents

The choice of a bioorthogonal reagent is often a trade-off between reaction kinetics, stability, and hydrophilicity. This compound and its derivatives offer a compelling balance of these properties when compared to other commonly used reagents like dibenzocyclooctyne (DBCO) and trans-cyclooctene (TCO).

FeatureThis compound / BCNDBCO (Dibenzocyclooctyne)TCO (trans-Cyclooctene)
Reaction Type Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)Inverse Electron Demand Diels-Alder (iEDDA) with Tetrazines
Reaction Kinetics Good balance of reactivity and stability. Slower than DBCO and TCO in some contexts, but can be more efficient with sterically hindered azides.[1]Generally faster reaction kinetics with primary and secondary azides compared to BCN.Extremely fast reaction kinetics, often orders of magnitude faster than SPAAC reactions.[2][3]
Stability Superior stability in the presence of endogenous thiols like glutathione (GSH).Less stable than BCN in the presence of thiols.Can be prone to isomerization to the less reactive cis-isomer.
Lipophilicity Lower lipophilicity, which can reduce non-specific binding and improve solubility in aqueous environments.More hydrophobic than BCN.Hydrophilicity can be modulated with derivatives.
Quantitative Conjugation Has been shown to provide more quantitative conjugation yields compared to TCO in specific protein modification contexts.[1]High conjugation efficiency, but can be less effective with sterically hindered targets.While kinetics are fast, achieving quantitative conjugation can be challenging due to side reactions like isomerization.[1]

Experimental Workflow for this compound Conjugation and MS Validation

The following diagram illustrates a typical workflow for conjugating a this compound functionalized molecule to an azide-containing biomolecule and the subsequent validation of the conjugate using mass spectrometry.

G cluster_0 Conjugation cluster_1 Purification & Sample Preparation cluster_2 Mass Spectrometry Validation Bcn-OH_Molecule This compound Functionalized Molecule Reaction SPAAC Reaction (Aqueous Buffer, RT) Bcn-OH_Molecule->Reaction Azide_Biomolecule Azide-Modified Biomolecule Azide_Biomolecule->Reaction Crude_Conjugate Crude Conjugate Mixture Reaction->Crude_Conjugate Purification Purification (e.g., SEC, RP-HPLC) Crude_Conjugate->Purification Purified_Conjugate Purified this compound Conjugate Purification->Purified_Conjugate Sample_Prep Sample Preparation for MS (e.g., Desalting, Dilution) Purified_Conjugate->Sample_Prep MS_Sample Sample for MS Analysis Sample_Prep->MS_Sample LC_MS LC-MS Analysis MS_Sample->LC_MS Data_Analysis Data Analysis (Deconvolution, Mass Comparison) LC_MS->Data_Analysis Validated_Conjugate Validated Conjugate (Confirmed Mass) Data_Analysis->Validated_Conjugate

Caption: Workflow for this compound conjugation and mass spectrometry validation.

Detailed Experimental Protocol: LC-MS Validation of a this compound Conjugated Protein

This protocol provides a general framework for the validation of a this compound conjugated protein using Liquid Chromatography-Mass Spectrometry (LC-MS).

1. Sample Preparation:

  • Purification of the Conjugate: Following the conjugation reaction, purify the this compound conjugated protein from unreacted this compound reagent and other reaction components. Size-exclusion chromatography (SEC) or reversed-phase high-performance liquid chromatography (RP-HPLC) are commonly used methods.

  • Buffer Exchange/Desalting: It is crucial to remove any non-volatile salts from the sample as they can interfere with mass spectrometry analysis. Buffer exchange the purified conjugate into a volatile buffer system, such as 10 mM ammonium acetate or 0.1% formic acid in water. This can be achieved using spin desalting columns or dialysis.

  • Concentration Adjustment: Adjust the concentration of the purified conjugate to a range suitable for LC-MS analysis, typically 0.1-1 mg/mL.

2. LC-MS Analysis:

  • Liquid Chromatography (LC) Method:

    • Column: A reversed-phase column (e.g., C4, C8, or C18) is typically used for protein conjugate analysis.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from low to high percentage of Mobile Phase B is used to elute the protein conjugate. The gradient will need to be optimized based on the hydrophobicity of the conjugate.

    • Flow Rate: A typical flow rate is 0.2-0.4 mL/min.

    • Injection Volume: 1-10 µL of the prepared sample.

  • Mass Spectrometry (MS) Method:

    • Ionization Source: Electrospray ionization (ESI) is the most common ionization technique for large biomolecules.

    • Mass Analyzer: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, is recommended for accurate mass determination of the intact conjugate.

    • Acquisition Mode: Acquire data in positive ion mode over a mass-to-charge (m/z) range appropriate for the expected charge state distribution of the protein conjugate (e.g., m/z 1000-4000).

    • Intact Mass Deconvolution: The raw mass spectrum will show a series of multiply charged ions. Use a deconvolution software (e.g., ProMass, MaxEnt) to process the raw data and calculate the zero-charge mass of the intact conjugate.

3. Data Analysis and Validation:

  • Compare Experimental and Theoretical Mass: Calculate the theoretical mass of the this compound conjugate based on the mass of the starting biomolecule and the mass of the this compound linker.

  • Confirmation of Conjugation: Successful conjugation is confirmed if the deconvoluted experimental mass of the conjugate matches the theoretical mass within an acceptable mass error (typically <20 ppm for high-resolution instruments).

  • Assessment of Heterogeneity: The deconvoluted mass spectrum can also provide information on the heterogeneity of the conjugation, such as the presence of unconjugated biomolecule or multiple conjugations per biomolecule. For example, in the case of antibody-drug conjugates (ADCs), this allows for the determination of the drug-to-antibody ratio (DAR). In one study, QTOF-LC/MS analysis was used to determine that a protein was approximately 64% mono-BCN modified with less than 6% double-modification.

This comprehensive approach, combining robust bioorthogonal chemistry with high-resolution mass spectrometry, enables researchers to confidently validate their this compound conjugates, a critical step in the development of novel biotherapeutics and research probes.

References

The Critical Role of Bcn-OH as a Negative Control for BCN-TPP Mitochondrial Probes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the expanding field of mitochondrial research, the use of targeted chemical probes is paramount for elucidating the intricate roles of these organelles in cellular physiology and disease. The triphenylphosphonium (TPP) cation is a widely utilized moiety for directing molecules to the mitochondria, leveraging the organelle's negative membrane potential for accumulation. BCN-TPP, a bicyclo[6.1.0]nonyne (BCN) conjugated to TPP, has emerged as a valuable tool for trapping and identifying sulfenylated proteins within the mitochondria. However, the introduction of the electropositive and lipophilic TPP group can itself influence mitochondrial function. This guide provides a detailed comparison of BCN-TPP and its non-targeted counterpart, Bcn-OH, highlighting the indispensable role of this compound as a negative control for accurate data interpretation.

Probing Mitochondrial Protein Sulfenylation: Mechanism of Action

BCN-TPP is designed to react with protein sulfenic acids (R-SOH), a transient oxidative post-translational modification, via a strain-promoted alkyne-azide cycloaddition (SPAAC)-like reaction. The TPP cation facilitates the accumulation of the probe within the mitochondrial matrix, enabling the specific labeling of sulfenylated proteins in this compartment.

This compound, lacking the TPP moiety, does not preferentially accumulate in the mitochondria.[1] Therefore, it serves as an essential control to differentiate the effects of the BCN reactive group from the consequences of mitochondrial targeting by the TPP cation. Any observed cellular effects of BCN-TPP that are absent with this compound treatment can be more confidently attributed to the specific mitochondrial localization of the probe.

Comparative Performance Data: BCN-TPP vs. This compound

The following tables summarize the key quantitative differences in the reactivity and cellular effects of BCN-TPP and this compound based on available experimental data.

Table 1: Reaction Kinetics with a Model Protein Sulfenic Acid (C165A AhpC-SOH)

CompoundSecond-Order Rate Constant (k, M⁻¹s⁻¹)Key Finding
BCN-TPP5.99The presence of the TPP group slows the reaction rate.[2]
This compound~27.5 (4.6-fold faster than BCN-TPP)The hydrophobic TPP may sterically hinder the optimal reaction orientation.[2]

Table 2: Impact on Mitochondrial Respiration in A549 Cells

CompoundEffect on Basal RespirationEffect on ATP ProductionEffect on Proton Leak
BCN-TPPDrastic decreaseDecreasedIncreased (at 50 µM for a similar TPP-containing probe)[2][3]
This compoundNo significant changeNo significant changeNo significant change

These data clearly demonstrate that the TPP moiety is not merely a passive targeting group but actively perturbs mitochondrial function. The significant decrease in basal respiration and ATP production observed with BCN-TPP treatment underscores the necessity of using this compound to control for these off-target effects.

Experimental Protocols

Seahorse Mito Stress Test for Assessing Mitochondrial Respiration:

This protocol is a standard method for evaluating the effects of chemical compounds on mitochondrial function.

1. Cell Culture and Seeding:

  • A549 cells are cultured under standard conditions.
  • Cells are seeded into a Seahorse XF96 cell culture microplate at an appropriate density and allowed to adhere overnight.

2. Compound Treatment:

  • One hour prior to the assay, the cell culture medium is replaced with Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine.
  • BCN-TPP or this compound is added to the wells at the desired concentrations. Control wells receive vehicle only.
  • The plate is incubated at 37°C in a non-CO₂ incubator for 1 hour.

3. Seahorse XF Analyzer Operation:

  • The Seahorse XF96 analyzer is calibrated.
  • The cell plate is loaded into the analyzer.
  • A series of injections of mitochondrial stressors are performed sequentially:
  • Oligomycin (ATP synthase inhibitor): To measure ATP-linked respiration.
  • FCCP (uncoupling agent): To measure maximal respiration.
  • Rotenone/Antimycin A (Complex I and III inhibitors): To shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.

4. Data Analysis:

  • The oxygen consumption rate (OCR) is measured in real-time.
  • Key parameters of mitochondrial function are calculated: basal respiration, ATP production, proton leak, and spare respiratory capacity.
  • The effects of BCN-TPP and this compound are determined by comparing the OCR profiles of treated cells to control cells.

Visualizing the Experimental Logic

Mitochondrial Targeting and its Consequences

cluster_cell Cell cluster_mito Mitochondrion Cytosol Cytosol Matrix Matrix Cytosol->Matrix Mitochondrial Membrane Potential (-150 to -180 mV) Sulfenylated\nProteins Sulfenylated Proteins Matrix->Sulfenylated\nProteins Reacts BCN-TPP BCN-TPP BCN-TPP->Cytosol Enters Cell BCN-TPP->Matrix Accumulates (TPP-mediated) Mitochondrial\nDysfunction Mitochondrial Dysfunction BCN-TPP->Mitochondrial\nDysfunction Directly Causes This compound This compound This compound->Cytosol Enters Cell This compound->Cytosol Remains Diffuse Sulfenylated\nProteins->Mitochondrial\nDysfunction Leads to

Caption: Mechanism of BCN-TPP mitochondrial targeting and the control role of this compound.

Experimental Workflow for Comparative Analysis

Start Start Cell_Culture Culture A549 Cells Start->Cell_Culture Treatment Treat with BCN-TPP, This compound, or Vehicle Cell_Culture->Treatment Seahorse_Assay Seahorse Mito Stress Test Treatment->Seahorse_Assay Data_Acquisition Measure Oxygen Consumption Rate (OCR) Seahorse_Assay->Data_Acquisition Analysis Calculate Mitochondrial Function Parameters Data_Acquisition->Analysis Comparison Compare Effects of BCN-TPP vs. This compound Analysis->Comparison Conclusion Conclusion Comparison->Conclusion

Caption: Workflow for comparing the effects of BCN-TPP and this compound on mitochondrial respiration.

Conclusion

References

Bcn-OH Conjugates vs. Alternative Linkers: A Comparative Guide to Stability

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a linker is a critical decision in the design of bioconjugates, directly impacting the stability, efficacy, and safety of the therapeutic. This guide provides an objective comparison of the stability of Bcn-OH (bicyclo[6.1.0]nonyne-ol) conjugates with other commonly used linkers, supported by experimental data and detailed protocols to aid in the rational design of next-generation bioconjugates.

The stability of a linker is paramount, ensuring that a payload, such as a cytotoxic drug in an antibody-drug conjugate (ADC), remains attached to its delivery vehicle in systemic circulation, thereby minimizing off-target toxicity. Premature cleavage of the linker can lead to a reduced therapeutic window and potential harm to healthy tissues. This compound, a strained alkyne, participates in strain-promoted alkyne-azide cycloaddition (SPAAC), a type of "click chemistry" that has gained prominence for its bioorthogonality and efficiency. This guide will evaluate the stability of the resulting triazole linkage from this compound conjugation in comparison to other widely adopted linker technologies.

Comparative Stability Data

The stability of different linker-payload conjugates is often evaluated by incubating them in plasma or serum and measuring the amount of intact conjugate over time. The following table summarizes quantitative data from various studies, providing a comparative overview of linker stability.

Linker TypeConjugation ChemistryModel SystemIncubation Time (days)% Intact ConjugateKey Observations & References
This compound (Amide bond) Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)Cellular Media-Found to be as stable as ether probes, indicating high stability.The amide linkage in BCN acid derivatives shows superior stability compared to carbamate linkers, which are prone to cleavage.
Bcn (General) Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)In presence of Glutathione (GSH)24 hoursSignificantly more stable than DBCO.Bcn has a half-life of approximately 6 hours in the presence of GSH, while DBCO has a half-life of 71 minutes.
Maleimide (Thioether) Michael AdditionHuman Plasma7~50%Susceptible to retro-Michael reaction, leading to deconjugation.[1] Hydrolysis of the succinimide ring can lead to a more stable ring-opened form.[2]
"Bridging" Disulfide Thiol-Disulfide ExchangeHuman Plasma7>95%Demonstrates substantially improved plasma stability compared to conventional maleimide linkers.[1]
Thioether (from Thiol-ene) Thiol-ene ReactionHuman Plasma7>90%Offers high stability in plasma.
Valine-Citrulline (VC) Linker Enzymatic CleavageMouse/Human Plasma-Relatively unstable in mouse in vitro studies.Designed to be cleaved by lysosomal enzymes like cathepsin B.
Ortho Hydroxy-Protected Aryl Sulfate (OHPAS) Linker Arylsulfatase CleavageMouse/Human Plasma & in vivo7StableShowed high stability in both in vitro plasma and in vivo pharmacokinetic studies.

Experimental Protocols

Accurate assessment of linker stability is crucial for the development of robust bioconjugates. The following are detailed methodologies for key experiments cited in the stability comparison.

In Vitro Plasma/Serum Stability Assay

This assay evaluates the stability of a bioconjugate in a biologically relevant matrix.

Materials:

  • Bioconjugate of interest

  • Human, mouse, or rat plasma/serum

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • Analytical method for quantification (e.g., ELISA, LC-MS)

Procedure:

  • Sample Preparation: Dilute the bioconjugate to a final concentration (e.g., 100 µg/mL) in pre-warmed plasma or serum. A control sample in PBS should be prepared to assess inherent instability.

  • Incubation: Incubate the samples at 37°C.

  • Time Points: Collect aliquots at designated time points (e.g., 0, 1, 6, 24, 48, 72, and 168 hours).

  • Sample Analysis: Analyze the aliquots to determine the concentration of the intact bioconjugate. This can be achieved through various methods:

    • Enzyme-Linked Immunosorbent Assay (ELISA): An ELISA can be designed to specifically detect the intact conjugate. One plate is coated with an antigen to capture the antibody, and a secondary antibody that recognizes the payload is used for detection.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS can be used to separate and quantify the intact bioconjugate, free payload, and other degradation products.

  • Data Analysis: The percentage of intact conjugate at each time point is calculated relative to the amount at time zero.

In Vivo Stability Assessment

This method assesses the stability of the bioconjugate in a living organism, providing a more comprehensive understanding of its pharmacokinetic profile.

Procedure:

  • Animal Dosing: Administer the bioconjugate to the animal model (e.g., mouse, rat) via the desired route (e.g., intravenous injection).

  • Sample Collection: Collect blood samples at predetermined time points post-administration.

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Sample Analysis: Analyze the plasma samples to determine the concentrations of the total antibody, intact ADC, and free payload.

    • Total Antibody ELISA: Measures the concentration of the antibody, regardless of whether the payload is attached.

    • Intact ADC ELISA: Specifically quantifies the amount of ADC with the payload still attached.

    • Free Payload LC-MS/MS: Quantifies the amount of prematurely released payload.

  • Pharmacokinetic Analysis: Use the concentration-time data to calculate key pharmacokinetic parameters, such as clearance, volume of distribution, and half-life for each analyte.

Visualizing Experimental Workflows and Linker Structures

To provide a clearer understanding of the processes and molecules involved, the following diagrams have been generated using Graphviz.

G cluster_workflow In Vitro Stability Assay Workflow start Prepare Bioconjugate in Plasma/Serum & PBS (Control) incubate Incubate at 37°C start->incubate aliquots Collect Aliquots at Various Time Points incubate->aliquots analysis Analyze Samples (ELISA or LC-MS) aliquots->analysis data Calculate % Intact Conjugate analysis->data

Workflow for in vitro linker stability assessment.

G bcn_oh This compound Linker Bicyclo[6.1.0]nonyne-ol Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Forms stable triazole ring maleimide Maleimide Linker Michael Addition with thiols Susceptible to retro-Michael reaction vc_linker Valine-Citrulline Linker Enzymatically cleavable Cleaved by Cathepsin B in lysosomes disulfide Disulfide Linker Thiol-disulfide exchange Reductively cleaved in intracellular environment

Comparison of different linker chemistries.

Conclusion

The choice of linker is a critical parameter in the design of stable and effective bioconjugates. This compound, when functionalized to form an amide bond, demonstrates exceptional stability, outperforming traditional linkers such as maleimides which are susceptible to deconjugation in plasma. The strain-promoted click chemistry of this compound offers a robust and bioorthogonal method for conjugation, leading to highly stable conjugates. For applications requiring high stability in circulation, this compound and other advanced linker technologies like "bridging" disulfides and thioether linkers from thiol-ene reactions present significant advantages over conventional maleimide-based approaches. The detailed experimental protocols provided in this guide will enable researchers to rigorously evaluate linker stability and make informed decisions in the development of novel biotherapeutics.

References

Characterizing Bcn-OH Labeled Proteins by HPLC: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise characterization of labeled proteins is a critical step in ensuring the quality, efficacy, and safety of bioconjugates. Bicyclononyne-alcohol (Bcn-OH) is a key reagent in copper-free click chemistry, enabling specific and stable protein labeling. High-Performance Liquid Chromatography (HPLC) stands as a powerful analytical tool to assess the outcomes of such labeling reactions. This guide provides a comparative analysis of HPLC-based characterization of this compound labeled proteins against traditional labeling methods, supported by experimental protocols and data-driven insights.

Comparison of Protein Labeling Chemistries

The choice of labeling chemistry significantly impacts the final protein conjugate and its subsequent analysis. Here, we compare this compound based Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with two conventional methods: N-hydroxysuccinimide (NHS) ester and maleimide labeling.

FeatureThis compound (SPAAC)NHS EsterMaleimide
Target Residue Azide-modified amino acids (introduced via metabolic or enzymatic labeling, or chemical modification)Primary amines (Lysine residues, N-terminus)Free thiols (Cysteine residues)
Specificity High (Bioorthogonal)Moderate (Multiple lysines can react)High (Specific to cysteines)
Reaction pH Typically 6.5-8.5Typically 7.2-8.5[1]Typically 6.5-7.5
Byproducts None (Clean reaction)N-hydroxysuccinimidePotential for side reactions (e.g., thiazine rearrangement with N-terminal cysteines)[2]
Stability of Linkage Very High (Stable triazole ring)High (Stable amide bond)High (Stable thioether bond)

HPLC-Based Characterization of Labeled Proteins

HPLC is instrumental in verifying the success of a labeling reaction, quantifying labeling efficiency, and identifying different species such as unlabeled protein, labeled protein, and aggregates. The choice of HPLC mode is crucial and depends on the physicochemical changes introduced by the label.

Reversed-Phase HPLC (RP-HPLC)

RP-HPLC separates molecules based on their hydrophobicity.[3][4] The addition of a label can alter a protein's hydrophobicity, leading to a shift in its retention time on an RP-HPLC column.

Expected Performance:

Labeling MethodExpected Change in HydrophobicityExpected RP-HPLC Elution Profile
This compound Introduction of the Bcn group and the subsequent triazole linkage with an azide-containing probe will generally increase the hydrophobicity of the protein.The labeled protein is expected to elute at a later retention time compared to the unlabeled protein. The peak corresponding to the labeled protein should be well-resolved from the unlabeled peak, allowing for quantification of labeling efficiency.
NHS Ester The impact on hydrophobicity depends on the nature of the NHS ester. Labeling with a hydrophobic dye (e.g., fluorescein) will significantly increase hydrophobicity.Similar to this compound labeling, a noticeable shift to a later retention time is expected for the labeled protein. Due to the possibility of multiple labels per protein (on different lysine residues), peak broadening or the appearance of multiple, poorly resolved peaks might occur.
Maleimide The effect on hydrophobicity is dependent on the maleimide reagent used. If a hydrophobic probe is attached, the hydrophobicity will increase.A clear shift in retention time for the labeled protein is anticipated. As maleimide labeling is specific to cysteines, it often results in a more homogenous product with a well-defined peak compared to NHS ester labeling.
Hydrophobic Interaction Chromatography (HIC)

HIC separates proteins based on their surface hydrophobicity under non-denaturing conditions.[5] This technique is particularly sensitive to changes in the number of conjugated hydrophobic molecules, making it ideal for analyzing antibody-drug conjugates (ADCs) and, by extension, other labeled proteins.

Expected Performance:

Labeling MethodExpected Change in Surface HydrophobicityExpected HIC Elution Profile
This compound The addition of the Bcn-linker and a conjugated moiety increases surface hydrophobicity.The labeled protein will exhibit stronger binding to the HIC column and elute at a lower salt concentration (later in the gradient) compared to the unlabeled protein. HIC can potentially resolve species with different numbers of labels.
NHS Ester Attaching hydrophobic molecules via NHS esters increases the protein's surface hydrophobicity.Labeled proteins will elute later than their unlabeled counterparts. The heterogeneity of labeling (different numbers of labels per protein) can lead to a series of overlapping peaks, reflecting the distribution of species with varying degrees of labeling.
Maleimide Conjugation of a hydrophobic payload to cysteine residues increases surface hydrophobicity.A distinct peak for the labeled protein, eluting at a lower salt concentration than the unlabeled protein, is expected. For proteins with multiple accessible cysteines, HIC can separate species with different numbers of conjugated labels.
Ion-Exchange Chromatography (IEX)

IEX separates proteins based on their net surface charge. The impact of labeling on a protein's charge depends on the chemistry involved.

Expected Performance:

Labeling MethodExpected Change in Net ChargeExpected IEX Elution Profile
This compound The this compound moiety itself is neutral. The overall charge change will depend on the azide-containing probe used in the click reaction. If the probe is neutral, the net charge of the protein will remain largely unchanged.If a neutral probe is used, the labeled and unlabeled proteins may not be well-resolved by IEX. However, if the probe carries a charge, a shift in retention time will be observed.
NHS Ester The reaction of an NHS ester with a primary amine (e.g., on a lysine residue) results in the formation of an amide bond and the loss of a positive charge from the lysine's amino group. This leads to a more acidic (less basic) protein.The labeled protein will have a lower isoelectric point (pI) and will elute earlier from a cation exchange column or later from an anion exchange column compared to the unlabeled protein.
Maleimide The reaction of a maleimide with a cysteine's thiol group does not directly alter the charge of the protein. Any change in net charge will be due to the properties of the conjugated molecule.Similar to this compound labeling, if a neutral probe is used, minimal separation between labeled and unlabeled protein is expected. A charged probe will induce a shift in retention time.

Experimental Protocols

This compound Labeling via SPAAC (for Azide-Modified Proteins)
  • Protein Preparation : Prepare the azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL.

  • This compound Reagent Preparation : Dissolve the this compound functionalized probe in an organic solvent like DMSO to create a stock solution (e.g., 10 mM).

  • Labeling Reaction : Add a 5- to 20-fold molar excess of the this compound probe to the protein solution. The final concentration of the organic solvent should be kept below 10% (v/v).

  • Incubation : Incubate the reaction mixture for 2-12 hours at room temperature or overnight at 4°C, protected from light.

  • Purification : Remove the unreacted probe using size-exclusion chromatography (e.g., a desalting column) or dialysis.

NHS Ester Labeling
  • Protein Preparation : Dissolve the protein in an amine-free buffer (e.g., PBS, pH 7.2-8.5) at a concentration of 1-10 mg/mL.

  • NHS Ester Reagent Preparation : Immediately before use, dissolve the NHS ester probe in a dry organic solvent like DMSO or DMF to make a stock solution (e.g., 10 mM).

  • Labeling Reaction : Add a 10- to 20-fold molar excess of the NHS ester solution to the protein solution while gently vortexing.

  • Incubation : Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C.

  • Quenching : Add a quenching reagent (e.g., Tris or glycine) to a final concentration of 50-100 mM to stop the reaction.

  • Purification : Purify the labeled protein from the excess reagent and byproducts using a desalting column or dialysis.

Maleimide Labeling
  • Protein Preparation : Dissolve the cysteine-containing protein in a degassed, thiol-free buffer (e.g., PBS with EDTA, pH 6.5-7.5) at a concentration of 1-10 mg/mL. If necessary, reduce disulfide bonds with a reducing agent like TCEP and subsequently remove the reducing agent.

  • Maleimide Reagent Preparation : Dissolve the maleimide probe in an organic solvent such as DMSO or DMF to create a stock solution (e.g., 10 mM).

  • Labeling Reaction : Add a 10- to 20-fold molar excess of the maleimide solution to the protein solution.

  • Incubation : Incubate the reaction for 2 hours at room temperature or overnight at 4°C in the dark.

  • Purification : Remove the unreacted probe by size-exclusion chromatography or dialysis.

General HPLC Protocol for Labeled Protein Analysis (RP-HPLC)
  • Column : C4 or C8 reversed-phase column with a wide pore size (e.g., 300 Å) is typically suitable for proteins.

  • Mobile Phase A : 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B : 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient : A linear gradient from 5-95% Mobile Phase B over 30-60 minutes. The specific gradient will need to be optimized based on the hydrophobicity of the protein and the label.

  • Flow Rate : 0.5-1.0 mL/min for an analytical column (e.g., 4.6 mm ID).

  • Temperature : 40-60°C to improve peak shape and resolution.

  • Detection : UV absorbance at 280 nm (for the protein) and at the specific wavelength for the label if it has a chromophore.

Visualizing the Workflows

Bcn_OH_Labeling_Workflow cluster_protein_prep Protein Preparation cluster_reagent_prep Reagent Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis AzideProtein Azide-Modified Protein Mix Mix Protein and Probe AzideProtein->Mix BcnOH This compound Probe (in DMSO) BcnOH->Mix Incubate Incubate (2-12h, RT or 4°C) Mix->Incubate Purify Purify (SEC or Dialysis) Incubate->Purify HPLC HPLC Analysis Purify->HPLC

This compound Labeling Workflow via SPAAC

Traditional_Labeling_Workflow cluster_protein_prep Protein Preparation cluster_reagent_prep Reagent Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis NativeProtein Native Protein (with Lys or Cys) Mix Mix Protein and Reagent NativeProtein->Mix Reagent NHS Ester or Maleimide (in DMSO/DMF) Reagent->Mix Incubate Incubate (1-4h, RT or 4°C) Mix->Incubate Quench Quench (optional for NHS) Incubate->Quench Purify Purify (SEC or Dialysis) Quench->Purify HPLC HPLC Analysis Purify->HPLC

Traditional Labeling Workflow (NHS Ester/Maleimide)

Conclusion

The characterization of this compound labeled proteins by HPLC provides a robust method for assessing the quality and consistency of bioconjugates. Compared to traditional labeling methods, the bioorthogonality of the this compound click chemistry reaction often leads to more homogenous products, which can be readily analyzed by various HPLC techniques. RP-HPLC and HIC are particularly powerful for resolving labeled from unlabeled species based on changes in hydrophobicity. While IEX can be informative if the labeling process alters the protein's net charge. The choice of the optimal HPLC method will depend on the specific protein, the nature of the attached probe, and the analytical question being addressed. By understanding the principles of each labeling chemistry and HPLC mode, researchers can develop effective analytical strategies to ensure the successful production of well-defined protein conjugates.

References

Assessing the Biocompatibility of Bcn-OH for In Vivo Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The burgeoning field of bioorthogonal chemistry has provided powerful tools for probing biological systems in vivo. Among these, Bicyclo[6.1.0]nonyne (Bcn) derivatives, including Bcn-OH, have gained prominence for their utility in copper-free click chemistry. This guide offers a comprehensive comparison of this compound's biocompatibility with other common bioorthogonal reagents, supported by available data and detailed experimental protocols. This information is intended to assist researchers in making informed decisions for the design of in vivo studies.

Performance Comparison of Bioorthogonal Reagents

FeatureBcn DerivativesDBCO DerivativesTCO-Tetrazine Ligation
Reaction Type Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)Inverse-Electron-Demand Diels-Alder (iEDDA)
Reaction Kinetics Good balance of reactivity and stability.[1]Generally faster than BCN due to higher ring strain.[1]Extremely fast kinetics, often orders of magnitude faster than SPAAC.[1]
In Vitro Stability Amide-linked BCN derivatives show superior stability compared to carbamate-linked ones.[2] BCN can be unstable under acidic conditions. Can degrade in the presence of certain intracellular components.[3]Can be unstable in the presence of endogenous nucleophiles like glutathione.TCO can undergo isomerization to the less reactive cis-isomer.
In Vivo Biocompatibility Generally considered biocompatible for in vivo applications due to the absence of a copper catalyst. Specific long-term toxicity data is limited.Also considered biocompatible for copper-free click chemistry. Some studies suggest potential for non-covalent interactions with serum albumin.The reaction is highly bioorthogonal and has been used in living animals. The biocompatibility of the individual components and their metabolites requires careful consideration.
Lipophilicity Generally less lipophilic than DBCO.More hydrophobic, which can lead to sequestration by membranes and serum proteins.Varies depending on the specific TCO and tetrazine derivatives used.

Experimental Protocols for In Vivo Biocompatibility Assessment

Standardized protocols are crucial for the reliable assessment of a novel compound's biocompatibility. The following methodologies are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), and common practices in preclinical safety assessment.

Acute Oral Toxicity Study (Adapted from OECD Guideline 420)

This study provides information on the short-term toxic effects of a single oral dose of a substance.

  • Animal Model: Typically, young adult female rats (8-12 weeks old) are used.

  • Dosage: A step-wise procedure with fixed doses (e.g., 5, 50, 300, 2000 mg/kg body weight) is employed. The starting dose is selected based on any existing in vitro cytotoxicity data.

  • Administration: The test substance is administered by gavage.

  • Observation Period: Animals are observed for at least 14 days.

  • Parameters Monitored:

    • Clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior) are observed and recorded systematically.

    • Body weight is measured weekly.

    • Mortality is recorded.

  • Endpoint: The study aims to identify a dose that causes evident toxicity but not mortality, which helps in classifying the substance's toxicity.

Sub-Chronic Toxicity Study (Adapted from OECD Guideline 408)

This study provides information on the toxic effects of repeated doses of a substance over a 90-day period.

  • Animal Model: Typically, rats of both sexes are used.

  • Dosage: At least three dose levels and a control group are used. Doses are administered daily for 90 days.

  • Administration: The route of administration should be relevant to the intended human exposure (e.g., oral, intravenous).

  • Parameters Monitored:

    • Daily clinical observations.

    • Weekly body weight and food/water consumption.

    • Ophthalmological examinations.

    • Hematology and clinical biochemistry at the end of the study.

    • Gross necropsy and organ weights.

    • Histopathological examination of major organs and tissues.

Immunogenicity Assessment

This assessment evaluates the potential of a substance to elicit an immune response.

  • Animal Model: Mice (e.g., BALB/c or C57BL/6) are commonly used.

  • Administration: The substance is administered, often with an adjuvant, via a relevant route (e.g., intraperitoneal or subcutaneous injection).

  • Sample Collection: Blood samples are collected at various time points.

  • Analysis:

    • Anti-Drug Antibody (ADA) Titer: An enzyme-linked immunosorbent assay (ELISA) is used to measure the levels of antibodies specific to the test substance.

    • Cytokine Profiling: The levels of pro-inflammatory and anti-inflammatory cytokines (e.g., TNF-α, IL-6, IL-10) in the serum are measured using multiplex assays to assess the inflammatory response.

    • Histopathology: Lymphoid organs (spleen, lymph nodes) are examined for signs of immune activation.

Signaling Pathways in Biocompatibility

The interaction of a foreign substance with biological systems can trigger various signaling pathways, leading to inflammatory responses. Understanding these pathways is crucial for assessing biocompatibility.

NF-κB Signaling Pathway

The Nuclear Factor kappa B (NF-κB) pathway is a central regulator of inflammation. Activation of this pathway leads to the production of pro-inflammatory cytokines and other mediators. Assessing the activation of NF-κB in response to a biomaterial can provide insights into its inflammatory potential.

NF_kB_Pathway NF-κB Signaling Pathway cluster_nucleus Nucleus cluster_cytoplasm Stimuli Inflammatory Stimuli (e.g., PAMPs, DAMPs) Receptor Cell Surface Receptor (e.g., TLR) Stimuli->Receptor 1. Binding IKK_complex IKK Complex Receptor->IKK_complex IkB IκB IKK_complex->IkB 3. Phosphorylation NFkB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome 4. Ubiquitination & Degradation Nucleus Nucleus NFkB->Nucleus 5. Translocation Gene_expression Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) NFkB_n NF-κB NFkB_n->Gene_expression 6. Transcription Inflammasome_Pathway Inflammasome Activation Pathway DAMPs Danger Signals (DAMPs) or Pathogen Signals (PAMPs) Sensor Sensor Protein (e.g., NLRP3) DAMPs->Sensor 1. Sensing ASC ASC Adaptor Protein Sensor->ASC 2. Recruitment Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 3. Recruitment Casp1 Active Caspase-1 Pro_Casp1->Casp1 4. Autocatalytic Cleavage Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b 5. Cleavage Pro_IL18 Pro-IL-18 Casp1->Pro_IL18 5. Cleavage GSDMD Gasdermin D Casp1->GSDMD 6. Cleavage IL1b Active IL-1β (Secreted) Pro_IL1b->IL1b Pyroptosis Pyroptosis (Inflammatory Cell Death) IL18 Active IL-18 (Secreted) Pro_IL18->IL18 GSDMD_N GSDMD-N Pore GSDMD->GSDMD_N GSDMD_N->Pyroptosis

References

A Researcher's Guide to Protein Labeling: Bcn-OH in Focus

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and efficient labeling of proteins is a critical tool for elucidating biological function and developing novel therapeutics. This guide provides a quantitative analysis of Bcn-OH (Bicyclo[6.1.0]nonyne-hydroxymethyl) labeling efficiency, comparing it with other prominent protein labeling techniques. Detailed experimental protocols and workflow visualizations are included to support your research needs.

This compound is a cyclooctyne reagent widely used in copper-free click chemistry, specifically in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions. Its high reactivity and biocompatibility make it a valuable tool for labeling proteins in vitro and in vivo. This guide will objectively compare the performance of this compound with alternative methods, providing the necessary data and protocols to make informed decisions for your experimental design.

Quantitative Comparison of Protein Labeling Methods

The choice of a protein labeling strategy depends on various factors, including the desired site-specificity, reaction efficiency, biocompatibility, and the nature of the protein of interest. Below is a summary of quantitative data for this compound and several alternative labeling methods.

Labeling MethodReagent/TagReaction TypeSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reported Labeling Efficiency/YieldKey AdvantagesKey Disadvantages
SPAAC This compound Bioorthogonal Click Chemistry~0.1 - 0.3 (with benzyl azide)[1][2]High, can be stoichiometric[1]Copper-free, biocompatible, good balance of reactivity and hydrophilicity.[1]Potential for side reactions with thiols (can be mitigated).[1]
SPAAC DBCOBioorthogonal Click Chemistry~0.1 - 1.0HighHigh reactivity, widely used.More hydrophobic than BCN, which can be a limitation for labeling water-exposed protein surfaces.
SPAAC TCOBioorthogonal Click Chemistry (IEDDA)~10³ - 10⁶ (with tetrazine)HighExtremely fast kinetics.
Enzymatic HaloTagCovalent TagN/A>80%High specificity, covalent and rapid binding, versatile for different fluorophores.Requires genetic fusion of the ~33 kDa HaloTag protein.
Enzymatic SNAP-tagCovalent TagUp to ~10⁷ (SNAP-tag2 with rhodamine substrates)Up to ~80%High specificity, irreversible and quantitative labeling.Requires genetic fusion of the ~20 kDa SNAP-tag protein.
Enzymatic Sortase-mediated LigationEnzymatic LigationN/AVariable, can be improved to >90% with optimized strategies.Site-specific labeling at N- or C-terminus, mild reaction conditions.Reaction is reversible, which can limit yield; requires specific recognition motifs.

Experimental Protocols

Detailed methodologies for key protein labeling techniques are provided below.

This compound Labeling of Azide-Modified Proteins (SPAAC)

This protocol describes the general procedure for labeling a protein containing a genetically incorporated azide-bearing unnatural amino acid with a this compound-functionalized probe.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound conjugated to a reporter molecule (e.g., fluorophore, biotin)

  • DMSO or DMF for dissolving the this compound reagent

  • β-mercaptoethanol (β-ME) (optional, to reduce side reactions with cysteines)

  • Spin desalting column or size-exclusion chromatography system for purification

Protocol:

  • Preparation of Reagents:

    • Dissolve the this compound reagent in a minimal amount of DMSO or DMF to prepare a stock solution (e.g., 10 mM).

    • Ensure the azide-modified protein is in a compatible buffer at a known concentration.

  • Labeling Reaction:

    • To the azide-modified protein solution, add the this compound reagent stock solution to achieve a final molar excess of 10-50 fold. The final concentration of the organic solvent should be kept low (typically <5% v/v) to avoid protein denaturation.

    • If the protein contains reactive cysteines, consider adding a low concentration of β-ME to the reaction mixture.

    • Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight. The optimal time and temperature may need to be determined empirically for each specific protein.

  • Purification:

    • Remove the unreacted this compound reagent and byproducts by passing the reaction mixture through a spin desalting column or by using size-exclusion chromatography.

  • Analysis:

    • Confirm the labeling efficiency by methods such as SDS-PAGE with in-gel fluorescence scanning, mass spectrometry, or UV-Vis spectroscopy.

HaloTag Labeling

This protocol outlines the labeling of a HaloTag fusion protein in living cells.

Materials:

  • Mammalian cells expressing the HaloTag fusion protein

  • HaloTag ligand (e.g., fluorescently labeled)

  • Cell culture medium

  • DMSO for dissolving the HaloTag ligand

  • PBS or other suitable imaging buffer

Protocol:

  • Preparation of Labeling Solution:

    • Prepare a stock solution of the HaloTag ligand in DMSO (e.g., 1 mM).

    • Dilute the stock solution in pre-warmed cell culture medium to the desired final labeling concentration (typically 1-10 µM).

  • Cell Labeling:

    • Remove the growth medium from the cells and replace it with the labeling solution.

    • Incubate the cells at 37°C in a CO₂ incubator for 15-30 minutes.

  • Washing:

    • Remove the labeling solution and wash the cells three times with fresh, pre-warmed cell culture medium or PBS to remove the unreacted ligand.

  • Imaging:

    • The labeled cells are now ready for imaging using fluorescence microscopy.

SNAP-tag Labeling

This protocol describes the labeling of a SNAP-tag fusion protein in vitro.

Materials:

  • Purified SNAP-tag fusion protein in a suitable buffer

  • SNAP-tag substrate (e.g., fluorescently labeled benzylguanine derivative)

  • DMSO for dissolving the SNAP-tag substrate

  • DTT (optional, but recommended to improve stability and reactivity)

Protocol:

  • Reaction Setup:

    • Combine the purified SNAP-tag fusion protein (e.g., 5 µM) with the SNAP-tag substrate (e.g., 10 µM) in a reaction buffer.

    • Add DTT to a final concentration of 1-5 mM.

  • Incubation:

    • Incubate the reaction mixture at 37°C for 30 minutes in the dark. Labeling can also be performed at lower temperatures for longer incubation times.

  • Analysis:

    • The labeling reaction is typically quantitative and can be analyzed by SDS-PAGE with in-gel fluorescence scanning.

Sortase-Mediated Ligation

This protocol provides a general procedure for the C-terminal labeling of a protein containing a sortase recognition motif (e.g., LPETG).

Materials:

  • Protein of interest with a C-terminal LPETG motif

  • Oligoglycine (GGG) probe functionalized with a reporter molecule

  • Sortase A (SrtA) enzyme

  • Reaction buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, pH 7.5)

  • Ni²⁺ solution (optional, for metal-assisted sortase-mediated ligation to improve efficiency)

Protocol:

  • Reaction Mixture:

    • In the reaction buffer, combine the LPETG-containing protein, the GGG-probe (typically at a 1:1 to 1:5 molar ratio to the protein), and the SrtA enzyme (catalytic amount, e.g., 1:10 molar ratio to the protein).

    • For improved efficiency, NiCl₂ can be added to the reaction mixture.

  • Incubation:

    • Incubate the reaction at room temperature or 37°C for 1-4 hours.

  • Purification:

    • Purify the labeled protein from the unreacted probe, cleaved tag, and sortase enzyme using affinity chromatography (if the protein has a purification tag) or size-exclusion chromatography.

  • Analysis:

    • Verify the ligation product by SDS-PAGE and mass spectrometry.

Visualizing the Workflows

To better understand the experimental processes, the following diagrams illustrate the workflows for this compound labeling and the alternative enzymatic methods.

Bcn_OH_Labeling_Workflow cluster_protein Protein Preparation cluster_reagent Reagent Preparation cluster_reaction Labeling Reaction cluster_analysis Analysis & Purification p1 Express Azide-Modified Protein mix Mix Protein and Probe p1->mix r1 Synthesize/Obtain this compound Probe r1->mix incubate Incubate mix->incubate purify Purify Labeled Protein incubate->purify analyze Analyze Labeling Efficiency purify->analyze

Caption: Experimental workflow for this compound labeling of an azide-modified protein via SPAAC.

Enzymatic_Labeling_Workflow cluster_protein Protein Preparation cluster_reagent Reagent Preparation cluster_reaction Labeling Reaction cluster_analysis Analysis & Purification p1 Express Fusion Protein (e.g., HaloTag, SNAP-tag, LPETG-tag) mix Mix Protein, Substrate, and Enzyme (if applicable) p1->mix r1 Prepare Labeled Substrate/Probe (e.g., Halo-ligand, BG-substrate, GGG-probe) r1->mix incubate Incubate mix->incubate purify Purify Labeled Protein incubate->purify analyze Analyze Labeling Efficiency purify->analyze

Caption: General experimental workflow for enzymatic protein labeling methods.

Signaling Pathway and Reaction Mechanism

The core of this compound labeling is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction. This bioorthogonal reaction proceeds without the need for a copper catalyst, making it ideal for use in living systems.

SPAAC_Mechanism cluster_reactants Reactants cluster_product Product protein_azide Protein-N₃ labeled_protein Labeled Protein (Triazole Linkage) protein_azide->labeled_protein + bcn_probe This compound Probe bcn_probe->labeled_protein

Caption: The SPAAC reaction between an azide-modified protein and a this compound probe.

References

A Head-to-Head Battle of Isomers: Unpacking the Reactivity of Endo-Bcn-OH vs. Exo-Bcn-OH

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of bioorthogonal chemistry, the strain-promoted azide-alkyne cycloaddition (SPAAC) stands as a cornerstone for forging covalent linkages in complex biological environments. Central to this powerful reaction are strained cyclooctynes, with bicyclo[6.1.0]nonyne (BCN) derivatives being prominent players. The BCN scaffold exists as two diastereomers, endo and exo, each with a hydroxyl (-OH) functional handle for further derivatization. This guide provides a detailed comparison of the reactivity of endo-Bcn-OH and exo-Bcn-OH, offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data to inform their choice of reagent.

Reactivity Profile: A Tale of Two Isomers

The inherent ring strain of the cyclooctyne in BCN is the driving force behind its "click" reaction with azides. However, the spatial orientation of the fused cyclopropane ring in the endo and exo isomers introduces subtle yet significant differences in their reactivity.

Kinetic Comparison

Experimental data reveals that endo-Bcn-OH generally exhibits a slightly higher reaction rate in SPAAC reactions compared to its exo counterpart. This is attributed to the stereoelectronic effects arising from the different orientations of the cyclopropane ring relative to the alkyne.

A key study directly comparing the two isomers in a reaction with benzyl azide in a polar solvent mixture (CD3CN/D2O 1:2) reported the following second-order rate constants (k₂)[1]:

IsomerSecond-Order Rate Constant (k₂) with Benzyl Azide [M⁻¹s⁻¹]
endo-Bcn-OH0.29
exo-Bcn-OH0.19

This demonstrates that under these conditions, endo-Bcn-OH reacts approximately 1.5 times faster than exo-Bcn-OH. However, it is important to note that the magnitude of this difference can be influenced by the specific azide reaction partner. For instance, in a reaction with 3-azido-7-hydroxycoumarin, the two isomers were reported to have nearly identical second-order rate constants[2]. This suggests that while a general trend of higher reactivity for the endo isomer exists, the specific substrate can modulate this difference.

Synthesis and Isomer Distribution

The synthesis of Bcn-OH typically yields a mixture of the exo and endo diastereomers. The most common synthetic routes, starting from 1,5-cyclooctadiene, produce a higher proportion of the exo isomer, with a typical exo to endo ratio of approximately 5:3[1]. The two isomers can be separated using chromatographic techniques, such as column chromatography on silica gel[3].

Experimental Protocols

To aid researchers in their own comparative studies, detailed methodologies for key experiments are provided below.

General Protocol for Determining Second-Order Rate Constants of SPAAC Reactions via ¹H NMR Spectroscopy

This protocol outlines a general method for monitoring the kinetics of the reaction between a this compound isomer and an azide derivative using proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy.

Materials:

  • endo-Bcn-OH or exo-Bcn-OH

  • Azide-containing molecule of interest (e.g., benzyl azide)

  • Anhydrous deuterated solvent (e.g., DMSO-d₆, CD₃CN)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene or another inert compound with a distinct NMR signal)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Sample Preparation:

    • Prepare stock solutions of the this compound isomer, the azide, and the internal standard in the chosen deuterated solvent. The concentrations should be accurately known.

    • In a clean, dry NMR tube, combine the stock solutions to achieve the desired final concentrations. Equimolar concentrations of the this compound isomer and the azide are typically used (e.g., 10 mM each). The concentration of the internal standard should be sufficient to give a clear, integrable signal.

  • NMR Data Acquisition:

    • Quickly acquire an initial ¹H NMR spectrum (t=0) immediately after mixing the reactants.

    • Continue to acquire spectra at regular time intervals. The frequency of acquisition will depend on the reaction rate; for faster reactions, more frequent measurements are necessary.

  • Data Analysis:

    • For each spectrum, integrate the signal of a characteristic proton peak for one of the reactants (e.g., a proton on the this compound that shifts or disappears upon reaction) and the signal of the internal standard.

    • Calculate the concentration of the reactant at each time point by comparing its integral to the integral of the internal standard.

    • Plot the reciprocal of the reactant concentration (1/[Reactant]) against time.

    • For a second-order reaction, this plot should yield a straight line. The slope of this line is the second-order rate constant (k₂).

Signaling Pathways and Experimental Workflows

The SPAAC reaction is a direct ligation and does not typically involve a signaling pathway in the traditional sense. However, its application in biological systems is widespread, for example, in the labeling of biomolecules. The following diagram illustrates a typical experimental workflow for a bioconjugation reaction using this compound.

experimental_workflow cluster_preparation Preparation cluster_reaction Reaction cluster_analysis Analysis azide_biomolecule Azide-modified Biomolecule spaac SPAAC Reaction (Physiological Conditions) azide_biomolecule->spaac bcn_reagent This compound Reagent bcn_reagent->spaac purification Purification of Conjugate spaac->purification characterization Characterization (e.g., SDS-PAGE, MS) purification->characterization

A typical experimental workflow for bioconjugation using this compound and an azide-modified biomolecule.

The logical flow for determining the more suitable isomer for a specific application is outlined below.

decision_flow start Define Application Requirements kinetics Is rapid reaction kinetics critical? start->kinetics availability Is commercial availability and cost a major factor? kinetics->availability No endo_choice Choose endo-Bcn-OH kinetics->endo_choice Yes exo_choice Consider exo-Bcn-OH availability->exo_choice Yes test_both Test both isomers empirically availability->test_both No endo_choice->test_both

A decision-making flowchart for selecting between endo-Bcn-OH and exo-Bcn-OH based on experimental needs.

Conclusion

References

Validating Site-Specificity of Bcn-OH Labeling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly evolving landscape of bioconjugation, the site-specific modification of proteins is paramount for the development of targeted therapeutics, advanced imaging agents, and sophisticated research tools. Bicyclo[6.1.0]nonyne (Bcn-OH) has emerged as a valuable tool for achieving this precision through strain-promoted alkyne-azide cycloaddition (SPAAC), a bioorthogonal "click" chemistry reaction. This guide provides a comprehensive comparison of this compound labeling with other alternatives, supported by experimental data and detailed protocols to validate its site-specificity, empowering researchers, scientists, and drug development professionals to make informed decisions for their applications.

Performance Comparison of Bioorthogonal Labeling Techniques

The selection of a bioorthogonal labeling strategy is a critical decision influenced by factors such as reaction kinetics, stability, and the specific biological context. Below is a comparative summary of this compound with other prominent bioorthogonal labeling reagents.

FeatureThis compound (SPAAC)DBCO (SPAAC)Tetrazine Ligation (IEDDA)CuAAC
Reaction Mechanism Strain-Promoted Alkyne-Azide CycloadditionStrain-Promoted Alkyne-Azide CycloadditionInverse Electron Demand Diels-AlderCopper(I)-Catalyzed Azide-Alkyne Cycloaddition
Second-Order Rate Constant (M⁻¹s⁻¹) ~0.07 - 0.2 (with aliphatic/aromatic azides)[1][2]~0.24 (with aliphatic azides), lower with sterically hindered azides[1]Up to 10⁶[3]10¹ - 10⁴[3]
Biocompatibility High (copper-free)High (copper-free)High (catalyst-free)Lower (requires cytotoxic copper catalyst)
Stability Generally stable, but can react with thiolsLess stable in the presence of thiols (e.g., GSH) compared to this compoundTetrazine can be unstable under certain conditionsAzides and alkynes are generally stable
Size Small and compactBulky and aromatic-Small reactants
Key Advantages Good balance of reactivity and stability, smaller size than DBCO.Faster kinetics with primary and secondary azides compared to this compound.Extremely fast kinetics, enabling rapid labeling.Fast kinetics and readily available reactants.
Key Limitations Slower kinetics than DBCO and IEDDA.Potential for degradation in reducing environments.Tetrazine stability can be a concern.Copper toxicity limits in vivo applications.

Experimental Protocols

Protocol 1: Validating Site-Specificity of this compound Labeling via Mass Spectrometry

This protocol outlines a general workflow for confirming the precise location of this compound conjugation on a target protein using peptide mapping and tandem mass spectrometry (MS/MS).

1. Protein Labeling and Purification:

  • Introduce an azide group at the desired site of the target protein using enzymatic or genetic methods.

  • React the azide-modified protein with an excess of this compound (or a functionalized Bcn derivative) under physiological conditions (e.g., PBS, pH 7.4) at room temperature for 1-4 hours.

  • Purify the this compound labeled protein using an appropriate method (e.g., size-exclusion chromatography, affinity chromatography) to remove unreacted this compound.

2. Protein Digestion:

  • Denature the purified, labeled protein using a denaturing agent like 8 M urea.

  • Reduce the disulfide bonds with a reducing agent such as dithiothreitol (DTT).

  • Alkylate the free cysteine residues with an alkylating agent like iodoacetamide to prevent disulfide bond reformation.

  • Digest the protein into smaller peptides using a sequence-specific protease, most commonly trypsin, which cleaves at the C-terminal side of lysine and arginine residues.

3. LC-MS/MS Analysis:

  • Separate the resulting peptide mixture using reverse-phase liquid chromatography (RPLC).

  • Analyze the eluted peptides using a high-resolution mass spectrometer. The first stage of analysis (MS) will determine the mass-to-charge ratio (m/z) of the peptides.

  • Select the peptide ions for fragmentation in the second stage of analysis (MS/MS). This fragmentation provides sequence information for each peptide.

4. Data Analysis:

  • Search the acquired MS/MS data against a protein database containing the sequence of the target protein.

  • Specify the mass of the this compound label as a variable modification on the potential amino acid residues.

  • The identification of a peptide with a mass shift corresponding to the this compound label, along with the fragmentation pattern confirming the peptide sequence, will pinpoint the exact site of conjugation. The fragmentation data is crucial for unambiguously identifying the modified residue, especially when multiple potential sites are present in a single peptide.

cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Interpretation Azide-Modified Protein Azide-Modified Protein This compound Labeling This compound Labeling Azide-Modified Protein->this compound Labeling this compound Purification Purification This compound Labeling->Purification Denaturation & Reduction Denaturation & Reduction Purification->Denaturation & Reduction Alkylation Alkylation Denaturation & Reduction->Alkylation Tryptic Digestion Tryptic Digestion Alkylation->Tryptic Digestion Trypsin LC Separation LC Separation Tryptic Digestion->LC Separation MS Analysis (Peptide Mass) MS Analysis (Peptide Mass) LC Separation->MS Analysis (Peptide Mass) MS/MS Fragmentation (Peptide Sequence) MS/MS Fragmentation (Peptide Sequence) MS Analysis (Peptide Mass)->MS/MS Fragmentation (Peptide Sequence) Database Search Database Search MS/MS Fragmentation (Peptide Sequence)->Database Search Identify Labeled Peptide Identify Labeled Peptide Database Search->Identify Labeled Peptide Mass Shift Confirm Conjugation Site Confirm Conjugation Site Identify Labeled Peptide->Confirm Conjugation Site Fragmentation Pattern cluster_cell_prep Cell Preparation cluster_labeling Fluorescent Labeling cluster_imaging Imaging Culture Cells Culture Cells Introduce Azide Handle Transfection (Unnatural Amino Acid) or Metabolic Labeling (Azido Sugar) Culture Cells->Introduce Azide Handle Incubate with Bcn-Fluorophore 30-60 min, 37°C Introduce Azide Handle->Incubate with Bcn-Fluorophore Wash Excess Probe Wash Excess Probe Incubate with Bcn-Fluorophore->Wash Excess Probe Fluorescence Microscopy Fluorescence Microscopy Wash Excess Probe->Fluorescence Microscopy cluster_antibody_mod Antibody Modification cluster_conjugation Bcn-Linker-Drug Conjugation cluster_final_product Final Product Monoclonal Antibody Monoclonal Antibody Site-Specific Azide Introduction Site-Specific Azide Introduction Monoclonal Antibody->Site-Specific Azide Introduction Enzymatic or Genetic Methods SPAAC Reaction SPAAC Reaction Site-Specific Azide Introduction->SPAAC Reaction Purification Purification SPAAC Reaction->Purification Bcn-Linker-Drug Bcn-Linker-Drug Bcn-Linker-Drug->SPAAC Reaction Antibody-Drug Conjugate Antibody-Drug Conjugate Purification->Antibody-Drug Conjugate Ligand Ligand Receptor Receptor Ligand->Receptor Binds Signaling Protein 1 Signaling Protein 1 Receptor->Signaling Protein 1 Activates Signaling Protein 2 Signaling Protein 2 Signaling Protein 1->Signaling Protein 2 Phosphorylates (Site for this compound labeling via unnatural amino acid) Transcription Factor Transcription Factor Signaling Protein 2->Transcription Factor Activates Nucleus Nucleus Transcription Factor->Nucleus Gene Expression Gene Expression Nucleus->Gene Expression Regulates

References

Illuminating the Core: A Comparative Guide to Confirming Bcn-OH Derivative Structures with NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, precise structural confirmation of bicyclo[6.1.0]non-4-yn-9-ylmethanol (Bcn-OH) derivatives is paramount for advancing their applications in bioconjugation and beyond. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for this purpose. This guide provides a comparative analysis of ¹H and ¹³C NMR data for this compound and its derivatives, alongside detailed experimental protocols to ensure accurate and reproducible structural elucidation.

This compound and its derivatives are instrumental in copper-free click chemistry due to the high ring strain of the bicyclononyne moiety.[1] Derivatization of the hydroxyl group to form esters, ethers, and other functionalities allows for the attachment of various payloads and linkers. Verifying the successful and correct modification at the hydroxyl position is critical, and NMR spectroscopy provides the definitive evidence.

Comparative NMR Data Analysis

The key to confirming the structure of this compound derivatives lies in comparing their NMR spectra to that of the parent alcohol. The chemical shifts of the protons and carbons near the hydroxyl group are particularly sensitive to derivatization.

Below is a summary of typical ¹H and ¹³C NMR chemical shifts for endo-Bcn-OH and a representative ester derivative, this compound acetate. The data reveals characteristic shifts upon esterification.

Compound ¹H NMR (CDCl₃, 400 MHz) ¹³C NMR (CDCl₃, 101 MHz)
endo-Bcn-OH δ 3.65 (d, J = 8.8 Hz, 2H, CH₂OH), 2.30-2.15 (m, 4H), 1.60 (t, J = 8.8 Hz, 1H, CHCH₂OH), 1.45-1.35 (m, 2H), 0.95-0.85 (m, 2H).δ 98.8 (C≡C), 60.8 (CH₂OH), 29.5, 21.8, 21.3, 17.5.
endo-Bcn-OH Acetate δ 4.05 (d, J = 8.8 Hz, 2H, CH₂OAc), 2.30-2.15 (m, 4H), 2.05 (s, 3H, COCH₃), 1.65 (t, J = 8.8 Hz, 1H, CHCH₂OAc), 1.45-1.35 (m, 2H), 0.95-0.85 (m, 2H).δ 171.2 (C=O), 98.7 (C≡C), 62.5 (CH₂OAc), 29.4, 21.7, 21.2, 21.0 (COCH₃), 17.4.

Key Observations:

  • ¹H NMR: Upon conversion of the alcohol to an acetate ester, the most significant change is the downfield shift of the methylene protons adjacent to the oxygen (from ~3.65 ppm to ~4.05 ppm). This is due to the deshielding effect of the newly introduced acetyl group. A new singlet also appears around 2.05 ppm, corresponding to the methyl protons of the acetate group.

  • ¹³C NMR: The carbon of the methylene group attached to the oxygen also experiences a downfield shift (from ~60.8 ppm to ~62.5 ppm). The most notable addition to the spectrum is the appearance of the carbonyl carbon signal from the ester group at approximately 171.2 ppm and the methyl carbon of the acetate at around 21.0 ppm.

These characteristic shifts provide unambiguous evidence of ester formation. Similar, predictable shifts would be observed for other derivatives, such as ethers, where the protons and carbons of the introduced alkyl or aryl group would also be present in the spectra.

Experimental Protocols

To obtain high-quality NMR spectra for structural confirmation, the following experimental protocols are recommended:

1. Sample Preparation:

  • Sample Purity: Ensure the sample is of high purity to avoid interfering signals. Purification can be achieved by column chromatography or recrystallization.

  • Solvent: Dissolve 5-10 mg of the this compound derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for nonpolar to moderately polar compounds.

  • NMR Tube: Use a clean, dry, high-quality 5 mm NMR tube.

  • Filtration: If any particulate matter is present, filter the solution through a small plug of cotton wool in a Pasteur pipette directly into the NMR tube to prevent peak broadening.

2. NMR Data Acquisition:

  • Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).

  • ¹H NMR:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical spectral width: -2 to 12 ppm.

    • Number of scans: 16 to 64, depending on the sample concentration.

    • Relaxation delay: 1-2 seconds.

  • ¹³C NMR:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical spectral width: 0 to 220 ppm.

    • Number of scans: 1024 or more, as the ¹³C nucleus is less sensitive than ¹H.

    • Relaxation delay: 2-5 seconds.

  • 2D NMR (Optional but Recommended):

    • For complete and unambiguous assignment of all proton and carbon signals, especially for more complex derivatives, it is advisable to perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.

Workflow for Structural Confirmation

The process of confirming the structure of a this compound derivative using NMR can be streamlined into a logical workflow.

G cluster_0 Synthesis and Purification cluster_1 NMR Sample Preparation cluster_2 NMR Data Acquisition cluster_3 Data Analysis and Confirmation synthesis Synthesize this compound Derivative purification Purify Derivative (e.g., Chromatography) synthesis->purification dissolve Dissolve in Deuterated Solvent purification->dissolve transfer Transfer to NMR Tube dissolve->transfer H1_NMR Acquire ¹H NMR Spectrum transfer->H1_NMR C13_NMR Acquire ¹³C NMR Spectrum TwoD_NMR Acquire 2D NMR (COSY, HSQC) process Process and Analyze Spectra TwoD_NMR->process compare Compare with this compound Data process->compare confirm Confirm Structure compare->confirm

Workflow for NMR-based structural confirmation of this compound derivatives.

This systematic approach ensures that the synthesized this compound derivative is correctly identified, providing a solid foundation for its use in subsequent research and development activities. The combination of one-dimensional and two-dimensional NMR techniques offers a powerful and definitive method for the structural characterization of this important class of bioorthogonal reagents.

References

how does Bcn-OH compare to other bioorthogonal reagents

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly evolving landscape of bioorthogonal chemistry, the ability to selectively label and track biomolecules in living systems is paramount for researchers, scientists, and drug development professionals. Bicyclo[6.1.0]nonyne (Bcn-OH) has emerged as a key player in this field, particularly in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. This guide provides an objective comparison of this compound's performance against other common bioorthogonal reagents, supported by experimental data, detailed protocols, and mechanistic diagrams to inform the selection of the optimal tool for specific research needs.

Performance Comparison of Bioorthogonal Reagents

The efficacy of a bioorthogonal reaction is determined by a balance of factors, including reaction kinetics, stability of the reagents and products, and their potential for off-target reactions or cytotoxicity. The following table summarizes key quantitative performance metrics for this compound and other prominent bioorthogonal reagents.

Bioorthogonal ReactionReagentsSecond-Order Rate Constant (M⁻¹s⁻¹)Key Characteristics
SPAAC This compound + Azide ~0.1 - 0.29 [1][2]Good balance of reactivity and stability; smaller and less lipophilic than DBCO. [3][4]
SPAACDBCO + Azide~0.1 - 1.0Higher ring strain leads to faster reaction with some azides but lower stability, particularly towards thiols.[5]
iEDDATCO + Tetrazine~1 - 10⁶Extremely fast kinetics, but TCO and tetrazine are bulkier than alkynes and azides.
SPAACBCN + Tetrazine~1.45 - 437Exceptionally fast kinetics, offering a rapid conjugation method.
Photo-ClickTetrazole + BCN~11,400 - 39,200Superfast, light-induced reaction, providing spatiotemporal control.
CuAACTerminal Alkyne + Azide~10 - 100Fast reaction, but the copper catalyst can be toxic to cells.

Note: Reaction rates are dependent on the specific derivatives of the reagents, solvent, and temperature.

In-Depth Comparison

Reaction Kinetics

Dibenzocyclooctyne (DBCO) generally exhibits faster reaction kinetics with aliphatic azides compared to this compound due to its greater ring strain. However, an interesting reversal is observed with aromatic azides, where this compound reacts significantly faster. This is attributed to this compound's ability to participate in an inverse-electron demand mechanism with electron-poor azides. For sterically hindered tertiary azides, this compound maintains a more consistent, albeit slower, reaction rate, while the reactivity of DBCO analogs drops dramatically.

The fastest bioorthogonal reactions are typically the inverse electron-demand Diels-Alder (iEDDA) reactions between trans-cyclooctenes (TCO) and tetrazines. This compound can also react with tetrazines at very high rates, providing a copper-free click reaction with exceptional speed. Furthermore, a photo-inducible reaction between tetrazoles and this compound offers remarkably fast kinetics, enabling spatiotemporal control over the labeling process.

Stability

A crucial advantage of this compound is its superior stability in the presence of endogenous thiols like glutathione (GSH) compared to DBCO. DBCO has a half-life of approximately 71 minutes in the presence of GSH, whereas this compound has a significantly longer half-life of about 6 hours. This makes this compound a more suitable choice for long-term intracellular studies where the reducing environment of the cytoplasm can compromise the stability of the labeling reagent. However, it is important to note that this compound can show instability under acidic conditions and in the presence of reducing agents like TCEP.

Physicochemical Properties

This compound is smaller and less lipophilic than the bulky, aromatic DBCO. This can be advantageous in situations where the size of the label might interfere with the function or trafficking of the biomolecule of interest. The lower lipophilicity of this compound can also improve the solubility and reduce non-specific binding of bioconjugates.

Mechanistic Insights and Experimental Workflows

To visualize the underlying chemical principles, the following diagrams illustrate the core mechanisms of key bioorthogonal reactions involving this compound and a generalized experimental workflow.

SPAAC_Mechanism cluster_reactants Reactants cluster_product Product Bcn This compound Triazole Triazole Product Bcn->Triazole [3+2] Cycloaddition Azide Azide-R Azide->Triazole caption Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

iEDDA_Mechanism cluster_reactants Reactants cluster_product Product Bcn This compound Intermediate Unstable Intermediate Bcn->Intermediate [4+2] Cycloaddition Tetrazine Tetrazine-R Tetrazine->Intermediate N2 N₂ Intermediate->N2 Dihydropyridazine Dihydropyridazine Product Intermediate->Dihydropyridazine Retro-Diels-Alder caption Mechanism of Inverse-Electron-Demand Diels-Alder (iEDDA) Reaction.

Mechanism of Inverse-Electron-Demand Diels-Alder (iEDDA) Reaction.

Experimental_Workflow Start Start: Biomolecule of Interest Incorporate Incorporate Bioorthogonal Handle (e.g., Azide via metabolic labeling) Start->Incorporate Label Label with this compound Probe (e.g., this compound-Fluorophore) Incorporate->Label Wash Wash to Remove Excess Probe Label->Wash Analyze Analysis (e.g., Fluorescence Microscopy, Western Blot) Wash->Analyze End End: Labeled Biomolecule Visualized/Detected Analyze->End caption Generalized workflow for bioorthogonal labeling.

Generalized workflow for bioorthogonal labeling.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible comparative data.

Protocol 1: Determination of Second-Order Rate Constants

This protocol describes a general method for determining the second-order rate constant of a bioorthogonal reaction using UV-Visible spectroscopy by monitoring the disappearance of a reactant with a characteristic absorbance.

Materials:

  • This compound derivative

  • Azide- or Tetrazine-containing molecule with a distinct chromophore

  • Reaction buffer (e.g., PBS, pH 7.4)

  • UV-Visible Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Prepare stock solutions of the this compound derivative and the azide/tetrazine reactant in the reaction buffer.

  • Determine the optimal absorbance wavelength (λmax) of the chromophore-containing reactant by acquiring its UV-Vis spectrum.

  • In a quartz cuvette, mix the this compound derivative (in large excess, e.g., 10- to 100-fold) with the chromophore-containing reactant at a known final concentration.

  • Immediately start monitoring the decrease in absorbance at the λmax over time at a constant temperature.

  • The observed pseudo-first-order rate constant (k_obs) is determined by fitting the absorbance decay to a single exponential function.

  • The second-order rate constant (k₂) is calculated by dividing k_obs by the concentration of the this compound derivative.

  • Repeat the experiment with other bioorthogonal reagents (e.g., DBCO, TCO) for comparison.

Protocol 2: Assessment of Stability in the Presence of Glutathione (GSH)

This protocol outlines a method to compare the stability of this compound and DBCO in the presence of a biologically relevant thiol using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound derivative

  • DBCO derivative

  • Glutathione (GSH)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • HPLC system with a suitable column (e.g., C18)

  • Quenching solution (e.g., acidic solution to stop the reaction)

Procedure:

  • Prepare stock solutions of the this compound derivative, DBCO derivative, and GSH in the reaction buffer.

  • In separate reaction tubes, incubate the this compound derivative and the DBCO derivative with a physiological concentration of GSH (e.g., 1-10 mM) at 37°C.

  • As a control, incubate each cyclooctyne derivative in the reaction buffer without GSH.

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each reaction mixture.

  • Immediately quench the reaction by adding the aliquot to the quenching solution.

  • Analyze the samples by HPLC to quantify the remaining amount of the intact cyclooctyne derivative.

  • The half-life of each reagent can be determined by plotting the percentage of remaining reagent against time.

Conclusion

This compound offers a compelling balance of reactivity, stability, and favorable physicochemical properties for a wide range of bioorthogonal applications. While DBCO may be preferred for its faster kinetics with aliphatic azides, this compound's superior stability in reducing environments and its enhanced reactivity with aromatic azides make it an excellent choice for intracellular labeling and other specific contexts. The extremely rapid kinetics of TCO-tetrazine ligations position them as the premier choice for applications demanding the fastest possible reaction rates. The choice of bioorthogonal reagent is ultimately application-dependent, and a thorough understanding of the comparative performance data presented here will empower researchers to select the most appropriate tool for their scientific investigations.

References

Confirming the Absence of Cytotoxicity of Bcn-OH in Cell Culture: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Advantage of Copper-Free Click Chemistry

Traditional Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions, while highly efficient, are limited in live-cell applications due to the inherent cytotoxicity of the copper catalyst. This limitation spurred the development of copper-free click chemistry, such as SPAAC, which utilizes strained cyclooctynes like Bcn that react spontaneously with azides. The primary advantage of Bcn-mediated SPAAC is the elimination of this cytotoxic copper catalyst, rendering it a superior choice for applications where cell viability is paramount, including live-cell imaging and in vivo studies.

Comparison with Alternative Bioorthogonal Reagents

While specific cytotoxicity data for Bcn-OH is scarce, a comparison with other commonly used SPAAC reagents, such as Dibenzocyclooctyne (DBCO), can be made based on other performance metrics. DBCO generally exhibits faster reaction kinetics with azides compared to Bcn.[1] However, Bcn has been shown to be more stable in the presence of endogenous thiols like glutathione (GSH), which are abundant in the intracellular environment.[1] This enhanced stability can be a significant advantage in long-term cellular studies. The choice between Bcn and DBCO often depends on the specific experimental requirements, balancing the need for rapid kinetics with the desire for high stability.

Table 1: Qualitative Comparison of Bioconjugation Chemistries

FeatureThis compound (SPAAC)DBCO (SPAAC)CuAAC (Copper-Catalyzed)
Biocompatibility High (Copper-free)High (Copper-free)Low (Requires cytotoxic copper catalyst)
Reaction Speed ModerateHighVery High
Stability in Thiols HighLowNot applicable
Primary Use Case Live-cell imaging, in vivo studiesRapid labeling in live cellsIn vitro conjugation, fixed samples

Note: This table provides a qualitative comparison based on available literature. Quantitative cytotoxicity data for this compound is not currently available.

Experimental Protocols for Assessing Cytotoxicity

To confirm the absence of cytotoxicity of this compound or any other bioorthogonal probe in a specific cell line and experimental context, standard cytotoxicity assays should be performed. Below are detailed protocols for two of the most common assays: the MTT assay and the LDH assay.

MTT Assay Protocol (Assessment of Metabolic Activity)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound (and other compounds for comparison)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Treatment: Prepare a series of dilutions of this compound and control compounds in complete culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with medium only (blank) and cells with medium but no compound (negative control). A known cytotoxic agent should be used as a positive control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.

LDH Assay Protocol (Assessment of Membrane Integrity)

The Lactate Dehydrogenase (LDH) assay is a colorimetric assay that measures the activity of LDH released from the cytosol of damaged cells into the culture medium.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound (and other compounds for comparison)

  • LDH Assay Kit (commercially available)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate as described for the MTT assay.

  • Treatment: Treat the cells with various concentrations of this compound and control compounds as described above. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Incubation: Incubate the plate for the desired exposure time.

  • Sample Collection: After incubation, carefully collect a portion of the cell culture supernatant from each well without disturbing the cells.

  • LDH Reaction: Follow the manufacturer's instructions for the LDH assay kit. Typically, this involves adding the collected supernatant to a new plate and then adding a reaction mixture containing the LDH substrate.

  • Incubation: Incubate the reaction plate at room temperature for the time specified in the kit protocol (usually 20-30 minutes), protected from light.

  • Stop Reaction: Add the stop solution provided in the kit to each well.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released in the treated samples compared to the spontaneous and maximum release controls.

Visualizing the Workflow and Logic

To better understand the experimental process and the logic behind confirming the absence of cytotoxicity, the following diagrams are provided.

Experimental_Workflow_for_Cytotoxicity_Assessment cluster_setup Experimental Setup cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_seeding 1. Seed Cells in 96-well Plate treatment 2. Add this compound & Controls cell_seeding->treatment incubation 3. Incubate for 24-72h treatment->incubation assay_prep 4. Prepare Assay Reagents (MTT or LDH) incubation->assay_prep measurement 5. Measure Absorbance assay_prep->measurement data_processing 6. Calculate % Cell Viability or % Cytotoxicity measurement->data_processing conclusion 7. Confirm Absence of Cytotoxicity data_processing->conclusion

Caption: Experimental workflow for assessing the cytotoxicity of this compound.

Logical_Relationship_in_Confirming_Non_Cytotoxicity premise1 Premise 1: This compound is used in a copper-free reaction. conclusion Conclusion: This compound is considered non-cytotoxic for cell culture applications. premise1->conclusion Supports Biocompatibility premise2 Premise 2: Copper is the primary source of cytotoxicity in CuAAC. premise2->conclusion Supports Biocompatibility premise3 Premise 3: Experimental data from viability assays (MTT, LDH) shows no significant cell death. premise3->conclusion Provides Direct Experimental Evidence

Caption: Logical framework for confirming the non-cytotoxicity of this compound.

Conclusion

This compound, as a key component of the copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) reaction, offers a significant advantage in biocompatibility over traditional copper-catalyzed click chemistry methods. While specific quantitative cytotoxicity data for this compound is not extensively documented, the inherent design of SPAAC to avoid cytotoxic reagents strongly supports its use in live-cell and in vivo applications. Researchers should, however, always validate the absence of cytotoxicity of this compound within their specific experimental system by employing standard assays such as the MTT and LDH assays, as detailed in this guide. The provided protocols and diagrams serve as a resource for designing and interpreting experiments aimed at confirming the suitability of this compound for sensitive biological applications.

References

Safety Operating Guide

Proper Disposal of Bcn-OH: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is imperative to wear the appropriate Personal Protective Equipment (PPE) to minimize exposure risk.

PPE CategorySpecification
Eye Protection Safety goggles with side-shields or chemical safety goggles.
Hand Protection Protective gloves (e.g., nitrile), inspected prior to use.
Body Protection Lab coat or other appropriate protective clothing.
Respiratory Use in a well-ventilated area. A respirator may be necessary for large quantities or if dust/aerosols may be generated.

Step-by-Step Disposal Protocol

The primary method for the disposal of Bcn-OH and its associated waste is through a licensed and approved chemical waste disposal service.[1][2] Under no circumstances should this compound be disposed of down the drain or in regular trash.[1]

  • Waste Segregation:

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[2]

    • Segregate solid waste (e.g., contaminated gloves, weigh boats, paper towels) from liquid waste (e.g., unused solutions, reaction mixtures).[2]

  • Containment:

    • Solid Waste: Carefully collect solid this compound waste and place it into a designated, sealable, and clearly labeled solid chemical waste container. Avoid actions that could generate dust.

    • Liquid Waste: For solutions containing this compound, use a compatible, leak-proof, and sealable liquid waste container. If dealing with a spill, absorb the liquid with an inert material (e.g., vermiculite, sand) and place the absorbent material into the solid chemical waste container.

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound" or "Bicyclononyne-ol".

    • If the waste is a mixture, list all components, including solvents and their approximate concentrations.

    • Include the date of waste generation on the label.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and cool, dry area away from incompatible materials while awaiting pickup.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal.

    • Provide the waste manifest with the accurate chemical name and quantity.

Experimental Protocols

While specific experimental protocols for the disposal of this compound were not found, the general laboratory procedure for handling chemical waste, as outlined above, should be followed. This involves careful containment, labeling, and disposal through certified channels.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

BcnOH_Disposal_Workflow start Start: this compound Waste Generated ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate Waste (Solid vs. Liquid) ppe->segregate solid_waste Solid Waste (Contaminated materials, excess reagent) segregate->solid_waste Solid liquid_waste Liquid Waste (Solutions, rinsates) segregate->liquid_waste Liquid contain_solid Place in Labeled Solid Waste Container solid_waste->contain_solid contain_liquid Place in Labeled Liquid Waste Container liquid_waste->contain_liquid store Store Sealed Container in Designated Area contain_solid->store contain_liquid->store contact_ehs Contact EHS for Pickup store->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.